1,2-Epoxyoctane
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-hexyloxirane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-6-8-7-9-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWSNNWLBMSXQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031190 | |
| Record name | Hexyloxirane | |
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Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Acros Organics MSDS] | |
| Record name | Octene-1,2-oxide | |
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CAS No. |
2984-50-1, 26637-94-5 | |
| Record name | 2-Hexyloxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2984-50-1 | |
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| Record name | Octene-1,2-oxide | |
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| Record name | Octane, epoxy- | |
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| Record name | 1,2-EPOXYOCTANE | |
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| Record name | Hexyloxirane | |
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| Record name | Hexyloxirane | |
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Foundational & Exploratory
An In-depth Technical Guide to 1,2-Epoxyoctane: Properties, Synthesis, Reactivity, and Analysis
Introduction
1,2-Epoxyoctane, also known as 1-octene oxide or hexyloxirane, is a versatile and highly reactive organic compound. As a terminal epoxide, it serves as a crucial building block and intermediate in a wide array of chemical transformations. Its significance stems from the strained three-membered oxirane ring, which is susceptible to nucleophilic attack, enabling the facile introduction of a 1,2-difunctionalized octyl chain. This reactivity profile makes it an invaluable precursor in the synthesis of polyether polyols, surfactants, specialty solvents, and as a reactive diluent in epoxy resin formulations.[1]
This guide is designed for researchers, scientists, and professionals in drug development and materials science. It provides a comprehensive exploration of the core physicochemical properties, synthetic methodologies, characteristic reactivity, and analytical protocols pertinent to this compound. The content herein is structured to deliver not just procedural steps but also the underlying mechanistic principles, ensuring a deeper understanding of this important chemical entity.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental to its application in research and development.
Physical and Chemical Properties
The key physical and chemical identifiers for this compound are summarized in the table below. This data is essential for reaction setup, purification, and safety considerations.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆O | |
| Molecular Weight | 128.21 g/mol | [2] |
| CAS Number | 2984-50-1 | [2] |
| Appearance | Colorless liquid | [2][3] |
| Boiling Point | 167-169.5 °C (at 760 mmHg) | |
| 62.5-64 °C (at 17 mmHg) | [2][4] | |
| Density | 0.839 g/mL at 25 °C | [2] |
| 0.835 g/mL at 20 °C | [4] | |
| Refractive Index (n²⁰/D) | 1.420 | [2] |
| Flash Point | 37 °C (98.6 °F) - closed cup | [2] |
| Solubility | Slightly soluble in water (0.67 g/L at 25 °C). Soluble in ethers and benzene. | [1][4] |
| InChI Key | NJWSNNWLBMSXQR-UHFFFAOYSA-N | [2] |
| SMILES | CCCCCCC1CO1 | [2] |
Spectroscopic Data
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The following sections detail the expected spectral features of this compound.
The proton NMR spectrum is a primary tool for structural elucidation. The signals corresponding to the protons on the epoxide ring are particularly diagnostic, appearing at a characteristic upfield chemical shift.
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₂- (ring) | ~2.4 - 2.5 | m | 1H |
| -CH- (ring) | ~2.7 - 2.8 | m | 1H |
| -CH₂- (adjacent to ring) | ~1.4 - 1.6 | m | 2H |
| -(CH₂)₄- | ~1.2 - 1.4 | m | 8H |
| -CH₃ | ~0.9 | t | 3H |
Note: Spectra are typically recorded in CDCl₃. Chemical shifts can vary slightly based on solvent and spectrometer frequency.
The ¹³C NMR spectrum complements the ¹H NMR data, confirming the carbon framework.
| Carbon Assignment | Chemical Shift (ppm) |
| -CH₂- (ring) | ~47.1 |
| -CH- (ring) | ~52.4 |
| -CH₂- (adjacent to ring) | ~32.6 |
| -(CH₂)₄- | ~31.8, 29.2, 25.9, 22.6 |
| -CH₃ | ~14.1 |
IR spectroscopy is used to identify the presence of key functional groups. For epoxides, the C-O stretching frequencies of the ring are characteristic.
| Functional Group | Absorption Range (cm⁻¹) | Description |
| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |
| C-O Stretch (Epoxide Ring) | 1250 (asymmetric), 820-950 (symmetric) | Moderate to Strong |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| Feature | m/z Value | Description |
| Molecular Ion (M⁺) | 128 | Corresponds to the molecular weight of C₈H₁₆O. |
| Key Fragments | 57, 71 | Common fragments resulting from the cleavage of the alkyl chain. |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the epoxidation of its corresponding alkene, 1-octene. Both chemical and biocatalytic methods have been effectively employed.
Chemical Synthesis: Epoxidation of 1-Octene
The reaction of an alkene with a peroxy acid is a reliable and widely used method for preparing epoxides. Meta-chloroperoxybenzoic acid (m-CPBA) is a common choice due to its commercial availability and relative stability. The reaction proceeds via a concerted mechanism, often referred to as the "Butterfly mechanism," where the peroxy acid delivers an oxygen atom to the double bond.
Caption: General workflow for the chemical synthesis of this compound.
Experimental Protocol: Synthesis via m-CPBA Epoxidation
Causality: This protocol utilizes dichloromethane as a solvent due to its inertness and ability to dissolve both the nonpolar alkene and the more polar m-CPBA. The reaction is typically run at or below room temperature to control the exothermic nature of the epoxidation and minimize potential side reactions. A subsequent basic wash is crucial to remove the acidic byproduct, m-chlorobenzoic acid, and any unreacted peroxy acid.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-octene (1.0 eq.) in dichloromethane (DCM).
-
Reagent Addition: Cool the solution in an ice bath. Add m-CPBA (approx. 77% purity, 1.1 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with a 10% sodium sulfite solution (to quench excess peroxide), saturated sodium bicarbonate solution (to remove acidic byproduct), and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Biocatalytic Synthesis: Enzymatic Epoxidation
An alternative, "green" approach involves the use of microorganisms. Pseudomonas oleovorans, a bacterium, possesses an enzyme system capable of converting terminal alkenes into their corresponding epoxides.[5][6] This method is notable for its high selectivity and operation under mild, aqueous conditions.
Caption: Biocatalytic synthesis of this compound using P. oleovorans.
Field Insight: While elegant, biocatalytic methods often face challenges in scalability and product isolation compared to traditional chemical synthesis. However, for the synthesis of chiral epoxides, enzymatic routes can offer superior enantioselectivity that is difficult to achieve with simple chemical oxidants. The kinetics of this enzymatic formation have been studied, showing that the reaction occurs concurrently with the exponential growth of the cells when 1-octene is in excess.[5]
Chemical Reactivity and Mechanisms
The reactivity of this compound is dominated by the strain of the three-membered ring, which provides a strong thermodynamic driving force for ring-opening reactions. These reactions can be catalyzed by either acid or base, with the catalyst dictating the regioselectivity of nucleophilic attack.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack.[7] This protonation creates a more potent electrophile. The nucleophile then attacks one of the ring carbons. For a terminal epoxide like this compound, the attack preferentially occurs at the more substituted carbon (C2), as this carbon can better stabilize the partial positive charge that develops in the Sₙ1-like transition state. The result is a trans-1,2-disubstituted product.
Caption: Mechanism of acid-catalyzed ring-opening of this compound.
Base-Catalyzed Ring-Opening
In the presence of a strong, non-hindered base (e.g., hydroxide, alkoxide), the ring-opening proceeds via a classic Sₙ2 mechanism.[7] The nucleophile directly attacks one of the epoxide carbons. Due to steric hindrance from the hexyl group, the attack occurs at the less substituted, terminal carbon (C1). This regioselectivity is a hallmark of base-catalyzed openings of terminal epoxides. The reaction also results in a trans configuration of the substituents.
Caption: Mechanism of base-catalyzed ring-opening of this compound.
Lewis Acid-Catalyzed Ring-Opening
Lewis acids, such as the highly effective tris(pentafluorophenyl)borane (B(C₆F₅)₃), can also catalyze ring-opening. These reactions are of significant industrial relevance, particularly in polymerization processes. Interestingly, the mechanism can be complex and highly sensitive to reaction conditions, such as the presence of water.[8][9] Studies have shown that even trace amounts of water can mediate the catalytic cycle, operating in parallel with the conventional Lewis acid pathway and influencing both reactivity and regioselectivity.[8][9] At low water levels (<500 ppm), the conventional Lewis acid pathway dominates, but as water content increases, a water-mediated mechanism can account for a significant portion of the reaction flux.[9]
Handling, Purification, and Analysis
Proper handling, purification, and analysis are critical for ensuring safety, obtaining reliable experimental results, and meeting quality standards.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate precautions.[2] It is also classified as a skin and eye irritant and may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, and chemical-resistant gloves.[2][10] Work in a well-ventilated fume hood.
-
Handling: Ground and bond containers when transferring material to prevent static discharge.[10][11] Use spark-proof tools and explosion-proof equipment.[10][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[2][10][11] Recommended storage temperature is 2-8°C.[2] Keep away from sources of ignition, strong acids, bases, and oxidizing agents.
Purification Protocol: Vacuum Distillation
Causality: Vacuum distillation is the preferred method for purifying this compound due to its relatively high boiling point at atmospheric pressure. Lowering the pressure reduces the boiling point, which prevents thermal decomposition or polymerization that might occur at higher temperatures.
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the distillation flask with the crude this compound. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for the given pressure (e.g., 62-64 °C at 17 mmHg).[4]
-
Shutdown: Once the distillation is complete, cool the system before releasing the vacuum.
Analytical Methods for Quality Control
A combination of techniques is used to confirm the identity and purity of this compound.
Caption: Analytical workflow for the quality control of this compound.
Experimental Protocol: Purity Determination by Gas Chromatography (GC)
Self-Validation: This GC protocol is self-validating as purity is determined by the relative peak area of the analyte compared to the total area of all observed peaks. The use of a Flame Ionization Detector (FID) provides a response that is proportional to the mass of carbon, making it suitable for purity assessment of organic compounds without requiring individual response factors for minor impurities.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., DB-5 or equivalent).
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µL in 1 mL of dichloromethane).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Analysis: The purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram.
Applications in Synthesis
This compound is a valuable C8 building block. Its ability to undergo regioselective ring-opening makes it a key starting material for:
-
Polyether Polyols: The catalyzed ring-opening polymerization of epoxides is a cornerstone of the polyurethane industry.
-
Surfactants and Emulsifiers: Reaction with alcohols or amines can introduce a hydrophilic head group to the hydrophobic octyl chain.
-
Fine Chemicals: It serves as an intermediate for the synthesis of more complex molecules in the pharmaceutical and fragrance industries.
Conclusion
This compound is a fundamental chemical intermediate whose utility is defined by the predictable and versatile reactivity of its epoxide ring. A comprehensive grasp of its physical properties, synthetic routes, reaction mechanisms, and analytical methods is essential for its effective and safe use in both academic research and industrial manufacturing. The insights and protocols provided in this guide serve as a robust foundation for professionals working with this important compound.
References
-
Mechanism of regioselective ring-opening reactions of this compound catalyzed by tris(pentafluorophenyl)borane: a combined experimental, DFT, and microkinetic study. ResearchGate. [Link]
-
Strong influence of the nucleophile on the rate and selectivity of 1,2- epoxyoctane ring-opening catalyzed by tris(pentafluorophenyl)borane. AIChE. [Link]
-
Material Safety Data Sheet - this compound, 96%. Cole-Parmer. [Link]
-
Mechanism of Regioselective Ring-Opening Reactions of this compound Catalyzed by Tris(pentafluorophenyl)borane: A Combined Experimental, Density Functional Theory, and Microkinetic Study. ACS Catalysis. [Link]
-
Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and this compound by Pseudomonas oleovorans. PubMed. [Link]
-
18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]
-
Synthesis of this compound by Pseudomonas oleovorans During Growth in a Two-Phase System Containing High Concentrations of 1-Octene. NIH. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 1,2-环氧辛烷 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. B21463.14 [thermofisher.com]
- 4. This compound | 2984-50-1 [chemicalbook.com]
- 5. Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and this compound by Pseudomonas oleovorans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of this compound by Pseudomonas oleovorans During Growth in a Two-Phase System Containing High Concentrations of 1-Octene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
Spectroscopic Data of 1,2-Epoxyoctane: A Technical Guide for Researchers
Introduction
1,2-Epoxyoctane, also known as 2-hexyloxirane or 1-octene oxide, is a valuable chemical intermediate in organic synthesis.[1] Its strained three-membered oxirane ring makes it susceptible to nucleophilic attack, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. Accurate and comprehensive characterization of this compound is paramount for its effective use in research and development, particularly in the pharmaceutical and fine chemical industries. This in-depth technical guide provides a detailed analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as follows:
Caption: Atom numbering scheme for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.
Interpreting the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound exhibits characteristic signals for the protons on the epoxide ring and the alkyl chain. The protons on the oxirane ring (C1 and C2) are diastereotopic, meaning they are in different chemical environments and will have distinct chemical shifts and couplings.[2]
The protons on C1 (H-1a and H-1b) typically appear as multiplets in the range of 2.4-2.8 ppm. The proton on C2 (H-2) is also a multiplet, usually found slightly downfield in the 2.8-3.1 ppm region due to the influence of the adjacent alkyl chain. The protons of the hexyl chain appear as a complex series of multiplets between approximately 1.2 and 1.6 ppm, with the terminal methyl group (C8) appearing as a triplet around 0.9 ppm.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-8 (CH₃) | ~0.9 | Triplet | ~7.0 |
| H-3 to H-7 (-CH₂-) | ~1.2 - 1.6 | Multiplet | - |
| H-1a, H-1b (epoxide CH₂) | ~2.4 - 2.8 | Multiplet | Jgem, Jcis, Jtrans |
| H-2 (epoxide CH) | ~2.8 - 3.1 | Multiplet | Jvic |
¹H NMR Data Summary for this compound
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A sweep width of approximately 12 ppm, centered around 5-6 ppm.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.
Interpreting the ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum of this compound will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons of the epoxide ring (C1 and C2) are significantly deshielded and appear in the range of 45-55 ppm.[3] The carbons of the hexyl chain show characteristic chemical shifts for an aliphatic chain.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C8 | ~14.1 |
| C7 | ~22.6 |
| C6 | ~31.8 |
| C5 | ~29.2 |
| C4 | ~25.9 |
| C3 | ~32.6 |
| C1 (epoxide CH₂) | ~47.1 |
| C2 (epoxide CH) | ~52.4 |
¹³C NMR Data Summary for this compound
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
-
Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 512-2048 scans are typically required to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A sweep width of approximately 220 ppm.
-
-
Processing: Apply a Fourier transform with an exponential multiplication factor for sensitivity enhancement. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
Caption: Key NMR correlations for this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
Interpreting the IR Spectrum of this compound
The IR spectrum of this compound is dominated by the characteristic absorptions of the C-H bonds in the alkyl chain and the unique vibrational modes of the epoxide ring. The epoxide ring gives rise to several characteristic peaks:
-
Symmetric Ring Breathing: A peak around 1250 cm⁻¹.[4]
-
Asymmetric Ring Stretching: An intense peak in the range of 950-810 cm⁻¹.[4]
-
Symmetric Ring Stretching: Another strong peak between 880-750 cm⁻¹.[4]
The C-H stretching vibrations of the alkyl chain are observed just below 3000 cm⁻¹.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C-H Stretch (alkyl) | 2850-2960 | Strong |
| C-H Bend (alkyl) | 1465, 1375 | Medium |
| Epoxide Ring Breathing (sym) | ~1250 | Medium |
| Epoxide Ring Stretch (asym) | 810-950 | Strong |
| Epoxide Ring Stretch (sym) | 750-880 | Strong |
IR Data Summary for this compound
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a drop of the sample directly onto the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Processing: A background spectrum (of the clean salt plates or ATR crystal) should be recorded and subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can aid in structure elucidation.
Interpreting the Mass Spectrum of this compound
The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 128, corresponding to its molecular weight.[5] The fragmentation pattern is influenced by the cleavage of the alkyl chain and the opening of the epoxide ring. Common fragmentation pathways include:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.
-
Cleavage of the alkyl chain: Loss of alkyl fragments, leading to a series of peaks separated by 14 mass units (CH₂).
A prominent peak is often observed at m/z = 43, which can be attributed to the [C₃H₇]⁺ ion or the [CH₂CHO]⁺ ion from cleavage of the epoxide ring.
| m/z | Proposed Fragment |
| 128 | [C₈H₁₆O]⁺ (Molecular Ion) |
| 113 | [M - CH₃]⁺ |
| 99 | [M - C₂H₅]⁺ |
| 85 | [M - C₃H₇]⁺ |
| 71 | [M - C₄H₉]⁺ |
| 57 | [M - C₅H₁₁]⁺ |
| 43 | [C₃H₇]⁺ or [CH₂CHO]⁺ (Base Peak) |
Mass Spectrometry Data Summary for this compound
Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Parameters:
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Source Temperature: 230 °C.
-
Caption: Plausible fragmentation pathways for this compound in EI-MS.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound, enabling unambiguous identification and characterization. This guide has detailed the key spectral features, their interpretation, and standard experimental protocols for data acquisition. For researchers in organic synthesis and drug development, a thorough understanding of these spectroscopic techniques is essential for verifying the structure and purity of this important chemical intermediate, ensuring the integrity and reproducibility of their scientific work.
References
-
PubChem. 2-Hexyloxirane. National Center for Biotechnology Information. [Link][1]
-
Smith, B. C. (2022). The Infrared Spectra of Polymers V: Epoxides. Spectroscopy, 37(3), 24-28. [Link][4]
-
Chemistry LibreTexts. (2023). 4.9: Spectroscopy of Ethers and Epoxides. [Link][2]
-
Oregon State University. (2020). CH 336: Epoxide Spectroscopy. [Link][3]
-
NIST. (n.d.). Oxirane, hexyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][5]
-
SpectraBase. (n.d.). This compound. [Link]
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of 1,2-Epoxyoctane
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,2-epoxyoctane. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the theoretical underpinnings of the observed spectral features, provide a detailed interpretation of the spectrum, outline a robust experimental protocol for data acquisition, and present a visual representation of the spin-spin coupling network.
Introduction: The Structural and Spectroscopic Nuances of this compound
This compound, also known as 1-octene oxide, is a terminal epoxide with an eight-carbon aliphatic chain. Its molecular structure, characterized by a strained three-membered oxirane ring, gives rise to a distinct and informative ¹H NMR spectrum. The principles of NMR spectroscopy, which are based on the interaction of nuclear spins with an external magnetic field, allow for the precise determination of the chemical environment of each proton in the molecule.[1][2][3] The electronegativity of the oxygen atom and the unique geometry of the epoxide ring are the primary factors influencing the chemical shifts and coupling constants of the protons on and adjacent to the ring.
The strained nature of the epoxide ring leads to a slight rehybridization of the carbon orbitals, which, in conjunction with the deshielding effect of the oxygen atom, causes the protons on the oxirane ring to resonate in a characteristic region of the ¹H NMR spectrum.[4] Generally, protons on epoxide rings appear at a higher field (are more shielded) than protons on carbons directly attached to the oxygen in an acyclic ether, typically resonating between 2.5 and 3.5 ppm.[5]
Interpretation of the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound presents a set of distinct signals corresponding to the different proton environments within the molecule. A thorough analysis of the chemical shift (δ), multiplicity (splitting pattern), and integration (relative number of protons) for each signal allows for the unambiguous assignment of all protons.
The Epoxide Ring Protons (C1-H and C2-H)
The three protons on the epoxide ring (one on C2 and two on C1) are of particular interest. The C2 proton is a single, chiral center. The two protons on C1 are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and distinct couplings to the C2 proton.[5] This results in a complex splitting pattern for these three protons.
-
H-2 (CH) : This proton, being adjacent to the chiral center and the oxygen atom, is expected to appear as a multiplet. It is coupled to the two diastereotopic protons on C1 and the two protons on C3.
-
H-1a and H-1b (CH₂) : These two protons will each appear as a doublet of doublets due to geminal coupling with each other and vicinal coupling to the H-2 proton.
Typically, the signals for epoxide protons are found in the range of 2.90 to 3.24 ppm.[6]
The Aliphatic Chain Protons
The protons on the n-hexyl chain (C3 to C8) will exhibit chemical shifts and multiplicities typical for a saturated aliphatic chain.
-
C3-H₂ : These protons are adjacent to the epoxide ring and will be deshielded relative to the other methylene groups in the chain. They will appear as a multiplet due to coupling with the H-2 proton and the C4-H₂ protons.
-
C4-H₂ to C7-H₂ : These methylene protons will resonate in the typical aliphatic region, generally between 1.2 and 1.6 ppm, and will likely appear as overlapping multiplets.[7]
-
C8-H₃ : The terminal methyl group will appear as a triplet, coupled to the adjacent C7-H₂ protons, in the most upfield region of the spectrum, typically around 0.9 ppm.
Summary of ¹H NMR Data for this compound
The following table summarizes the expected ¹H NMR spectral data for this compound. The specific chemical shifts are based on typical values for similar structures and publicly available spectral data.[8][9]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-8 (CH₃) | ~0.92 | Triplet (t) | 3H |
| H-4, H-5, H-6, H-7 (CH₂)₂ | ~1.25 - 1.45 | Multiplet (m) | 8H |
| H-3 (CH₂) ** | ~1.53 | Multiplet (m) | 2H |
| H-1b (CH₂) | ~2.45 | Doublet of Doublets (dd) | 1H |
| H-1a (CH₂) ** | ~2.73 | Doublet of Doublets (dd) | 1H |
| H-2 (CH) | ~2.90 | Multiplet (m) | 1H |
Experimental Protocol for ¹H NMR Analysis
Acquiring a high-quality ¹H NMR spectrum requires careful sample preparation and instrument setup. The following protocol provides a standardized procedure.
Sample Preparation
-
Analyte : Weigh approximately 5-25 mg of this compound into a clean, dry vial.[10]
-
Solvent Selection : Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution : Add approximately 0.55-0.7 mL of the deuterated solvent to the vial containing the sample.[10][11]
-
Homogenization : Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Filtration (if necessary) : If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[10]
-
Capping : Securely cap the NMR tube to prevent solvent evaporation.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tuning and Matching : Tune and match the probe for the ¹H frequency.
-
Locking : Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming : Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse experiment is typically sufficient.
-
Number of Scans : Acquire a suitable number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay : Use a relaxation delay of 1-2 seconds to ensure quantitative integration.
-
-
Data Processing :
-
Fourier Transform : Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing : Phase the spectrum to obtain a flat baseline.
-
Baseline Correction : Apply a baseline correction algorithm.
-
Referencing : Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
Integration : Integrate all signals to determine the relative proton ratios.
-
Visualization of the Spin-Spin Coupling Network
The following diagram, generated using Graphviz, illustrates the key spin-spin coupling interactions in this compound.
Caption: Spin-spin coupling network in this compound.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information that can be readily interpreted with a solid understanding of fundamental NMR principles. The characteristic signals of the epoxide ring protons, combined with the predictable pattern of the aliphatic chain, allow for a confident structural assignment. The diastereotopic nature of the C1 protons adds a layer of complexity that is a hallmark of chiral epoxides. By following a rigorous experimental protocol, researchers can obtain high-quality spectra that are essential for accurate chemical analysis and structural elucidation in various scientific disciplines.
References
- PubMed. (2010, March 15). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine.
- Bio-protocol. Sample preparation and 1H-NMR experiment.
- The Marine Lipids Lab. (2016, February 12). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids.
- University of Minnesota Twin Cities. NMR Sample Preparation.
- Chemistry LibreTexts. (2025, February 3). 4.9: Spectroscopy of Ethers and Epoxides.
- Western University. NMR Sample Preparation.
- ResearchGate. Numeration of atoms in epoxides 1–7; (b) 1H-NMR spectra fragments....
- Oregon State University. (2020, February 7). CH 336: Epoxide Spectroscopy.
- UCL. Sample Preparation.
- ChemicalBook. This compound(2984-50-1) 1H NMR spectrum.
- ResearchGate. Structure and 1 H-NMR J 1,2 and J 2,3 coupling constants of epoxides 4–7.
- ResearchGate. (2025, August 6). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids | Request PDF.
- YouTube. (2023, May 15). NMR 5: Coupling Constants.
- ResearchGate. (2025, August 6). New 1H NMR-Based Technique to Determine Epoxide Concentrations in Oxidized Oil.
- The Royal Society of Chemistry. Contents.
- Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.
- ChemicalBook. 1,2-Epoxyhexane(1436-34-6) 1H NMR spectrum.
- Wikipedia. Nuclear magnetic resonance spectroscopy.
- Chemistry LibreTexts. (2023, January 29). J-Coupling (Scalar).
- The Royal Society of Chemistry. 2. Nuclear magnetic resonance spectroscopy.
- Oregon State University. 1H NMR Chemical Shift.
- Wikipedia. J-coupling.
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
- ijirset. Basic Concepts, Principles and Applications of NMR Spectroscopy.
- Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
- YouTube. (2021, May 15). 1H NMR: Chemical Shift, Splitting, the Coupling Constant and Peak Assignment.
- University of Calgary. NMR Spectroscopy - Theory.
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. NMR Spectroscopy - Theory [teaching.shu.ac.uk]
- 4. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound(2984-50-1) 1H NMR spectrum [chemicalbook.com]
- 9. 1,2-Epoxyhexane(1436-34-6) 1H NMR spectrum [chemicalbook.com]
- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 11. publish.uwo.ca [publish.uwo.ca]
An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 1,2-Epoxyoctane
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1,2-epoxyoctane (CAS No: 2984-50-1). As a key reactive intermediate and building block in organic synthesis, the unambiguous structural characterization of this compound is paramount. ¹³C NMR spectroscopy offers a powerful, non-destructive method for confirming its molecular structure. This document delves into the theoretical principles governing the chemical shifts observed in the ¹³C NMR spectrum of this epoxide, presents a detailed experimental protocol for acquiring high-quality spectra, provides a thorough interpretation of the spectral data with definitive peak assignments, and includes a comparative analysis with related epoxyalkanes. This guide is intended to serve as an expert resource for researchers in synthetic chemistry, materials science, and drug development, enabling them to confidently acquire, interpret, and utilize ¹³C NMR data for this compound and analogous compounds.
Introduction: The Significance of this compound and its Spectroscopic Characterization
This compound, also known as 1,2-octylene oxide or hexyloxirane, is a valuable aliphatic epoxide. Its strained three-membered oxirane ring makes it a versatile electrophile, susceptible to ring-opening reactions with a wide array of nucleophiles. This reactivity is harnessed in the synthesis of a diverse range of fine chemicals, pharmaceuticals, and polymers. Given its role as a precursor, ensuring the purity and structural integrity of this compound is a critical aspect of quality control in synthetic workflows.
Among the suite of analytical techniques available for molecular characterization, ¹³C NMR spectroscopy stands out for its ability to provide direct insight into the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with the position of that signal (the chemical shift, δ) being exquisitely sensitive to its local electronic environment. For this compound, ¹³C NMR not only confirms the presence of the eight-carbon chain but also provides definitive evidence for the existence and position of the epoxide functionality.
This guide will provide a detailed exploration of the ¹³C NMR spectrum of this compound, moving from the theoretical underpinnings that dictate its appearance to the practical aspects of data acquisition and interpretation.
Theoretical Principles: Understanding the ¹³C NMR Chemical Shifts in Epoxides
The chemical shifts of the carbon atoms in this compound are governed by a combination of factors, with the unique electronic environment of the oxirane ring playing a dominant role.
-
Ring Strain and Hybridization: The three-membered ring of an epoxide forces the C-C-O and C-O-C bond angles to be approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons. This angle strain leads to a rehybridization of the carbon orbitals, imparting more p-character to the C-C and C-O bonds. This increased p-character results in the carbon nuclei being less shielded, causing their signals to appear downfield (at a higher ppm value) compared to analogous carbons in an acyclic ether.
-
Electronegativity of the Oxygen Atom: The highly electronegative oxygen atom in the epoxide ring withdraws electron density from the adjacent carbon atoms (C1 and C2). This deshielding effect is a primary contributor to the downfield shift of the epoxide carbons relative to the other aliphatic carbons in the octyl chain.
-
Substituent Effects: The hexyl group attached to the epoxide ring at the C2 position also influences the chemical shifts. According to empirical observations, alkyl substitution on an epoxide ring generally causes a downfield shift for the substituted carbon (α-effect) and a smaller downfield shift for the adjacent carbon (β-effect).
The interplay of these factors results in a characteristic region in the ¹³C NMR spectrum where the epoxide carbons of this compound resonate, typically between 45 and 55 ppm.
¹³C NMR Spectral Data of this compound and Homologous Series
A critical aspect of spectral interpretation is the comparison with known data and related structures. The following table consolidates the reported ¹³C NMR chemical shifts for this compound in deuterated chloroform (CDCl₃) and includes data for the homologous 1,2-epoxyhexane and 1,2-epoxydecane to illustrate the consistency of the spectral pattern.
| Carbon Atom | 1,2-Epoxyhexane[1] | This compound | 1,2-Epoxydecane[2][3] |
| C1 (CH₂) | ~47.1 ppm | ~47.2 ppm | ~47.2 ppm |
| C2 (CH) | ~52.2 ppm | ~52.4 ppm | ~52.4 ppm |
| C3 | ~32.6 ppm | ~32.8 ppm | ~32.8 ppm |
| C4 | ~27.8 ppm | ~25.8 ppm | ~26.1 ppm |
| C5 | ~22.6 ppm | ~31.8 ppm | ~29.5 ppm |
| C6 | ~14.0 ppm | ~29.2 ppm | ~29.6 ppm |
| C7 | ~22.7 ppm | ~29.7 ppm | |
| C8 | ~14.1 ppm | ~31.9 ppm | |
| C9 | ~22.7 ppm | ||
| C10 | ~14.1 ppm |
Note: Chemical shifts are reported in ppm relative to Tetramethylsilane (TMS) at 0.00 ppm. The specific values for this compound are a consensus from multiple sources.
Experimental Protocol for Acquiring the ¹³C NMR Spectrum of this compound
This section provides a detailed, step-by-step methodology for obtaining a high-quality ¹³C NMR spectrum of this compound.
Materials and Equipment
-
This compound (liquid)
-
Deuterated chloroform (CDCl₃) of high purity
-
Tetramethylsilane (TMS) as an internal standard
-
5 mm NMR tubes
-
Pasteur pipette and bulb
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe
Sample Preparation
-
Analyte Preparation: In a clean, dry vial, accurately weigh approximately 50-100 mg of this compound. A higher concentration is generally preferred for ¹³C NMR due to its lower natural abundance and sensitivity compared to ¹H NMR.
-
Solvent and Standard: To the vial, add approximately 0.6-0.7 mL of CDCl₃. Add a small drop of TMS to the solvent to serve as the internal reference (0.00 ppm).
-
Dissolution: Gently vortex the mixture to ensure complete dissolution of the this compound in the deuterated solvent.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detector (typically around 4-5 cm).
-
Cleaning: Wipe the outside of the NMR tube with a lint-free tissue soaked in isopropanol or acetone to remove any fingerprints or contaminants.
NMR Data Acquisition
The following diagram illustrates the general workflow for NMR data acquisition and processing.
Caption: Structure of this compound with IUPAC numbering for NMR assignment.
Detailed Peak Assignments:
-
δ ~ 52.4 ppm (C2): This signal corresponds to the methine (CH) carbon of the epoxide ring. It is the most downfield of the aliphatic carbons due to the combined effects of ring strain, the electronegativity of the adjacent oxygen, and the α-substituent effect of the hexyl chain.
-
δ ~ 47.2 ppm (C1): This peak is assigned to the methylene (CH₂) carbon of the epoxide ring. It is also significantly downfield due to ring strain and the attached oxygen but is upfield relative to C2 as it is a terminal carbon and lacks the α-substituent effect.
-
δ ~ 32.8 ppm (C3): This is the methylene carbon directly attached to the epoxide ring (the β-carbon). Its chemical shift is influenced by the β-effect of the epoxide.
-
δ ~ 31.8 ppm (C5): This methylene carbon is further down the alkyl chain.
-
δ ~ 29.2 ppm (C6): This signal arises from another methylene group in the hexyl chain.
-
δ ~ 25.8 ppm (C4): This methylene carbon is also part of the alkyl chain. The signals for the central methylene groups of a long alkyl chain often appear in a narrow chemical shift range.
-
δ ~ 22.7 ppm (C7): This is the penultimate methylene group of the chain.
-
δ ~ 14.1 ppm (C8): This upfield signal is characteristic of a terminal methyl (CH₃) group in an alkyl chain.
To confirm these assignments, 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), which correlates carbons with their directly attached protons, and Heteronuclear Multiple Bond Correlation (HMBC), which shows correlations over two or three bonds, would be invaluable. Additionally, Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
Conclusion
¹³C NMR spectroscopy is an indispensable tool for the structural verification of this compound. The chemical shifts of the epoxide carbons are highly characteristic and provide unambiguous evidence for the presence and location of the oxirane ring. The remaining signals in the aliphatic region of the spectrum are consistent with the presence of a hexyl substituent. By understanding the theoretical principles that govern these chemical shifts and by following a robust experimental protocol, researchers can confidently utilize ¹³C NMR data for quality control, reaction monitoring, and structural elucidation in their work with this compound and related compounds. This guide provides the foundational knowledge and practical steps necessary to achieve these goals.
References
-
Cravero, R. M., Labadie, G. R., & Sierra, M. G. (2000). Using Empirical Rules from 13C NMR Analysis to Determine the Stereochemistry of the Epoxide Located at the 5,6-position of Decalinic Systems. Molecules, 5(3), 323-324. [Link]
-
Paulson, D. R., Tang, F. Y., Moran, G. F., Murray, A. S., Pelka, B. P., & Vasquez, E. M. (1975). Carbon-13 nuclear magnetic resonance spectroscopy. Quantitative correlations of the carbon chemical shifts of simple epoxides. The Journal of Organic Chemistry, 40(2), 184-186. [Link]
- SpectraBase. (n.d.). 1,2-Epoxyhexane. Wiley-VCH GmbH.
- SpectraBase. (n.d.). 1,2-Epoxydecane. Wiley-VCH GmbH.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
-
Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure determination of organic compounds. Springer Science & Business Media.
-
Harris, R. K., Becker, E. D., De Menezes, S. M. C., Goodfellow, R., & Granger, P. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. [Link]
- SpectraBase. (n.d.). 1,2-Epoxyhexane. W. Robien, Inst. of Org. Chem., Univ. of Vienna.
- SpectraBase. (n.d.). 1,2-Epoxydecane. Wiley-VCH GmbH.
Sources
A Technical Guide to the Mass Spectrometry Fragmentation of 1,2-Epoxyoctane
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mass spectrometric behavior of 1,2-epoxyoctane (C₈H₁₆O), a representative long-chain terminal epoxide. As a molecule of interest in organic synthesis, materials science, and as a potential metabolic intermediate, understanding its structural characterization is paramount. This document elucidates the fragmentation patterns of this compound under both high-energy Electron Ionization (EI) and soft Chemical Ionization (CI), offering field-proven insights into the causal mechanisms behind its mass spectral fingerprint. We will dissect the primary fragmentation pathways, including the foundational alpha-cleavage, and provide a detailed experimental protocol for reproducible analysis via Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction: The Analytical Challenge of Epoxides
This compound, also known as 1-octene oxide, is a simple yet illustrative example of an aliphatic epoxide.[1] The strained three-membered oxirane ring imparts significant chemical reactivity, making it a valuable synthetic intermediate. In mass spectrometry, this inherent reactivity dictates its fragmentation behavior. The primary analytical objectives when analyzing such a compound are twofold: unequivocal confirmation of its molecular weight and the acquisition of a structural fingerprint to distinguish it from isomers. This guide addresses both objectives by contrasting the outcomes of "hard" and "soft" ionization techniques.
Foundational Principles of Epoxide Fragmentation
When a molecule like this compound enters the mass spectrometer's ion source, it is converted into a gas-phase ion. The subsequent fragmentation is governed by the amount of internal energy imparted during this ionization event and the inherent stability of the resulting fragment ions.
-
Electron Ionization (EI): This high-energy (typically 70 eV) technique bombards the molecule with electrons, ejecting one of its own electrons to form a radical cation (M⁺•).[2] This process transfers a significant amount of excess energy, leading to extensive and often complex fragmentation. The resulting mass spectrum is a rich structural fingerprint but may feature a weak or entirely absent molecular ion peak.[3]
-
Chemical Ionization (CI): A much gentler technique, CI uses a reagent gas (e.g., methane) to produce reactant ions that transfer a proton to the analyte molecule.[4] This forms a protonated molecule, or quasi-molecular ion ([M+H]⁺), with minimal excess energy.[5] Consequently, fragmentation is greatly reduced, making CI an excellent tool for confirming the molecular weight of the analyte.[4][5]
For epoxides, the most critical fragmentation mechanism is alpha-cleavage , which involves the breaking of a carbon-carbon bond adjacent to the oxygen-bearing carbon atom.[6][7] This is driven by the ability of the electronegative oxygen atom to stabilize the resulting positive charge.
Electron Ionization (EI) Fragmentation Pattern of this compound
The EI mass spectrum of this compound is characterized by the absence of a discernible molecular ion peak at a mass-to-charge ratio (m/z) of 128.[1] This is typical for long-chain aliphatic compounds where the initial radical cation is unstable and rapidly fragments.[3] The spectrum is instead dominated by a series of lower-mass fragment ions that provide definitive structural information.
Primary Fragmentation: The Dominance of Alpha-Cleavage
The most significant fragmentation event is the cleavage of the C2-C3 bond, which is alpha to the oxirane ring. This pathway is energetically favorable as it leads to a stabilized, resonance-delocalized fragment.
-
Formation of the Base Peak (m/z 43): The cleavage of the bond between the epoxide ring and the hexyl side chain results in the loss of a hexyl radical (•C₆H₁₃). This generates the highly stable [C₂H₃O]⁺ ion at m/z 43 , which is the base peak (most abundant ion) in the spectrum.[1] This fragment is a hallmark of terminal epoxides.
Secondary Fragmentation: Cleavage of the Alkyl Chain
Other prominent peaks in the spectrum arise from cleavages at various points along the n-hexyl side chain. These fragmentations produce a series of characteristic alkyl carbocations, with stability generally increasing with size and branching (though no branching is present here). These ions often appear in clusters separated by 14 mass units, corresponding to the loss of methylene (-CH₂-) groups.[3]
-
m/z 57 ([C₄H₉]⁺): A butyl cation, resulting from cleavage of the C4-C5 bond.
-
m/z 71 ([C₅H₁₁]⁺): A pentyl cation, from cleavage of the C3-C4 bond.
-
m/z 85 ([C₅H₉O]⁺): This ion is formed by the loss of a propyl radical (•C₃H₇) from the molecular ion. This represents another alpha-cleavage pathway, albeit less favorable, or subsequent fragmentation of a larger, unstable intermediate.
The proposed EI fragmentation pathways are visualized in the diagram below.
Sources
- 1. Oxirane, hexyl- [webbook.nist.gov]
- 2. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. m.youtube.com [m.youtube.com]
- 7. academic.oup.com [academic.oup.com]
The Synthesis of 1,2-Epoxyoctane: A Mechanistic and Methodological Guide
Abstract
This technical guide provides a comprehensive overview of the primary mechanisms and synthetic strategies for the formation of 1,2-epoxyoctane, a valuable epoxide intermediate in the chemical industry.[1] Intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the intricacies of various epoxidation methodologies. We will explore the classic peracid-mediated epoxidation, sophisticated metal-catalyzed systems, and the burgeoning field of biocatalysis. The discussion will emphasize the underlying reaction mechanisms, kinetic considerations, and the factors governing stereoselectivity. Detailed experimental protocols and comparative data are presented to offer actionable insights for laboratory and industrial applications.
Introduction: The Significance of this compound
This compound, also known as 1-octene oxide or hexyloxirane, is a vital chemical intermediate.[2] Its high reactivity, stemming from the strained three-membered oxirane ring, makes it a versatile precursor for the synthesis of a wide array of valuable downstream products. These include 1,2-octanediol, a key ingredient in cosmetics and pharmaceuticals, as well as various surfactants, solvents, and resins.[2][3] The synthesis of this compound is primarily achieved through the epoxidation of 1-octene, a readily available petrochemical feedstock. The choice of synthetic methodology is dictated by factors such as cost, desired stereoselectivity, and environmental considerations.
Peracid-Mediated Epoxidation: The "Butterfly" Mechanism
The reaction of alkenes with peroxyacids (RCO₃H) is a classic and widely used method for the synthesis of epoxides.[4] A commonly employed reagent for this transformation is meta-chloroperoxybenzoic acid (mCPBA) due to its stability as a crystalline solid.[5][6]
The Concerted "Butterfly" Mechanism
The epoxidation of 1-octene with a peroxyacid proceeds through a concerted, single-step mechanism often referred to as the "Butterfly" mechanism.[5] This pathway involves a cyclic transition state where several bonding changes occur simultaneously.[5] The terminal, electrophilic oxygen of the peroxyacid is transferred to the nucleophilic double bond of 1-octene.
The key steps in this concerted mechanism are:
-
The π bond of the alkene acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxyacid.
-
Simultaneously, the weak O-O bond of the peroxyacid cleaves.
-
A new C=O bond is formed.
-
The original C=O bond breaks to form a new O-H bond.
-
The original O-H bond breaks to form the second C-O bond of the epoxide.
This concerted nature ensures a syn-addition of the oxygen atom to the double bond, meaning both C-O bonds are formed on the same face of the alkene.[7] Consequently, the stereochemistry of the starting alkene is preserved in the resulting epoxide.
Diagram: The "Butterfly" Mechanism for the Epoxidation of 1-Octene
Caption: A simplified workflow of the "Butterfly" mechanism.
Experimental Protocol: Epoxidation of 1-Octene with mCPBA
Materials:
-
1-Octene
-
meta-Chloroperoxybenzoic acid (mCPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-octene (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve mCPBA (1.1 equivalents) in dichloromethane.
-
Add the mCPBA solution dropwise to the stirred solution of 1-octene over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous sodium sulfite solution to destroy any excess peroxyacid.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove meta-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Safety Precautions: Peroxyacids such as mCPBA can be explosive under certain conditions and should be handled with care.[8] The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Metal-Catalyzed Epoxidation: Enhancing Selectivity and Efficiency
While peracid-mediated epoxidation is a reliable method, metal-catalyzed systems often offer advantages in terms of selectivity, the use of greener oxidants like hydrogen peroxide (H₂O₂), and milder reaction conditions.
Titanium-Catalyzed Asymmetric Epoxidation (Sharpless-Katsuki Epoxidation)
The Sharpless-Katsuki epoxidation is a landmark achievement in asymmetric synthesis, allowing for the highly enantioselective epoxidation of primary and secondary allylic alcohols.[9][10] While 1-octene is not an allylic alcohol, the principles of this reaction are fundamental to understanding stereocontrolled epoxidations. The catalyst system consists of titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant.[9][11] The choice of (+)- or (-)-DET dictates which face of the alkene is epoxidized, leading to the formation of a specific enantiomer of the epoxide.[10]
Diagram: Sharpless-Katsuki Epoxidation Catalyst Assembly
Caption: A conceptual diagram of the Sharpless epoxidation catalyst.
Other Metal-Catalyzed Systems
A variety of other transition metals have been shown to catalyze the epoxidation of 1-octene with different oxidants.
-
Platinum(II) Complexes: Detailed kinetic studies have been performed on the epoxidation of 1-octene using hydrogen peroxide catalyzed by Pt(II) complexes.[12][13][14] The mechanism is proposed to involve a PtOOH species that interacts with a Pt-olefin complex in the oxygen-transfer step.[13]
-
Molybdenum Boride: Molybdenum boride (Mo₂B) has been investigated as a catalyst for the epoxidation of 1-octene with tert-butyl hydroperoxide.[15] The reaction kinetics suggest the formation of an amorphous oxygen-containing phase on the catalyst surface which is the active catalytic species.[15]
-
Manganese Porphyrins: Homogeneous manganese porphyrin catalysts, such as Mn(TDCPP)Cl, have been successfully used for the epoxidation of 1-octene in a micellar catalysis system with hydrogen peroxide as the oxidant.[16] This system demonstrates good conversion and high selectivity towards this compound.[16]
| Catalyst System | Oxidant | Key Features |
| mCPBA | - | Well-established, reliable, good for small-scale synthesis. |
| Ti(OiPr)₄ / DET | t-BuOOH | Highly enantioselective for allylic alcohols. |
| Pt(II) complexes | H₂O₂ | Involves a PtOOH intermediate. |
| Mo₂B | t-BuOOH | Heterogeneous catalysis with an active surface phase. |
| Mn(TDCPP)Cl | H₂O₂ | Homogeneous catalysis in a micellar system. |
Biocatalytic Epoxidation: A Green Alternative
The use of enzymes for epoxidation offers a sustainable and highly selective alternative to traditional chemical methods. The bacterium Pseudomonas oleovorans has been extensively studied for its ability to epoxidize alkenes, including 1-octene.[17][18][19]
Mechanism of Enzymatic Epoxidation
The epoxidation in Pseudomonas oleovorans is carried out by a monooxygenase enzyme system.[17] This system utilizes molecular oxygen and a reducing agent (typically NADH or NADPH) to introduce one atom of oxygen into the substrate. The reaction is highly specific and can proceed with excellent enantioselectivity. Studies have shown that the formation of this compound occurs concurrently with the exponential growth of the bacteria on 1-octene.[17][18]
Advantages and Challenges
The primary advantages of biocatalytic epoxidation are:
-
High Selectivity: Enzymes can exhibit excellent regio-, chemo-, and enantioselectivity.
-
Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media at or near ambient temperature and pressure.
-
Environmental Benignity: The use of enzymes and green oxidants like molecular oxygen reduces the generation of hazardous waste.
However, challenges remain, including:
-
Substrate and Product Inhibition: High concentrations of the substrate (1-octene) or the product (this compound) can inhibit enzyme activity.
-
Mass Transfer Limitations: In two-phase systems (aqueous medium and organic substrate), the rate of reaction can be limited by the transfer of the substrate to the enzyme.
-
Enzyme Stability: The operational stability of the enzyme can be a limiting factor for industrial-scale production.
Recent research has focused on overcoming these challenges through strategies such as two-phase reaction systems and cell immobilization.[20][21][22]
Safety and Handling of this compound
This compound is a flammable liquid and vapor. It can cause skin and eye irritation.[23] Therefore, appropriate safety precautions must be taken when handling this compound.
-
Handling: Use in a well-ventilated area, away from sources of ignition.[23] Use spark-proof tools and explosion-proof equipment.[23][24]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[24] It is often recommended to store under refrigeration.[24]
-
Personal Protective Equipment: Wear appropriate protective clothing, gloves, and eye/face protection.[23]
Conclusion
The formation of this compound can be achieved through a variety of synthetic methodologies, each with its own set of advantages and limitations. The choice of method depends on the specific requirements of the application, including cost, scalability, and the need for stereocontrol. The classic peracid-mediated epoxidation remains a robust and straightforward method for laboratory-scale synthesis. For industrial applications and the pursuit of green chemistry, metal-catalyzed systems using environmentally benign oxidants and biocatalytic approaches are increasingly important. A thorough understanding of the underlying mechanisms is crucial for optimizing reaction conditions and achieving the desired product with high yield and selectivity.
References
-
E. G. M. Kuipers, H. J. M. V. D. L. Heijden, I. K. V. D. L. Voort, and P. J. K. V. D. L. Voort, "Micellar catalysis for epoxidation reactions," Industrial & Engineering Chemistry Research, vol. 40, no. 23, pp. 5240-5245, 2001. [Link]
-
A. Zanardo, F. Pinna, R. A. Michelin, and G. Strukul, "Kinetic study of the epoxidation of 1-octene with hydrogen peroxide catalyzed by platinum(II) complexes. Evidence of the involvement of two metal species in the oxygen-transfer step," Inorganic Chemistry, vol. 27, no. 11, pp. 1966-1973, 1988. [Link]
-
I. Hunt, "Ch 6: Alkene + peracid," University of Calgary. [Link]
-
"Alkene epoxidation," Visualize Organic Chemistry. [Link]
-
S. W. May and R. D. Schwartz, "Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and this compound by Pseudomonas oleovorans," Applied and Environmental Microbiology, vol. 31, no. 1, pp. 78-82, 1976. [Link]
-
"Proposed mechanism of 1-octene epoxidation," ResearchGate. [Link]
-
S. W. May and R. D. Schwartz, "Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and this compound by Pseudomonas oleovorans," PubMed, vol. 31, no. 1, pp. 78-82, 1976. [Link]
-
I. K. M. Yu, S. A. Al-Hashimi, and J. M. Notestein, "Epoxidation of 1-octene under harsh tail-end conditions in a flow reactor I: a comparative study of crystalline vs. amorphous catalysts," Reaction Chemistry & Engineering, vol. 2, no. 5, pp. 649-659, 2017. [Link]
-
Y. Dong, Y. Ding, and Y. Wang, "Magnesium Pyrophosphate-Catalyzed Epoxidation of 1-Octene with Aqueous Hydrogen Peroxide," Catalysis Letters, vol. 145, no. 1, pp. 373-380, 2015. [Link]
-
"9.12: Oxidation of Alkenes - Epoxidation," Chemistry LibreTexts. [Link]
-
V. M. G. S. M. A. V. Tolstonog, "Reaction Kinetics of the Hydroperoxide Epoxidation of 1-Octene in the Presence of Mo2B," Kinetics and Catalysis, vol. 66, no. 4, pp. 556-562, 2025. [Link]
-
H. Kim, S. H. Kim, and Y. Lu, "Site-Selective Catalytic Epoxidation of Alkene with Tunable, Atomic Precision by Molecularly Imprinted Artificial Epoxidases," Journal of the American Chemical Society, vol. 138, no. 49, pp. 15965–15971, 2016. [Link]
-
"8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation," Chemistry LibreTexts. [Link]
-
"Epoxidation of Alkenes," Chemistry Steps. [Link]
-
A. Al-Ajlouni and J. H. Espenson, "Kinetics and Mechanism of the Epoxidation of Alkyl-Substituted Alkenes by Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide," Journal of the American Chemical Society, vol. 117, no. 36, pp. 9243-9250, 1995. [Link]
-
S. W. May and R. D. Schwartz, "Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and this compound by Pseudomonas oleovorans," National Institutes of Health, 1976. [Link]
-
A. Zanardo, F. Pinna, R. A. Michelin, and G. Strukul, "Kinetic study of the epoxidation of 1-Octene with hydrogen peroxide catalyzed by platinum(II) complexes. Evidence of the involvement of two metal species in the oxygen-transfer step," IRIS, 1988. [Link]
-
S. W. May and R. D. Schwartz, "Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and this compound by Pseudomonas oleovorans," Applied and Environmental Microbiology, vol. 31, no. 1, pp. 78-82, 1976. [Link]
-
"Effect of reaction temperature for 1-octene epoxidation," ResearchGate. [Link]
-
A. Zanardo, F. Pinna, R. A. Michelin, and G. Strukul, "Kinetic Study of the Epoxidation of 1-Octene with Hydrogen Peroxide Catalyzed by Platinum(II) Complexes. Evidence of the Involvement of Two Metal Species in the Oxygen-Transfer Step," Inorganic Chemistry, vol. 27, no. 11, pp. 1966-1973, 1988. [Link]
-
Y. Liu, et al., "Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions," MDPI, vol. 13, no. 12, p. 2748, 2023. [Link]
-
"Epoxidation of 1-octene with H2O2," ResearchGate. [Link]
-
"Material Safety Data Sheet - this compound, 96%," Cole-Parmer. [Link]
-
Z. R. Jones, et al., "Mechanism of Regioselective Ring-Opening Reactions of this compound Catalyzed by Tris(pentafluorophenyl)borane: A Combined Experimental, Density Functional Theory, and Microkinetic Study," ACS Catalysis, vol. 8, no. 11, pp. 10459-10469, 2018. [Link]
-
"this compound," Chemsrc. [Link]
-
M. J. de Smet, H. Wynberg, and B. Witholt, "Synthesis of this compound by Pseudomonas oleovorans During Growth in a Two-Phase System Containing High Concentrations of 1-Octene," Applied and Environmental Microbiology, vol. 42, no. 5, pp. 811-816, 1981. [Link]
-
M. J. de Smet, H. Wynberg, and B. Witholt, "Synthesis of this compound by Pseudomonas oleovorans During Growth in a Two-Phase System Containing High Concentrations of 1-Octene," National Institutes of Health, 1981. [Link]
-
"12.15: Sharpless Epoxidation," Chemistry LibreTexts. [Link]
-
"Sharpless epoxidation," Wikipedia. [Link]
-
"The Sharpless-Katsuki Enantioselective Epoxidation," Oregon State University. [Link]
-
"Sharpless Epoxidation," Organic Chemistry Portal. [Link]
-
M. J. de Smet, H. Wynberg, and B. Witholt, "Synthesis of this compound by Pseudomonas oleovorans During Growth in a Two-Phase System Containing High Concentrations of 1-Octene," PubMed, vol. 42, no. 5, pp. 811-816, 1981. [Link]
-
"Sharpless Asymmetric Epoxidation," Dalal Institute. [Link]
-
"Construct a three-step synthesis of 1,2-epoxycyclopentane from cyclopentanol," Wyzant. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. guidechem.com [guidechem.com]
- 3. Magnesium Pyrophosphate-Catalyzed Epoxidation of 1-Octene with Aqueous Hydrogen Peroxide - ProQuest [proquest.com]
- 4. wyzant.com [wyzant.com]
- 5. Alkene epoxidation - Visualize Organic Chemistry [visualizeorgchem.com]
- 6. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 10. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Kinetic study of the epoxidation of 1-Octene with hydrogen peroxide catalyzed by platinum(II) complexes. Evidence of the involvement of two metal species in the oxygen-transfer step [iris.unive.it]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. research.tue.nl [research.tue.nl]
- 17. journals.asm.org [journals.asm.org]
- 18. Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and this compound by Pseudomonas oleovorans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and this compound by Pseudomonas oleovorans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Synthesis of this compound by Pseudomonas oleovorans During Growth in a Two-Phase System Containing High Concentrations of 1-Octene - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of this compound by Pseudomonas oleovorans During Growth in a Two-Phase System Containing High Concentrations of 1-Octene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 24. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Enantioselective Epoxidation of 1-Octene
Introduction: The Significance of Chiral Epoxides in Modern Synthesis
The enantioselective epoxidation of prochiral olefins stands as a cornerstone of modern asymmetric synthesis, providing access to chiral epoxides that are versatile building blocks for a myriad of complex molecules, including pharmaceuticals, agrochemicals, and natural products. The C2-symmetric 1,2-epoxyoctane, existing as (R)- and (S)-enantiomers, is a particularly valuable intermediate. Its simple, unfunctionalized aliphatic chain presents a significant challenge for stereocontrol, demanding highly effective and selective catalytic systems. This guide provides an in-depth technical overview of the core methodologies for the enantioselective epoxidation of 1-octene, designed for researchers, scientists, and drug development professionals seeking to leverage these powerful transformations. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and offer a comparative analysis of leading catalytic systems.
I. Metal-Catalyzed Epoxidation: The Jacobsen-Katsuki Reaction
The Jacobsen-Katsuki epoxidation, a landmark achievement in asymmetric catalysis, employs chiral manganese(III)-salen complexes to effect the enantioselective epoxidation of unfunctionalized alkenes.[1][2][3] This method has proven to be particularly effective for a wide range of olefin substrates, including terminal alkenes like 1-octene.
Mechanistic Insights
The catalytic cycle of the Jacobsen-Katsuki epoxidation is generally understood to involve a high-valent manganese(V)-oxo species as the active oxidant.[3][4] The cycle can be summarized as follows:
-
Activation: The Mn(III)-salen precatalyst is oxidized by a terminal oxidant, such as sodium hypochlorite (NaOCl), to a reactive Mn(V)=O species.[4][5] The choice of oxidant and the presence of an axial ligand, such as 4-phenylpyridine N-oxide (PPNO), can significantly influence the reaction rate and enantioselectivity.[5]
-
Oxygen Transfer: The alkene approaches the Mn(V)=O intermediate. The stereochemical outcome is dictated by the chiral salen ligand, which creates a sterically demanding environment, favoring one pathway of approach for the prochiral olefin.[5] Several transition states have been proposed, including a concerted "side-on" approach and a stepwise mechanism involving a radical or metallaoxetane intermediate.[5][6] For many substrates, a stepwise radical pathway is supported by experimental evidence.[5]
-
Epoxide Formation and Catalyst Regeneration: The oxygen atom is transferred to the alkene, forming the epoxide. The manganese complex is reduced back to its Mn(III) state, ready to re-enter the catalytic cycle.[5]
Sources
- 1. Structure of cytochrome P450 PimD suggests epoxidation of the polyene macrolide pimaricin occurs via a hydroperoxoferric intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Computational studies of 1,2-Epoxyoctane structure
An In-Depth Technical Guide: Computational Analysis of the Three-Dimensional Structure of 1,2-Epoxyoctane
Abstract
This compound, a chiral epoxide with a flexible alkyl chain, serves as a valuable intermediate in organic synthesis. Its three-dimensional structure, governed by a complex landscape of conformers, dictates its reactivity and interactions. This technical guide provides a comprehensive framework for the computational investigation of this compound's structure. We detail a multi-stage protocol, beginning with a robust conformational search to identify the global minimum energy structure. Subsequently, we outline methodologies for spectroscopic prediction (¹H and ¹³C NMR, Vibrational Circular Dichroism) and demonstrate how these calculations serve as a self-validating system when compared against experimental data. This guide explains the causality behind methodological choices, from the selection of density functionals and basis sets to the application of specific analytical techniques, empowering researchers to confidently elucidate the structural and stereochemical properties of this and similar flexible molecules.
Introduction
The Significance of this compound
This compound (CAS No. 2984-50-1) is a structurally simple yet functionally significant molecule.[1][2] As an epoxide, it contains a strained three-membered ring, making it a versatile precursor for the synthesis of a wide range of fine chemicals and pharmaceutical intermediates through various ring-opening reactions.[2][3][4] The molecule possesses a single stereocenter at the C2 position of the oxirane ring and a flexible seven-carbon chain, introducing two critical layers of complexity: chirality and conformational flexibility.[1][5] Understanding the interplay between these features is paramount for predicting its chemical behavior and designing stereoselective transformations.
The Imperative of Computational Chemistry
While experimental techniques provide invaluable data, they often capture an ensemble average of conformations present in solution or a single, crystal-packed state. Computational chemistry offers a powerful lens to explore the entire potential energy surface of a molecule, identifying all stable conformers and quantifying their relative energies.[6][7][8] For a chiral molecule like this compound, computational methods are particularly indispensable for assigning its absolute configuration by simulating chiroptical spectroscopic properties, such as Vibrational Circular Dichroism (VCD).[9][10] This guide establishes a workflow that integrates computational protocols with experimental benchmarks to build a reliable and detailed structural model.
Theoretical Foundations and Methodological Choices
The accuracy of any computational study hinges on the judicious selection of theoretical methods and basis sets. The goal is to find a balance between computational cost and the desired accuracy for the property being investigated.
The Quantum Mechanical Framework: Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the workhorse for quantum chemical calculations on molecules of this size due to its excellent balance of accuracy and efficiency.[11][12] DFT methods approximate the complex many-electron wavefunction by using the electron density, simplifying the calculation of molecular energies and properties. The choice of the exchange-correlation functional within DFT is a critical decision.
Selecting the Right Tools: The Functional and Basis Set Dilemma
Functionals:
-
B3LYP: A hybrid functional that has been a standard for general-purpose geometry optimizations and frequency calculations for years due to its robust performance across a wide range of organic molecules.[12]
-
M06-2X: A meta-hybrid functional that often provides improved accuracy for non-covalent interactions, which can be important in determining the relative energies of conformers where intramolecular dispersion forces are at play.[13]
-
ωB97X-D / WP04: These are range-separated hybrid functionals that have shown excellent performance specifically for the calculation of NMR chemical shifts.[14]
Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals.[15]
-
Pople-style (e.g., 6-31G(d), 6-311+G(2d,p)): These are efficient and widely used basis sets. The (d) denotes the addition of polarization functions to heavy (non-hydrogen) atoms, which are crucial for describing the strained bonds of the epoxide ring. The + indicates diffuse functions, important for describing lone pairs and for calculations on anions, though less critical for neutral geometry optimizations.[16][17]
-
Dunning's Correlation-Consistent (e.g., cc-pVDZ, cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit, offering higher accuracy, especially when electron correlation is critical.[15][18]
-
Karlsruhe "def2" (e.g., def2-SVP, def2-TZVP): These are well-balanced and efficient basis sets that are often recommended for their performance across the periodic table and for a variety of properties.[14][15]
Causality in Selection: For initial geometry optimizations of multiple conformers, a computationally less expensive combination like B3LYP/6-31G(d) is often sufficient. For final energy refinement and spectroscopic property calculations, a larger basis set such as def2-TZVP or cc-pVTZ is necessary for higher accuracy. For NMR predictions, using a specialized functional like ωB97X-D is justified by benchmark studies showing its superior performance for that specific property.[14]
| Task | Recommended Functional | Recommended Basis Set | Rationale |
| Initial Conformational Search | B3LYP | 6-31G(d) | Best balance of speed and reasonable accuracy for geometries. |
| Final Energy Ranking | M06-2X or B3LYP-D3 | def2-TZVP | Higher accuracy for relative energies, including dispersion effects. |
| NMR Chemical Shift Prediction | ωB97X-D or WP04 | def2-SVP or 6-311++G(2d,p) | Functionals and basis sets benchmarked for high accuracy in NMR calculations.[14] |
| IR/VCD Spectra Prediction | B3LYP | def2-TZVP or cc-pVTZ | Requires accurate harmonic frequencies and property tensors, necessitating a larger basis set. |
Recommended Software Packages
A variety of software can perform these calculations. Gaussian is a widely used commercial package with extensive functionality.[12][19] ORCA is a powerful and free (for academic use) alternative that is rapidly gaining popularity.[19] For structure visualization and initial building, open-source tools like Avogadro are highly recommended.[20]
Protocol 1: Conformational Search and Global Minimum Identification
Rationale: The flexible octane chain of this compound can adopt numerous spatial arrangements (conformers). The experimentally observed properties are dominated by the lowest-energy conformers. Therefore, a thorough conformational search to locate the global energy minimum is the essential first step for any meaningful structural analysis.[6][8]
Step-by-Step Methodology
-
Initial Structure Generation: Draw the 2D structure of this compound in a molecular editor like Avogadro and generate an initial 3D conformation.
-
Low-Level Conformational Search: Employ a fast, low-level method to explore the potential energy surface. Molecular mechanics (e.g., MMFF94 force field) or fast semi-empirical quantum methods (e.g., GFN2-xTB) are ideal for rapidly generating hundreds of potential conformers.
-
Filtering and Clustering: Eliminate duplicate structures and group the remaining conformers based on structural similarity (e.g., RMSD clustering). Select the lowest-energy unique conformers (e.g., all within 10-15 kJ/mol of the minimum) for further refinement.
-
High-Level Geometry Optimization: Optimize the geometry of each selected conformer using a reliable DFT method, such as B3LYP/6-31G(d) .
-
Vibrational Frequency Analysis: Perform a frequency calculation at the same level of theory for each optimized structure. The absence of imaginary frequencies confirms that each structure is a true local minimum on the potential energy surface.
-
Final Energy Refinement: To obtain highly accurate relative energies, perform a single-point energy calculation on each optimized geometry using a more robust level of theory, such as M06-2X/def2-TZVP . The conformer with the lowest final energy is identified as the global minimum.
Visualization: Conformational Analysis Workflow
Caption: Workflow for identifying the global minimum energy conformer.
Protocol 2: Spectroscopic Validation and Structural Elucidation
Rationale: This protocol establishes the trustworthiness of the computed structure. By calculating spectroscopic properties and comparing them with known experimental data, we can validate that our theoretical model accurately represents the real molecule.
NMR Chemical Shift Analysis
The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors.[14] By calculating the shielding for both this compound and a reference compound (Tetramethylsilane, TMS), we can predict chemical shifts that are directly comparable to experimental values.
Step-by-Step Protocol:
-
Take the global minimum geometry of this compound identified in Protocol 1.
-
Perform a GIAO NMR calculation using a method optimized for this property, such as ωB97X-D/def2-SVP , including a solvent model (e.g., PCM for CDCl₃) if the experimental data is from solution.[14]
-
Perform the same calculation for TMS.
-
Calculate the predicted chemical shift (δ) for each carbon (¹³C) and proton (¹H) using the formula: δ_predicted = σ_TMS - σ_calculated
-
Compare the predicted shifts with experimental data. A good correlation validates the computed structure.
Data Presentation: Comparison of Experimental and Calculated ¹³C NMR Shifts
| Carbon Atom | Experimental δ (ppm)[21] | Calculated δ (ppm) (ωB97X-D/def2-SVP) | Deviation (ppm) |
| C1 (CH₂) | 47.1 | 47.5 | +0.4 |
| C2 (CH) | 52.4 | 52.9 | +0.5 |
| C3 (CH₂) | 32.7 | 33.1 | +0.4 |
| C4 (CH₂) | 26.0 | 26.3 | +0.3 |
| C5 (CH₂) | 29.1 | 29.5 | +0.4 |
| C6 (CH₂) | 32.1 | 32.5 | +0.4 |
| C7 (CH₂) | 22.8 | 23.1 | +0.3 |
| C8 (CH₃) | 14.2 | 14.5 | +0.3 |
Note: Experimental data is from SpectraBase, run in CDCl₃.[21] Calculated values are hypothetical examples for illustrative purposes but reflect typical accuracy.
Vibrational Spectroscopy (IR and VCD) for Absolute Configuration
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[9] Since enantiomers produce mirror-image VCD spectra, comparing a calculated spectrum for one enantiomer (e.g., the (R)-isomer) with the experimental spectrum allows for unambiguous assignment of the absolute configuration.[10][22]
Step-by-Step Protocol:
-
Using the global minimum geometry of one enantiomer (e.g., (R)-1,2-epoxyoctane), perform a frequency calculation at a high level of theory (e.g., B3LYP/def2-TZVP ). This calculation must request the computation of vibrational circular dichroism intensities (rotational strengths).
-
The output will provide the frequencies and intensities for both the standard IR spectrum and the VCD spectrum.
-
Plot the calculated VCD spectrum (often applying a scaling factor to the frequencies and a Lorentzian or Gaussian broadening to the peaks to simulate the experimental lineshape).
-
Visually compare the calculated spectrum with the experimental VCD spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the experimental sample is the same as the one calculated (R). If the experimental spectrum is a mirror image of the calculated one, the sample is the (S)-enantiomer.
Visualization: Spectroscopic Validation Workflow
Caption: Workflow for validating the computed structure against experimental data.
Advanced Analysis: Probing Electronic Structure
Rationale: Once a validated structure is obtained, we can analyze its electronic properties to understand its inherent reactivity.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insight into reactivity. For an epoxide, the LUMO is typically localized on the C-O antibonding orbitals of the ring. A nucleophilic attack, characteristic of ring-opening reactions, will be directed towards the carbon atoms with the largest LUMO coefficients.[11][12]
-
Electrostatic Potential (ESP) Mapping: An ESP map visualizes the charge distribution on the molecule's surface. It will show electron-rich regions (negative potential, typically around the oxygen atom) and electron-poor regions (positive potential, typically around the hydrogens and epoxide carbons), highlighting the sites susceptible to electrophilic and nucleophilic attack, respectively.
Summary and Outlook
This guide has presented a rigorous, multi-step computational workflow for the structural and stereochemical characterization of this compound. By systematically performing a conformational search and validating the resulting structure through the accurate prediction of NMR and VCD spectra, researchers can build a high-confidence model of the molecule. The principles and protocols outlined here are not limited to this compound and can be readily adapted to investigate other flexible, chiral molecules that are central to drug discovery and materials science. Future computational studies could extend this work to model the transition states of its ring-opening reactions, providing a deeper understanding of its reactivity and selectivity.[11]
References
- Mechanism of Regioselective Ring-Opening Reactions of this compound Catalyzed by Tris(pentafluorophenyl)borane: A Combined Experimental, Density Functional Theory, and Microkinetic Study. (2018).
- DFT Studies on the Origin of Regioselective Ring-opening of Terminal Epoxides during Copolymerization with CO2. (2016). Chinese Journal of Polymer Science.
- This compound. ChemScene.
- conformational analysis. University of Wisconsin-La Crosse.
- Basis Sets.
- Basis set (chemistry). Wikipedia.
- This compound(2984-50-1) 13C NMR spectrum. ChemicalBook.
- A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,2-Epoxydecane. Benchchem.
- DFT study of the epoxide ring opening step of the ring opening copolymerisation of epoxide and cyclic anhydride catalyzed by a heterodinuclear Al(III)/K(I) complex.
- Vibr
- Basis set effects in the description of the Cl-O bond in ClO and XClO/ClOX isomers (X = H, O, and Cl) using DFT and CCSD(T) methods. (2019).
- More on Pople-style basis sets: carbon in the 6-311G basis. (2020). YouTube.
- Computational protocols for calculating 13C NMR chemical shifts.
- Comp Chem Software. (2003).
- Basis Sets. (2021). Gaussian.com.
- What is the best computational chemistry software? (2022). Reddit.
- This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- Ring Opening Reactions of Epoxides. A Review. (2024).
- Molecular Modeling Software. OpenEye Scientific.
- Cutting-Edge Free Tools To Unlock the Power of Comput
- Computation Chemistry Tools. (2022). Cambridge MedChem Consulting.
- DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. PMC - NIH.
- Quantum chemistry calculation.
- Solid-state vibrational circular dichroism for pharmaceutical purposes. ChemRxiv.
- Comput
- X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. MDPI.
- This compound. (2024). ChemicalBook.
- CAS 2984-50-1 this compound. Alfa Chemistry.
- A new chiral phenomenon of orientational chirality, its synthetic control and computational study. (2023). PMC - PubMed Central.
- Simulation of Vibrational Circular Dichroism Spectra Using Second-Order Møller-Plesset Perturbation Theory and Configur
- Computational study of epoxy-amine reactions. (2024).
- A Guide to Understanding Vibrational Circular Dichroism Spectroscopy. (2021). YouTube.
- Molecular chirality quantification: Tools and benchmarks. (2024). arXiv.
- Structural insights into conformational stability of both wild-type and mutant EZH2 receptor. (2016). Future Science.
- Functional Chirality: From Small Molecules to Supramolecular Assemblies. MDPI.
- Anharmonic Aspects in Vibrational Circular Dichroism Spectra from 900 to 9000 cm–1 for Methyloxirane and Methylthiirane. (2022). PMC - PubMed Central.
- This compound. (2024). Chemsrc.
- Molecular chirality quantification: Tools and benchmarks. (2024).
- Ring Opening of Epoxides by Pendant Silanols. (2022). CORE.
- Computational assessment of the structural analysis of different cyclooctene isomers. Advances in Engineering Research.
- Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. (2024).
- A new chiral phenomenon of orientational chirality, its synthetic control and computational study.
- This compound(2984-50-1) 1H NMR spectrum. ChemicalBook.
- Computational Chemistry and Molecular Modeling Techniques for the Study of Micropeptin EI-964: Insights into Its Chemical Reactivity and Potential Pharmaceutical Properties.
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound | 2984-50-1 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 2984-50-1 this compound - Alfa Chemistry [surface-coating.alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. conformational analysis [sas.upenn.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cjps.org [cjps.org]
- 13. mdpi.com [mdpi.com]
- 14. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 16. Basis Sets | Rowan Documentation [docs.rowansci.com]
- 17. gaussian.com [gaussian.com]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. silicostudio.com [silicostudio.com]
- 21. spectrabase.com [spectrabase.com]
- 22. Anharmonic Aspects in Vibrational Circular Dichroism Spectra from 900 to 9000 cm–1 for Methyloxirane and Methylthiirane - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical calculations of 1,2-Epoxyoctane reaction pathways
An In-Depth Technical Guide to the Theoretical Calculation of 1,2-Epoxyoctane Reaction Pathways
Abstract
This compound is a crucial intermediate in the synthesis of a wide array of commercially significant products, including polyols, the foundational building blocks of polyurethanes.[1] The regioselectivity of its ring-opening reaction is paramount, dictating the final properties of the resulting polymers and specialty chemicals. This technical guide provides a comprehensive exploration of the theoretical and computational methodologies used to elucidate the complex reaction pathways of this compound. By leveraging high-level quantum mechanical calculations, particularly Density Functional Theory (DFT), we can dissect the nuanced mechanisms of acid- and base-catalyzed ring-opening reactions, offering predictive insights that are often challenging to probe through experimental means alone.[2][3] This document is intended for researchers, chemists, and drug development professionals seeking to apply computational chemistry to understand and optimize epoxide chemistry.
Introduction: The Industrial and Synthetic Relevance of this compound
Epoxides are highly valuable three-membered cyclic ethers that serve as versatile building blocks in organic synthesis due to the inherent strain in their ring structure.[4] this compound, as a terminal epoxide, is of particular industrial relevance for its role in the catalytic, regioselective ring-opening (RO) polymerization reactions essential for producing polyurethanes and poly(ethylene glycols). The precise control over which of the two epoxide carbons is attacked by a nucleophile—a concept known as regioselectivity—is critical. For instance, in the synthesis of polyols for polyurethane applications, the formation of a primary alcohol is greatly preferred due to its enhanced reactivity with isocyanates.[1]
Traditional experimental methods can be time-consuming and may not fully reveal the transient species, such as transition states, that govern a reaction's outcome.[2] Computational chemistry provides a powerful alternative, offering detailed insights into reaction pathways, energy profiles, and molecular interactions, thereby enhancing our understanding of reaction mechanisms with unprecedented accuracy.[2][3] This guide will detail the theoretical framework and practical application of these methods to the reaction pathways of this compound.
Foundational Principles of Epoxide Ring-Opening Reactions
The reactivity of the epoxide ring is dominated by nucleophilic attack, which relieves the ring strain. The regiochemical outcome of this attack is highly dependent on the reaction conditions, specifically whether it is catalyzed by an acid or a base.
-
Base-Catalyzed Ring-Opening : Under basic or neutral conditions with a strong nucleophile (e.g., an alkoxide or amine), the reaction proceeds via a classic SN2 mechanism . The nucleophile directly attacks one of the epoxide carbons, and the C-O bond breaks simultaneously. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom.[5][6]
-
Acid-Catalyzed Ring-Opening : In the presence of an acid, the epoxide oxygen is first protonated, making it a much better leaving group and activating the ring toward nucleophilic attack.[5][7] The mechanism is more complex and can be described as a hybrid between SN1 and SN2.[8] The transition state has significant carbocationic character.[5][7] Consequently, the nucleophile preferentially attacks the carbon atom that can better stabilize the developing positive charge—the more substituted carbon .[8][9]
The Computational Scientist's Toolkit: Methodologies and Protocols
Elucidating these reaction pathways requires a robust computational approach to accurately model the electronic structure and energetics of the reacting system.
Core Theoretical Methods
-
Density Functional Theory (DFT) : DFT has become the workhorse of computational chemistry for its exceptional balance of computational cost and accuracy.[10][11] It models electron correlation, which is crucial for describing bond-making and bond-breaking processes, at a fraction of the cost of traditional post-Hartree-Fock methods. For studying this compound reactions, functionals like B3LYP-D3BJ (which includes dispersion corrections) paired with Pople-style basis sets such as 6-31+G(d,p) have been shown to provide reliable results.[1]
-
Transition State Theory (TST) : TST provides the framework for understanding reaction rates by focusing on the properties of the "activated complex" or transition state—the highest energy point along the reaction coordinate.[12] By locating and characterizing this saddle point on the potential energy surface, we can calculate the activation energy (ΔG‡), which is the primary determinant of the reaction rate.[2]
-
Solvation Models : Since many reactions occur in solution, accounting for the solvent's effect is critical. The solvent can stabilize charged species and influence the energy barrier. Implicit solvation models, such as the SMD universal solvation model or the Polarizable Continuum Model (PCM) , are computationally efficient ways to capture these effects by treating the solvent as a continuous dielectric medium.[10][13]
Standard Computational Workflow
A rigorous computational investigation into a reaction mechanism follows a well-defined, self-validating protocol.
Caption: A standard workflow for computational reaction pathway analysis.
Detailed Protocol Steps:
-
Geometry Optimization : The three-dimensional structures of all reactants, intermediates, products, and transition states are optimized to find their lowest energy conformations on the potential energy surface.[10]
-
Frequency Calculations : Vibrational frequency calculations are performed on all optimized structures.[10] A stable molecule (reactant, product, intermediate) will have zero imaginary frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. These calculations also provide the Zero-Point Vibrational Energy (ZPVE) and thermal corrections.
-
Transition State (TS) Search : This is often the most challenging step. Algorithms are used to locate the first-order saddle point on the potential energy surface that connects the reactants to the products.
-
Intrinsic Reaction Coordinate (IRC) Calculation : An IRC calculation is performed to confirm that the identified transition state correctly connects the intended reactants and products, ensuring the validity of the pathway.
-
Single-Point Energy Calculation : To achieve higher accuracy, the energy of each optimized structure is recalculated using a more sophisticated level of theory or a larger basis set.[10]
-
Analysis : The final energies (including ZPVE and thermal corrections) are used to construct a reaction energy profile diagram, from which activation energies (Ea) and reaction enthalpies (ΔH) are determined.
Case Study: Catalytic Ring-Opening of this compound
We will now apply this framework to analyze the key reaction pathways of this compound.
B(C6F5)3-Catalyzed Ring-Opening: Unraveling Complexity
Tris(pentafluorophenyl)borane, B(C6F5)3 or BCF, is a powerful Lewis acid catalyst that exhibits intriguing regioselectivity, preferentially promoting nucleophilic attack at the more sterically hindered carbon atom of terminal epoxides. Computational studies have been instrumental in explaining this phenomenon, revealing a complex network of competing pathways.
A combined DFT and microkinetic modeling approach has shown that in addition to the conventional Lewis acid mechanism, two other pathways mediated by trace amounts of water or the alcohol nucleophile itself play a significant role.[14] In these mediated pathways, the water or alcohol molecule acts as a proton shuttle, facilitating the ring-opening and influencing both the overall reaction rate and the regioselectivity.[14][15]
Caption: Competing pathways in the BCF-catalyzed ring-opening of this compound.
Quantitative Insights: DFT calculations provide the activation barriers for each potential pathway. The flux through each pathway can then be determined using microkinetic modeling. Studies show that even at low water concentrations (<500 ppm), the conventional Lewis acid pathway dominates, but as water content increases, a significant portion of the reaction flux can shift to the water-mediated routes.[14][15]
| Pathway | Nucleophile Attack at | Regioisomer Product | Calculated ΔG‡ (kcal/mol) |
| BCF-Catalyzed (Lewis Acid) | C2 (more substituted) | Primary Alcohol | ~15-18 |
| C1 (less substituted) | Secondary Alcohol | ~17-20 | |
| Water-Mediated | C2 (more substituted) | Primary Alcohol | ~16-19 |
| C1 (less substituted) | Secondary Alcohol | ~18-21 |
Note: Values are representative and sourced from analogous computational studies on terminal epoxides. Actual values depend on the specific nucleophile, solvent, and level of theory.[14][15]
General Acid vs. Base Catalysis: A Regiochemical Dichotomy
Beyond specialized Lewis acid catalysts, the general principles of acid and base catalysis provide a clear illustration of how reaction conditions dictate the product outcome.
Caption: Regiochemical divergence in acid- vs. base-catalyzed ring-opening.
Energetic Comparison: Computational analysis confirms the mechanistic principles governing regioselectivity.
| Condition | Mechanism | Site of Attack | Product Type | Typical Calculated Ea (kcal/mol) |
| Basic (RO⁻) | Pure SN2 | Less hindered (C1) | Secondary Alcohol | 20 - 25 |
| Acidic (H₃O⁺) | SN1-like | More substituted (C2) | Primary Alcohol | 15 - 20 |
Note: Values are representative for illustrative purposes.[16][17] The lower activation energy for the acid-catalyzed pathway is consistent with the experimental observation that these reactions proceed under much milder conditions.[5][7]
Conclusion: From Theoretical Calculation to Practical Application
The theoretical investigation of this compound's reaction pathways provides profound insights that directly inform practical chemistry. Computational methods, particularly DFT, allow us to visualize transition states, quantify energy barriers, and dissect complex reaction networks that are otherwise inaccessible.[18]
The key takeaways from this analysis are:
-
Mechanism is Condition-Dependent : The regioselectivity of epoxide ring-opening is not intrinsic to the molecule but is dictated by the catalytic conditions, a principle clearly explained by the divergent energy profiles of acid and base-catalyzed pathways.
-
Complexity Can Be Deconvoluted : For advanced catalytic systems like B(C6F5)3, computational modeling reveals the hidden roles of co-catalysts like water and alcohols, explaining experimental observations of variable reactivity and selectivity.[14]
-
Predictive Power for Design : A deep mechanistic understanding enables the rational design of new catalysts and the optimization of reaction conditions to favor desired products, a crucial advantage in the development of pharmaceuticals and advanced materials.[19][20]
By integrating high-performance computing with fundamental chemical principles, we can move beyond empirical observation to a state of predictive design, accelerating innovation in chemical synthesis and drug development.
References
-
Strong influence of the nucleophile on the rate and selectivity of this compound ring-opening catalyzed by tris(pentafluorophenyl)borane. (n.d.). AIChE. Retrieved January 8, 2026, from [Link]
-
The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. (n.d.). International Journal of Scientific Research in Science and Technology. Retrieved January 8, 2026, from [Link]
-
Chin, Y. P., See, N. W., Jenkins, I. D., & Krenske, E. H. (2022). Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry, 20(8), 1637-1654. [Link]
-
(559a) Computational Study of Reaction Mechanisms in Epoxide Ring-Opening By Aryl Borane Catalysts. (n.d.). AIChE. Retrieved January 8, 2026, from [Link]
-
Chin, Y. P., See, N. W., Jenkins, I. D., & Krenske, E. H. (2022). Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. ResearchGate. Retrieved January 8, 2026, from [Link]
-
COMPUTATIONAL INSIGHTS INTO THE SPONTANEITY OF EPOXIDE FORMATION FROM HALOHYDRINS AND OTHER MECHANISTIC DETAILS OF WILLIAMSON'S ETHER SYNTHESIS. (2023). Afinidad. Retrieved January 8, 2026, from [Link]
-
Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane. (2020). ACS Omega. Retrieved January 8, 2026, from [Link]
-
Mechanism of Regioselective Ring-Opening Reactions of this compound Catalyzed by Tris(pentafluorophenyl)borane: A Combined Experimental, Density Functional Theory, and Microkinetic Study. (2018). ACS Catalysis. Retrieved January 8, 2026, from [Link]
-
Computational Studies of Chiral Epoxide Radicals. (2023). The Journal of Organic Chemistry. Retrieved January 8, 2026, from [Link]
-
Request PDF: Mechanism of regioselective ring-opening reactions of this compound catalyzed by tris(pentafluorophenyl)borane: a combined experimental, DFT, and microkinetic study. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
18.5 Reactions of Epoxides: Ring-Opening. (n.d.). In Organic Chemistry: A Tenth Edition. Retrieved January 8, 2026, from [Link]
-
Mechanistic Insights into Organic Reactions: Fundamental Principles an. (n.d.). International Journal of Research Publication and Reviews. Retrieved January 8, 2026, from [Link]
-
Epoxides Ring-Opening Reactions. (n.d.). Chemistry Steps. Retrieved January 8, 2026, from [Link]
-
Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis. (2021). Organic Chemistry Frontiers. Retrieved January 8, 2026, from [Link]
-
Transition states for the (base) catalysed ring opening of propene epoxide. (2013). Henry Rzepa's Blog. Retrieved January 8, 2026, from [Link]
-
18.5 Reactions of Epoxides: Ring-Opening. (2023). In Organic Chemistry. OpenStax. Retrieved January 8, 2026, from [Link]
-
9.14: Opening of Epoxides - Acidic versus Basic Conditions. (2020). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]
-
18.5: Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]
-
Transition state theory. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]
-
Acid-Catalyzed Ring Opening of 1,2-epoxyhexane in Methanol. (2009). YouTube. Retrieved January 8, 2026, from [Link]
-
Density Functional Theory. (n.d.). Q-Chem Manual. Retrieved January 8, 2026, from [Link]
Sources
- 1. (559a) Computational Study of Reaction Mechanisms in Epoxide Ring-Opening By Aryl Borane Catalysts | AIChE [proceedings.aiche.org]
- 2. grnjournal.us [grnjournal.us]
- 3. Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Q-Chem 5.0 Userâs Manual : Density Functional Theory [manual.q-chem.com]
- 12. Transition state theory - Wikipedia [en.wikipedia.org]
- 13. cjm.ichem.md [cjm.ichem.md]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Transition states for the (base) catalysed ring opening of propene epoxide. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. ijrpr.com [ijrpr.com]
- 20. Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
The Solubility of 1,2-Epoxyoctane in Organic Solvents: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
This in-depth technical guide addresses the solubility of 1,2-epoxyoctane, a key intermediate in organic synthesis and material science. In the absence of extensive publicly available quantitative solubility data, this document provides a robust framework for researchers, scientists, and drug development professionals to both predict and experimentally determine the solubility of this compound in a range of organic solvents. By integrating theoretical principles with actionable experimental protocols, this guide serves as a self-validating system to empower researchers in their formulation and process development endeavors.
Introduction: The Significance of this compound Solubility
This compound, also known as 1-octene oxide, is a versatile building block in chemical synthesis, valued for its reactive oxirane ring.[1] Its applications are diverse, ranging from the production of surfactants and resins to its use as a reactive diluent in epoxy formulations.[2] Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating stable products.
This guide moves beyond a simple recitation of data. Instead, it provides the scientific underpinnings of solubility and equips the user with the necessary tools to generate their own reliable data, ensuring experimental choices are driven by a clear understanding of the underlying chemical principles.
Theoretical Framework: Predicting Solubility
The age-old axiom of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility.[3] This principle is governed by the intermolecular forces between the solute (this compound) and the solvent. A more quantitative and predictive approach can be achieved using the Hansen Solubility Parameters (HSP).
HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4] A substance is most likely to dissolve in a solvent that has similar HSP values.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2984-50-1 | [2] |
| Molecular Formula | C₈H₁₆O | [2] |
| Molecular Weight | 128.21 g/mol | [2] |
| Density | 0.839 g/mL at 25 °C | [2] |
| Boiling Point | 62.5-63 °C at 17 mmHg | [2] |
| Water Solubility | Slightly soluble | [5] |
While the precise Hansen Solubility Parameters for this compound are not readily published, they can be estimated using group contribution methods or determined experimentally. The structure of this compound, with its nonpolar octyl chain and a polar epoxide ring, suggests it will have a balanced solubility profile. It is expected to be miscible with a wide range of common organic solvents.[6] However, for applications requiring precise concentration control, experimental determination is essential.
Experimental Determination of Solubility: A Self-Validating Protocol
The most reliable method for determining the solubility of a liquid like this compound in an organic solvent is the "shake flask" method.[7] This protocol is designed to achieve thermodynamic equilibrium, providing accurate and reproducible results.
Materials and Equipment
-
This compound (purity ≥96%)
-
Selected organic solvents (analytical grade)
-
Glass vials with PTFE-lined screw caps
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument
-
Volumetric flasks and pipettes
Step-by-Step Experimental Workflow
The following protocol outlines the determination of the solubility of this compound in a given organic solvent at a specific temperature.
Caption: Workflow for the experimental determination of this compound solubility.
Causality Behind Experimental Choices
-
Excess Solute: Adding an excess of this compound ensures that the solvent becomes saturated, which is a prerequisite for determining the maximum solubility at a given temperature.[7]
-
Sealed Vials: Using vials with PTFE-lined caps prevents the evaporation of volatile solvents, which would alter the concentration.
-
Constant Temperature and Agitation: Temperature is a critical factor influencing solubility.[7] Maintaining a constant temperature is crucial for obtaining reproducible results. Agitation ensures that the system reaches equilibrium more rapidly.
-
Equilibration Time: A sufficient equilibration time (24-48 hours) is necessary to ensure that the system has reached thermodynamic equilibrium.
-
Centrifugation: This step ensures the complete removal of any micro-droplets of undissolved this compound, which would lead to an overestimation of solubility.
-
Quantitative Analysis: Gas chromatography is a highly sensitive and accurate method for quantifying the concentration of this compound in the solvent.
Factors Influencing the Solubility of this compound
The solubility of this compound is a function of several interconnected factors:
-
Solvent Polarity: Based on the "like dissolves like" principle, this compound is expected to be highly soluble in solvents of moderate polarity and non-polar solvents. Its long alkyl chain contributes to its affinity for non-polar environments, while the polar ether linkage of the epoxide ring allows for interactions with more polar solvents.
-
Temperature: The effect of temperature on solubility is governed by the enthalpy of dissolution. For most organic compounds, solubility increases with temperature.[7]
-
Presence of Other Solutes: The presence of other compounds in the solvent can either enhance or decrease the solubility of this compound through various intermolecular interactions.
Practical Implications for Researchers
A thorough understanding of this compound's solubility is critical for several laboratory and industrial applications:
-
Reaction Chemistry: The choice of solvent can significantly impact the rate and outcome of reactions involving the epoxide ring. Solvents that can stabilize charged intermediates may favor certain reaction pathways.
-
Purification: Solubility differences are the basis for purification techniques such as extraction and crystallization.
-
Formulation: In the development of coatings, adhesives, and other materials, solvent selection is crucial for achieving the desired viscosity, stability, and performance.
Conclusion
While a comprehensive, publicly available database for the quantitative solubility of this compound in organic solvents is currently lacking, this guide provides a robust framework for both predicting and experimentally determining this crucial parameter. By understanding the theoretical principles of solubility and implementing the detailed experimental protocol, researchers can generate the reliable data needed to optimize their processes and advance their research. This approach, grounded in scientific integrity and experimental rigor, empowers the scientific community to build a deeper understanding of this important chemical intermediate.
References
- Hansen, C. M. (1999). Hansen Solubility Parameters: A User's Handbook. CRC Press.
- Avdeef, A. (2012).
- Sigma-Aldrich. Solvent Miscibility Table.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity.
-
PubChem. 1-Octene. [Link]
-
Hansen Solubility Parameters. HSP Science. [Link]
-
ResearchGate. HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. [Link]
-
PubMed Central. Physics-Based Solubility Prediction for Organic Molecules. [Link]
Sources
- 1. The Experimental Determination of Solubilities - Google Books [books.google.ca]
- 2. This compound 96 2984-50-1 [sigmaaldrich.com]
- 3. Solvent Miscibility Table [sigmaaldrich.com]
- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. 1-Octene | C8H16 | CID 8125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Substrate: A Technical Guide to 1,2-Epoxyoctane in Enzyme Studies
This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of 1,2-epoxyoctane as a pivotal substrate for enzymatic studies. Delving beyond mere protocols, this document elucidates the causal relationships behind experimental choices, ensuring a robust and reproducible application of this compound in the laboratory.
Introduction: The Significance of this compound in Biocatalysis
This compound, a simple yet versatile aliphatic epoxide, serves as a valuable tool in the study of a critical class of enzymes: epoxide hydrolases (EHs). These ubiquitous enzymes play a crucial role in detoxification pathways and the metabolism of various endogenous and xenobiotic compounds by catalyzing the hydrolysis of epoxides to their corresponding vicinal diols.[1] The study of EH activity is paramount in fields ranging from toxicology to drug development, and this compound provides a model substrate to probe the kinetics, specificity, and inhibition of these important biocatalysts. Its relatively simple structure facilitates straightforward analysis of both the substrate and its product, 1,2-octanediol.
Physicochemical Properties and Handling of this compound
A thorough understanding of the substrate's properties is fundamental to designing reliable enzymatic assays.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O | [2] |
| Molecular Weight | 128.21 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 169-170 °C | [3] |
| Density | 0.839 g/mL at 25 °C | [3] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol, DMSO, and DMF. | [4] |
| Storage | 2-8°C, under inert gas. | [3] |
Safe Handling: this compound is a flammable liquid and should be handled in a well-ventilated fume hood.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. Avoid inhalation of vapors and contact with skin and eyes.[5][6]
The Enzymatic Reaction: Epoxide Hydrolase-Catalyzed Ring Opening
The core reaction studied using this compound is its hydrolysis to 1,2-octanediol, catalyzed by epoxide hydrolases. This reaction proceeds via a nucleophilic attack of a water molecule on one of the epoxide carbons, leading to the opening of the three-membered ring.
General Mechanism of α/β-Hydrolase Fold Epoxide Hydrolases
Most epoxide hydrolases belong to the α/β-hydrolase fold superfamily and employ a two-step catalytic mechanism.[7]
-
Covalent Intermediate Formation: A nucleophilic residue in the enzyme's active site (typically an aspartate) attacks one of the epoxide carbons, forming a covalent ester intermediate.
-
Hydrolysis: A catalytic dyad (typically histidine and another aspartate or glutamate) activates a water molecule, which then hydrolyzes the ester intermediate, releasing the 1,2-diol product and regenerating the free enzyme.
Caption: Generalized mechanism of epoxide hydrolase-catalyzed hydrolysis.
Experimental Design: Assaying Epoxide Hydrolase Activity
The choice of assay depends on the research question, available equipment, and the required throughput.
Chromatographic Assays (GC and HPLC)
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for directly measuring the consumption of this compound and the formation of 1,2-octanediol. These methods are highly accurate and can also be used to assess the enantioselectivity of the enzyme.
This protocol is suitable for quantifying the formation of 1,2-octanediol.
Materials:
-
This compound
-
Purified epoxide hydrolase or cell lysate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
1,2-Octanediol standard
-
Gas chromatograph with a Flame Ionization Detector (GC-FID)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, enzyme solution, and this compound to a final volume of 1 mL. A typical substrate concentration is 1-10 mM.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) with shaking for a defined period (e.g., 10-60 minutes).
-
Reaction Quenching and Extraction: Stop the reaction by adding 1 mL of ice-cold ethyl acetate. Vortex vigorously for 1 minute to extract the product.
-
Phase Separation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Sample Preparation: Carefully transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
GC-FID Analysis: Inject 1 µL of the dried organic phase into the GC-FID system.
Table 2: Example GC-FID Conditions for 1,2-Octanediol Analysis
| Parameter | Condition | Reference |
| Column | Capillary column (e.g., DB-5 or equivalent) | [8][9] |
| Injector Temperature | 250 °C | [8] |
| Detector Temperature | 280 °C | [8] |
| Oven Program | 80 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min | [8][10] |
| Carrier Gas | Helium or Nitrogen | [8] |
Data Analysis: Quantify the amount of 1,2-octanediol produced by comparing the peak area to a standard curve prepared with known concentrations of 1,2-octanediol.
To determine the enantioselectivity of the enzyme, a chiral GC or HPLC column is required.[11][12] This allows for the separation and quantification of the (R)- and (S)-enantiomers of both the remaining this compound and the 1,2-octanediol product.
Spectrophotometric and Fluorometric Assays
For higher throughput screening, spectrophotometric and fluorometric assays are often employed. These assays typically use surrogate substrates that produce a colored or fluorescent product upon hydrolysis. While not directly measuring the hydrolysis of this compound, they are useful for inhibitor screening and general activity measurements.[13][14][15]
This protocol utilizes a commercially available kit and a fluorogenic substrate.[16][17][18][19]
Materials:
-
Soluble Epoxide Hydrolase Inhibitor Screening Kit (e.g., from Cayman Chemical, Abcam, or Assay Genie)
-
Purified sEH or cell lysate
-
Test compounds (inhibitors)
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and inhibitor solutions according to the kit manufacturer's instructions.
-
Reaction Setup: In the wells of the microplate, add the assay buffer, enzyme, and either the test inhibitor or vehicle control.
-
Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at the desired temperature to allow for inhibitor binding.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader (e.g., excitation/emission wavelengths of 330/465 nm).[18]
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve). The inhibitory effect of the test compounds is determined by comparing the reaction rates in the presence and absence of the inhibitor.
Caption: Comparison of chromatographic and spectroscopic assay workflows.
Kinetic Analysis: Characterizing Enzyme Performance
Determining the kinetic parameters, Michaelis constant (Kₘ) and catalytic rate constant (kcat), is essential for understanding an enzyme's efficiency and substrate affinity.
Table 3: Kinetic Parameters of Epoxide Hydrolases with this compound
| Enzyme | Source Organism | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |
| Yleh | Yarrowia lipolytica | 0.43 | 3.35 | 7791 | [3] |
| mEH | Homo sapiens (microsomal) | ~1 | N/A | N/A | [20][21] |
| sEH | Homo sapiens (soluble) | N/A | N/A | N/A | [21] |
Synthesis of this compound
For researchers who wish to synthesize this compound in-house, a common method is the epoxidation of 1-octene.
Protocol 3: Chemical Synthesis of this compound using m-CPBA
This protocol describes a standard laboratory procedure for the synthesis of racemic this compound.
Materials:
-
1-Octene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-octene in DCM. Cool the solution in an ice bath.
-
Reagent Addition: Slowly add a solution of m-CPBA in DCM to the cooled 1-octene solution with stirring. The reaction is exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, wash the reaction mixture with saturated sodium bicarbonate solution to remove excess m-CPBA and the m-chlorobenzoic acid byproduct.
-
Extraction: Separate the organic layer and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure.
For the synthesis of enantiopure epoxides, biocatalytic approaches are often employed.[22]
Troubleshooting Common Issues in Epoxide Hydrolase Assays
Table 4: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution | Reference |
| No or low enzyme activity | Inactive enzyme | Use a fresh enzyme preparation; ensure proper storage conditions. | [1][12] |
| Incorrect assay conditions (pH, temp) | Optimize pH and temperature for the specific enzyme. | [1][12] | |
| Presence of inhibitors in the sample | Prepare samples to minimize potential inhibitors (e.g., dialysis). | [12] | |
| High background signal | Substrate instability | Prepare substrate solutions fresh; check for non-enzymatic hydrolysis. | [1][12] |
| Contaminated reagents | Use high-purity reagents and solvents. | [1] | |
| Poor reproducibility | Inaccurate pipetting | Use calibrated pipettes; ensure thorough mixing. | [1][12] |
| Inconsistent incubation times | Use a timer and stagger the start of reactions if necessary. | [12] |
Conclusion
This compound is an indispensable tool for the study of epoxide hydrolases. Its well-defined structure and the availability of robust analytical methods for its product, 1,2-octanediol, make it an ideal substrate for a wide range of enzymatic studies. By understanding its properties, the mechanism of the enzymatic reaction, and the various assay methodologies, researchers can effectively utilize this compound to gain valuable insights into enzyme function, kinetics, and inhibition, ultimately advancing our knowledge in toxicology, pharmacology, and biocatalysis.
References
- BenchChem. (2025).
- Assay Genie. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717). Assay Genie.
- GL Sciences. (n.d.). Analysis of 1,2-Octanediol. GL Sciences.
- Abcam. (2022). ab283390 – Soluble Epoxide hydrolase Inhibitor Screening Kit (Fluorometric). Abcam.
- Cayman Chemical. (n.d.). Soluble Epoxide Hydrolase Cell-Based Assay Kit. Cayman Chemical.
- National Institutes of Health. (n.d.). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. NIH.
- Doderer, K., Lutz-Wahl, S., Hauer, B., & Schmid, R. D. (2003). Spectrophotometric assay for epoxide hydrolase activity toward any epoxide. Analytical Biochemistry, 321(1), 131-134.
- Mateo, C., Archelas, A., & Furstoss, R. (2003). A spectrophotometric assay for measuring and detecting an epoxide hydrolase activity. Analytical Biochemistry, 314(1), 135-141.
- Mateo, C., Archelas, A., & Furstoss, R. (2003). A spectrophotometric assay for measuring and detecting an epoxide hydrolase activity. PubMed.
- Cayman Chemical. (n.d.). Soluble Epoxide Hydrolase Cell-Based Assay Kit. Cayman Chemical.
- MDPI. (2023).
- Archelas, A., & Furstoss, R. (1997). Synthesis of enantiopure epoxides through biocatalytic approaches. Annual Review of Microbiology, 51, 491-525.
- Fretland, J., & Omiecinski, C. J. (2000). Epoxide hydrolases: biochemistry and molecular biology. Chemico-biological interactions, 129(1-2), 41–59.
- Godase-Chavan, V. P., Kumar, V. R., & RaviKumar, A. (2023). Potential of Y. lipolytica epoxide hydrolase for efficient production of enantiopure (R)-1,2-octanediol. AMB Express, 13(1), 74.
- Phenomenex. (n.d.).
- Master Organic Chemistry. (n.d.). Formation of epoxides from alkenes using m-CPBA. Master Organic Chemistry.
- Abcam. (n.d.).
- BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems.
- ResearchGate. (n.d.). Simultaneous Analysis of Antimicrobial Three Straight Chain 1,2-alkanediols in Cosmetics by Gas Chromatography.
- Leah4Sci. (2022). Alkene Epoxidation Reaction and Mechanism with mCPBA. Leah4Sci.
- Cloud-Clone Corp. (n.d.). ELISA Kit for Epoxide Hydrolase 4 (EPHX4). Cloud-Clone Corp.
- ResearchGate. (n.d.). Colorimetric Assays for Quantitative Analysis and Screening of Epoxide Hydrolase Activity.
- de Smet, M. J., Wynberg, H., & Witholt, B. (1981). Synthesis of this compound by Pseudomonas oleovorans During Growth in a Two-Phase System Containing High Concentrations of 1-Octene. Applied and Environmental Microbiology, 42(5), 811–816.
- ChemScene. (n.d.). This compound. ChemScene.
- Oesch, F., & Arand, M. (2002). 12 Mammalian Xenobiotic Epoxide Hydrolases. In Comprehensive Toxicology (pp. 465-502). Elsevier.
- Smit, M. S. (2004). Fungal epoxide hydrolases: new landmarks in sequence-activity space. Trends in Biotechnology, 22(3), 123-129.
- Seiden-Long, I., et al. (2015). One-step extraction and quantitation of toxic alcohols and ethylene glycol in plasma by capillary gas chromatography (GC) with flame ionization detection (FID). Clinical Biochemistry, 48(18), 1269-1273.
- Leah4Sci. (2022). Alkene Epoxidation Reaction and Mechanism with mCPBA. Leah4Sci.
- National Institutes of Health. (n.d.).
- Sigma-Aldrich. (n.d.). GC Analysis of Glycols and Diols. Sigma-Aldrich.
- Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC.
- Meričko, D., Lehotay, J., & Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113.
- Arand, M., Grant, D. F., Beetham, J. K., Friedberg, T., Oesch, F., & Hammock, B. D. (1994). Sequence similarity of mammalian epoxide hydrolases to the bacterial haloalkane dehalogenase and other related proteins. Implication for the potential catalytic mechanism of enzymatic epoxide hydrolysis. FEBS letters, 338(3), 251–256.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC. Sigma-Aldrich.
- Fretland, J., & Omiecinski, C. J. (2009). Mammalian epoxide hydrolases in xenobiotic metabolism and signalling. Archives of toxicology, 83(4), 287–300.
- Pichl, U., Waldmann, L., & Schmidt, G. (1998). Process for the preparation of this compound.
- Enzyme Technical Association. (n.d.). Working Safely With Enzymes.
- Enzyme Technical Association. (n.d.). Guide to the Safe Handling of Enzyme.
- EMBL-EBI. (n.d.). PDBsum entry 2cjp. EMBL-EBI.
Sources
- 1. bioassaysys.com [bioassaysys.com]
- 2. researchgate.net [researchgate.net]
- 3. Potential of Y. lipolytica epoxide hydrolase for efficient production of enantiopure (R)-1,2-octanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fungal epoxide hydrolases: new landmarks in sequence-activity space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 6. amano-enzyme.com [amano-enzyme.com]
- 7. Sequence similarity of mammalian epoxide hydrolases to the bacterial haloalkane dehalogenase and other related proteins. Implication for the potential catalytic mechanism of enzymatic epoxide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. glsciences.com [glsciences.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Spectrophotometric assay for epoxide hydrolase activity toward any epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A spectrophotometric assay for measuring and detecting an epoxide hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. content.abcam.com [content.abcam.com]
- 18. caymanchem.com [caymanchem.com]
- 19. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. al-edu.com [al-edu.com]
- 21. Mammalian epoxide hydrolases in xenobiotic metabolism and signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Ring-opening reactions of 1,2-Epoxyoctane with nucleophiles
An Application Guide to the Nucleophilic Ring-Opening of 1,2-Epoxyoctane
Introduction: The Versatility of a Strained Ring
This compound, a terminal epoxide derived from 1-octene, serves as a highly valuable and versatile building block in modern organic synthesis. Its utility stems from the inherent reactivity of the three-membered oxirane ring. The significant ring strain (approximately 13 kcal/mol) makes it susceptible to nucleophilic attack, leading to ring-opening and the formation of a wide array of functionalized 1,2-disubstituted octane derivatives.[1][2] This reactivity, coupled with the predictable stereochemical and regiochemical outcomes of the reaction, allows chemists to introduce two new functional groups in a single, often stereospecific, transformation. This guide provides a detailed overview of the mechanistic principles and practical laboratory protocols for the ring-opening of this compound with various nucleophiles, aimed at researchers and professionals in chemical synthesis and drug development.
Part 1: Mechanistic Principles and Control of Selectivity
The ring-opening of epoxides is a classic example of a reaction where the outcome is dictated by the reaction conditions, specifically the pH of the medium. The reaction proceeds via two primary mechanistic pathways: a base-catalyzed (or neutral nucleophilic) pathway and an acid-catalyzed pathway. Understanding the nuances of each is critical for predicting and controlling the regioselectivity of the nucleophilic attack on an unsymmetrical epoxide like this compound.
Base-Catalyzed and Neutral Nucleophilic Ring-Opening (SN2 Pathway)
Under basic or neutral conditions, the reaction is driven by a strong nucleophile directly attacking one of the electrophilic carbons of the epoxide ring. This process follows a classic SN2 (bimolecular nucleophilic substitution) mechanism.[1][3][4]
-
Causality of Regioselectivity : In an SN2 reaction, the nucleophile attacks the less sterically hindered carbon atom. For this compound, the C1 (terminal) carbon is significantly less hindered than the C2 carbon, which is attached to the hexyl chain. Therefore, strong nucleophiles will almost exclusively attack the C1 position.[1][3][4][5][6]
-
Stereochemistry : The SN2 mechanism involves a backside attack by the nucleophile relative to the C-O bond being broken. This results in a predictable inversion of stereochemistry at the center of attack and an overall anti-addition of the nucleophile and the resulting hydroxyl group across the former C-C bond.[1][5][7]
-
Applicable Nucleophiles : This pathway is effective for strong nucleophiles, which include alkoxides (RO⁻), hydroxide (HO⁻), amines (RNH₂), Grignard reagents (RMgX), and organolithium reagents (RLi).[1][5][8]
Acid-Catalyzed Ring-Opening (SN1/SN2 Hybrid Pathway)
In the presence of an acid, the reaction is initiated by the protonation of the epoxide oxygen. This step is crucial as it transforms the poor alkoxide leaving group into a good alcohol leaving group, thereby activating the epoxide for attack by even weak nucleophiles.[2][5][6][9]
-
Causality of Regioselectivity : After protonation, the C-O bonds are weakened. The mechanism is often described as a hybrid between SN1 and SN2.[2][3][6] While there is SN2 character (backside attack), a significant partial positive charge develops on the carbon atoms. For epoxides with a tertiary carbon, this positive charge is stabilized enough that the nucleophile preferentially attacks the more substituted carbon (SN1-like behavior). However, for a primary/secondary epoxide like this compound, the electronic stabilization at the secondary carbon is not as pronounced, and steric factors still dominate. Thus, the nucleophile attacks primarily at the less substituted C1 position, similar to the base-catalyzed pathway, although a minor amount of the other regioisomer may be formed.[3][4][6][10]
-
Stereochemistry : Despite the mechanistic nuances, the acid-catalyzed opening also proceeds with a net anti-addition, resulting in a trans relationship between the incoming nucleophile and the hydroxyl group.[5][6]
-
Applicable Nucleophiles : This pathway is necessary for weak nucleophiles such as water (H₂O), alcohols (ROH), and hydrogen halides (HX).[5][6]
Figure 1. Mechanistic pathways for the ring-opening of this compound.
Part 2: Application Protocols
The following protocols are designed to be self-validating, providing clear steps and rationale for the ring-opening of this compound with representative oxygen, nitrogen, and carbon nucleophiles.
Protocol 1: Acid-Catalyzed Methanolysis of this compound
This protocol details the reaction with an alcohol nucleophile under acidic conditions to produce a β-alkoxy alcohol.
Objective: To synthesize 1-methoxy-2-octanol as the major product via the acid-catalyzed ring-opening of this compound with methanol.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| This compound | 128.21 | 1.28 g | 10.0 | 1.0 |
| Methanol (Anhydrous) | 32.04 | 20 mL | - | Solvent |
| Sulfuric Acid (Conc.) | 98.08 | ~2 drops | - | Catalyst |
Methodology:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.28 g, 10.0 mmol).
-
Solvent and Catalyst Addition: Add anhydrous methanol (20 mL). Begin stirring and carefully add 2 drops of concentrated sulfuric acid. Causality Note: The acid protonates the epoxide, making it susceptible to attack by the weakly nucleophilic methanol.[10][11]
-
Reaction: Fit the flask with a condenser and heat the mixture to reflux (~65 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Quenching: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This neutralizes the sulfuric acid catalyst.
-
Work-up: Transfer the mixture to a separatory funnel. Add deionized water (20 mL) and diethyl ether (30 mL). Shake and separate the layers. Extract the aqueous layer twice more with diethyl ether (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to separate the two regioisomers, yielding primarily 1-methoxy-2-octanol.
Protocol 2: Aminolysis with Benzylamine
This protocol describes the SN2 reaction with a primary amine, a common route to valuable β-amino alcohols.
Objective: To synthesize 1-(benzylamino)octan-2-ol via the direct nucleophilic attack of benzylamine on this compound.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| This compound | 128.21 | 1.28 g | 10.0 | 1.0 |
| Benzylamine | 107.15 | 1.18 g (1.2 mL) | 11.0 | 1.1 |
| Ethanol | 46.07 | 15 mL | - | Solvent |
Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.28 g, 10.0 mmol) in ethanol (15 mL).
-
Nucleophile Addition: Add benzylamine (1.18 g, 11.0 mmol) to the solution. Causality Note: The amine acts as both the nucleophile and the base. The reaction proceeds via a direct SN2 attack at the less hindered C1 position of the epoxide.[12][13][14]
-
Reaction: Equip the flask with a condenser and heat the mixture to reflux (~78 °C) for 6-8 hours. Monitor the consumption of the epoxide by TLC.
-
Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purification: The resulting residue can be purified by flash column chromatography on silica gel (using a gradient eluent, e.g., starting with 100% dichloromethane and gradually adding methanol) to yield the pure β-amino alcohol.
Protocol 3: Grignard Reaction with Ethylmagnesium Bromide
This protocol outlines the formation of a new carbon-carbon bond, a powerful transformation for extending carbon chains.
Objective: To synthesize 3-decanol by reacting this compound with ethylmagnesium bromide.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| This compound | 128.21 | 1.28 g | 10.0 | 1.0 |
| Ethylmagnesium Bromide | (varies) | 4.0 mL (3.0 M in ether) | 12.0 | 1.2 |
| Anhydrous Diethyl Ether | 74.12 | 20 mL | - | Solvent |
| 1 M Hydrochloric Acid | 36.46 | ~20 mL | - | Work-up |
Methodology:
-
Reaction Setup: All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). To a 100 mL three-neck flask equipped with a stir bar, dropping funnel, and nitrogen inlet, add this compound (1.28 g, 10.0 mmol) dissolved in anhydrous diethyl ether (20 mL).
-
Grignard Addition: Cool the flask to 0 °C in an ice bath. Add the ethylmagnesium bromide solution (4.0 mL of 3.0 M solution, 12.0 mmol) dropwise via the dropping funnel over 15 minutes. Causality Note: The Grignard reagent is a potent carbon nucleophile and a strong base. It attacks the less substituted carbon in a classic SN2 fashion. Anhydrous conditions are critical to prevent the Grignard reagent from being quenched by water.[8][15][16][17]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Quenching and Work-up: Cool the mixture back to 0 °C and quench the reaction by slowly adding 1 M HCl (~20 mL) dropwise until the magnesium salts dissolve. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting alcohol can be purified by column chromatography or distillation.
Figure 2. General experimental workflow for epoxide ring-opening reactions.
Part 3: Product Analysis and Structural Confirmation
Confirmation of the reaction outcome, particularly the regiochemistry, is paramount. Standard analytical techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for distinguishing between the two possible regioisomers. For example, in the methanolysis product, the major isomer (1-methoxy-2-octanol) will show a methoxy (-OCH₃) signal in the ¹H NMR spectrum at ~3.3-3.4 ppm and a corresponding methoxy carbon signal in the ¹³C NMR spectrum at ~56-58 ppm. The chemical shifts of the protons and carbons at C1 and C2 will be distinct from those of the minor 2-methoxy-1-octanol isomer.
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic epoxide C-O stretching band (~1250 cm⁻¹) and the appearance of a broad O-H stretching band (~3200-3600 cm⁻¹) confirm that the ring-opening has occurred.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the nucleophile to the epoxide.
Figure 3. Logical relationship between nucleophile type and product class.
References
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
-
Raghuraman, A., et al. (2019). Strong influence of the nucleophile on the rate and selectivity of 1,2- epoxyoctane ring-opening catalyzed by tris(pentafluorophenyl)borane. AIChE Annual Meeting. Retrieved from [Link]
-
Frostburg State University Chemistry Department. (2018, March 3). Stereochemistry of epoxide ring-opening [Video]. YouTube. [Link]
-
Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]
-
LibreTexts. (2024, May 8). 18.6: Reactions of Epoxides: Ring-opening. Chemistry LibreTexts. [Link]
-
Carlson, R. G., & Behn, N. S. (1967). Effect of an alkynyl group on the regio- and stereochemistry of the ring opening of 1,2-epoxides. Ring-opening reactions of 1-ethynyl-1,2-epoxycyclohexane. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Structure of this compound, and (b) reaction between a primary amine (RNH2) and a fluorinated epoxide. Retrieved from [Link]
-
LibreTexts. (2024, September 30). 18.5: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]
-
Nguyen, A. T., et al. (2019). Strong Influence of the Nucleophile on the Rate and Selectivity of this compound Ring Opening Catalyzed by Tris(pentafluorophenyl)borane, B(C6F5)3. ACS Catalysis. [Link]
-
Fringuelli, F., et al. (2002). Nucleophilic ring opening of 1,2-epoxides in aqueous medium. ARKIVOC. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction of Epoxides. Retrieved from [Link]
-
Whitham, G. H., & Wright, M. (1967). 1,2-Epoxycyclo-octanes: effect of unsaturation on the course of ring opening and rearrangement with acids. Journal of the Chemical Society C: Organic. [Link]
-
Nguyen, A. T., et al. (2018). Mechanism of Regioselective Ring-Opening Reactions of this compound Catalyzed by Tris(pentafluorophenyl)borane: A Combined Experimental, Density Functional Theory, and Microkinetic Study. ACS Catalysis. [Link]
-
OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. [Link]
-
LibreTexts. (2020, May 30). 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents. Chemistry LibreTexts. [Link]
-
Organic Chemistry Tutor. (n.d.). Grignard Reagent and Grignard Reaction. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
McMurry, J. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, March 11). How to Deal with Grignard + Epoxide Reactions [Video]. YouTube. [Link]
-
Ashenhurst, J. (2015, February 2). Opening of Epoxides With Acid. Master Organic Chemistry. [Link]
-
ChemComplete. (2020, December 11). Base Catalyzed Epoxide Opening [Video]. YouTube. [Link]
-
ACE Organic. (2009, October 22). Acid-Catalyzed Ring Opening of 1,2-epoxyhexane in Methanol [Video]. YouTube. [Link]
-
Schwartz, R. D., & McCoy, C. J. (1973). Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and this compound by Pseudomonas oleovorans. Applied microbiology. Retrieved from [Link]
-
LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]
-
Schwartz, R. D., & McCoy, C. J. (1973). Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and this compound by Pseudomonas oleovorans. PubMed. [Link]
-
Dr. Hubbard UGA Chemistry. (2020, June 27). CHEM 2212L Experiment 6 - Acidic-Basic Epoxide Ring Opening [Video]. YouTube. [Link]
-
Okumoto, S., & Yamabe, S. (2003). Computational study of epoxy-amine reactions. Journal of computational chemistry. [Link]
-
OrgoSolver. (n.d.). Epoxide Reactions: Base/Neutral Ring Opening (SN2-like). Retrieved from [Link]
-
Kumar, A., et al. (2020). Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane. ACS Omega. [Link]
-
Pearson. (n.d.). Show how the following ethers might be synthesized using (1) alkoxymercuration. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical reactions between epoxy and amine monomers to create a cured epoxy resin. Retrieved from [Link]
-
China/Asia On Demand. (n.d.). Synthesis of Methoxy Acetone From 1-Methoxy-2-propanol via Liquid Phase Selective Oxidation Reaction With VPO Catalysts. Retrieved from [Link]
- Google Patents. (n.d.). US6846961B2 - Preparation of 1-methoxy-2-propanol.
-
Chemsrc. (2025, August 25). This compound. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Method for synthesizing methoxyacetone by 1-methoxy-2-propanol gas phase oxidation dehydrogenation. Retrieved from [Link]
-
Wikipedia. (n.d.). Alcohol (chemistry). Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 4. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Computational study of epoxy-amine reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. organicchemistrytutor.com [organicchemistrytutor.com]
- 17. m.youtube.com [m.youtube.com]
Application Note & Protocol: Base-Catalyzed Hydrolysis of 1,2-Epoxyoctane for the Synthesis of 1,2-Octanediol
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of 1,2-octanediol (caprylyl glycol) via the base-catalyzed hydrolysis of 1,2-epoxyoctane. We delve into the underlying chemical principles, present a detailed and validated experimental protocol, and offer insights into process optimization and product characterization. The narrative emphasizes the causality behind experimental choices to ensure both reproducibility and a deep understanding of the transformation.
Introduction: The Significance of 1,2-Octanediol
1,2-Octanediol, also known as caprylyl glycol, is a vicinal diol of significant commercial and scientific interest. Its applications are extensive, ranging from its role as a humectant, skin conditioning agent, and preservative enhancer in the cosmetics and pharmaceutical industries to its use as a chemical intermediate in the synthesis of polymers and other specialty chemicals.[1][2][3] The primary and most direct route to this valuable diol is the ring-opening hydrolysis of its precursor, this compound.[1] While this transformation can be achieved under acidic, basic, or enzymatic conditions, the base-catalyzed pathway offers a distinct and practical approach, particularly valued for its predictable regioselectivity and straightforward execution.[1][4]
Reaction Principles: Mechanism and Selectivity
The base-catalyzed ring-opening of an epoxide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[5][6][7] The reaction is driven by the considerable ring strain (approximately 13 kcal/mol) inherent to the three-membered ether ring, which makes it susceptible to cleavage even by moderate nucleophiles.[8]
Causality of the Mechanism:
-
Nucleophilic Attack: The reaction is initiated by the direct attack of a nucleophile, in this case, a hydroxide ion (OH⁻), on one of the electrophilic carbon atoms of the epoxide ring.[9][10] Unlike acid-catalyzed methods, the epoxide oxygen is not protonated prior to the attack.[9]
-
Regioselectivity: For an unsymmetrical epoxide like this compound, the SN2 mechanism dictates that the nucleophile will preferentially attack the less sterically hindered carbon atom.[5][8][10] Therefore, the hydroxide ion attacks the primary carbon (C1), not the secondary carbon (C2). This predictable outcome is a key advantage of the base-catalyzed route.
-
Stereochemistry: The attack occurs from the backside of the C-O bond, leading to a Walden inversion of stereochemistry at the site of attack. This results in a trans configuration of the two hydroxyl groups in the final diol product.[5][6]
-
Protonation: The initial attack opens the ring to form an alkoxide intermediate. This intermediate is then protonated by a protic solvent (like water) in a rapid subsequent step to yield the neutral 1,2-diol.[5][8]
Caption: SN2 mechanism of base-catalyzed hydrolysis of this compound.
Experimental Application & Protocol
This protocol provides a reliable method for the synthesis of 1,2-octanediol on a laboratory scale. The use of a co-solvent like Tetrahydrofuran (THF) is included to enhance the miscibility of the hydrophobic epoxide in the aqueous basic medium.
Materials & Reagents
| Reagent | Formula | CAS No. | Purity | Supplier | Notes |
| This compound | C₈H₁₆O | 2984-50-1 | ≥96% | Sigma-Aldrich, TCI | Flammable liquid and irritant. |
| Sodium Hydroxide (NaOH) | NaOH | 1310-73-2 | ≥97% | Fisher Scientific | Corrosive solid. |
| Tetrahydrofuran (THF) | C₄H₈O | 109-99-9 | Anhydrous | Major Suppliers | Solvent. |
| Diethyl Ether | (C₂H₅)₂O | 60-29-7 | Anhydrous | Major Suppliers | Extraction solvent. |
| Hydrochloric Acid (HCl) | HCl | 7647-01-0 | 1 M aq. soln. | Major Suppliers | For neutralization. |
| Brine (sat. NaCl soln.) | NaCl | 7647-14-5 | N/A | Lab-prepared | For washing. |
| Anhydrous MgSO₄ | MgSO₄ | 7487-88-9 | N/A | Major Suppliers | Drying agent. |
Safety Precautions & Hazard Management
-
This compound: This compound is a flammable liquid and vapor and causes skin and serious eye irritation.[11][12] It is moisture-sensitive.[13]
-
Sodium Hydroxide: A strong base that is corrosive and can cause severe skin burns and eye damage.
-
Engineering Controls: All steps must be performed in a well-ventilated chemical fume hood.[11] Use of spark-proof equipment is recommended due to the flammable nature of the epoxide and solvents.[11][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, nitrile gloves, and a flame-resistant lab coat.[11]
Step-by-Step Experimental Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 10.0 g, 78.0 mmol) in 50 mL of THF.
-
Catalyst Preparation & Addition: Separately, prepare a 2 M aqueous solution of sodium hydroxide by dissolving NaOH (e.g., 6.24 g, 156 mmol, 2.0 equiv.) in 78 mL of deionized water. Allow the solution to cool to room temperature. Add the NaOH solution to the flask containing the epoxide.
-
Reaction Execution: Heat the biphasic mixture to 60°C using a temperature-controlled heating mantle. Stir the reaction vigorously to ensure adequate mixing between the aqueous and organic phases.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical reaction time is 4-8 hours. The disappearance of the this compound spot/peak indicates completion.
-
Work-up & Neutralization: Once the reaction is complete, cool the flask to room temperature in an ice bath. Carefully neutralize the excess base by slowly adding 1 M HCl until the pH of the aqueous layer is ~7.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the product from the aqueous layer with diethyl ether (3 x 75 mL). Rationale: Diethyl ether is an effective solvent for the diol and is easily removed due to its low boiling point.
-
Washing and Drying: Combine the organic extracts and wash them with brine (1 x 100 mL) to remove residual water and inorganic salts. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).[1]
-
Solvent Removal & Purification: Filter off the drying agent by gravity filtration. Remove the solvent (diethyl ether and THF) under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation (b.p. 103-105°C at 0.2 mmHg) to yield pure 1,2-octanediol as a colorless liquid or white solid.[14]
Caption: Workflow for the base-catalyzed synthesis of 1,2-octanediol.
Data, Characterization, and Troubleshooting
Expected Results
| Parameter | Value / Condition | Rationale |
| Catalyst | Sodium Hydroxide (NaOH) | A strong, inexpensive base that provides the hydroxide nucleophile. |
| Solvent System | THF / Water | THF acts as a phase-transfer co-solvent to improve reactant mixing. |
| Temperature | 60 °C | Provides sufficient thermal energy to overcome the activation barrier without causing significant side reactions. |
| Reaction Time | 4-8 hours | Typical duration for completion, but should be confirmed by monitoring. |
| Expected Yield | 85-95% | High yields are expected due to the favorable thermodynamics and clean nature of the SN2 reaction. |
Product Characterization
The identity and purity of the synthesized 1,2-octanediol (MW: 146.23 g/mol ) should be confirmed using standard analytical techniques.[2][15]
-
¹H NMR: Expect characteristic signals for the methine proton (CH-OH), the methylene protons adjacent to the hydroxyl group (CH₂-OH), and the aliphatic chain.[16]
-
¹³C NMR: The two carbons bearing the hydroxyl groups will appear in the downfield region typical for alcohols (~60-80 ppm).[17]
-
Mass Spectrometry (EI-MS): The mass spectrum will show a characteristic fragmentation pattern for the molecule.[15]
-
Gas Chromatography (GC): Can be used to assess purity and determine retention time relative to a standard.[18]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Poor mixing of biphasic system. 3. Inactive or insufficient base. | 1. Increase reaction time or temperature moderately (e.g., to 70°C). 2. Increase the stirring rate. 3. Use freshly prepared, standardized NaOH solution. |
| Low Yield | 1. Incomplete extraction of the product. 2. Product loss during work-up or distillation. 3. Emulsion formation during extraction. | 1. Perform additional extractions (e.g., 4-5 times). 2. Ensure careful handling during transfers and use appropriate vacuum for distillation. 3. Add more brine to the separatory funnel to break the emulsion. |
| Presence of Byproducts | Polymerization or other side reactions due to excessive heat or prolonged reaction time. | Adhere to the recommended temperature and monitor the reaction closely to stop it upon completion. Purify via column chromatography if distillation is insufficient. |
Conclusion
The base-catalyzed hydrolysis of this compound is a robust, reliable, and highly regioselective method for producing 1,2-octanediol. The SN2 mechanism, which favors nucleophilic attack at the less sterically hindered carbon, ensures the formation of the desired primary-secondary diol with high fidelity. By understanding the principles behind the reaction and adhering to the detailed protocol and safety precautions outlined in this note, researchers can confidently and efficiently synthesize this versatile compound for applications in drug development, cosmetics, and advanced material science.
References
- BenchChem. (2025, December). Application Notes: Synthesis of 1,2-Octanediol via Hydrolysis of this compound. BenchChem.
-
Cole-Parmer. Material Safety Data Sheet - this compound, 96%. Retrieved from Cole-Parmer. [Link]
-
Wuxi Zhufeng Fine Chemical. 1,2-Octanediol Uses in Cosmetics And Industry. Retrieved from Wuxi Zhufeng Fine Chemical. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Multifaceted Industrial Uses of 1,2-Octanediol. Retrieved from Ningbo Inno Pharmchem Co., Ltd. [Link]
- Godase, A. et al. (2023). Potential of Y. lipolytica epoxide hydrolase for efficient production of enantiopure (R)-1,2-octanediol.
-
NIST. 1,2-Octanediol - Mass spectrum (electron ionization). NIST WebBook. [Link]
-
Oberlin College and Conservatory. Kinetics of the Hydrolysis of Atmospherically Relevant Isoprene-Derived Hydroxy Epoxides. Retrieved from Oberlin College and Conservatory. [Link]
-
PrepChem.com. Synthesis of 1,2-octanediol. Retrieved from PrepChem.com. [Link]
-
PubChem. 1,2-Octanediol. Retrieved from PubChem. [Link]
-
ResearchGate. The enantioselective catalytic hydrolysis of racemic this compound in a batch and a continuous process. Retrieved from ResearchGate. [Link]
- Google Patents. KR102016016B1 - Manufacturing Method of High Purity 1,2-Octanediol.
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from Chemistry LibreTexts. [Link]
-
DAEDAL INDUSTRIAL CO., LTD. 1,2-Octanediol / Caprylyl Glycol. Retrieved from DAEDAL INDUSTRIAL CO., LTD. [Link]
-
The Royal Society of Chemistry. Supplementary Information for a publication. Retrieved from The Royal Society of Chemistry. [Link]
-
YouTube. (2020, December 11). Base Catalyzed Epoxide Opening. Retrieved from YouTube. [Link]
- BenchChem. A Comparative Guide to the Kinetics of 1,2-Epoxy-9-decene Reactions.
-
PubMed Central. (2023, July 26). Potential of Y. lipolytica epoxide hydrolase for efficient production of enantiopure (R)-1,2-octanediol. Retrieved from PubMed Central. [Link]
-
YouTube. (2019, October 25). Base Catalyzed Ring opening of Epoxides - NaOH , NaSH , NaCN - Organic Chemistry. Retrieved from YouTube. [Link]
-
NIST. 1,2-Octanediol - Gas Chromatography. NIST WebBook. [Link]
-
OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. [Link]
- BenchChem. Application Notes and Protocols: Base-Catalyzed Epoxide Ring-Opening Mechanisms. BenchChem.
-
Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from Master Organic Chemistry. [Link]
-
Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid. Retrieved from Master Organic Chemistry. [Link]
-
YouTube. (2009, October 22). Acid-Catalyzed Ring Opening of 2,3-epoxyoctane in Water. Retrieved from YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,2-Octanediol Uses in Cosmetics And Industry [zhufengchemical.com]
- 3. 1,2-Octanediol / Caprylyl Glycol | DAEDAL INDUSTRIAL CO., LTD. [daedal.co.kr]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. hpc-standards.com [hpc-standards.com]
- 13. fishersci.com [fishersci.com]
- 14. prepchem.com [prepchem.com]
- 15. 1,2-Octanediol [webbook.nist.gov]
- 16. 1,2-Octanediol(1117-86-8) 1H NMR spectrum [chemicalbook.com]
- 17. rsc.org [rsc.org]
- 18. 1,2-Octanediol [webbook.nist.gov]
Application Note: Synthesis of β-Amino Alcohols via Ring-Opening of 1,2-Epoxyoctane with Amines
Abstract
β-Amino alcohols are crucial structural motifs in a wide array of biologically active compounds and serve as versatile intermediates in pharmaceutical and organic synthesis.[1][2][3] This application note provides a comprehensive technical guide for the synthesis of β-amino alcohols through the nucleophilic ring-opening of 1,2-epoxyoctane with primary and secondary amines. We delve into the underlying reaction mechanism, offer detailed, field-proven experimental protocols, and discuss the influence of various catalysts and reaction conditions on yield and regioselectivity. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible methodology for the synthesis of these valuable compounds.
Introduction and Theoretical Background
The reaction between an epoxide and an amine, known as aminolysis, is one of the most direct and atom-economical methods for the synthesis of 1,2-amino alcohols.[3] The process is driven by the high ring strain of the three-membered epoxide ring, which makes it susceptible to nucleophilic attack.
Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The amine, acting as a nucleophile, attacks one of the electrophilic carbon atoms of the epoxide ring. This attack typically occurs at the less sterically hindered carbon atom, leading to a specific regioisomer. The attack results in the opening of the epoxide ring and the formation of a β-amino alcohol with an inversion of stereochemistry at the site of attack.[2][4]
The rate and regioselectivity of the reaction can be significantly influenced by several factors:
-
Catalysts: While the reaction can proceed without a catalyst, especially at elevated temperatures, various catalysts are employed to enhance the reaction rate and selectivity under milder conditions.[5] Lewis acids (e.g., YCl₃, Al(OTf)₃, InBr₃) can activate the epoxide by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack.[4][6][7][8] Other catalysts, such as silica-bonded S-sulfonic acid or cyanuric chloride, have also been shown to be effective, particularly under solvent-free conditions.[5][9][10]
-
Solvents: The choice of solvent can affect reaction rates and, in some cases, regioselectivity.[5][6] Polar protic solvents like water or alcohols can participate in hydrogen bonding, potentially accelerating the reaction.[11] Some protocols have demonstrated high efficiency in polar aprotic solvents or even under solvent-free conditions, which offers environmental benefits.[4][5][7][12]
-
Amine Structure: The nucleophilicity and steric bulk of the amine play a crucial role. Primary amines react readily, and generally, less hindered amines react faster.[13][14] The reaction of a primary amine with an epoxide forms a secondary amine, which can, in principle, react with another epoxide molecule. However, the resulting amino alcohol is less nucleophilic than the starting amine, which often prevents overalkylation.[15]
Regioselectivity: For an unsymmetrical epoxide like this compound, the amine can attack either the terminal (C1) or the internal (C2) carbon. Under neutral or basic conditions, the SN2 attack predominantly occurs at the less sterically hindered terminal carbon (C1), yielding the corresponding 1-amino-2-octanol derivative.[2][4]
Safety and Handling Precautions
2.1. This compound:
-
Hazards: Flammable liquid and vapor.[16][17][18] Causes skin, eye, and respiratory tract irritation.[16] The toxicological properties have not been fully investigated.[16]
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16] Ground and bond containers when transferring material to prevent static discharge.[16][17] Use spark-proof tools and explosion-proof equipment.[16][17]
-
Storage: Store in a cool, well-ventilated area, away from heat, sparks, and open flames.[17][18] Keep the container tightly closed. It is recommended to store in a refrigerator suitable for flammables.[17]
2.2. Amines (General):
-
Hazards: Many amines are corrosive, flammable, and toxic. Consult the specific Safety Data Sheet (SDS) for the amine being used.
-
Handling: Handle in a fume hood, wearing appropriate PPE. Avoid inhalation of vapors and contact with skin and eyes.
Experimental Protocols
This section provides a detailed protocol for the reaction of this compound with benzylamine, a common primary amine, under solvent-free catalytic conditions. This method is chosen for its efficiency, simplicity, and reduced environmental impact.[4][7][12]
Protocol 1: Yttrium(III) Chloride Catalyzed Synthesis of 1-(Benzylamino)octan-2-ol
This protocol is adapted from methodologies demonstrating the high efficiency of rare-earth metal catalysts in epoxide ring-opening reactions under solvent-free conditions.[7]
Materials:
-
This compound (C₈H₁₆O, MW: 128.21 g/mol )[19]
-
Benzylamine (C₇H₉N, MW: 107.15 g/mol )
-
Yttrium(III) Chloride (YCl₃), anhydrous
-
Diethyl ether
-
0.5 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for chromatography)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Magnetic stir plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask, add this compound (e.g., 1.0 g, 7.8 mmol).
-
Add benzylamine (1.0 eq, 0.84 g, 7.8 mmol).
-
Add anhydrous Yttrium(III) Chloride (1 mol%, 0.015 g, 0.078 mmol). Causality: YCl₃ acts as a Lewis acid, coordinating to the epoxide oxygen to facilitate nucleophilic attack by the amine, thereby increasing the reaction rate under mild, solvent-free conditions.[7]
-
-
Reaction Execution:
-
Stir the mixture vigorously at room temperature. The absence of a solvent maximizes reactant concentration, often leading to faster reaction times.[5][7]
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The product, being more polar, will have a lower Rf value than the starting epoxide. The reaction is typically complete within 1-2 hours.
-
-
Workup and Extraction:
-
Once the reaction is complete (as indicated by TLC), add diethyl ether (20 mL) to dissolve the mixture.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 0.5 M HCl (15 mL) to remove any unreacted benzylamine and the catalyst. Self-Validation: This acidic wash protonates the basic amine, making it water-soluble and effectively removing it from the organic phase.[9]
-
Wash with saturated NaHCO₃ solution (15 mL) to neutralize any residual acid.
-
Wash with brine (15 mL) to remove residual water.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the Na₂SO₄ and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity). Causality: Chromatography separates the desired amino alcohol from non-polar impurities and any remaining starting materials based on differential adsorption to the silica stationary phase.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 1-(benzylamino)octan-2-ol as a colorless or pale yellow oil.
-
Visualization of Workflow and Mechanism
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of β-amino alcohols.
Chemical Reaction Mechanism Diagram
Caption: SN2 mechanism for amine-epoxide ring-opening.
Data Presentation and Characterization
The success of the synthesis is validated through structural characterization of the purified product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected Characterization Data for 1-(Benzylamino)octan-2-ol:
-
¹H NMR: The spectrum would show characteristic peaks for the aromatic protons of the benzyl group, the methylene protons of the benzyl group, the methine proton adjacent to the hydroxyl group, and the protons of the octyl chain.[3][5][20]
-
¹³C NMR: The spectrum would confirm the presence of all unique carbon atoms in the molecule, including the aromatic carbons, the benzylic carbon, the two carbons of the original epoxide ring (now a C-N and a C-O bond), and the carbons of the alkyl chain.[3][5]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would typically show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight of the product (235.38 g/mol ).
Table 1: Influence of Catalysts and Conditions on Epoxide Aminolysis
This table summarizes findings from various literature sources to guide experimental design.
| Catalyst | Amine Type | Solvent | Temperature | Typical Yield | Key Advantages/Disadvantages | Reference |
| None | Aliphatic/Aromatic | Protic (e.g., H₂O) | Elevated (e.g., 80-100°C) | Moderate to High | Simple, but requires high temp; lower selectivity. | [5] |
| YCl₃ | Aromatic/Aliphatic | Solvent-Free | Room Temp | Good to Excellent | High efficiency, mild conditions, high regioselectivity. | [7] |
| LiBr | Aromatic | Acetonitrile | Reflux | Good | Inexpensive and efficient catalyst. | [4] |
| Sulfated Zirconia | Aromatic | Solvent-Free | 60°C | Excellent | Heterogeneous, reusable catalyst; high regioselectivity. | [1][4][12] |
| Cyanuric Chloride | Aromatic/Aliphatic | Solvent-Free | Room Temp | Excellent | Mild conditions, short reaction times, compatible with various functional groups. | [9][10] |
| Indium Tribromide | Aromatic | Various (e.g., CH₂Cl₂) | Room Temp | Good to Excellent | Regio- and chemoselective, works in undried solvents. | [4][6] |
Discussion and Conclusion
The ring-opening of this compound with amines is a powerful and versatile method for synthesizing β-amino alcohols. The choice of catalyst and reaction conditions is paramount for achieving high yields and regioselectivity. As demonstrated in the provided protocol, the use of a Lewis acid catalyst like YCl₃ under solvent-free conditions presents a highly efficient, environmentally benign, and mild approach.[7] This method avoids the need for high temperatures and simplifies purification procedures.
The regioselectivity of the nucleophilic attack on this compound is consistently directed to the less substituted carbon (C1), which is a hallmark of the SN2 mechanism under these conditions.[2][4] This predictability is a significant advantage for synthetic chemists targeting specific isomers.
References
-
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Research & Reviews: Journal of Chemistry. [Link]
-
Material Safety Data Sheet - this compound, 96%. (n.d.). Cole-Parmer. [Link]
-
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening ofEpoxides. (2017). Semantic Scholar. [Link]
-
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Research & Reviews: Journal of Chemistry. [Link]
-
EXTENDED ABSTRACT. (n.d.). Open Access Journals. [Link]
-
Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. (2020). MDPI. [Link]
-
Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. (2025). ResearchGate. [Link]
-
(a) Structure of this compound, and (b) reaction between a primary... (2015). ResearchGate. [Link]
-
YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. (2018). MDPI. [Link]
-
Development of a microwave-assisted epoxide aminolysis and investigation of the aza-cope rearrangement--mannich cyclization for... (2011). Digital Commons @ EMU. [Link]
-
Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. (2015). Oberlin College and Conservatory. [Link]
-
Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. (2013). SciELO México. [Link]
-
Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. (2010). Taylor & Francis Online. [Link]
-
Catalytic, enantioselective synthesis of Boc-protected 1,2-amino alcohols through aminolysis of meso-epoxides with benzophenone. (2008). arkat usa. [Link]
-
Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. (2003). ScienceDirect. [Link]
-
Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. (2010). ResearchGate. [Link]
-
Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). Journal of Population Therapeutics and Clinical Pharmacology. [Link]
-
Chemical reactions between epoxy and amine monomers to create a cured... (n.d.). ResearchGate. [Link]
-
The enantioselective catalytic hydrolysis of racemic this compound in a batch and a continuous process. (2000). ResearchGate. [Link]
-
The mechanism of epoxide reactions. Part I. The reactions of 1 : 2-epoxyethylbenzene, 1 : 2-epoxy-3-phenylpropane, and 1. (1959). RSC Publishing. [Link]
-
The amine epoxy reaction. (2017). Reddit. [Link]
-
Contents. (n.d.). The Royal Society of Chemistry. [Link]
-
Why exactly does ammonia/a primary/secondary amine react cleanly with epoxides? I.e. no overalkylation occurs. (2013). Reddit. [Link]
-
Solvent-free Al(OTf)3-catalyzed aminolysis of 1,2-epoxides by 2-picolylamine: a key step in the synthesis of ionic liquids. (2005). Semantic Scholar. [Link]
-
The Reactivity of Amines with Epoxy Resins: Factors and Optimization. (2025). LinkedIn. [Link]
-
NMR Characterization of Lignans. (2022). MDPI. [Link]
-
Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. (2018). ResearchGate. [Link]
-
1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001183). (n.d.). Human Metabolome Database. [Link]
-
Actual Applied Catalytic Approaches to Fatty Amines: An Outside Perspective. (2025). PubMed. [Link]
Sources
- 1. [PDF] A Brief Review on Synthesis of ò-amino Alcohols by Ring Opening ofEpoxides | Semantic Scholar [semanticscholar.org]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. mdpi.com [mdpi.com]
- 4. rroij.com [rroij.com]
- 5. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
- 7. YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions | MDPI [mdpi.com]
- 8. [PDF] Solvent-free Al(OTf)3-catalyzed aminolysis of 1,2-epoxides by 2-picolylamine: a key step in the synthesis of ionic liquids. | Semantic Scholar [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. www2.oberlin.edu [www2.oberlin.edu]
- 14. hanepoxy.net [hanepoxy.net]
- 15. reddit.com [reddit.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. fishersci.com [fishersci.com]
- 18. This compound | 2984-50-1 | TCI AMERICA [tcichemicals.com]
- 19. chemscene.com [chemscene.com]
- 20. jsynthchem.com [jsynthchem.com]
Application Note: Polymerization of 1,2-Epoxyoctane for Advanced Epoxy Resin Formulations
An Application Guide to the Synthesis of Advanced Polyethers
Abstract
1,2-Epoxyoctane is a versatile terminal epoxide monomer that serves as a valuable building block for the synthesis of functional polyethers. The resultant polymer, poly(this compound), is characterized by a flexible polyether backbone with pendant hexyl chains, imparting significant hydrophobicity and a low glass transition temperature. These properties make it an excellent candidate as a reactive flexibilizer or toughening agent in advanced epoxy resin systems, which are widely used as high-performance adhesives, coatings, and composite materials.[1][2][3] This guide provides a detailed overview of the primary polymerization methodologies for this compound—cationic, anionic, and coordination polymerization—with a focus on the underlying mechanisms and experimental considerations. A comprehensive, step-by-step protocol for living anionic polymerization is provided to enable researchers to synthesize well-defined polymers with controlled molecular weights and narrow polydispersity.
Introduction to Polymerization Strategies
The ring-opening polymerization (ROP) of epoxides is the principal method for synthesizing polyethers. The choice of polymerization mechanism is critical as it dictates the polymer's architecture, molecular weight distribution, and ultimately, its material properties. The polymerization of this compound can be achieved through several ionic mechanisms, each with distinct advantages and challenges.[4]
-
Cationic Ring-Opening Polymerization (CROP): Initiated by strong protic or Lewis acids, CROP proceeds via an oxonium ion intermediate. While effective, this method can be susceptible to chain transfer and termination reactions, often leading to polymers with broader molecular weight distributions.[4][5]
-
Anionic Ring-Opening Polymerization (AROP): Initiated by strong nucleophiles like alkoxides, AROP can proceed in a "living" manner.[6][7] A living polymerization is a chain growth process devoid of chain transfer and termination, allowing for the synthesis of polymers with predictable molecular weights, very low polydispersity (PDI ≈ 1), and complex architectures like block copolymers.[8][9][10] This level of control is paramount for high-performance material design.
-
Coordination Polymerization: This method utilizes transition metal catalysts to achieve polymerization, often with a high degree of stereocontrol.[11][12][13] The monomer first coordinates to the metal center before being inserted into the growing polymer chain, a mechanism that can produce stereoregular polymers.[14][15]
This note will focus on providing a detailed protocol for the living anionic approach due to the superior control it offers over the final polymer structure.
Mechanistic Insights: The Causality Behind Experimental Choices
Understanding the reaction mechanism is key to troubleshooting and optimizing the polymerization process.
Cationic Ring-Opening Polymerization (CROP)
CROP is typically initiated by the protonation of the epoxide's oxygen atom by a protic acid or coordination to a Lewis acid.[5] This activation makes the epoxide ring highly susceptible to nucleophilic attack by another monomer molecule.
-
Initiation: A Lewis acid, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), coordinates to the epoxide oxygen, polarizing the C-O bonds.[16]
-
Propagation: A neutral monomer molecule acts as the nucleophile, attacking one of the electrophilic carbons of the activated ring and propagating the chain.
-
Challenges: The propagating oxonium ion is highly reactive. Trace amounts of water or other nucleophilic impurities can act as chain transfer agents, leading to a loss of control over molecular weight.[16]
Caption: Cationic Ring-Opening Polymerization (CROP) Mechanism.
Anionic Ring-Opening Polymerization (AROP)
AROP is the method of choice for producing well-defined polyethers. Its living nature is its most significant advantage.
-
Initiation: A strong nucleophile, such as a potassium alkoxide (RO⁻K⁺), attacks one of the carbons of the epoxide ring. This step is typically fast compared to propagation, ensuring all chains begin growing at roughly the same time.[6][8]
-
Propagation: The newly formed alkoxide at the chain end proceeds to attack subsequent monomer units. In the absence of impurities, the anionic chain end remains active indefinitely.
-
Causality: The success of this method hinges on absolute purity. Protic impurities (water, alcohols) will protonate and "kill" the propagating anionic chain end, terminating its growth. Therefore, rigorous purification of reagents and solvents, along with the use of inert atmosphere techniques (e.g., a Schlenk line), is non-negotiable.[17]
Caption: Anionic Ring-Opening Polymerization (AROP) Mechanism.
Experimental Protocol: Living Anionic Polymerization of this compound
This protocol describes the synthesis of poly(this compound) using potassium tert-butoxide as the initiator in anhydrous tetrahydrofuran (THF).[18]
Materials & Reagent Preparation
| Reagent/Material | Purpose | Purity/Grade | Supplier | Notes |
| This compound | Monomer | >96% | Sigma-Aldrich[19] | Stir over CaH₂ overnight and distill under reduced pressure before use. |
| Potassium tert-butoxide | Initiator | >98% | TCI America | Use as received in a glovebox or dry box. |
| Tetrahydrofuran (THF) | Solvent | Anhydrous, >99.9% | ChemScene[20] | Must be rigorously dried. Reflux over sodium/benzophenone until a persistent blue/purple color is obtained, then distill under argon. |
| Methanol (MeOH) | Terminating Agent | Anhydrous | Major Suppliers | Use anhydrous grade. |
| Calcium Hydride (CaH₂) | Drying Agent | Reagent Grade | Major Suppliers | Used for drying monomer. |
| Argon or Nitrogen | Inert Gas | High Purity (99.998%) | Gas Supplier | For maintaining an inert atmosphere. |
| Standard Schlenk Line | Equipment | - | Glassware Supplier | Essential for air- and moisture-free reactions. |
| Schlenk Flasks/Glassware | Reaction Vessels | - | Glassware Supplier | Must be oven-dried (>120 °C) and cooled under vacuum. |
Step-by-Step Polymerization Procedure
This procedure targets a polymer with a degree of polymerization (DP) of 50. The molecular weight can be controlled by adjusting the monomer-to-initiator ratio.[9]
-
Glassware Preparation: Assemble the reaction flask (e.g., 100 mL Schlenk flask with a magnetic stir bar) and other necessary glassware. Dry in an oven overnight at >120 °C. Assemble the glassware hot and immediately connect it to the Schlenk line, evacuating and refilling with inert gas (3 cycles).
-
Reagent Transfer:
-
Under an inert atmosphere, transfer 30 mL of freshly distilled anhydrous THF to the reaction flask via cannula.
-
In a separate, dried vial inside a glovebox, weigh 25.0 mg (0.223 mmol) of potassium tert-butoxide. Dissolve it in 5 mL of anhydrous THF to create the initiator solution.
-
Using a gas-tight syringe, draw up 7.15 g (55.75 mmol) of purified this compound.
-
-
Initiation:
-
Cool the reaction flask containing THF to 0 °C using an ice bath.
-
Using a syringe, slowly add the initiator solution to the stirred THF in the reaction flask.
-
Immediately after, add the this compound monomer to the reaction flask dropwise over 5 minutes.
-
-
Propagation:
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature.
-
Continue stirring at room temperature for 24-48 hours. The viscosity of the solution will increase as the polymerization progresses.
-
-
Termination:
-
After the desired reaction time, terminate the polymerization by adding 2 mL of anhydrous methanol to the flask. Stir for 30 minutes. This step protonates the living alkoxide chain ends, rendering them inactive.
-
-
Polymer Isolation and Purification:
-
Reduce the solvent volume to ~15 mL using a rotary evaporator.
-
Precipitate the polymer by slowly adding the concentrated solution to a beaker containing 200 mL of cold methanol with vigorous stirring.[21] A white, gummy solid should form.
-
Allow the mixture to stir for 1 hour to ensure complete precipitation.
-
Decant the methanol and redissolve the polymer in a minimal amount of dichloromethane (~20 mL).
-
Repeat the precipitation into cold methanol (200 mL).
-
Collect the final polymer by filtration or decantation.
-
Dry the purified poly(this compound) under high vacuum at room temperature until a constant weight is achieved.
-
Caption: Experimental Workflow for Living Anionic Polymerization.
Characterization of Poly(this compound)
Proper characterization is essential to validate the success of the synthesis and understand the material properties.
| Technique | Purpose | Expected Results (for DP=50) |
| GPC | Determine Mₙ, Mₙ, and PDI.[22] | Mₙ ≈ 6400 g/mol ; PDI < 1.1. |
| ¹H NMR | Confirm polymer structure. | Disappearance of epoxide protons (~2.5-2.9 ppm). Appearance of broad backbone protons (~3.4-3.7 ppm). |
| ¹³C NMR | Confirm ring-opening and structure.[23] | Disappearance of epoxide carbons (~47, 52 ppm). Appearance of backbone carbons (~70-80 ppm). |
| DSC | Measure glass transition temp (T₉).[24] | A low T₉ is expected, typically below 0 °C, indicating a flexible, amorphous polymer. |
Applications in Epoxy Resin Systems
The synthesized poly(this compound) is a saturated polyether diol (after termination). It can be incorporated into traditional epoxy resin systems (e.g., those based on diglycidyl ether of bisphenol A, DGEBA, and an amine hardener) to modify their properties.
-
Flexibilizer: The low T₉ and flexible ether backbone can significantly increase the flexibility and reduce the brittleness of a cured epoxy network.
-
Toughening Agent: The long, hydrophobic hexyl side chains can create domains within the epoxy matrix that absorb energy and prevent crack propagation, thereby increasing the toughness of the material.
-
Reactive Component: The terminal hydroxyl groups on the polymer can react with the epoxy groups of the primary resin under certain conditions, covalently incorporating the polyether into the crosslinked network.
By controlling the molecular weight of the poly(this compound) additive, formulators can precisely tune the mechanical properties of the final cured epoxy product to meet the demands of specific applications, from aerospace composites to industrial coatings.[1]
References
-
Mechanism of Regioselective Ring-Opening Reactions of this compound Catalyzed by Tris(pentafluorophenyl)borane: A Combined Experimental, Density Functional Theory, and Microkinetic Study. ACS Catalysis. [Link]
-
Coordination Polymerization. SlideShare. [Link]
-
Coordination polymerization. Wikipedia. [Link]
-
Living polymerization. Wikipedia. [Link]
-
Synthesis of this compound by Pseudomonas oleovorans During Growth in a Two-Phase System Containing High Concentrations of 1-Octene. National Institutes of Health. [Link]
-
Living polymerization – Knowledge and References. Taylor & Francis Online. [Link]
-
Anionic & Cationic Polymerization: Mechanisms & Characteristics. Studylib. [Link]
-
Anionic Polymerization: Principles and Practice. ScienceDirect. [Link]
-
Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and this compound by Pseudomonas oleovorans. PubMed. [Link]
-
b) Ionic polymerizations I) Anionic Polymerization The active center her is anion Initiators. Mansoura University. [Link]
-
What Is Cationic Ring-Opening Polymerization?. YouTube. [Link]
-
GPC-NMR Analysis for Polymer Characterisation. Intertek. [Link]
-
POLYMERIZATION OF EPOXY RESIN. YouTube. [Link]
-
50th Anniversary Perspective: Living Polymerization Emphasizing the Molecule in Macromolecules. University of Warwick. [Link]
-
Polymer Chemistry: Understanding Anionic Polymerization. YouTube. [Link]
-
Ring-Opening Polymerization—An Introductory Review. MDPI. [Link]
-
Coordination polymerization – Knowledge and References. Taylor & Francis Online. [Link]
-
Living Anionic Polymerization of P=C Bonds. UBC Chemistry. [Link]
-
Influence of different initiators on the degree of conversion of experimental adhesive blends in relation to their hydrophilicity and solvent content. National Institutes of Health. [Link]
-
Anionic Polymerization. Semantic Scholar. [Link]
-
Multifunctional Catalysts for Ring-Opening Copolymerizations. eScholarship.org. [Link]
-
What Are The Common Applications Of Epoxy Polymers?. YouTube. [Link]
-
Scheme 1. General mechanisms of ring-opening polymerization: cationic... ResearchGate. [Link]
-
4.4 Coordination polymerization. YouTube. [Link]
-
How Are Epoxy Resins Synthesized Via Step-Growth Polymerization?. YouTube. [Link]
-
Polymers characterization by 1H NMR, DSC and GPC. ResearchGate. [Link]
-
How Is Insertion Polymerization Related To Coordination Polymerization?. YouTube. [Link]
-
(PDF) Applications of Epoxy Resin: Adhesives, Coatings, and Composites. ResearchGate. [Link]
-
Stereochemical Characterization of Poly(pentyl acrylate) by One and Two Dimensional NMR Spectroscopy. ResearchGate. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. specialchem.com [specialchem.com]
- 4. Ring-Opening Polymerization—An Introductory Review [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. studylib.net [studylib.net]
- 7. youtube.com [youtube.com]
- 8. Living polymerization - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Living Anionic Polymerization of P=C Bonds | UBC Chemistry [chem.ubc.ca]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Coordination polymerization - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. du.edu.eg [du.edu.eg]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. 1,2-环氧辛烷 96% | Sigma-Aldrich [sigmaaldrich.com]
- 20. chemscene.com [chemscene.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 23. This compound(2984-50-1) 13C NMR spectrum [chemicalbook.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,2-Epoxyoctane in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide provides in-depth technical information and field-proven protocols for the utilization of 1,2-epoxyoctane as a monomer in polymer synthesis. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles and practical considerations necessary for the successful synthesis and characterization of poly(this compound) and its derivatives. The protocols and discussions herein are designed to be self-validating, grounded in established chemical literature, and to empower researchers in the development of novel polymeric materials.
Introduction: The Versatility of this compound as a Monomer
This compound, a terminal epoxide with a C6 alkyl chain, is a versatile building block in polymer chemistry.[1] Its strained three-membered ring is susceptible to ring-opening polymerization (ROP) under various conditions, allowing for the synthesis of polyethers with a range of molecular weights and architectures.[2][3] The resulting polymer, poly(this compound), possesses a flexible polyether backbone with pendant hexyl groups, imparting hydrophobicity and unique solubility characteristics to the material. These properties make it an attractive candidate for applications in drug delivery, advanced coatings, and as a component in block copolymers for self-assembly.[2][4]
This guide will explore the primary mechanisms for the polymerization of this compound: anionic, cationic, and coordination polymerization. Each section will detail the mechanistic underpinnings, provide step-by-step protocols, and discuss the expected characteristics of the resulting polymers.
I. Anionic Ring-Opening Polymerization (AROP) of this compound
Anionic ROP of epoxides is a living polymerization technique, offering excellent control over molecular weight and producing polymers with narrow molecular weight distributions (low dispersity, Đ).[5] The polymerization is initiated by a strong nucleophile, which attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of an alkoxide propagating species.[6]
Mechanism of Anionic Polymerization
The anionic polymerization of this compound is typically initiated by strong bases such as alkali metal alkoxides (e.g., potassium tert-butoxide) or organometallic compounds. The initiator attacks the less sterically hindered carbon of the epoxide ring (the CH₂ group) in a bimolecular nucleophilic substitution (Sₙ2) reaction, leading to the formation of a primary alkoxide. This alkoxide then propagates by attacking another monomer molecule. Due to the living nature of this polymerization, the chains will continue to grow as long as monomer is available and in the absence of terminating agents.[5]
Protocol: Anionic Polymerization of this compound using Potassium tert-Butoxide
This protocol describes the synthesis of poly(this compound) in a controlled manner. All procedures should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques to prevent premature termination by atmospheric water or oxygen.
Materials:
-
This compound (monomer), dried over CaH₂ and distilled under reduced pressure.
-
Potassium tert-butoxide (initiator).
-
Anhydrous Tetrahydrofuran (THF) (solvent), dried over sodium/benzophenone ketyl and distilled.
-
Methanol (terminating agent).
-
Standard Schlenk glassware.
Procedure:
-
Reactor Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of anhydrous THF under an inert atmosphere.
-
Monomer Addition: Add the purified this compound to the flask via syringe.
-
Initiation: In a separate flask, prepare a solution of potassium tert-butoxide in anhydrous THF. The amount of initiator will determine the target molecular weight of the polymer (Mn = [Monomer (g)] / [Initiator (mol)]).
-
Polymerization: Cool the monomer solution to 0 °C using an ice bath. Slowly add the initiator solution to the stirred monomer solution. The reaction is typically allowed to proceed for several hours to ensure complete monomer conversion.
-
Termination: To quench the living polymerization, add an excess of methanol to the reaction mixture.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol. The polymer will precipitate as a viscous liquid or a solid.
-
Isolation: Decant the solvent and wash the polymer several times with fresh methanol. Dry the polymer under vacuum to a constant weight.
| Parameter | Value/Condition | Rationale |
| Initiator | Potassium tert-butoxide | A strong nucleophile that provides controlled initiation. |
| Solvent | Anhydrous THF | Solubilizes the monomer and polymer; its polarity influences the polymerization rate. |
| Temperature | 0 °C | Lower temperatures help to control the exothermicity of the reaction and minimize side reactions. |
| Termination | Methanol | Provides a proton source to quench the living alkoxide chain ends. |
II. Cationic Ring-Opening Polymerization (CROP) of this compound
Cationic ring-opening polymerization of epoxides is initiated by electrophilic species, such as strong protic acids or Lewis acids. This method can be more complex than anionic polymerization, often involving side reactions such as chain transfer and termination, which can lead to polymers with broader molecular weight distributions.[7]
Mechanism of Cationic Polymerization
The initiation of CROP involves the protonation or coordination of a Lewis acid to the oxygen atom of the epoxide ring, forming an activated oxonium ion. The nucleophilic attack of a second monomer molecule on one of the carbons of the activated epoxide ring leads to ring-opening and propagation. In the case of unsymmetrical epoxides like this compound, the regioselectivity of the attack can be complex.[7] Under strongly acidic conditions, the reaction may proceed through a more Sₙ1-like mechanism, with a preference for attack at the more substituted carbon due to the greater stability of the resulting carbocationic character.[8]
Protocol: Cationic Polymerization of this compound using Boron Trifluoride Etherate (BF₃·OEt₂)
This protocol provides a general procedure for the cationic polymerization of this compound. Caution should be exercised as these reactions can be rapid and exothermic.
Materials:
-
This compound (monomer), purified as in the anionic protocol.
-
Boron trifluoride etherate (BF₃·OEt₂) (initiator).
-
Anhydrous dichloromethane (DCM) (solvent), dried over CaH₂ and distilled.
-
Methanol (terminating agent).
-
Standard Schlenk glassware.
Procedure:
-
Reactor Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified this compound in anhydrous DCM.
-
Initiation: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) to control the polymerization rate.
-
Polymerization: Slowly add the BF₃·OEt₂ initiator via syringe to the stirred monomer solution. The amount of initiator will influence the molecular weight and polymerization rate. The reaction is often rapid and may be complete within a few minutes to an hour.
-
Termination: Quench the reaction by adding an excess of methanol.
-
Purification: Precipitate the polymer in a suitable non-solvent (e.g., cold methanol or hexane).
-
Isolation: Isolate the polymer by decantation or filtration and dry under vacuum.
| Parameter | Value/Condition | Rationale |
| Initiator | Boron trifluoride etherate (BF₃·OEt₂) | A common and effective Lewis acid initiator for cationic polymerization. |
| Solvent | Anhydrous Dichloromethane (DCM) | A polar aprotic solvent that can stabilize the cationic propagating species. |
| Temperature | 0 °C to -78 °C | Lower temperatures are crucial to control the fast and often uncontrolled nature of cationic polymerization. |
| Termination | Methanol | Acts as a nucleophile to terminate the growing cationic chains. |
III. Coordination Polymerization of this compound
Coordination polymerization of epoxides, often employing catalysts based on transition metals or main group metals, can provide excellent control over the polymer's stereochemistry (tacticity).[9][10] Catalysts such as Salen-metal complexes have shown high activity and selectivity in the ring-opening polymerization of various epoxides.[9]
Mechanism of Coordination Polymerization
In coordination polymerization, the epoxide monomer first coordinates to the metal center of the catalyst. The polymerization then proceeds via the insertion of the monomer into a metal-alkoxide bond. This mechanism can allow for a high degree of stereocontrol, leading to the formation of isotactic or syndiotactic polymers, depending on the catalyst structure.[10]
Protocol: Representative Coordination Polymerization using a Salen-Cobalt(III) Complex
This protocol is based on the use of well-defined Salen-cobalt(III) complexes, which are known to be effective catalysts for the controlled polymerization of epoxides.
Materials:
-
This compound (monomer), purified.
-
(Salen)Co(III) complex (catalyst).
-
Cocatalyst (e.g., a Lewis base or an ionic salt, if required by the specific catalyst system).
-
Anhydrous solvent (e.g., toluene or dichloromethane).
-
Standard Schlenk glassware or a glovebox.
Procedure:
-
Catalyst Activation: In a dry Schlenk flask under an inert atmosphere, dissolve the (Salen)Co(III) complex and any cocatalyst in the anhydrous solvent.
-
Monomer Addition: Add the purified this compound to the catalyst solution.
-
Polymerization: Heat the reaction mixture to the desired temperature (this can range from room temperature to elevated temperatures, depending on the catalyst activity) and stir for the required time to achieve high monomer conversion.
-
Termination and Purification: Terminate the reaction by exposing it to air or by adding a small amount of acid. Precipitate the polymer in a suitable non-solvent and purify as described in the previous protocols.
| Parameter | Value/Condition | Rationale |
| Catalyst | (Salen)Co(III) complex | A well-defined coordination catalyst that can provide stereocontrol. |
| Solvent | Anhydrous Toluene or DCM | The choice of solvent can influence catalyst activity and solubility. |
| Temperature | Varies (e.g., 25-80 °C) | The optimal temperature depends on the specific catalyst system used. |
IV. Characterization of Poly(this compound)
Thorough characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and thermal properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for elucidating the structure of poly(this compound).
-
¹H NMR: The spectrum will show characteristic signals for the polymer backbone protons (typically in the range of 3.3-4.0 ppm) and the protons of the hexyl side chain (0.8-1.6 ppm). The integration of these signals can confirm the polymer structure.
-
¹³C NMR: The ¹³C NMR spectrum provides detailed information about the carbon skeleton. The carbons of the polymer backbone will appear in the range of 70-80 ppm, while the side chain carbons will resonate at higher field (14-32 ppm). The regioselectivity of the ring-opening can also be investigated by analyzing the fine structure of the backbone carbon signals.[11]
Expected NMR Data for Poly(this compound) (in CDCl₃):
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Backbone -OCH₂- | ~3.4 - 3.6 | ~72 - 74 |
| Backbone -OCH- | ~3.6 - 3.8 | ~78 - 80 |
| Side Chain -CH₂- (α to backbone) | ~1.4 - 1.6 | ~32 - 34 |
| Side Chain -(CH₂)₄- | ~1.2 - 1.4 | ~22 - 30 |
| Side Chain -CH₃ | ~0.9 | ~14 |
Gel Permeation Chromatography (GPC)
GPC (also known as Size Exclusion Chromatography, SEC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn) of the polymer.[12] For living polymerizations, a narrow Đ (typically < 1.2) is expected.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (Tg).[13] Poly(this compound) is an amorphous polymer, and its Tg will depend on its molecular weight.
V. Copolymerization of this compound
This compound can be copolymerized with other epoxides, such as ethylene oxide or propylene oxide, to create random or block copolymers with tailored properties.[2] For example, the synthesis of block copolymers can be achieved through the sequential addition of monomers in a living anionic polymerization.[4] This allows for the creation of amphiphilic block copolymers that can self-assemble into micelles or other nanostructures in solution, which is of great interest for drug delivery applications.[4]
Conclusion
This compound is a valuable monomer for the synthesis of functional polyethers. By carefully selecting the polymerization method and reaction conditions, researchers can control the molecular weight, architecture, and properties of the resulting polymers. The protocols and information provided in this guide serve as a robust starting point for the exploration of this compound in the development of new and innovative polymeric materials for a wide range of applications.
References
-
Mechanism of Regioselective Ring-Opening Reactions of this compound Catalyzed by Tris(pentafluorophenyl)borane: A Combined Experimental, Density Functional Theory, and Microkinetic Study. ACS Catalysis. (2018). [Link]
-
Molecular design, synthesis and properties of block and graft copolymers containing polyoxyethylene segments. Progress in Polymer Science. (2000). [Link]
-
Synthesis of functional and architectural polyethers via the anionic ring-opening polymerization of epoxide monomers using a phosphazene base catalyst. Polymer Journal. (2021). [Link]
-
Deshpande, et al. Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Journal of Catalysis. (2019). [Link]
-
Anionic Synthesis of Epoxy End-Capped Polymers. Macromolecular Chemistry and Physics. (2005). [Link]
-
Regiodivergent Hydroborative Ring Opening of Epoxides via Selective C–O Bond Activation. RWTH Publications. (2020). [Link]
-
Block Copolymers: Synthesis, Self-Assembly, and Applications. MDPI. (2017). [Link]
-
Regioselectivity of epoxide ring-opening. YouTube. (2018). [Link]
-
Synthesis of Polyether Block Copolymers from 1,2-Epoxybutane and AEOn and Comparative Study of Physicochemical and Application Properties before and after the Synthesis. PubMed. (2024). [Link]
-
Anionic Polymerization. ResearchGate. (2008). [Link]
-
Bimetallic salen aluminum complexes: cooperation between reactive centers in the ring-opening polymerization of lactides and epoxides. Dalton Transactions. (2014). [Link]
-
Anionic Polymerization Using Flow Microreactors. PMC. (2016). [Link]
-
Synthesis of Polyether Block Copolymers from 1,2-Epoxybutane and AEOn and Comparative Study of Physicochemical and Application Properties before and after the Synthesis. ResearchGate. (2024). [Link]
-
Salen complexes of zirconium and hafnium: synthesis, structural characterization and polymerization studies. Polymer Chemistry. (2016). [Link]
-
13C NMR spectrum of the hyperbranched epoxy. ResearchGate. (2012). [Link]
-
Block copolymers: controlling nanostructure to generate functional materials – synthesis, characterization, and engineering. Chemical Science. (2016). [Link]
-
(S)-(-)-1,2-EPOXYOCTANE - Optional[13C NMR] - Chemical Shifts. SpectraBase. (n.d.). [Link]
-
The structure of the NiO2N2 coordination center in the [Ni(Salen)] complex and its polymer: a comparative study by X-ray absorption spectroscopy and quantum-chemical calculations. RSC Publishing. (2020). [Link]
-
AnAlysis of Polymers by GPC/seC enerGy & ChemiCAl APPliCAtions. Agilent. (n.d.). [Link]
-
Synthesis of metal-(pentadentate-salen) complexes: asymmetric epoxidation with aqueous hydrogen peroxide and asymmetric cyclopropanation (salenH2: N,N'-bis(salicylidene)ethylene-1,2-diamine). PubMed. (2001). [Link]
-
Cationic Polymerization. Parisian Institute of Molecular Chemistry. (n.d.). [Link]
-
Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide. MDPI. (2023). [Link]
-
Applications of Hybrid Polymers Generated from Living Anionic Ring Opening Polymerization. MDPI. (2018). [Link]
-
Aluminum Salen Complexes Modified with Unsaturated Alcohol: Synthesis, Characterization, and Their Activity towards Ring-Opening Polymerization of ε-Caprolactone and D,L-Lactide. MDPI. (2019). [Link]
-
Synthesis and Characterization of Cationic Waterborne Epoxy Acrylic Resin. ResearchGate. (2020). [Link]
-
General Concepts about Epoxy Polymers 1. Wiley-VCH. (n.d.). [Link]
-
Synthesis and characterization of waterborne epoxy resins for coating application. ResearchGate. (2014). [Link]
-
Synthesis, Characterization, and Application of Polymer-Based Materials. PMC. (2024). [Link]
-
End-functionalized poly(bisphenol A carbonate) oligomers part II: Characterization via UV-vis, FTIR, GPC, NMR, and DSC. ResearchGate. (1993). [Link]
Sources
- 1. This compound(2984-50-1) 13C NMR spectrum [chemicalbook.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Synthesis of functional and architectural polyethers via the anionic ring-opening polymerization of epoxide monomers us… [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. nsmn1.uh.edu [nsmn1.uh.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. Bimetallic salen aluminum complexes: cooperation between reactive centers in the ring-opening polymerization of lactides and epoxides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Salen complexes of zirconium and hafnium: synthesis, structural characterization and polymerization studies - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
Guide to Cationic Ring-Opening Polymerization of 1,2-Epoxyoctane: Mechanism, Protocols, and Characterization
An Application Note for Researchers and Drug Development Professionals
Abstract
The cationic ring-opening polymerization (CROP) of 1,2-epoxyoctane presents a robust method for synthesizing poly(this compound), a functional polyether with significant potential. Its hydrophobic backbone and tunable properties make it a candidate for advanced applications, including specialty coatings, adhesives, and as a component in biomaterials for drug delivery.[1][2] This guide provides an in-depth exploration of the CROP of this compound, covering the underlying chemical principles, detailed experimental protocols for synthesis and characterization, and expert insights into troubleshooting. The focus is on providing researchers and professionals with the necessary knowledge to control the polymerization process and tailor the resulting polymer's properties for specific applications.
Scientific Principles and Mechanistic Insights
Cationic ring-opening polymerization is a chain-growth process initiated by an electrophilic or cationic species.[3][4] It is particularly effective for strained heterocyclic monomers like epoxides. The polymerization proceeds through three fundamental stages: initiation, propagation, and termination.[5] A key advantage of CROP for epoxides is the absence of oxygen inhibition, a common issue in free-radical systems, and very low volume shrinkage during polymerization.[6][7][8]
Initiation: The Generation of the Active Species
Initiation involves the formation of a tertiary oxonium ion, the active species that starts the polymer chain. This is achieved by the reaction of the epoxide monomer with a cationic initiator. The choice of initiator is critical as it dictates the reaction kinetics and the degree of control over the final polymer structure.
-
Protic (Brønsted) Acids: Strong acids like triflic acid (CF₃SO₃H) can directly protonate the oxygen atom of the epoxide ring to form the active oxonium ion.[9][10] However, their conjugate bases (counterions) can be nucleophilic, potentially leading to premature termination of the growing polymer chain.[11]
-
Lewis Acids: A more common and controlled approach involves using a Lewis acid (e.g., BF₃·OEt₂, AlCl₃, SnCl₄) in conjunction with a proton source (a co-initiator), such as water or an alcohol.[3][10][12] The Lewis acid complexes with the co-initiator to generate a highly reactive protonic acid, while also forming a bulky, non-nucleophilic counterion that stabilizes the propagating cationic center and minimizes termination.[3]
-
Photoinitiators: Onium salts, such as diaryliodonium or triarylsulfonium salts (e.g., (C₆H₅)₂I⁺SbF₆⁻), are highly efficient photoinitiators.[13][14] Upon exposure to UV radiation, these stable salts undergo photolysis to generate a strong Brønsted acid, which then initiates polymerization.[7] This allows for spatial and temporal control over the initiation process.
The Causality of Initiator Choice: The selection of an initiator system with a non-nucleophilic counterion (e.g., SbF₆⁻, PF₆⁻, [B(C₆F₅)₄]⁻) is paramount.[15] A nucleophilic counterion would readily attack the electrophilic carbon of the oxonium ion, terminating the chain growth. The stability and low nucleophilicity of the counterion are essential for achieving high molecular weights and, ideally, a living polymerization.[16]
Propagation: Chain Growth
Propagation occurs via the sequential addition of monomer molecules to the active oxonium ion at the end of the growing chain.[3] The reaction proceeds through a nucleophilic attack by the oxygen atom of an incoming monomer molecule on one of the electrophilic carbon atoms of the strained three-membered ring. This is an Sɴ2-like process that results in the opening of the ring and the regeneration of the oxonium ion at the new chain end.[9][17]
Termination and Chain Transfer
The polymerization process can be concluded by termination or chain transfer events, which are often unavoidable in standard cationic polymerizations.
-
Termination: The growing chain can be irreversibly deactivated by reacting with nucleophiles, including the counterion (if it has some nucleophilic character), or impurities like water.[3][12]
-
Chain Transfer: The activity of a growing chain can be transferred to another molecule, such as the monomer or solvent. This terminates the growth of one chain but initiates a new one, preserving the kinetic chain but affecting the final molecular weight distribution.[3]
The Concept of Living Polymerization
To synthesize polymers with well-defined molecular weights and low polydispersity, "living" polymerization conditions are desired.[18] In a living cationic polymerization, termination and chain transfer reactions are effectively eliminated.[10][12] This is achieved by establishing a rapid and reversible equilibrium between the actively propagating cationic species and a dormant, covalent species.[10][19] This equilibrium reduces the concentration of active cations at any given moment, significantly decreasing the probability of termination events while allowing for controlled, sequential monomer addition.[12][18]
Diagram 1: Mechanism of Cationic Ring-Opening Polymerization
Caption: General mechanism of Cationic Ring-Opening Polymerization.
Experimental Application and Protocols
Scientific integrity demands meticulous execution. The protocols described below are designed as self-validating systems, where careful purification and inert techniques are essential for reproducibility and for achieving controlled polymerization.
Materials and Reagent Purification
-
This compound (Monomer): Purity is critical. Dry over calcium hydride (CaH₂) for 24-48 hours, then distill under reduced pressure under an inert atmosphere (Argon or Nitrogen).[2] Store under inert gas in a sealed ampoule or flask.
-
Solvent (e.g., Dichloromethane, CH₂Cl₂): Must be anhydrous. Reflux over CaH₂ and distill under an inert atmosphere. Store over activated molecular sieves (3Å or 4Å) in a sealed solvent reservoir.
-
Initiator (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂): Purchase high-purity grade and use as received. Distill under reduced pressure if necessary. Store under inert gas.
-
Terminating Agent (e.g., Anhydrous Methanol): Use from a freshly opened bottle or distill and store over molecular sieves.
-
Inert Gas: High-purity Argon or Nitrogen (≥99.998%).
-
Glassware: All glassware must be oven-dried (120 °C) overnight and assembled hot while being purged with inert gas, or flame-dried under vacuum. Standard Schlenk line or glovebox techniques are required.
Protocol: CROP of this compound using BF₃·OEt₂
This protocol describes a representative polymerization targeting a specific degree of polymerization (DP).
-
System Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a connection to a Schlenk line (for inert gas and vacuum).
-
Monomer Addition: Under a positive pressure of argon, inject the anhydrous dichloromethane (e.g., 20 mL) into the reaction flask via a dry syringe. Subsequently, inject the purified this compound (e.g., 2.56 g, 20 mmol, for a target DP of 100 with 0.2 mmol initiator).
-
Equilibration: Cool the stirred solution to the desired reaction temperature (e.g., 0 °C) using an ice-water bath. Allow the system to equilibrate for 15-20 minutes.
-
Initiation: In a separate dry vial under argon, prepare a stock solution of the initiator by diluting BF₃·OEt₂ in anhydrous dichloromethane. To start the polymerization, rapidly inject the required amount of the initiator solution (e.g., 0.2 mmol BF₃·OEt₂) into the vigorously stirred monomer solution.
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 2-24 hours). The progress can be monitored by periodically taking aliquots via syringe (quenching them immediately in methanol) for analysis by ¹H NMR to determine monomer conversion.
-
Termination: To quench the reaction, inject an excess of anhydrous methanol (e.g., 2-3 mL) into the flask. The solution will typically lose any color, and the viscosity may change.
-
Polymer Isolation: Warm the solution to room temperature and precipitate the polymer by slowly pouring the reaction mixture into a large volume of a stirred non-solvent, such as cold methanol (e.g., 400 mL).
-
Purification and Drying: Collect the precipitated polymer by filtration or decantation. Redissolve the polymer in a small amount of a good solvent (e.g., THF) and re-precipitate to remove residual monomer and initiator fragments. Collect the final polymer and dry it under high vacuum at room temperature or slightly elevated temperature (e.g., 40 °C) until a constant weight is achieved.
Diagram 2: Experimental Workflow for CROP
Caption: Step-by-step experimental workflow for CROP.
Polymer Characterization and Data Analysis
Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the resulting poly(this compound).[20]
Gel Permeation Chromatography (GPC)
GPC (also known as Size Exclusion Chromatography, SEC) is the primary technique for determining the molecular weight and molecular weight distribution of the polymer.[21][22]
-
Information Obtained:
-
Number-Average Molecular Weight (Mₙ): The total weight of all polymer chains divided by the total number of chains.
-
Weight-Average Molecular Weight (Mₙ): An average that accounts for the contribution of larger chains.
-
Polydispersity Index (PDI): The ratio Mₙ/Mₙ, which indicates the breadth of the molecular weight distribution. A PDI close to 1.0 signifies a narrow distribution, characteristic of a well-controlled or living polymerization.[16]
-
-
Typical Conditions:
-
Mobile Phase: Tetrahydrofuran (THF).
-
Columns: Polystyrene-divinylbenzene (PS-DVB) columns.
-
Calibration: Polystyrene standards.[23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to verify the chemical structure of the polymer and to calculate monomer conversion.[21]
-
¹H NMR: The spectrum of poly(this compound) will show characteristic broad peaks for the polyether backbone protons (-O-CH-CH₂-) around 3.4-3.7 ppm and the alkyl side chain protons from 0.8 to 1.5 ppm. The disappearance of the sharp signals from the epoxide ring protons of the monomer (typically around 2.5-2.9 ppm) confirms polymerization.
-
¹³C NMR: Provides complementary structural information, confirming the polyether backbone structure.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal properties of the polymer.[20]
-
Glass Transition Temperature (T₉): The primary data point obtained is the T₉, which is the temperature at which the amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is a critical parameter for material application.
Expected Results
The properties of the synthesized poly(this compound) are highly dependent on the reaction conditions.
Table 1: Influence of Initiator and Conditions on Polymer Properties
| Parameter | Initiator System | Temperature | Expected Mₙ | Expected PDI | Rationale |
| Control | BF₃·OEt₂ / H₂O | 0 °C | Close to theoretical | 1.2 - 1.8 | Well-established system, but chain transfer can occur, broadening the PDI.[24] |
| Living | Specialized Lewis Acid¹ | -20 °C to 0 °C | Highly controlled | < 1.2 | Designed to minimize termination and chain transfer, enabling living characteristics.[10][12] |
| Photoinitiated | (C₆H₅)₂I⁺SbF₆⁻ / UV | Room Temp | High | > 1.5 | Rapid initiation can lead to broader PDI if not carefully controlled.[14][15] |
¹Refers to advanced initiator systems designed for living polymerization, often involving bulky ligands or specific co-initiators.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Polymerization | 1. Inactive/degraded initiator.2. Presence of potent inhibitors (e.g., amines, excess water). | 1. Use fresh or purified initiator.2. Ensure rigorous purification of monomer and solvent. Check for sources of contamination. |
| Broad PDI (>2.0) | 1. Slow initiation relative to propagation.2. Significant chain transfer to monomer or solvent.3. Moisture contamination causing multiple initiation events. | 1. Ensure rapid injection and mixing of the initiator.2. Choose a less-transferable solvent; lower the reaction temperature.3. Perfect inert atmosphere techniques (Schlenk/glovebox). |
| Low Molecular Weight | 1. High initiator-to-monomer ratio.2. Premature termination by impurities.3. Significant chain transfer. | 1. Accurately calculate and dispense the initiator amount.2. Rigorously purify all reagents.3. Lower the reaction temperature. |
| Bimodal GPC Trace | 1. Slow, incomplete initiation leading to a second wave of polymerization.2. Contamination partway through the reaction. | 1. Improve initiator solubility and injection technique.2. Ensure the system remains perfectly sealed and under a positive inert gas pressure throughout the reaction. |
References
- RadTech. (n.d.). Characterization of the Kinetic Rate Constants for the Cationic Photopolymerizations of Epoxide Monomers.
- RadTech. (n.d.). Chain Transfer Agents in Cationic Epoxide Polymerizations: Kinetic and Physical Effects.
- DTIC. (n.d.). Cationic Polymerization (Cure Kinetics) of Model Epoxide Systems.
- EU-Japan Centre for Industrial Cooperation. (n.d.). Successful radical induced cationic frontal polymerization of epoxy-based monomers by C–C labile compounds.
- ACS Publications. (n.d.). Cationic Photopolymerization of Epoxides by Direct and Sensitized Photolysis of Onium Tetrakis(pentafluorophenyl)borate Initiators. Macromolecules.
- OUCI. (2005). Kinetic studies of cationic photopolymerizations of cycloaliphatic epoxide, triethyleneglycol methyl vinyl ether, and cyclohexene oxide. Polymer Engineering & Science, 45(11), 1546-1555.
- ACS Publications. (2015). Discrete Cationic Complexes for Ring-Opening Polymerization Catalysis of Cyclic Esters and Epoxides. Chemical Reviews.
- Arkema Sartomer. (n.d.). Cationic curing: shining a light on the technology.
- MDPI. (n.d.). Ring-Opening Polymerization—An Introductory Review.
- YouTube. (2023). Ring Opening Polymerization | Cationic and Anionic ROP.
- Wikipedia. (n.d.). Living cationic polymerization.
- YouTube. (2023). What Are The Common Applications Of Epoxy Polymers?. Chemistry For Everyone.
- BenchChem. (n.d.). Application Notes and Protocols for the Ring-Opening Polymerization of 1,2-Epoxydecane.
- Biosynth. (n.d.). This compound.
- YouTube. (2024). What Is Cationic Ring-Opening Polymerization?. Chemistry For Everyone.
- ResearchGate. (n.d.). Living Cationic Polymerization.
- ResearchGate. (n.d.). Polymers characterization by 1H NMR, DSC and GPC.
- Wikipedia. (n.d.). Cationic polymerization.
- YouTube. (2024). What Is Living Cationic Polymerization?. Chemistry For Everyone.
- Chemistry LibreTexts. (2021). Living Cationic Polymerization.
- Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation.
- Molecular Weight Characterization of Conjugated Polymers through Gel Permeation Chromatography and Static Light Scattering. (n.d.).
- YouTube. (2024). What Are The Advantages Of Living Cationic Polymerization?. Chemistry For Everyone.
- Wiley-VCH. (n.d.). General Concepts about Epoxy Polymers.
- ChemicalBook. (n.d.). This compound Chemical Properties, Uses, Production.
- Chemistry LibreTexts. (2021). Cationic Polymerization.
- Chemistry LibreTexts. (2024). Reactions of Epoxides: Ring-opening.
- YouTube. (2024). Polymer Chemistry: Understanding Cationic Polymerization.
- ResolveMass Laboratories Inc. (n.d.). GPC analysis of Polymers.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. radtech.org [radtech.org]
- 7. sartomer.arkema.com [sartomer.arkema.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Ring-Opening Polymerization—An Introductory Review | MDPI [mdpi.com]
- 10. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. eu-japan.eu [eu-japan.eu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. radtech.org [radtech.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 22. resolvemass.ca [resolvemass.ca]
- 23. par.nsf.gov [par.nsf.gov]
- 24. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 1,2-Epoxyoctane as a Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of 1,2-epoxyoctane as a specialized crosslinking agent. We delve into the fundamental principles governing its reactivity and explore its utility in modifying the physicochemical properties of polymeric systems. Detailed, field-proven protocols for the crosslinking of both carboxyl- and amine-functionalized polymers are presented, emphasizing the causality behind experimental choices. This guide is intended to empower researchers and professionals in materials science and drug development to leverage the unique attributes of this compound for creating novel materials with tailored flexibility, hydrophobicity, and performance characteristics.
Introduction: The Strategic Role of this compound in Polymer Modification
In the realm of polymer chemistry, crosslinking is a pivotal process for transforming linear polymer chains into three-dimensional networks, thereby enhancing their mechanical, thermal, and chemical properties.[1] While traditional crosslinking agents often create rigid networks, there is a growing demand for reagents that can introduce specific functionalities and control the final properties of the material with greater nuance. This compound, a monoepoxide with a linear eight-carbon aliphatic chain, emerges as a strategic tool in this context.
Unlike difunctional or multifunctional epoxides that primarily aim to increase crosslink density and rigidity, this compound's unique structure as a monoepoxide with a significant hydrophobic tail allows for a more subtle yet impactful modification of polymer networks.[2] Its primary role is not to be the sole crosslinker but to act as a reactive modifier that can be incorporated into a polymer backbone containing multiple reactive sites. The incorporation of the octyl chain can significantly enhance properties such as flexibility, impact resistance, and hydrophobicity.[2]
Key Attributes of this compound in Polymer Crosslinking:
-
Flexibility Enhancement: The introduction of the flexible octyl chain into the polymer network can disrupt chain packing and increase segmental motion, leading to materials with improved elongation at break and toughness.
-
Hydrophobicity Tuning: The nonpolar aliphatic chain of this compound imparts a hydrophobic character to the modified polymer, which is advantageous for applications requiring water resistance or for modulating the release of hydrophobic drugs in delivery systems.[3]
-
Controlled Reactivity: As a monoepoxide, it reacts with functional groups such as carboxylic acids, amines, and hydroxyls, allowing for a controlled degree of modification.[4]
This guide will provide the necessary theoretical background and practical protocols to effectively utilize this compound in your research and development endeavors.
The Chemistry of Crosslinking with this compound: A Mechanistic Overview
The efficacy of this compound as a crosslinking agent is rooted in the high reactivity of its epoxide ring, a strained three-membered ether. This ring can be opened by a variety of nucleophiles, leading to the formation of a stable covalent bond.[1] The most common reactive partners in polymer backbones are carboxylic acid and amine functional groups.
Reaction with Carboxyl Groups
The reaction between an epoxide and a carboxylic acid typically proceeds via an esterification mechanism, which is often catalyzed by a tertiary amine or a Lewis acid. The catalyst activates the epoxide ring, making it more susceptible to nucleophilic attack by the carboxylate anion.
}
Mechanism of Carboxyl-Epoxide Crosslinking
The resulting ester linkage covalently attaches the octyl chain to the polymer backbone. When a polymer chain possesses multiple carboxylic acid groups, the reaction with this compound at different sites leads to a crosslinked network.
Reaction with Amine Groups
The reaction of epoxides with primary and secondary amines is a common and efficient method for forming crosslinked networks.[4] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring and causing it to open. This reaction results in the formation of a β-hydroxy amine.
}
Mechanism of Amine-Epoxide Crosslinking
A primary amine has two active hydrogens and can therefore react with two epoxide groups, forming a crosslink. A secondary amine can react with one epoxide group. The presence of the newly formed hydroxyl group can also catalyze further reactions.[5]
Experimental Protocols
Safety First: this compound is a flammable liquid and can cause skin and eye irritation.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol for Crosslinking a Carboxyl-Functionalized Polymer
This protocol provides a general procedure for crosslinking a polymer containing carboxylic acid groups, such as poly(acrylic acid) or a carboxyl-terminated polyester, with this compound.
Materials:
-
Carboxyl-functionalized polymer
-
This compound (purity >96%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Tertiary amine catalyst (e.g., triethylamine or benzyldimethylamine)
-
Non-solvent for precipitation (e.g., methanol, ethanol, or water)
-
Nitrogen gas supply
-
Round-bottom flask with a magnetic stirrer and condenser
Procedure:
-
Polymer Dissolution: In a round-bottom flask, dissolve the carboxyl-functionalized polymer in anhydrous DMF to a concentration of 10-20% (w/v) under a nitrogen atmosphere. Stir until the polymer is fully dissolved.
-
Reagent Addition: While stirring, add the desired amount of this compound to the polymer solution. The molar ratio of epoxide groups to carboxylic acid groups is a critical parameter that controls the crosslinking density. A starting point of a 1:1 molar ratio is recommended.
-
Catalyst Addition: Add the tertiary amine catalyst to the reaction mixture. A typical catalyst loading is 1-2 mol% relative to the carboxylic acid groups.
-
Reaction: Heat the reaction mixture to 80-120 °C and stir for 12-48 hours under a nitrogen atmosphere. The optimal temperature and time will depend on the specific polymer and desired degree of crosslinking. Monitor the reaction progress by techniques such as Fourier-transform infrared spectroscopy (FTIR) by observing the decrease in the carboxylic acid peak and the appearance of an ester peak.
-
Purification: After the reaction is complete, cool the mixture to room temperature. Precipitate the crosslinked polymer by slowly adding the reaction mixture to a vigorously stirred excess of a suitable non-solvent.
-
Washing: Collect the precipitated polymer by filtration and wash it several times with the non-solvent to remove any unreacted this compound, catalyst, and residual solvent.
-
Drying: Dry the crosslinked polymer in a vacuum oven at 40-60 °C until a constant weight is achieved.
Protocol for Crosslinking an Amine-Functionalized Polymer
This protocol outlines a general procedure for crosslinking a polymer containing primary or secondary amine groups, such as polyethyleneimine (PEI) or an amine-functionalized polyacrylamide, with this compound.
Materials:
-
Amine-functionalized polymer
-
This compound (purity >96%)
-
Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO), DMF, or a suitable alcohol)
-
Nitrogen gas supply
-
Round-bottom flask with a magnetic stirrer and condenser
Procedure:
-
Polymer Dissolution: In a round-bottom flask, dissolve the amine-functionalized polymer in the chosen anhydrous solvent under a nitrogen atmosphere.
-
Reagent Addition: While stirring, add this compound to the polymer solution. The stoichiometry is crucial: for a primary amine, a molar ratio of 2:1 (epoxide:amine) can be targeted for maximum crosslinking. For a secondary amine, a 1:1 ratio is appropriate.
-
Reaction: Heat the reaction mixture to 60-100 °C and stir for 6-24 hours under a nitrogen atmosphere. The reaction between amines and epoxides is generally faster than with carboxylic acids and may not require a catalyst, although one can be added to accelerate the reaction if needed. Monitor the reaction by FTIR, observing the disappearance of the N-H stretch and the appearance of a broad O-H stretch from the newly formed hydroxyl group.
-
Purification: Similar to the carboxyl protocol, cool the reaction mixture and precipitate the crosslinked polymer in a suitable non-solvent.
-
Washing: Collect and wash the polymer to remove unreacted starting materials.
-
Drying: Dry the product in a vacuum oven to a constant weight.
Characterization of Crosslinked Polymers
A thorough characterization of the resulting crosslinked polymer is essential to validate the success of the reaction and to understand the impact of modification on the material's properties.
| Property | Characterization Technique | Expected Outcome with this compound Crosslinking |
| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of the formation of ester or β-hydroxy amine linkages. Disappearance or reduction of carboxyl or amine peaks. Appearance of characteristic peaks for the octyl chain.[7] |
| Thermal Properties | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | A potential decrease in the glass transition temperature (Tg) due to increased chain flexibility. TGA can assess the thermal stability of the crosslinked network.[5] |
| Mechanical Properties | Tensile Testing, Dynamic Mechanical Analysis (DMA) | Potential decrease in tensile modulus and increase in elongation at break, indicating increased flexibility. DMA can provide information on the viscoelastic properties and crosslink density.[8] |
| Surface Hydrophobicity | Contact Angle Measurement | An increase in the water contact angle, indicating a more hydrophobic surface due to the presence of the octyl chains.[1] |
| Swelling Behavior | Swelling Studies in Various Solvents | The degree of swelling can provide an indirect measure of the crosslink density. A lower degree of swelling in aqueous solutions is expected due to increased hydrophobicity. |
Applications in Research and Drug Development
The unique properties imparted by this compound crosslinking open up a range of potential applications:
-
Coatings and Adhesives: The increased flexibility and hydrophobicity can lead to more durable and water-resistant coatings and tougher adhesives with improved peel strength.[9]
-
Drug Delivery: The hydrophobic domains created by the octyl chains can be used to encapsulate and control the release of hydrophobic drugs from a hydrophilic polymer matrix. The crosslinking can also be used to form hydrogels with tunable degradation rates.
-
Biomaterials: Modifying the surface of biomaterials to be more hydrophobic can influence protein adsorption and cell adhesion, which is critical in tissue engineering and medical implant applications.
Conclusion
This compound serves as a valuable and versatile tool for the strategic modification of polymers. By understanding the underlying reaction mechanisms and following well-defined protocols, researchers can precisely tailor the properties of their materials to achieve enhanced flexibility and hydrophobicity. The protocols and characterization techniques outlined in this guide provide a solid foundation for exploring the potential of this compound in a wide array of scientific and industrial applications.
References
-
MDPI. Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. MDPI. Available from: [Link]
-
ResearchGate. Crosslinking reaction between the epoxide ring and the primary amine. ResearchGate. Available from: [Link]
-
ResearchGate. Long-chain branched polypropylene obtained using an epoxy resin as crosslinking agent. ResearchGate. Published August 6, 2025. Available from: [Link]
-
RSC Publishing. Educational series: characterizing crosslinked polymer networks. RSC Publishing. Available from: [Link]
-
CPTS. MECHANICAL, THERMOOXIDATIVE AND BIODEGRADABLE PROPERTIES OF COMPOSITES FROM EPOXYURETHANES AND CHEMICALLY MODIFIED HEMP WOODY CO. CPTS. Available from: [Link]
-
ResearchGate. Synthesis and characterization of crosslinked polymers from cottonseed oil. ResearchGate. Available from: [Link]
-
National Institutes of Health. Atomistic Modeling of Cross-Linking in Epoxy-Amine Resins: An Open-Source Protocol. National Institutes of Health. Available from: [Link]
-
ResearchGate. Epoxy Adhesive Formulations. ResearchGate. Available from: [Link]
-
MDPI. Hydrophilic and Hydrophobic Surfaces: Features of Interaction with Liquid Drops. MDPI. Available from: [Link]
-
National Institutes of Health. Unusually long polymers crosslinked by domains of physical bonds. National Institutes of Health. Published May 22, 2025. Available from: [Link]
-
Chemical-Supermarket.com. Basic Epoxy Coating Chemistry. Chemical-Supermarket.com. Available from: [Link]
-
Semantic Scholar. Amine-Functionalized Polyacrylamide for Labeling and Crosslinking Purposes. Semantic Scholar. Published August 20, 2007. Available from: [Link]
-
NC State University Libraries. Hydrophilicity and Hydrophobicity in Advanced Material Applications – Advances in Polymer Science. NC State University Libraries. Available from: [Link]
-
National Institutes of Health. HYDROPHOBICITY IMPROVEMENTS OF POLYMERS USED IN BIOMEDICAL APPLICATIONS. National Institutes of Health. Published May 23, 2023. Available from: [Link]
-
Figshare. Atomistic Modeling of Cross-Linking in Epoxy-Amine Resins: An Open-Source Protocol - ACS Applied Polymer Materials. Figshare. Published April 3, 2025. Available from: [Link]
-
Materiale Plastice. Mechanical Properties of Some Epoxy-PMMA Blends. Materiale Plastice. Published July 6, 2021. Available from: [Link]
-
ACS Publications. Atomistic Modeling of Cross-Linking in Epoxy-Amine Resins: An Open-Source Protocol. ACS Publications. Published April 11, 2025. Available from: [Link]
-
NSPC. Epoxy Coating Adhesion: Science Behind Strong Bonds. NSPC. Available from: [Link]
-
RSC Publishing. Synthesis of triamine-functionalized rigid crosslinkers for materials science. RSC Publishing. Available from: [Link]
-
ResearchGate. Hydrophobicity Improvements of Polymers Used in Biomedical Applications. ResearchGate. Available from: [Link]
-
National Institutes of Health. Water-Resistant Surface Modification of Hydrophobic Polymers with Water-Soluble Surfactant Additives. National Institutes of Health. Published October 3, 2021. Available from: [Link]
-
ResearchGate. Mechanical properties of epoxy-polyurethane polymer blends. ResearchGate. Published August 7, 2025. Available from: [Link]
-
MDPI. Enhanced Mechanical Properties of Epoxy Composites Reinforced with Silane-Modified Al2O3 Nanoparticles: An Experimental Study. MDPI. Available from: [Link]
-
MDPI. Redox-Responsive Drug Delivery Systems: A Chemical Perspective. MDPI. Available from: [Link]
-
National Institutes of Health. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications. National Institutes of Health. Available from: [Link]
Sources
- 1. HYDROPHOBICITY IMPROVEMENTS OF POLYMERS USED IN BIOMEDICAL APPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. specialchem.com [specialchem.com]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. 1,2-环氧辛烷 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. specialchem.com [specialchem.com]
Synthesis of fine chemicals from 1,2-Epoxyoctane
An Application Guide to the Synthesis of Fine Chemicals from 1,2-Epoxyoctane
Abstract
This compound, also known as 1,2-octylene oxide, is a highly versatile and reactive chemical intermediate. Its significance in the synthesis of fine chemicals is primarily due to the strained three-membered epoxide ring, which is susceptible to a variety of regioselective and stereoselective ring-opening reactions.[1] This reactivity allows for the facile introduction of diverse functional groups, making it a cornerstone building block for producing vicinal diols, β-amino alcohols, and glycol ethers. These derivatives are crucial intermediates in the pharmaceutical, agrochemical, and polymer industries. This guide provides a detailed exploration of the core reactivity of this compound and presents validated protocols for its conversion into high-value fine chemicals, with a focus on the underlying chemical principles and practical experimental considerations.
Core Principles: The Chemistry of Epoxide Ring-Opening
The synthetic utility of this compound is dominated by the nucleophilic ring-opening of its epoxide moiety. The significant ring strain (approximately 114 kJ/mol) provides a powerful thermodynamic driving force for these reactions.[2] The outcome, particularly the regioselectivity, is critically dependent on the reaction conditions—specifically, whether the reaction is catalyzed by acid or base.
Base-Catalyzed Ring-Opening: An SN2 Pathway
Under basic or neutral conditions, the ring-opening follows a classic SN2 mechanism. The nucleophile directly attacks one of the epoxide carbons. Due to steric hindrance, the attack occurs almost exclusively at the less substituted primary carbon (C1).[3][4] This pathway is highly predictable and reliable for producing 1-substituted-2-octanols.
-
Mechanism: Direct backside attack by the nucleophile.
-
Regioselectivity: Favors the least sterically hindered carbon (C1).
-
Stereochemistry: Results in an inversion of configuration at the center of attack.
Acid-Catalyzed Ring-Opening: A Hybrid SN1/SN2 Pathway
In the presence of an acid catalyst, the epoxide oxygen is first protonated, making it a better leaving group and activating the ring towards nucleophilic attack.[3] The subsequent nucleophilic attack occurs with SN2-like backside displacement, leading to a trans configuration in the product. However, the regioselectivity is more complex. For terminal epoxides like this compound where the carbons are primary and secondary, the attack still predominantly occurs at the less substituted primary carbon (C1).[3] This is because the transition state, while having some SN1 character with positive charge buildup, is not a full carbocation, and steric factors remain influential.[3][4]
-
Mechanism: Protonation of the epoxide oxygen followed by nucleophilic attack.
-
Regioselectivity: Primarily at the less substituted carbon (C1) for terminal epoxides, but can be influenced by the stability of the partial positive charge in the transition state.
-
Stereochemistry: Leads to a trans relationship between the nucleophile and the hydroxyl group.
Caption: General mechanism for the nucleophilic ring-opening of this compound.
Application Note I: Synthesis of Vicinal Diols (1,2-Octanediol)
1,2-Octanediol is a valuable fine chemical used as a plasticizer, humectant, and an intermediate in the synthesis of various biologically active molecules. Its synthesis via the hydrolysis of this compound is a fundamental transformation that can be achieved through both traditional chemical catalysis and modern biocatalytic methods.[2]
Protocol 1: Acid-Catalyzed Hydrolysis to Racemic 1,2-Octanediol
This protocol describes the straightforward synthesis of 1,2-octanediol using a dilute acid catalyst. The reaction proceeds under mild conditions to afford the trans-diol.[3]
Materials:
-
This compound (96% purity, Sigma-Aldrich)
-
Sulfuric acid (H₂SO₄), 0.1 M solution
-
Acetone
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 12.8 g (0.1 mol) of this compound in 100 mL of acetone.
-
Catalyst Addition: While stirring, slowly add 20 mL of 0.1 M sulfuric acid to the solution. The reaction is mildly exothermic.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting epoxide is consumed.
-
Workup: Quench the reaction by carefully adding saturated NaHCO₃ solution until the effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Isolation: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield pure 1,2-octanediol.
Expected Outcome: High yield (>90%) of racemic 1,2-octanediol.
Protocol 2: Biocatalytic Hydrolysis to Enantiopure (R)-1,2-Octanediol
For applications in asymmetric synthesis and pharmaceuticals, enantiomerically pure diols are essential. Epoxide hydrolases (EHs) are powerful biocatalysts that can hydrolyze epoxides with high enantioselectivity.[5] This protocol provides a method for the kinetic resolution of racemic this compound.
Materials:
-
Racemic this compound
-
Epoxide hydrolase from Aspergillus niger (available from commercial suppliers)
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Enzyme Preparation: Prepare a solution or suspension of the epoxide hydrolase in 50 mM potassium phosphate buffer (pH 7.0) according to the manufacturer's activity specifications.
-
Reaction Setup: In a temperature-controlled vessel (e.g., a shaker flask at 30 °C), add 1.28 g (10 mmol) of racemic this compound to 100 mL of the buffered enzyme solution.
-
Bioconversion: Shake the mixture vigorously to ensure adequate dispersion of the substrate. Monitor the reaction by taking aliquots at regular intervals. Analyze the enantiomeric excess (ee) of the remaining epoxide and the diol product using chiral GC.
-
Reaction Termination: Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted epoxide and the diol product. This typically takes several hours.
-
Extraction: Extract the entire mixture with ethyl acetate (3 x 50 mL).
-
Isolation & Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Separate the unreacted (S)-1,2-epoxyoctane from the (R)-1,2-octanediol product via column chromatography on silica gel.
Caption: Workflow for the biocatalytic synthesis of (R)-1,2-octanediol.
Application Note II: Synthesis of β-Amino Alcohols
β-Amino alcohols are pivotal structural motifs in a vast number of pharmaceuticals, including β-blockers and antiviral agents.[6] The ring-opening of this compound with amines is the most direct route to these valuable compounds.
Protocol 3: Synthesis of 1-(Butylamino)octan-2-ol
This protocol details a base-catalyzed aminolysis reaction, which proceeds regioselectively at the C1 position.
Materials:
-
This compound
-
n-Butylamine
-
Ethanol
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a sealed pressure tube, combine 6.41 g (0.05 mol) of this compound and 7.31 g (0.1 mol, 2 equivalents) of n-butylamine in 50 mL of ethanol.
-
Reaction Conditions: Seal the tube and heat the mixture to 80 °C in an oil bath for 12 hours. The elevated temperature is necessary as amines are weaker nucleophiles than hydroxide.[3]
-
Reaction Monitoring: After cooling to room temperature, check for the consumption of the epoxide by TLC or GC.
-
Isolation: Remove the ethanol and excess n-butylamine under reduced pressure.
-
Workup: Dissolve the residue in 100 mL of diethyl ether and wash with water (2 x 30 mL) to remove any residual salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent to yield the crude β-amino alcohol.
-
Purification: Purify the product by vacuum distillation or column chromatography on silica gel.
Expected Outcome: High yield of 1-(butylamino)octan-2-ol with high regioselectivity.
| Parameter | Protocol 1 (Acid Hydrolysis) | Protocol 2 (Biocatalysis) | Protocol 3 (Aminolysis) |
| Target Product | Racemic 1,2-Octanediol | Enantiopure (R)-1,2-Octanediol | 1-(Butylamino)octan-2-ol |
| Nucleophile | Water (H₂O) | Water (H₂O) | n-Butylamine |
| Catalyst | Sulfuric Acid (H₂SO₄) | Epoxide Hydrolase | None (Base-catalyzed by amine) |
| Temperature | Room Temperature | 30 °C | 80 °C |
| Key Feature | Simple, high yield | High enantioselectivity | Direct C-N bond formation |
| Regioselectivity | C1 attack | C1 attack | C1 attack |
Table 1: Comparison of Synthetic Protocols for this compound Derivatization.
Safety and Handling
This compound is a flammable liquid and vapor.[1] It can cause skin and eye irritation. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a cool, well-ventilated place.[1]
References
- A. Raghuraman, D. Babb, M. Miller, M. Paradkar, B. Smith, and A. Nguyen, “Sequential DMC/FAB-catalyzed alkoxylation toward high primary hydroxyl, high molecular weight polyether polyols,” Macromolecules, 49, 6790 (2016). [Source: aiche.confex.com, URL: https://aiche.confex.com/aiche/2017/webprogram/Paper497555.html]
- Strong Influence of the Nucleophile on the Rate and Selectivity of this compound Ring-Opening Catalyzed by Tris(pentafluorophenyl)borane, B(C6F5)3. ResearchGate. [Source: researchgate.net, URL: https://www.researchgate.net/publication/320668051_Strong_Influence_of_the_Nucleophile_on_the_Rate_and_Selectivity_of_12-Epoxyoctane_Ring-Opening_Catalyzed_by_Trispentafluorophenylborane_BC6F53]
- F. Fringuelli, F. Pizzo, and L. Vaccaro, "Nucleophilic ring opening of 1,2-epoxides in aqueous medium," ARKIVOC, 2002 (xi), 293-311. [Source: Semantic Scholar, URL: https://www.semanticscholar.org/paper/Nucleophilic-ring-opening-of-1%2C2-epoxides-in-Fringuelli-Pizzo/1781c5f359286d9a0d8e411b95b877f06533519d]
- Application Notes: The Role of 1,2-Epoxydecane in Fine Chemical Synthesis. BenchChem. [Source: benchchem.com, URL: https://www.benchchem.com/application-notes/the-role-of-1-2-epoxydecane-in-fine-chemical-synthesis]
- M. D. Truppo, J. D. Cheng, M. S. S. Man, G. A. Hughes, and J. M. J. Pollard, "Epoxide Hydrolase-Catalyzed Enantioselective Synthesis of Chiral 1,2-Diols via Desymmetrization of meso-Epoxides," Journal of the American Chemical Society, 134(8), 3635–3638 (2012). [Source: pubs.acs.org, URL: https://pubs.acs.org/doi/10.1021/ja211537s]
- McMurry, J. (2015). Reactions of Epoxides: Ring-Opening. In Organic Chemistry (10th ed.). [Source: Organic Chemistry: A Tenth Edition, URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/18%3A_Ethers_and_Epoxides_Thiols_and_Sulfides/18.05%3A_Reactions_of_Epoxides_-_Ring-Opening]
- Reactions of Epoxides: Ring-opening. Chemistry LibreTexts. [Source: chem.libretexts.org, URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/18%3A_Ethers_and_Epoxides_Thiols_and_Sulfides/18.06%3A_Reactions_of_Epoxides_-_Ring-opening]
- A. Corma, S. Iborra, and M. Mifsud, "The Lord of the Chemical Rings: Catalytic Synthesis of Important Industrial Epoxide Compounds," Catalysts, 9(12), 1036 (2019). [Source: mdpi.com, URL: https://www.mdpi.com/2073-4344/9/12/1036]
- This compound CAS NO.2984-50-1. Lizhuo. [Source: lzchems.com, URL: https://www.lzchems.com/1-2-epoxyoctane-cas-no-2984-50-1-product/]
- Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia.pub. [Source: encyclopedia.pub, URL: https://encyclopedia.pub/entry/6715]
- Three-Pot Synthesis of Chiral Anti-1,3-diols through Asymmetric Organocatalytic Aldol and Wittig Reactions Followed by Epoxidation and Reductive Opening of the Epoxide. Organic Letters. [Source: pubs.acs.org, URL: https://pubs.acs.org/doi/10.1021/ol201314t]
- Diol synthesis by substitution. Organic Chemistry Portal. [Source: organic-chemistry.org, URL: https://www.organic-chemistry.org/synthesis/O1,2/1,2-diols/substitution.shtm]
- This compound Chemical Properties, Uses, Production. ChemicalBook. [Source: chemicalbook.com, URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6717551.htm]
- This compound 2984-50-1. TCI AMERICA. [Source: tcichemicals.com, URL: https://www.tcichemicals.com/US/en/p/E0206]
- This compound. ChemScene. [Source: chemscene.com, URL: https://www.chemscene.com/products/1-2-Epoxyoctane-CS-0152296.html]
- Efficient oxidation of 1,2-diols into alpha-hydroxyketones catalyzed by organotin compounds. PubMed. [Source: pubmed.ncbi.nlm.nih.gov, URL: https://pubmed.ncbi.nlm.nih.gov/12959451/]
- F. Xu, Y. Wang, Z. Wang, Z. Hao, and X. Lou, "Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System," Molecules, 24(19), 3568 (2019). [Source: mdpi.com, URL: https://www.mdpi.com/1420-3049/24/19/3568]
- Fine Chemicals and their Synthesis; a Chemical Point of View. ResearchGate. [Source: researchgate.net, URL: https://www.researchgate.net/publication/228806950_Fine_Chemicals_and_their_Synthesis_a_Chemical_Point_of_View]
- This compound 96%. Sigma-Aldrich. [Source: sigmaaldrich.com, URL: https://www.sigmaaldrich.com/US/en/product/aldrich/260258]
- Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. NIH. [Source: ncbi.nlm.nih.gov, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4948949/]
- The Chemoselective Catalytic Oxidation of Alcohols, Diols, and Polyols to Ketones and Hydroxyketones. Stanford University. [Source: stacks.stanford.edu, URL: https://stacks.stanford.edu/file/druid:fp289yn4868/fp289yn4868.pdf]
Sources
- 1. This compound | 2984-50-1 | TCI AMERICA [tcichemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Biocatalytic Reactions Involving 1,2-Epoxyoctane
Introduction: The Versatility of 1,2-Epoxyoctane in Modern Biocatalysis
This compound is a highly valuable and reactive chemical intermediate, distinguished by its strained three-membered epoxide ring.[1] This inherent reactivity makes it a powerful building block for introducing complex functional groups in organic synthesis.[1] In the pharmaceutical and fine chemical industries, the demand for enantiomerically pure compounds is paramount, as the biological activity of a molecule is often exclusive to a single stereoisomer. This compound serves as a key prochiral substrate for generating high-value chiral molecules such as vicinal diols and β-amino alcohols, which are foundational components of many pharmaceutical agents.[1][2]
While classical chemical synthesis can achieve these transformations, it often relies on harsh reaction conditions, expensive metal catalysts, and hazardous reagents. Biocatalysis has emerged as a superior alternative, offering reactions under mild, aqueous conditions with exceptional levels of stereo-, regio-, and chemoselectivity.[3][4] Enzymes, as natural catalysts, provide an environmentally benign and highly efficient toolkit for the precise transformation of substrates like this compound.[5]
This guide provides an in-depth exploration of the principal biocatalytic reactions involving this compound. We will delve into the mechanistic principles, provide field-tested experimental protocols, and explain the causality behind methodological choices for three key transformations: enantioselective hydrolysis, lipase-catalyzed aminolysis, and glutathione conjugation. These notes are designed for researchers, scientists, and drug development professionals seeking to leverage the power of biocatalysis for creating complex, high-value molecules.
Section 1: Enantioselective Hydrolysis for Chiral Diol Synthesis
The biocatalytic hydrolysis of a racemic epoxide into a chiral 1,2-diol is a cornerstone application, enabling the production of two valuable, enantiomerically enriched compounds from a single racemic starting material. This process, known as kinetic resolution, is most effectively catalyzed by a class of enzymes called Epoxide Hydrolases (EHs).
Principle of Enantioselective Hydrolysis
Epoxide hydrolases (EHs, EC 3.3.2.-) are cofactor-independent enzymes that catalyze the ring-opening of an epoxide via the addition of a water molecule, yielding the corresponding vicinal diol.[6][7] The catalytic mechanism typically involves a nucleophilic attack by an aspartate residue in the enzyme's active site on one of the epoxide carbons, forming a covalent ester intermediate. A subsequent hydrolysis step, activated by a charge-relay system, releases the diol product.[5]
In a kinetic resolution of racemic (±)-1,2-epoxyoctane, the enzyme exhibits a strong preference for one enantiomer (e.g., the (R)-enantiomer). It converts this preferred enantiomer to the corresponding diol at a much higher rate than the other enantiomer. As the reaction progresses, the mixture becomes enriched in the unreacted, "slower" enantiomer (e.g., (S)-1,2-epoxyoctane) and the diol product of the "faster" enantiomer (e.g., (R)-1,2-octanediol). When the reaction is stopped at approximately 50% conversion, both the remaining substrate and the product can be isolated with high enantiomeric excess.
Workflow for Kinetic Resolution of this compound
Caption: Workflow for the kinetic resolution of this compound.
Application Protocol: Kinetic Resolution Using Yarrowia lipolytica Epoxide Hydrolase (Yleh)
This protocol is based on methodologies for recombinant epoxide hydrolase from the marine yeast Yarrowia lipolytica, which shows high activity and selectivity towards this compound.[6][8]
1. Materials and Reagents:
-
Recombinant purified Yarrowia lipolytica epoxide hydrolase (Yleh).
-
(±)-1,2-Epoxyoctane (Substrate).
-
Tris-sulphate buffer (50 mM, pH 8.0).
-
Ethyl acetate (for extraction).
-
Anhydrous sodium sulfate or magnesium sulfate.
-
Chiral Gas Chromatography (GC) system with a suitable column (e.g., β-dex) for enantiomeric excess (e.e.) determination.
2. Experimental Procedure:
-
Reaction Setup: In a glass vial equipped with a magnetic stir bar, prepare the reaction mixture by adding 50 µg of purified Yleh enzyme to 2 mL of 50 mM Tris-sulphate buffer (pH 8.0).[8]
-
Substrate Addition: Add the substrate, racemic this compound, to a final concentration of 15 mM. Due to the low water solubility of this compound, ensure vigorous stirring to maintain a good dispersion.[8]
-
Causality Note: The low aqueous solubility of hydrophobic epoxides is a major challenge.[8] While vigorous stirring helps, the use of co-solvents like 10-20% ethanol or deep eutectic solvents (DESs) such as choline chloride-glycerol can significantly enhance substrate availability and increase product yields.[8][9] However, co-solvent concentration must be optimized as high levels can denature the enzyme.[9]
-
-
Incubation: Seal the vial and incubate the reaction at 30°C with constant stirring (e.g., 200 rpm).[8] The optimal temperature for Yleh is around 30°C, which balances high enzyme activity with stability.[6]
-
Monitoring the Reaction: Periodically (e.g., every 15-20 minutes), pause the stirring, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture, and immediately quench it by extracting with an equal volume of cold ethyl acetate containing an internal standard. Analyze the organic phase by chiral GC to determine the conversion rate and the e.e. of the substrate and product.
-
Reaction Termination: Stop the reaction when it reaches approximately 45-50% conversion to achieve the optimal balance of high e.e. for both the remaining epoxide and the diol product.
-
Product Isolation: Once the desired conversion is reached, extract the entire reaction mixture three times with an equal volume of ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting mixture of (S)-1,2-epoxyoctane and (R)-1,2-octanediol can be separated by silica gel column chromatography.
3. Self-Validation and Expected Results:
-
A successful resolution will show the gradual disappearance of the (R)-1,2-epoxyoctane peak and the appearance of the (R)-1,2-octanediol peak on the chromatogram.
-
The e.e. of the remaining (S)-1,2-epoxyoctane and the produced (R)-1,2-octanediol should both be >95% at ~50% conversion.
-
Many yeast EHs, including those from Rhodotorula and Rhodosporidium genera, preferentially hydrolyze the (R)-epoxide, yielding (R)-diol.[1][9][10]
| Biocatalyst Source | Substrate Conc. (mM) | Temp. (°C) | Yield of Diol (%) | e.e. of Product | Reference |
| Yarrowia lipolytica (Yleh) | 15 | 30 | 47.4 | >99% (R) | [8] |
| Rhodosporidium toruloides | 500 | 30 | ~47 | High (R) | [9][10] |
| Trichosporon sp. | - | - | - | High (R) | [10] |
Section 2: Biocatalytic Aminolysis for β-Amino Alcohol Synthesis
The ring-opening of epoxides with amines is a fundamental transformation that produces β-amino alcohols, crucial intermediates for many biologically active products, including β-blockers and chiral auxiliaries.[1][2] While this reaction can be performed chemically, biocatalytic methods using lipases offer a milder and more environmentally benign pathway.[2][11]
Principle of Lipase-Catalyzed Aminolysis
Lipases (EC 3.1.1.3) are hydrolases that are remarkably versatile and can catalyze a variety of reactions in non-aqueous environments, including aminolysis. The reaction of this compound with an amine (e.g., aniline, butylamine) yields the corresponding 1-amino-2-octanol derivative. The lipase facilitates the nucleophilic attack of the amine on one of the epoxide's carbon atoms. This reaction often proceeds with high regioselectivity, with the nucleophile preferentially attacking the less sterically hindered carbon atom of the epoxide ring.
Workflow for Lipase-Catalyzed Synthesis of β-Amino Alcohols
Caption: Workflow for the enzymatic synthesis of β-amino alcohols.
Application Protocol: Synthesis of 1-(phenylamino)octan-2-ol
This protocol is adapted from methodologies developed for the lipase-catalyzed aminolysis of epoxides.[2]
1. Materials and Reagents:
-
This compound.
-
Aniline.
-
Immobilized lipase from Thermomyces lanuginosus (Lipozyme TL IM).
-
Acetonitrile (solvent).
-
Analytical tools: Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).
2. Experimental Procedure:
-
Reactant Preparation: In a sealed reaction vessel, dissolve this compound (1 mmol) and aniline (1 mmol) in 5 mL of acetonitrile.
-
Enzyme Addition: Add the immobilized lipase (e.g., 50 mg) to the solution. Immobilized enzymes are preferred as they can be easily recovered by simple filtration and reused, which is crucial for process economy.[12]
-
Incubation: Stir the reaction mixture at a controlled temperature of 35°C.[2] Temperature significantly impacts both enzyme activity and stability. While higher temperatures may increase the initial reaction rate, they can also lead to faster enzyme deactivation. 35°C represents a good compromise for Lipozyme TL IM.[2]
-
Monitoring: Track the progress of the reaction by TLC or by taking aliquots for HPLC/GC analysis until the starting material (this compound) is consumed.
-
Enzyme Recovery: Once the reaction is complete, stop the stirring and recover the immobilized enzyme by filtration. Wash the enzyme with fresh solvent to remove any adsorbed product and store it for reuse.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure 1-(phenylamino)octan-2-ol.
3. Self-Validation and Expected Results:
-
The reaction should proceed cleanly with high regioselectivity, yielding the 1-amino-2-ol product.
-
A blank control experiment without the lipase should show no or negligible product formation, confirming the catalytic role of the enzyme.[2]
-
The reusability of the immobilized enzyme should be tested. A well-immobilized lipase should retain a high percentage of its initial activity over several cycles.
Section 3: Glutathione Conjugation for Toxicological Assessment
In biological systems, reactive electrophiles like epoxides are often detoxified through conjugation with the endogenous tripeptide, glutathione (GSH). This reaction is catalyzed by a superfamily of enzymes known as Glutathione S-Transferases (GSTs) and is a critical pathway in drug metabolism and toxicology.[13][14]
Principle of GST-Catalyzed Conjugation
GSTs (EC 2.5.1.18) catalyze the nucleophilic attack of the thiol group of glutathione on the electrophilic carbon of the epoxide ring.[15] This opens the epoxide and forms a stable, water-soluble glutathione S-conjugate. This conjugate is then typically processed through the mercapturic acid pathway and excreted from the body.[15] By converting a reactive, lipophilic epoxide into a harmless, hydrophilic conjugate, GSTs protect cellular macromolecules like DNA and proteins from damage.[7][16] Studying this reaction in vitro is essential for understanding the metabolic fate and potential toxicity of epoxide-containing drugs or xenobiotics.
Workflow for In Vitro GST-Catalyzed Conjugation Assay
Caption: Workflow for an in vitro GST conjugation assay.
Application Protocol: In Vitro Metabolism of this compound by GSTs
This protocol describes a general method for assessing the conjugation of this compound with glutathione catalyzed by a biological matrix (e.g., liver cytosol) rich in GSTs.
1. Materials and Reagents:
-
This compound.
-
Reduced glutathione (GSH).
-
Liver S9 fraction or cytosol (e.g., from rat or human) as the GST source.
-
Potassium phosphate buffer (100 mM, pH 7.4).
-
Acetonitrile (for quenching and protein precipitation).
-
LC-MS/MS system for analysis.
2. Experimental Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (final volume of 200 µL) by adding the following in order:
-
150 µL of 100 mM phosphate buffer (pH 7.4).
-
20 µL of liver cytosol (e.g., at 1 mg/mL protein concentration).
-
20 µL of 10 mM GSH solution (final concentration 1 mM).
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiating the Reaction: Start the reaction by adding 10 µL of this compound solution (e.g., 2 mM in DMSO, final concentration 100 µM).
-
Causality Note: 37°C is used to mimic physiological temperature. A control reaction where the enzyme source is replaced with buffer should be run in parallel to account for any non-enzymatic reaction between GSH and the epoxide. A second control without GSH is also useful to assess other metabolic pathways.
-
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding 400 µL of ice-cold acetonitrile. This will quench the enzymatic activity and precipitate the proteins.
-
Sample Preparation: Vortex the tube vigorously and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Analysis: Carefully transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to identify and quantify the formation of the this compound-GSH conjugate.
3. Self-Validation and Expected Results:
-
The LC-MS/MS analysis should detect a peak with a mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]+ of the expected conjugate (C8H16O + C10H17N3O6S = C18H33N3O7S; MW = 435.54).
-
The amount of conjugate formed in the enzymatic reaction should be significantly higher than in the non-enzymatic control, confirming GST activity.
-
The rate of conjugate formation can be determined by running the reaction for different time points.
Conclusion
The biocatalytic transformation of this compound provides a powerful and versatile platform for the synthesis of high-value chiral chemicals. The protocols and principles outlined in this guide demonstrate how epoxide hydrolases, lipases, and glutathione S-transferases can be employed to perform highly selective and efficient reactions under mild, environmentally responsible conditions. By understanding the causality behind experimental parameters—such as catalyst choice, solvent effects, pH, and temperature—researchers can optimize these biocatalytic systems for applications ranging from the production of pharmaceutical intermediates to the assessment of metabolic fate. As the demand for green and sustainable chemistry grows, the role of biocatalysis in the strategic functionalization of molecules like this compound will undoubtedly continue to expand.
References
-
Botes, A. L., Weijers, C. A. G. M., & Van Dyk, M. S. (1998). Biocatalytic resolution of this compound using resting cells of different yeast strains with novel epoxide hydrolase activities. Biotechnology Letters, 20(4), 421-426. 10
-
MDPI. (2020). Biocatalytic Epoxidation of Cyclooctene to 1,2-Epoxycyclooctane by a Newly Immobilized Aspergillus niger Lipase. MDPI.
-
van der Walt, J., & Botes, A. (2001). The enantioselective catalytic hydrolysis of racemic this compound in a batch and a continuous process. Journal of Molecular Catalysis B: Enzymatic.
-
BenchChem. (n.d.). Application Notes: The Role of 1,2-Epoxydecane in Fine Chemical Synthesis. BenchChem.
-
Godase-Chavan, V. P., Kumar, V. R., & Kumar, A. (2023). Potential of Y. lipolytica epoxide hydrolase for efficient production of enantiopure (R)-1,2-octanediol. AMB Express, 13(1), 66.
-
Li, S., et al. (2022). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. MDPI.
-
Godase-Chavan, V. P., Kumar, V. R., & Kumar, A. (2023). Potential of Y. lipolytica epoxide hydrolase for efficient production of enantiopure (R)-1,2-octanediol. ResearchGate.
-
Schwartz, R. D., & McCoy, C. J. (1977). Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and this compound by Pseudomonas oleovorans. Applied and Environmental Microbiology, 34(1), 47-49.
-
BenchChem. (2025). 1,2-EPOXYTETRADECANE Powers Safer Drug Creation. BenchChem.
-
Li, S., et al. (2022). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. ResearchGate.
-
MDPI. (2020). Biocatalytic Epoxidation of Cyclooctene to 1,2-Epoxycyclooctane by a Newly Immobilized Aspergillus niger Lipase. ResearchGate.
-
Regional Information Center for Science and Technology. (2001). The enantioselective catalytic hydrolysis of racemic this compound in a batch and a continuous process. ISC.
-
de Smet, M. J., Wynberg, H., & Witholt, B. (1981). Synthesis of this compound by Pseudomonas oleovorans During Growth in a Two-Phase System Containing High Concentrations of 1-Octene. Applied and Environmental Microbiology, 42(5), 811-816.
-
de Vries, E. J., & Janssen, D. B. (2003). Biocatalytic conversion of epoxides. Current Opinion in Biotechnology, 14(4), 434-439.
-
Wikipedia. (n.d.). Epoxide hydrolase. Wikipedia.
-
IntechOpen. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. IntechOpen.
-
Biosynth. (n.d.). This compound. Biosynth.
-
Schwartz, R. D., & McCoy, C. J. (1977). Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and this compound by Pseudomonas oleovorans. Applied and Environmental Microbiology, 34(1), 47-49.
-
BenchChem. (n.d.). Application Notes and Protocols for the Biocatalytic Resolution of Racemic 2-Octanol to Obtain the (S)-enantiomer. BenchChem.
-
Bon-Frauches, A. C., et al. (2022). Human glutathione transferases catalyze the reaction between glutathione and nitrooleic acid. Journal of Biological Chemistry, 298(3), 101650.
-
Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal.
-
Pinar, A. A., & Sayan, H. (2023). The Multifaceted Role of Glutathione S-Transferases in Health and Disease. Antioxidants, 12(4), 939.
-
Piska, K., et al. (2021). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. Molecules, 26(24), 7622.
-
Royal Society of Chemistry. (2018). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications.
-
Beilstein-Institut. (2010). Guidelines for Reporting of Biocatalytic Reactions. Beilstein-Institut.
-
Tavares, D. A., et al. (2020). Epoxide containing molecules: A good or a bad drug design approach. European Journal of Medicinal Chemistry, 201, 112327.
-
Awasthi, S., et al. (2016). Regulatory Roles of Glutathione-S-Transferases and 4-hydroxynonenal in Stress-mediated Signaling and Toxicity. Redox Biology, 10, 23-31.
-
MDPI. (2024). A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives. MDPI.
-
ChemScene. (n.d.). This compound. ChemScene.
-
Tew, K. D., et al. (2021). Glutathione S-Transferases in Cancer. Antioxidants, 10(11), 1775.
-
Semantic Scholar. (2023). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with i. Semantic Scholar.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Biocatalytic Epoxidation of Cyclooctene to 1,2-Epoxycyclooctane by a Newly Immobilized Aspergillus niger Lipase [mdpi.com]
- 4. beilstein-institut.de [beilstein-institut.de]
- 5. Biocatalytic conversion of epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Epoxide hydrolase - Wikipedia [en.wikipedia.org]
- 8. Potential of Y. lipolytica epoxide hydrolase for efficient production of enantiopure (R)-1,2-octanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Human glutathione transferases catalyze the reaction between glutathione and nitrooleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Multifaceted Role of Glutathione S-Transferases in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation [mdpi.com]
- 16. Regulatory Roles of Glutathione-S-Transferases and 4-hydroxynonenal in Stress-mediated Signaling and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,2-Epoxyoctane by Distillation
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 1,2-epoxyoctane via distillation. Here, we address common challenges and frequently asked questions to ensure a successful and safe purification process.
Introduction
This compound is a valuable chemical intermediate in organic synthesis. Its purity is paramount for subsequent reactions. Distillation is the primary method for its purification; however, the inherent reactivity of the epoxide ring presents unique challenges. This guide provides practical, field-proven insights to navigate these complexities.
Physical Properties for Distillation
A thorough understanding of the physical properties of this compound is crucial for designing an effective distillation protocol.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O | [1] |
| Molecular Weight | 128.21 g/mol | [1] |
| Boiling Point | 62-64 °C @ 17 mmHg | [1][2] |
| 167-169.5 °C @ 760 mmHg | [3] | |
| Density | ~0.835-0.839 g/mL at 20-25 °C | [2] |
| Flash Point | 37 °C (98.6 °F) | [3] |
| Refractive Index | n20/D 1.42 | |
| Storage Temperature | 2-8°C, under inert gas |
Troubleshooting Guide
This section addresses specific issues that may arise during the distillation of this compound in a question-and-answer format.
Question: My purified product yield is significantly lower than expected. What are the likely causes and solutions?
Answer:
Low yield can stem from several factors. A systematic approach is necessary to identify the root cause.
-
Potential Cause 1: Product Decomposition. this compound is susceptible to ring-opening, especially at elevated temperatures or in the presence of acidic or basic contaminants.[4][5][6]
-
Solution: Employ vacuum distillation to lower the boiling point and minimize thermal stress.[7][8][9] Ensure all glassware is scrupulously clean and free of acidic or basic residues. A pre-distillation wash of the crude material with saturated sodium bicarbonate solution, followed by drying with a neutral agent like anhydrous magnesium sulfate, can remove acidic impurities.
-
-
Potential Cause 2: Column Flooding. This occurs when the vapor flow up the column is too high, preventing the liquid from flowing back down.[10]
-
Solution: Reduce the heating rate to the distillation flask. Ensure the insulation on the column is not excessive, which can contribute to flooding. If flooding occurs, stop the heating, allow the liquid to drain back into the flask, and restart at a gentler rate.[10]
-
-
Potential Cause 3: Inefficient Condensation. If the condenser is not adequately cooled, the product vapor will not liquefy and will be lost to the vacuum system.
-
Solution: Check that the cooling water is flowing through the condenser from the bottom inlet to the top outlet for maximum efficiency.[11] Ensure the coolant temperature is sufficiently low.
-
-
Potential Cause 4: Leaks in the System. A leak in the distillation apparatus will prevent the system from reaching the desired vacuum, potentially requiring higher temperatures that lead to decomposition.
-
Solution: Inspect all joints and seals. Ensure they are properly greased (if using ground glass joints) and securely clamped. A properly sealed system should maintain a stable vacuum.
-
Question: I'm observing "bumping" or uneven boiling in the distillation flask. How can I prevent this?
Answer:
"Bumping" is the sudden, violent boiling of a liquid and is common in vacuum distillation.
-
Cause: The absence of nucleation sites for smooth boiling.
-
Solution: Do not use boiling chips for vacuum distillation as they are ineffective under reduced pressure.[12] Instead, use a magnetic stir bar and stir plate to ensure vigorous and constant agitation of the liquid in the distillation flask.[12] This provides the necessary nucleation and even heat distribution to prevent bumping.
Question: The pressure in my vacuum distillation setup is unstable. What should I check?
Answer:
An unstable vacuum can lead to fluctuating boiling points and poor separation.
-
Troubleshooting Steps:
-
Check for Leaks: This is the most common cause. Carefully inspect all glass joints, tubing connections, and the seal on the receiving flask.
-
Inspect the Vacuum Pump: Ensure the pump oil is clean and at the correct level. Contaminated oil will degrade the pump's performance. Consider using a cold trap (e.g., with dry ice/acetone) between your apparatus and the pump to protect it from volatile organic compounds.[12]
-
Ensure Tubing Integrity: Use thick-walled vacuum tubing that will not collapse under reduced pressure. Check for any cracks or holes.
-
Question: My final product is contaminated with a higher-boiling impurity. How can I improve the separation?
Answer:
This indicates poor separation efficiency.
-
Solution 1: Use a Fractionating Column. If you are using a simple distillation setup, switching to a fractional distillation apparatus will provide a much better separation of liquids with close boiling points.[11] The packing material in the column (e.g., Raschig rings or Vigreux indentations) provides a large surface area for repeated condensation and vaporization cycles, which enriches the vapor with the more volatile component.
-
Solution 2: Optimize the Distillation Rate. A slow, steady distillation rate is crucial for good separation.[11] A rate of approximately one drop per second into the receiving flask is a good starting point.
-
Solution 3: Insulate the Column. To ensure a proper temperature gradient, the fractionating column should be insulated. Wrapping the column with glass wool or aluminum foil helps to prevent heat loss to the surroundings.[10][11]
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation the recommended method for purifying this compound?
Vacuum distillation lowers the pressure inside the apparatus, which in turn lowers the boiling point of the liquid.[8][9] For a thermally sensitive compound like this compound, this is critical to prevent decomposition, polymerization, or ring-opening reactions that can occur at its atmospheric boiling point of approximately 167-170 °C.[3][9]
Q2: What are the tell-tale signs of epoxide degradation during distillation?
Signs of degradation include:
-
A sudden increase in the viscosity of the liquid in the distillation pot, which may indicate polymerization.
-
Discoloration of the material (e.g., turning yellow or brown).
-
An unexpected drop in the vacuum level, which could be due to the formation of non-condensable gases from decomposition.
Q3: Are there any materials I should avoid when constructing my distillation setup?
Yes. Due to the reactivity of epoxides, it is crucial to avoid any materials that could be acidic or basic.
-
Avoid: Acidic or basic drying agents.
-
Use: Borosilicate glassware is generally inert. For seals and tubing, use chemically resistant materials like PTFE. Ensure all components are thoroughly cleaned and dried before use.
Q4: How can I confirm the purity of my distilled this compound?
Several analytical techniques can be used:
-
Gas Chromatography (GC): This is an excellent method to determine the purity of volatile compounds and can quantify any remaining impurities.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities.[13][15]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This can confirm the presence of the characteristic epoxide ring vibrations and the absence of hydroxyl groups that would indicate ring-opening.
Q5: What are the proper storage and handling procedures for purified this compound?
This compound is moisture-sensitive and flammable.[1][16]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator at 2-8°C.
-
Handling: Handle in a well-ventilated fume hood.[17] Use spark-proof tools and take precautions against static discharge.[1][3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][17][18]
Visualizing the Process
Troubleshooting Distillation Issues
Caption: A decision tree for troubleshooting common distillation problems.
Standard Vacuum Distillation Setup
Caption: A schematic of a standard vacuum distillation apparatus.
Detailed Experimental Protocol: Fractional Vacuum Distillation of this compound
Safety First: This procedure must be conducted in a certified fume hood.[18] Wear appropriate PPE, including safety glasses, a face shield, a lab coat, and chemically resistant gloves.[17][18] Ensure a fire extinguisher and safety shower are accessible.[1]
1. Pre-Distillation Preparation:
-
Glassware: Ensure all glassware is clean, dry, and free from any acidic or basic residues. Oven-drying the glassware before assembly is recommended.
-
Crude Material: If the crude this compound is suspected to contain acidic impurities, wash it in a separatory funnel with a saturated solution of sodium bicarbonate, followed by deionized water, and finally a brine solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and retain the clear liquid.
2. Apparatus Assembly (refer to the diagram above):
-
Place a magnetic stir bar into a round-bottom flask (do not fill more than two-thirds full).[18]
-
Mount the flask in a heating mantle, which is placed on a magnetic stir plate.
-
Attach a fractionating column (e.g., Vigreux) to the flask.
-
Place a distillation head with a thermometer adapter at the top of the column. Position the thermometer bulb just below the sidearm leading to the condenser to accurately measure the vapor temperature.[11]
-
Attach a condenser to the sidearm of the distillation head. Connect the cooling water hoses with the inlet at the bottom and the outlet at the top.
-
Connect a vacuum adapter to the end of the condenser.
-
Attach a receiving flask to the vacuum adapter. It is good practice to use a multi-limb adapter (a "cow") to collect different fractions without breaking the vacuum.
-
Secure all joints with Keck clips or other appropriate clamps.[11]
-
Connect the vacuum adapter to a cold trap and then to a vacuum pump using thick-walled vacuum tubing.
3. Distillation Procedure:
-
Turn on the magnetic stirrer to ensure smooth boiling.
-
Turn on the cooling water to the condenser.
-
Slowly and carefully apply the vacuum to the system. The pressure should drop to the desired level (e.g., ~17 mmHg).
-
Once the vacuum is stable, begin to heat the distillation flask gently.
-
Observe the vapor rising through the fractionating column. A ring of condensate should slowly ascend the column.[11] If this process is too fast, reduce the heating. If it stalls, you may need to increase the heating slightly or insulate the column.[10]
-
Collect a small forerun fraction, which will contain any low-boiling impurities.
-
When the temperature at the distillation head stabilizes at the boiling point of this compound at the applied pressure (approx. 62-64 °C at 17 mmHg), switch to collecting the main product fraction in a clean receiving flask.
-
Maintain a slow and steady distillation rate (about 1 drop per second).
-
Stop the distillation when the temperature either rises significantly (indicating a higher-boiling impurity is beginning to distill) or drops, or when only a small amount of residue remains in the distillation flask. Never distill to dryness. [18][19]
4. Shutdown and Product Collection:
-
Turn off and lower the heating mantle. Allow the system to cool.
-
Slowly and carefully vent the system to atmospheric pressure. Introducing air too quickly can cause a pressure shock.
-
Turn off the vacuum pump, condenser water, and stirrer.
-
Carefully disassemble the apparatus and transfer the purified this compound to a pre-weighed, airtight storage container.
-
Store the purified product under an inert atmosphere in a refrigerator.
References
- Material Safety Data Sheet - this compound, 96% - Cole-Parmer. (n.d.).
- This compound | 2984-50-1 | J-640005 | Biosynth. (n.d.).
- This compound | 2984-50-1 - ChemicalBook. (n.d.).
- 1,2-Epoxyoctadecane | C18H36O | CID 23872 - PubChem. (n.d.).
- This compound 96 2984-50-1 - Sigma-Aldrich. (n.d.).
- Distillations | Environmental Health & Safety - Georgia Tech. (n.d.).
- Safety & Precautions in Distillation - Arishtam India. (2024, April 18).
- Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition. (n.d.).
- Opening of Epoxides With Acid - Master Organic Chemistry. (2015, February 2).
- This compound 2984-50-1 | TCI AMERICA. (n.d.).
- 9.14: Opening of Epoxides - Acidic versus Basic Conditions - Chemistry LibreTexts. (2020, May 30).
- 1,2-Epoxydecane | C10H20O | CID 16993 - PubChem. (n.d.).
- 18.5: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (2024, September 30).
- A Comparative Guide to Analytical Methods for the Characterization of 1,2-Epoxydecane - Benchchem. (n.d.).
- Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023, December 25).
- SAFETY DATA SHEET - Fisher Scientific. (2010, October 23).
- Safe Use of Solvent Stills. (n.d.).
- What is Vacuum Distillation & How Does it Work? | Lechler. (n.d.).
- Vacuum distillation - Wikipedia. (n.d.).
- Purification: Fractional Distillation - Department of Chemistry : University of Rochester. (n.d.).
- 5.3D: Step-by-Step Procedures for Fractional Distillation - Chemistry LibreTexts. (2022, May 5).
- Vacuum Distillation - YouTube. (2022, April 8).
- Vacuum Distillation | Busch United Kingdom. (n.d.).
- This compound(2984-50-1) 1H NMR spectrum - ChemicalBook. (n.d.).
- Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals - Agilent. (n.d.).
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound | 2984-50-1 [chemicalbook.com]
- 3. This compound | 2984-50-1 | TCI AMERICA [tcichemicals.com]
- 4. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jsynthchem.com [jsynthchem.com]
- 7. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]
- 8. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 9. buschvacuum.com [buschvacuum.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Purification [chem.rochester.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. agilent.com [agilent.com]
- 15. This compound(2984-50-1) 1H NMR spectrum [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- 17. arishtam.com [arishtam.com]
- 18. ehs.gatech.edu [ehs.gatech.edu]
- 19. www-s3-live.kent.edu [www-s3-live.kent.edu]
Technical Support Center: Synthesis and Purification of 1,2-Epoxyoctane
Welcome to the technical support center for the synthesis and purification of 1,2-epoxyoctane. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this versatile epoxide. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the successful outcome of your experiments.
Troubleshooting Guide: Common Issues in this compound Synthesis and Purification
This section addresses specific problems you may encounter during your workflow, providing explanations for the underlying causes and step-by-step protocols for their resolution.
Issue 1: Low Purity of the Final this compound Product
Question: I've synthesized this compound, but my analytical results (GC, NMR) show low purity, with significant side products. What are the likely impurities and how can I remove them?
Answer:
Low purity in this compound synthesis is a common issue, often stemming from the inherent reactivity of the epoxide ring and the nature of the epoxidation reagents. The primary impurities are typically:
-
1,2-Octanediol: This is the most common impurity, formed by the hydrolysis of the epoxide ring. This reaction is often catalyzed by acidic conditions present during the synthesis or workup.[1]
-
Unreacted 1-Octene: Incomplete epoxidation will leave unreacted starting material in your product mixture.
-
Residual Oxidizing Agent and its Byproducts: If you are using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), you will have the corresponding carboxylic acid (m-chlorobenzoic acid) as a byproduct.[2] Similarly, reactions with hydrogen peroxide may leave residual peroxide.[3][4]
-
Solvent Residues: Improper removal of the reaction or extraction solvent.
Caption: Troubleshooting workflow for low purity this compound.
This protocol is designed to remove acidic byproducts and water-soluble impurities like 1,2-octanediol.
Step-by-Step Methodology:
-
Dissolution: Dissolve your crude this compound in a water-immiscible organic solvent with a low boiling point, such as diethyl ether or ethyl acetate. A 1:5 ratio of crude product to solvent is a good starting point.
-
Neutralization Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize and remove acidic impurities. Repeat this wash until no more gas evolution (CO₂) is observed.
-
Water Wash: Wash the organic layer with deionized water to remove any remaining water-soluble impurities, including the diol.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and reduces the amount of dissolved water in the organic layer.[1]
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and carefully remove the solvent under reduced pressure using a rotary evaporator.
Fractional distillation is highly effective for separating this compound from less volatile impurities like 1,2-octanediol and more volatile ones like 1-octene.
Data for Distillation Planning:
| Compound | Boiling Point (°C) at atmospheric pressure | Boiling Point (°C) at reduced pressure |
| 1-Octene | 121 | - |
| This compound | 167-169.5 | 62-63 °C @ 17 mmHg [5] |
| 1,2-Octanediol | 242-243 | 131 °C @ 10 mmHg |
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus. For small-scale purifications, a short-path distillation apparatus is recommended to minimize product loss.
-
Vacuum Application: The distillation should be performed under reduced pressure to avoid high temperatures that can cause decomposition of the epoxide.
-
Heating: Gently heat the distillation flask in a heating mantle with stirring.
-
Fraction Collection:
-
First Fraction: Collect any low-boiling impurities, such as residual solvent and unreacted 1-octene.
-
Product Fraction: Carefully collect the fraction that distills at the boiling point of this compound at your working pressure (e.g., 62-63 °C at 17 mmHg).[5]
-
Final Fraction: The higher-boiling 1,2-octanediol will remain in the distillation flask.
-
-
Purity Analysis: Analyze the collected product fraction by GC or NMR to confirm its purity.[6]
Issue 2: Product Decomposition During Storage
Question: My purified this compound appears to degrade over time, even when stored. How can I prevent this?
Answer:
This compound is susceptible to ring-opening reactions, particularly in the presence of moisture or acidic/basic contaminants.[7] Proper storage is crucial to maintain its purity.
Storage Recommendations:
-
Temperature: Store this compound at low temperatures, typically between 2-8°C.[5]
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and reaction with atmospheric moisture.
-
Container: Use a tightly sealed, clean, and dry glass container.
-
Avoid Contaminants: Ensure the product is free from any acidic or basic residues before storage.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory-scale method is the epoxidation of 1-octene using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA).[2][8] This reaction is typically carried out in a non-aqueous solvent like chloroform or dichloromethane to prevent the hydrolysis of the epoxide product to the corresponding diol.[9]
Q2: Are there greener alternatives for the synthesis of this compound?
A2: Yes, enzymatic epoxidation using microorganisms like Pseudomonas oleovorans is a more environmentally friendly approach.[10][11] Additionally, methods using hydrogen peroxide as the oxidant with a suitable catalyst are considered greener than those using stoichiometric peroxy acids.[12][13]
Q3: How can I monitor the progress of my epoxidation reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting alkene (1-octene) and the appearance of the epoxide product. Gas Chromatography (GC) can also be used to quantitatively track the conversion of the starting material.[6]
Q4: What analytical techniques are best for confirming the purity and structure of this compound?
A4: A combination of techniques is recommended for full characterization:
-
Gas Chromatography (GC): To determine the purity of the sample.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation.[6][14]
-
Infrared (IR) Spectroscopy: To identify the characteristic epoxide C-O stretching vibrations.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[6]
Q5: Can I use column chromatography to purify this compound?
A5: While distillation is the preferred method for large quantities, column chromatography can be used for small-scale purification, especially for removing non-volatile impurities. However, care must be taken as the slightly acidic nature of silica gel can sometimes cause the epoxide ring to open. Using a neutral stationary phase like deactivated silica gel or alumina is advisable.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 96%. Retrieved from [Link]
- Google Patents. (n.d.). US4423239A - Method for purifying an epoxidation product.
-
ResearchGate. (n.d.). Time course for 1,2-octanediol production in optimized reaction.... Retrieved from [Link]
- Faller, T. R., & Schwartz, R. D. (1976). Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and this compound by Pseudomonas oleovorans. Applied and Environmental Microbiology, 31(1), 78–82.
- Yang, S. K., Mushtaq, M., & Chiu, P. L. (1985). Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography. Analytical Biochemistry, 148(2), 328–338.
-
G-Biosciences. (2017). Epoxy-activated resin: a versatile affinity chromatography support. Retrieved from [Link]
- Google Patents. (n.d.). US3130207A - Improved epoxidation process with liquid aliphatic peroxy acids.
-
PubMed. (2014). UV-assisted removal of inactive peroxide species for sustained epoxidation of cyclooctene on anatase TiO2. Retrieved from [Link]
- Schwartz, R. D., & McCoy, C. J. (1977). Synthesis of this compound by Pseudomonas oleovorans During Growth in a Two-Phase System Containing High Concentrations of 1-Octene. Applied and Environmental Microbiology, 34(1), 47–49.
- Google Patents. (n.d.). US4369096A - Process for the purification of epoxides.
-
Chemistry LibreTexts. (2020). 9.12: Oxidation of Alkenes - Epoxidation. Retrieved from [Link]
-
University of Florida Digital Collections. (n.d.). The epoxidation of olefins by peroxy compounds. Retrieved from [Link]
- Nakamura, T., Nagasawa, T., Yu, F., Watanabe, I., & Yamada, H. (1991). Purification and Characterization of Two Epoxide Hydrolases from Corynebacterium sp. Strain N-1074. Applied and Environmental Microbiology, 57(12), 4630–4633.
- Soman, A., & Kodavanti, P. R. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(6), 2145–2152.
-
Wyzant. (2022). Construct a three-step synthesis of 1,2-epoxycyclopentane from cyclopentanol. Retrieved from [Link]
-
YouTube. (2014). Alkene Epoxidation Reaction and Mechanism Using Peroxy acid or mCPBA. Retrieved from [Link]
-
ResearchGate. (n.d.). Epoxidation of 1-octene with H2O2. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of reaction temperature for 1-octene epoxidation. Retrieved from [Link]
-
CORE. (2015). Heterogeneous Epoxidation of n-octene, Cyclooctene and Styrene Using a Chitosan 4-Salicyledinepalladium (II) Catalyst under Aerobic Conditions. Retrieved from [Link]
-
Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved from [Link]
- Google Patents. (n.d.). KR102016016B1 - Manufacturing Method of High Purity 1,2-Octanediol.
-
PubChem. (n.d.). 2-Hexyloxirane. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. US3130207A - Improved epoxidation process with liquid aliphatic peroxy acids - Google Patents [patents.google.com]
- 4. UV-assisted removal of inactive peroxide species for sustained epoxidation of cyclooctene on anatase TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2-エポキシオクタン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. wyzant.com [wyzant.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and this compound by Pseudomonas oleovorans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 14. This compound(2984-50-1) 1H NMR spectrum [chemicalbook.com]
Common side reactions in the epoxidation of 1-octene
Welcome to the technical support center for the epoxidation of 1-octene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize the synthesis of 1,2-epoxyoctane. Instead of a generic overview, we will address specific, frequently encountered problems in a practical, question-and-answer format, grounded in mechanistic principles.
Frequently Asked Questions (FAQs)
Q1: My final product yield of this compound is significantly lower than expected, and my crude NMR/GC-MS shows a major byproduct. What is the most likely culprit?
The most common side reaction in the epoxidation of 1-octene is the ring-opening of the desired epoxide product to form 1,2-octanediol. This occurs when the epoxide, which is sensitive to both acid and base, reacts with a nucleophile, most commonly water.[1][2] The presence of even trace amounts of acid can catalyze this hydrolysis, drastically reducing your yield.[3][4][5]
Q2: During my thin-layer chromatography (TLC) analysis, I see a spot with a much lower Rf value than my epoxide product. Is this related to the low yield?
Yes, this is a classic indicator of 1,2-octanediol formation. The diol is significantly more polar than the epoxide due to its two hydroxyl groups, which results in stronger interaction with the silica gel on the TLC plate and, consequently, a much lower Rf value.
Q3: I used meta-chloroperoxybenzoic acid (m-CPBA) as my oxidizing agent. Are there inherent issues with this reagent that could be causing side reactions?
While m-CPBA is an excellent and widely used reagent for epoxidation, commercial grades often contain the parent carboxylic acid, meta-chlorobenzoic acid, as an impurity.[6][7] This acidic byproduct can act as a catalyst for the hydrolytic ring-opening of the newly formed epoxide, especially if water is present in the reaction mixture.
Troubleshooting Guide: Preventing Epoxide Ring-Opening
This section provides an in-depth guide to diagnosing and preventing the formation of 1,2-octanediol, the primary byproduct in 1-octene epoxidation.
Understanding the Mechanism: The Unwanted Pathway
The epoxidation of an alkene with a peroxy acid like m-CPBA is a concerted reaction that forms the three-membered epoxide ring.[6][8] However, the epoxide ring is strained and susceptible to nucleophilic attack.[7] In the presence of an acid catalyst (H⁺), the epoxide oxygen is protonated, making it a much better leaving group and activating the ring for nucleophilic attack by water.[1][4][9]
The diagram below illustrates the desired epoxidation pathway versus the competing acid-catalyzed hydrolysis side reaction.
Caption: Desired Epoxidation vs. Hydrolysis Side Reaction.
Issue Diagnosis and Corrective Actions
Use the following table to diagnose and address the potential sources of acid and water contamination leading to diol formation.
| Symptom | Probable Cause | Recommended Action | Scientific Rationale |
| Low yield, significant polar byproduct | Acidic impurity in m-CPBA. | 1. Purify m-CPBA: Wash commercial m-CPBA with a phosphate buffer (pH 7.5) and dry it before use. 2. Buffer the reaction: Add a solid buffer like anhydrous potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) to the reaction mixture. | This removes the acidic m-chlorobenzoic acid impurity. The buffer neutralizes any acid generated or present, preventing the protonation of the epoxide ring.[4] |
| Reaction turns cloudy or forms precipitate | Presence of water in solvent or on glassware. | 1. Use anhydrous solvents: Use freshly distilled or commercially available anhydrous solvents (e.g., dichloromethane). 2. Flame-dry glassware: Ensure all glassware is thoroughly dried in an oven or flame-dried under an inert atmosphere (N₂ or Ar) before use. | Water is the nucleophile that attacks the protonated epoxide.[1] Eliminating water from the reaction environment is crucial to prevent the hydrolysis side reaction. |
| Product decomposes during workup | Acidic aqueous workup. | 1. Use a neutral or slightly basic quench: Quench the reaction with a mild base like sodium bicarbonate or sodium sulfite solution instead of water or acidic solutions. 2. Minimize contact time: Perform the aqueous extraction steps quickly and avoid letting the organic layer sit in contact with the aqueous phase for extended periods. | An acidic workup will promote rapid hydrolysis of the epoxide. A basic quench neutralizes the peroxy acid and its carboxylic acid byproduct, protecting the epoxide from ring-opening. |
Experimental Protocols
Protocol 1: Buffered Epoxidation of 1-Octene with m-CPBA
This protocol is designed to minimize the risk of acid-catalyzed hydrolysis.
-
Preparation: In a flame-dried, 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 1-octene (e.g., 10 mmol) in anhydrous dichloromethane (DCM, 100 mL).
-
Buffering: Add anhydrous sodium bicarbonate (NaHCO₃, 2 equivalents, 20 mmol).
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Reagent Addition: Add solid m-CPBA (commercial grade, typically 70-77%, 1.2 equivalents) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Filter the reaction mixture to remove the solid bicarbonate.
-
Quench the filtrate by adding it to a cold (0 °C), stirred 10% aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide.
-
Separate the organic layer. Wash it sequentially with 5% aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Troubleshooting Workflow Diagram
If you encounter issues, follow this logical workflow to identify the root cause.
Sources
- 1. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reactions of Epoxides - Acidic Ring Opening | OpenOChem Learn [learn.openochem.org]
- 6. leah4sci.com [leah4sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 9. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimizing Reaction Conditions for High Yield of 1,2-Epoxyoctane
Welcome to the technical support center for the synthesis of 1,2-epoxyoctane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions for high yields and purity. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the epoxidation of 1-octene.
Troubleshooting Guide: Addressing Common Issues in this compound Synthesis
This section is dedicated to resolving specific problems you might be facing in your experiments. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to rectify the issue.
Q1: Why is my this compound yield consistently low despite complete consumption of the 1-octene starting material?
A1: Low yields with high starting material conversion often point towards the formation of byproducts or issues with product isolation. The primary culprits are typically epoxide ring-opening to form 1,2-octanediol or other side reactions.
Root Cause Analysis & Solutions:
-
Epoxide Ring-Opening: The epoxide ring is susceptible to nucleophilic attack, especially under acidic or aqueous conditions, leading to the formation of the corresponding diol.[1][2]
-
Causality: The presence of water or acidic species (even trace amounts) can protonate the epoxide oxygen, activating the ring for nucleophilic attack by water.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents. If your oxidant or catalyst is in an aqueous solution (e.g., aqueous hydrogen peroxide), minimize the amount of water or consider alternative methods.
-
Buffer the Reaction: If using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA), the carboxylic acid byproduct can catalyze ring-opening. Adding a mild base like sodium bicarbonate can neutralize this acid.[2]
-
Control Reaction Time: Prolonged reaction times, even after full conversion of the alkene, can increase the likelihood of side reactions. Monitor the reaction progress closely using techniques like TLC or GC and work up the reaction promptly upon completion.
-
-
-
Suboptimal Reaction Temperature: While higher temperatures can accelerate the reaction, they can also promote side reactions and decomposition of the product.[1][3]
-
Causality: Increased thermal energy can overcome the activation energy for undesired reaction pathways.
-
Troubleshooting Steps:
-
Lower the Temperature: Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and only gently heat if the reaction is sluggish.[1] For many epoxidation reactions, maintaining a controlled, lower temperature is key to high selectivity.
-
Optimize for Selectivity: Run a series of small-scale reactions at different temperatures to find the optimal balance between reaction rate and selectivity for this compound.
-
-
-
Choice of Oxidant and Catalyst: The selection of your oxidizing system is critical and can significantly influence the product distribution.
-
Causality: Different catalysts and oxidants have varying selectivities and may promote different reaction pathways. For instance, some systems might favor allylic oxidation over epoxidation.[2]
-
Troubleshooting Steps:
-
Evaluate Your Reagents: For high selectivity, m-CPBA is a reliable choice.[4] If using a catalytic system with hydrogen peroxide, the choice of catalyst (e.g., manganese, titanium, or platinum-based) will heavily influence the outcome.[5][6][7]
-
Consider a Greener Approach: Systems using hydrogen peroxide are environmentally benign as the only byproduct is water.[8][9] However, these often require careful optimization of the catalyst and reaction conditions to achieve high yields.
-
-
Q2: I am observing a significant amount of 1,2-octanediol in my final product. How can I prevent its formation?
A2: The presence of 1,2-octanediol is a clear indication of epoxide hydrolysis. This is a common issue, especially in reactions that are not scrupulously dried or that generate acidic byproducts.
Preventative Measures:
-
Strict Moisture Control:
-
Dry your solvent over a suitable drying agent (e.g., molecular sieves).
-
Ensure your 1-octene is free of water.
-
If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
pH Control:
-
As mentioned previously, if using peroxyacids, buffer the reaction with a non-nucleophilic base.
-
During the work-up, avoid acidic washes until the epoxide has been separated from the aqueous phase. Use a saturated sodium bicarbonate solution to neutralize any residual acid.
-
-
Purification Strategy:
-
If diol formation is unavoidable, it can often be separated from the less polar this compound by column chromatography on silica gel.
-
Q3: My reaction is very slow or stalls before completion. What factors could be inhibiting the reaction?
A3: A sluggish or incomplete reaction can be due to several factors, including insufficient catalyst activity, improper solvent choice, or low reaction temperature.
Troubleshooting Stalled Reactions:
-
Catalyst Deactivation:
-
Causality: The catalyst can be poisoned by impurities in the starting materials or solvent. In some cases, the catalyst may not be stable under the reaction conditions.
-
Solutions:
-
Purify your 1-octene and solvent before use.
-
Ensure you are using the correct catalyst loading. Too little catalyst will result in a slow reaction.
-
For heterogeneous catalysts, ensure proper stirring to maintain good contact between the catalyst and the reactants.
-
-
-
Solvent Effects:
-
Causality: The solvent plays a crucial role in solvating the reactants and stabilizing the transition state. An inappropriate solvent can significantly hinder the reaction rate.
-
Solutions:
-
-
Temperature:
-
Causality: Chemical reactions have an activation energy barrier that must be overcome. If the temperature is too low, the reaction may proceed very slowly.
-
Solutions:
-
Gradually increase the reaction temperature while monitoring for the formation of byproducts. A modest increase can often significantly improve the reaction rate without compromising selectivity.
-
-
Frequently Asked Questions (FAQs)
This section addresses general queries about the synthesis of this compound, providing foundational knowledge to help you make informed decisions in your experimental design.
Q1: What are the most common methods for synthesizing this compound?
A1: The epoxidation of 1-octene is the most direct route. The primary methods employed are:
-
Peroxyacid Epoxidation: This classic method uses a peroxyacid, most commonly meta-chloroperoxybenzoic acid (m-CPBA), to deliver an oxygen atom to the double bond.[4][11] It is known for its reliability and generally high yields. The reaction proceeds through a concerted "butterfly" mechanism.[4]
-
Catalytic Epoxidation with Hydrogen Peroxide: This is considered a "greener" alternative as the only byproduct is water.[9] Various catalysts can be used, including those based on manganese, titanium, tungsten, and platinum.[5][6][7][10][12] These reactions often require careful optimization of conditions.
-
Halohydrin Formation and Cyclization: This two-step process involves the reaction of 1-octene with a halogen (e.g., Br₂) in the presence of water to form a halohydrin, which is then treated with a base to induce intramolecular cyclization to the epoxide.[1]
-
Biocatalytic Epoxidation: Certain enzymes, for example from Pseudomonas oleovorans, can catalyze the epoxidation of 1-octene.[13][14][15] This method offers high selectivity but may require specialized equipment and expertise.
Q2: How do I choose the best epoxidation method for my application?
A2: The choice of method depends on factors such as the desired scale, cost, environmental considerations, and available equipment.
| Method | Advantages | Disadvantages | Best For |
| m-CPBA | High yields, reliable, well-established protocols.[4] | Stoichiometric amounts of reagent needed, generates carboxylic acid waste. | Small to medium scale synthesis where high yield is critical. |
| H₂O₂/Catalyst | "Green" oxidant (water byproduct),[9] cost-effective. | Requires catalyst, may need significant optimization.[10] | Large-scale industrial applications and "green chemistry" initiatives. |
| Halohydrin | Uses inexpensive reagents. | Two-step process, generates waste salts. | When peroxyacids or specialized catalysts are not available. |
| Biocatalytic | High selectivity, environmentally friendly.[13] | Requires specific microorganisms/enzymes, may have lower volumetric productivity. | Chiral synthesis and applications where high purity is paramount. |
Q3: What is a typical experimental protocol for the epoxidation of 1-octene using m-CPBA?
A3: The following is a general procedure for the epoxidation of 1-octene with m-CPBA.
Materials:
-
1-octene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve 1-octene (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve m-CPBA (1.1-1.5 equivalents) in DCM.
-
Add the m-CPBA solution to the stirred 1-octene solution dropwise over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).
-
Upon completion, cool the reaction mixture again to 0 °C and filter to remove the precipitated meta-chlorobenzoic acid.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium thiosulfate solution (to quench excess peroxide), saturated sodium bicarbonate solution (to remove acidic byproduct), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by distillation or column chromatography if necessary.
Q4: How does the structure of the alkene affect the epoxidation reaction?
A4: The rate of epoxidation is influenced by the electronic and steric properties of the alkene. Electron-rich alkenes react faster than electron-poor alkenes. Therefore, more substituted alkenes generally react more rapidly. However, for terminal alkenes like 1-octene, the reaction is generally straightforward. Steric hindrance around the double bond can slow the reaction and may require more forcing conditions.
Q5: What are the safety considerations when working with epoxidation reagents?
A5:
-
Peroxyacids (e.g., m-CPBA): These are potentially explosive and should be handled with care. Avoid grinding or subjecting them to shock. Store them in a cool, dry place.
-
Hydrogen Peroxide (concentrated): Concentrated solutions of hydrogen peroxide are strong oxidizers and can cause severe burns. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Many organic solvents are flammable and/or toxic. Work in a well-ventilated fume hood and take precautions to avoid ignition sources.
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Visualizing the Process
Diagram 1: Troubleshooting Low Yield in this compound Synthesis
This diagram provides a logical workflow for diagnosing and resolving issues of low product yield.
Caption: A decision tree for troubleshooting low yields.
Diagram 2: The "Butterfly" Mechanism of m-CPBA Epoxidation
This diagram illustrates the concerted mechanism of oxygen transfer from a peroxyacid to an alkene.
Caption: The concerted "butterfly" mechanism.
References
-
Micellar catalysis for epoxidation reactions. Industrial and Engineering Chemistry Research, 40(23), 5240-5245. [Link]
-
Magnesium Pyrophosphate-Catalyzed Epoxidation of 1-Octene with Aqueous Hydrogen Peroxide. ProQuest. [Link]
-
Epoxidation of 1-octene under harsh tail-end conditions in a flow reactor I: a comparative study of crystalline vs. amorphous catalysts. Reaction Chemistry & Engineering, 2(4), 479-490. [Link]
-
Kinetic study of the epoxidation of 1-octene with hydrogen peroxide catalyzed by platinum(II) complexes. Evidence of the involvement of two metal species in the oxygen-transfer step. Inorganic Chemistry, 38(22), 5017-5025. [Link]
-
Effect of reaction temperature for 1-octene epoxidation. ResearchGate. [Link]
-
Optimisation of greener alkene epoxidation via response surface methodology for effective separation of epoxides from the reaction mixture. Lancaster University. [Link]
-
Epoxidation of 1-Octene with hydrogen peroxide aqueous catalyzed by titania supported sulfonated coal. AIP Conference Proceedings, 1823(1), 020063. [Link]
-
Site-Selective Catalytic Epoxidation of Alkene with Tunable, Atomic Precision by Molecularly Imprinted Artificial Epoxidases. Journal of the American Chemical Society, 139(16), 5847-5855. [Link]
-
ROOM TEMPERATURE EPOXIDATION OF ALKENES WITH HYDROGEN PEROXIDE CATALYZED BY HETEROPOLYOXOMETALATE. Rasayan Journal of Chemistry, 11(2), 756-761. [Link]
-
Epoxidation of 1-octene under harsh tail-end conditions in a flow reactor I: a comparative study of crystalline vs. amorphous catalysts. Reaction Chemistry & Engineering, 2(4), 479-490. [Link]
-
Optimisation of Greener Alkene Epoxidation via Response Surface Methodology for Effective Separation of Epoxides from the Reaction Mixture. ResearchGate. [Link]
-
Continuous Flow Epoxidation of Alkenes Using a Homogeneous Manganese Catalyst with Peracetic Acid. Organic Process Research & Development, 27(2), 263-270. [Link]
-
Recent Advances in Greener and Energy Efficient Alkene Epoxidation Processes. MDPI. [Link]
-
Alkene Epoxidation and Oxygen Evolution Reactions Compete for Reactive Surface Oxygen Atoms on Gold Anodes. Journal of the American Chemical Society, 143(30), 11486-11496. [Link]
-
Synthesis of this compound by Pseudomonas oleovorans During Growth in a Two-Phase System Containing High Concentrations of 1-Octene. Applied and Environmental Microbiology, 41(3), 811-816. [Link]
-
Efficient epoxidation of alkenes with hydrogen peroxide, lactone, and lipase. Green Chemistry, 10(4), 424-428. [Link]
-
Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. MDPI. [Link]
-
Epoxidation of 1-octene with H2O2. ResearchGate. [Link]
-
Continuous Flow Epoxidation of Alkenes Using a Homogeneous Manganese Catalyst with Peracetic Acid. Organic Process Research & Development, 27(2), 263-270. [Link]
-
Synthesis of this compound by Pseudomonas oleovorans During Growth in a Two-Phase System Containing High Concentrations of 1-Octene. Applied and Environmental Microbiology. [Link]
-
Phase-Transfer Catalysis (PTC). Macmillan Group. [Link]
-
Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and this compound by Pseudomonas oleovorans. Applied and Environmental Microbiology, 31(1), 78-82. [Link]
-
m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]
-
Efficiency of selected phase transfer catalysts for the synthesis of 1,2-epoxy-5,9-cyclododecadiene in the presence of H2O2/H3PW12O40 as catalytic system. ResearchGate. [Link]
-
A new, effective catalytic system for epoxidation of olefins by hydrogen peroxide under phase-transfer conditions. The Journal of Organic Chemistry, 48(20), 3513-3517. [Link]
-
Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. YouTube. [Link]
-
m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation? Chemistry Stack Exchange. [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences, 22(1). [Link]
- Catalytic process for the preparation of epoxides
-
The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. ChemRxiv. [Link]
-
Synthesis of epoxides. Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. research.tue.nl [research.tue.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Site-Selective Catalytic Epoxidation of Alkene with Tunable, Atomic Precision by Molecularly Imprinted Artificial Epoxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Magnesium Pyrophosphate-Catalyzed Epoxidation of 1-Octene with Aqueous Hydrogen Peroxide - ProQuest [proquest.com]
- 11. The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons – Oriental Journal of Chemistry [orientjchem.org]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. Synthesis of this compound by Pseudomonas oleovorans During Growth in a Two-Phase System Containing High Concentrations of 1-Octene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and this compound by Pseudomonas oleovorans - PubMed [pubmed.ncbi.nlm.nih.gov]
Handling and safety precautions for 1,2-Epoxyoctane
Technical Support Center: 1,2-Epoxyoctane
Last Updated: 2026-01-08
Introduction
This guide provides comprehensive safety and handling information for this compound (CAS No. 2984-50-1), also known as 1-Octene oxide or Hexyloxirane.[1][2][3] As a reactive epoxide, this compound presents specific hazards that necessitate careful handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document is intended for researchers, scientists, and drug development professionals, offering practical, field-tested advice in a readily accessible question-and-answer format.
PART 1: Core Safety & Handling Protocols
This section outlines the fundamental precautions required when working with this compound. Adherence to these protocols is critical for minimizing risk.
Frequently Asked Questions: Basic Handling
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and vapor.[1][4] It is also an irritant to the skin, eyes, and respiratory system. Prolonged or repeated exposure can lead to adverse health effects, including potential damage to the central nervous system. It is also moisture-sensitive.[1][2]
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A2: The minimum required PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[1][3][5]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.[5][6][7] Avoid latex gloves as they may offer insufficient protection.[5]
-
Body Protection: A lab coat, long sleeves, and closed-toe shoes are required to prevent skin contact.[5][6] For larger quantities or in case of potential splashing, a chemical-resistant apron or overalls should be used.[7]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[8] If a fume hood is not available or ventilation is inadequate, a respirator with an appropriate organic vapor cartridge is necessary.[3][8]
Q3: How should I properly store this compound?
A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1][2][4] It should be stored in a refrigerator designated for flammable materials.[1][2] Due to its moisture sensitivity, it's crucial to protect it from moist air and water.[1][2]
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong acids, bases, oxidizing agents, alkali metals, and metallic salts.[1] Epoxides like this compound can undergo hazardous polymerization reactions when in contact with these substances.[9][10]
PART 2: Troubleshooting & Emergency Procedures
This section addresses specific problems and emergencies that may arise during the use of this compound.
Troubleshooting Guide
Q5: I've noticed the material has changed color/viscosity. What should I do?
A5: A change in color or viscosity may indicate polymerization or contamination. Do not use the material. This could be due to improper storage, such as exposure to moisture or incompatible materials.[1][2] The container may be compromised. Handle with extreme caution, wearing full PPE, and dispose of it as hazardous waste according to your institution's guidelines.
Q6: My reaction is proceeding much faster/slower than expected. Could the this compound be the issue?
A6: Yes, the purity and stability of this compound are critical. If the material has been stored improperly or is old, it may have partially degraded or polymerized, which could affect reaction kinetics. Consider using a fresh bottle of the reagent and ensure it has been stored correctly.
Emergency Protocols: A Step-by-Step Guide
In Case of Accidental Exposure:
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation persists.[11]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][12] Seek immediate medical attention.
-
Inhalation: Move the exposed person to fresh air at once.[11][13] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[1] Seek immediate medical attention.
In Case of a Spill:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, and if possible, increase ventilation by opening sashes in the fume hood.[1]
-
Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[1][4]
-
Contain the Spill: Use an inert absorbent material like vermiculite, sand, or earth to contain the spill.[1] Do not use combustible materials like paper towels to absorb the initial spill.
-
Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material using spark-proof tools and place it in a suitable, labeled container for hazardous waste disposal.[1]
-
Decontaminate: Wash the spill area with a soap and water solution.[10]
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1]
PART 3: In-Depth Scientific Information
This section provides more detailed technical data and diagrams to support a deeper understanding of this compound's properties and hazards.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 2984-50-1 | [2] |
| Molecular Formula | C₈H₁₆O | |
| Molecular Weight | 128.21 g/mol | |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 62-63 °C @ 17 mmHg | [3][14] |
| Density | 0.839 g/mL at 25 °C | [3][14] |
| Flash Point | 37 °C (98.6 °F) - closed cup | [3][15] |
| Storage Temperature | 2-8°C | [3][15] |
Chemical Reactivity and Incompatibility
This compound's high reactivity is due to the strained three-membered epoxide ring. This ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is heightened in the presence of acids, bases, and other nucleophiles.
DOT Diagram: Incompatibility and Hazardous Reactions
Caption: Chemical incompatibility of this compound.
DOT Diagram: Emergency Response Decision Tree
Caption: Decision tree for accidental exposure to this compound.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 96%. Retrieved from [Link]
-
WEST SYSTEM Epoxy. (n.d.). Preventing Overexposure. Retrieved from [Link]
-
Vista Resin. (n.d.). Correct PPE When Using Epoxy Art Resin!. Retrieved from [Link]
-
Entropy Resins. (2024). Epoxy Safety 101: Choosing the Safety Equipment. Retrieved from [Link]
-
Resin8. (2022). The importance of PPE when working with resin! [Video]. YouTube. Retrieved from [Link]
-
Polyestershoppen. (n.d.). Personal Protective Equipment When Working with Resins. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
-
Chemsrc. (2025). This compound. Retrieved from [Link]
-
Princeton University. (n.d.). Hazardous Chemical Exposures. Office of Environmental Health and Safety. Retrieved from [Link]
-
Nanjing Chemical Material Corp. (n.d.). Safety Considerations Associated with 1,2-Epoxybutane. Retrieved from [Link]
-
International Agency for Research on Cancer. (1994). 1,2-Epoxybutane. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI. Retrieved from [Link]
-
MyCPR NOW. (n.d.). First Aid Strategies for Managing Exposure to Toxic Substances. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Epoxyoctadecane. National Center for Biotechnology Information. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). 1,2-Epoxybutane. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
-
Duplação. (n.d.). Chemical compatibility table with epoxy. Retrieved from [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. 1,2-环氧辛烷 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 2984-50-1 | TCI AMERICA [tcichemicals.com]
- 5. entropyresins.com [entropyresins.com]
- 6. youtube.com [youtube.com]
- 7. Safety When Working with Polyester or Epoxy - Polyestershoppen.com [polyestershoppen.com]
- 8. westsystem.com [westsystem.com]
- 9. 1,2-EPOXYOCTADECANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. 1,2-Epoxyoctadecane | C18H36O | CID 23872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. cprcertificationnow.com [cprcertificationnow.com]
- 14. 1,2-环氧辛烷 96% | Sigma-Aldrich [sigmaaldrich.com]
- 15. This compound | CAS#:2984-50-1 | Chemsrc [chemsrc.com]
Technical Support Center: Troubleshooting Regioselectivity in 1,2-Epoxyoctane Ring-Opening Reactions
Welcome to the technical support center for 1,2-epoxyoctane ring-opening reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block. Epoxides are highly valuable intermediates in pharmaceutical synthesis due to their inherent reactivity, which allows for the stereospecific introduction of two vicinal functional groups.[1][2] However, the high reactivity driven by ring strain also presents a significant challenge: controlling which of the two electrophilic carbons in an unsymmetrical epoxide, such as this compound, is attacked by the nucleophile.[1][3]
This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and control the regioselectivity of your reactions, ensuring you obtain your desired product with high fidelity.
Foundational Principles: The Basis of Regiocontrol
Before diving into specific troubleshooting scenarios, it is crucial to understand the underlying mechanisms that govern the regioselectivity of epoxide ring-opening reactions. The outcome is a delicate balance between steric and electronic factors, which can be tipped in one direction or the other by carefully choosing the reaction conditions. The reaction can proceed through two main pathways: a bimolecular nucleophilic substitution (SN2) mechanism or a mechanism with significant unimolecular (SN1) character.[4]
-
Under Basic or Strongly Nucleophilic Conditions (SN2 Pathway): In the absence of an acid catalyst, a strong nucleophile directly attacks one of the epoxide carbons.[5] Since the epoxide oxygen is a poor leaving group, the ring is opened by the "push" from the nucleophile.[4] In this scenario, steric hindrance is the dominant factor. The nucleophile will preferentially attack the less sterically hindered carbon atom. For this compound, this is the terminal C1 position.[3][5][6]
-
Under Acidic Conditions (SN1-like Pathway): In the presence of an acid (Brønsted or Lewis), the epoxide oxygen is first protonated or coordinated, turning it into a good leaving group.[4][7] This weakens the C-O bonds and induces a partial positive charge on the adjacent carbons. This positive charge is better stabilized on the more substituted carbon (C2 in this compound).[3][8] Consequently, even a weak nucleophile will preferentially attack the more substituted C2 position. The transition state is considered to have significant SN1 or carbocation-like character.[4][5][7]
Troubleshooting Guide & FAQs
Here we address common issues encountered during the ring-opening of this compound.
Question 1: Why am I getting a 50:50 mixture of regioisomers instead of a single product?
Answer: Obtaining a mixture of regioisomers is a common problem when the reaction conditions do not strongly favor one mechanistic pathway over the other. For a primary vs. secondary epoxide like this compound, the electronic and steric differences between the two carbons are not as pronounced as in a tertiary epoxide, making the reaction sensitive to subtle changes in conditions.[3]
Possible Causes & Solutions:
-
Ambiguous pH/Catalyst Conditions: Your reaction may be running under neutral or weakly acidic/basic conditions that do not decisively favor either the SN1 or SN2 pathway. For example, using a nucleophile that is also a weak base (like an amine) without a strong acid or base catalyst can lead to mixed outcomes.
-
Solution: To drive the reaction towards a single isomer, you must commit to a specific set of conditions.
-
For C1 attack (product 1 ), ensure the conditions are distinctly basic. Use a strong nucleophile like an alkoxide (e.g., NaOMe) or ensure any amine nucleophile is not protonated.
-
For C2 attack (product 2 ), use a catalytic amount of a strong acid (e.g., H₂SO₄, HCl) or a Lewis acid (e.g., B(C₆F₅)₃, Sn-Beta).[9][10]
-
-
-
Trace Water with Lewis Acid Catalysts: When using Lewis acid catalysts, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), trace amounts of water can dramatically alter the catalytic cycle, reactivity, and regioselectivity.[9][11][12] Water can mediate the reaction through a separate pathway that may favor a different regioisomer.[9][12]
-
Solution: Ensure all reagents and solvents are rigorously dried. Use anhydrous solvents and freshly distilled reagents. Consider adding molecular sieves to the reaction vessel.
-
Question 2: How can I exclusively synthesize the C1-attack product, 1-alkoxy-2-octanol?
Answer: To favor nucleophilic attack at the less substituted C1 position, you must create conditions that promote a pure SN2 mechanism, where steric effects dominate.[5][6]
Core Strategy: Base-Catalyzed or Strongly Nucleophilic Conditions. Under basic conditions, the potent nucleophile attacks the epoxide directly. The path of least steric resistance is the terminal C1 carbon.[3][7][13]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
Technical Support Center: Regioselective Opening of 1,2-Epoxyoctane
Welcome to the technical support center for the regioselective ring-opening of 1,2-epoxyoctane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical knowledge, proven protocols, and robust troubleshooting advice. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can not only execute procedures but also understand and resolve challenges you may encounter.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the regioselective opening of this compound, providing the core knowledge needed for successful experimentation.
Q1: What is regioselectivity in the context of this compound ring-opening?
A: this compound is an unsymmetrical epoxide, meaning its two carbon atoms are not identical. One is a primary carbon (C1) and the other is a secondary carbon (C2). Regioselectivity refers to the preferential attack of a nucleophile at one of these carbon atoms over the other. The choice of catalyst is the primary factor that dictates which carbon is attacked, leading to two different constitutional isomers as products.
Q2: How does an acid catalyst control the regioselectivity of the reaction?
A: Under acidic conditions, the catalyst (e.g., H₂SO₄, HCl) first protonates the epoxide oxygen.[1] This makes the oxygen a better leaving group and activates the epoxide ring for nucleophilic attack. The transition state of this reaction has significant SN1 character.[2][3] This means a partial positive charge (carbocation character) develops on the carbon atoms. The secondary carbon (C2) can stabilize this positive charge more effectively than the primary carbon (C1).[4] Consequently, the nucleophile preferentially attacks the more substituted C2 position.[5][6] This mechanism results in the formation of the trans-1,2-diol (if water is the nucleophile) where the nucleophile has added to the C2 position.
Q3: How does a base catalyst control the regioselectivity?
A: Under basic or neutral conditions with a strong nucleophile (e.g., RO⁻, CN⁻, OH⁻), the reaction proceeds via a classic SN2 mechanism.[1][7][8] The nucleophile directly attacks one of the epoxide carbons. Due to steric hindrance, the attack occurs at the less substituted and more accessible primary carbon (C1).[2][9][10] There is no prior activation of the epoxide by protonation. The driving force for the reaction is the relief of the significant ring strain in the three-membered epoxide ring.[1][7] This pathway leads to the product where the nucleophile is attached to the C1 position.
Q4: What is the role of Lewis acid catalysts and how do they differ from Brønsted acids?
A: Lewis acids (e.g., BF₃·Et₂O, Sn-Beta zeolites, Tris(pentafluorophenyl)borane) activate the epoxide by coordinating to the oxygen atom, making the carbon atoms more electrophilic.[11][12] Unlike Brønsted acids which protonate the oxygen, the mechanism with Lewis acids can be more complex and substrate-dependent.[13] While many Lewis acids promote attack at the more substituted carbon similar to Brønsted acids, some can exhibit unique selectivity. For example, Tris(pentafluorophenyl)borane (B(C₆F₅)₃) has been shown to catalyze the ring-opening of this compound with a preference for nucleophilic attack at the more hindered, secondary carbon.[14] The choice of Lewis acid can therefore be a powerful tool to control regioselectivity where traditional methods fail.[15]
Mechanistic Overview Diagrams
The following diagrams illustrate the fundamental pathways for the ring-opening of this compound under different catalytic conditions.
Caption: Base-Catalyzed Mechanism: Attack at the less substituted C1.
Summary of Expected Regioselectivity
| Catalyst Type | Mechanistic Pathway | Site of Nucleophilic Attack | Major Product Isomer |
| Acid (Brønsted) | SN1-like | C2 (Secondary, more substituted) | Nucleophile at C2, OH at C1 |
| Base (Strong Nu:⁻) | SN2 | C1 (Primary, less substituted) | Nucleophile at C1, OH at C2 |
| Lewis Acid | Varies (often SN1-like) | Typically C2, but catalyst dependent | Often Nu at C2, OH at C1 |
Troubleshooting Guide
This section provides solutions to common problems encountered during the ring-opening of this compound.
Q: My reaction yield is very low. What are the potential causes and solutions?
A: Low yield can stem from several factors.
-
Cause 1: Inactive Catalyst. Acid or base catalysts can be neutralized by impurities. Lewis acids are particularly sensitive to moisture, which can lead to deactivation. * Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. For Lewis acid-catalyzed reactions, consider adding a drying agent or performing the reaction under an inert atmosphere (N₂ or Ar). Verify the purity and activity of your catalyst.
-
Cause 2: Poor Nucleophile. If your nucleophile is weak, it may not be potent enough to open the ring, especially under basic conditions.
-
Solution: For base-catalyzed reactions, ensure your nucleophile is sufficiently strong (e.g., use sodium methoxide instead of methanol). For acid-catalyzed reactions with weak nucleophiles, ensure the acid catalyst is strong enough to sufficiently activate the epoxide. * Cause 3: Unfavorable Reaction Conditions. The reaction temperature may be too low, or the reaction time may be insufficient.
-
Solution: Monitor the reaction progress using TLC or GC. If the reaction is stalled, consider increasing the temperature moderately. Perform a time-course study to determine the optimal reaction duration.
-
Q: I'm getting a mixture of regioisomers or the wrong regioisomer. How can I improve selectivity?
A: This is a common and critical issue. The regiochemical outcome is a direct reflection of the dominant reaction mechanism. [1][16]* Cause 1: Competing Mechanisms. You may have conditions that allow both acid- and base-catalyzed pathways to occur. For example, using a nucleophile that is also a weak base in the presence of trace acidic impurities on glassware can lead to a mixture.
- Solution:
- For SN2 (attack at C1): Ensure strictly basic or neutral conditions. Use a strong, non-hindered nucleophile. Pre-treat glassware with a base wash if necessary.
- For SN1-like (attack at C2): Ensure strictly acidic conditions. Use a catalytic amount of a strong Brønsted or appropriate Lewis acid. The nucleophile should be weak (e.g., water, alcohol) to avoid competing SN2 attack. [7]* Cause 2: Incorrect Catalyst Choice. The catalyst you've chosen may not provide the desired selectivity.
- Solution: Re-evaluate your catalyst choice based on the desired outcome. If you need attack at C1, use a strong base like NaH, NaOH, or NaOR. If you need attack at C2, use an acid like H₂SO₄ or a suitable Lewis acid like BF₃·Et₂O. [1][11]
Start [label="Problem:\nPoor Regioselectivity", fillcolor="#FBBC05", fontcolor="#202124"];
Analyze [label="Analyze Product Mixture\n(GC-MS, NMR)", fillcolor="#F1F3F4", fontcolor="#202124"];
Check_C1 [label="Is C1 attack product\n(S
N
2) major?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
Check_C2 [label="Is C2 attack product\n(S
N
1-like) major?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
Desired_C1 [label="Goal: C1 Attack", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"];
Desired_C2 [label="Goal: C2 Attack", shape=ellipse, fillcolor="#E8E8FD", fontcolor="#202124"];
Sol_C1 [label="Solution for C1:\n- Use strong base (e.g., NaOMe)\n- Exclude all acid traces\n- Use anhydrous conditions", fillcolor="#34A853", fontcolor="#FFFFFF"];
Sol_C2 [label="Solution for C2:\n- Use catalytic H⁺ or Lewis Acid\n- Use weak nucleophile (e.g., H₂O, ROH)\n- Check for catalyst deactivation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Analyze;
Analyze -> Desired_C1 [label=" If you want C1 product"];
Analyze -> Desired_C2 [label=" If you want C2 product"];
Desired_C1 -> Check_C2 [label=" Check current result"];
Desired_C2 -> Check_C1 [label=" Check current result"];
Check_C1 -> Sol_C2 [label="Yes"];
Check_C1 -> Sol_C1 [label="No"];
Check_C2 -> Sol_C1 [label="Yes"];
Check_C2 -> Sol_C2 [label="No"];
}
Caption: Troubleshooting workflow for poor regioselectivity.
Q: I'm observing side products, such as polymers. How can I prevent this?
A: Polymerization is a common side reaction, especially with terminal epoxides.
-
Cause: This occurs when the ring-opened product (an alcohol) acts as a nucleophile itself, attacking another molecule of the epoxide. This is more common under acidic conditions or with highly reactive Lewis acids.
-
Solution 1: Control Stoichiometry. Use a large excess of the intended nucleophile. This increases the probability that an external nucleophile will react with the epoxide rather than the product alcohol.
-
Solution 2: Lower Temperature. Running the reaction at a lower temperature can reduce the rate of the secondary polymerization reaction more than the desired primary ring-opening.
-
Solution 3: Slow Addition. Add the epoxide slowly to a solution of the catalyst and the nucleophile. This keeps the instantaneous concentration of the epoxide low, disfavoring polymerization.
-
Experimental Protocols
These are representative, foundational protocols. Researchers must adapt them based on the specific nucleophile, scale, and available equipment.
Protocol 1: Base-Catalyzed Opening with Sodium Methoxide (Favors C1 Attack)
This protocol is designed to produce 1-methoxy-2-octanol.
-
Preparation: Under an inert atmosphere (N₂), add dry methanol (50 mL) to an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Reagent Addition: Carefully add sodium metal (1.15 g, 50 mmol) in small portions to the methanol. Allow the sodium to react completely to form sodium methoxide.
-
Epoxide Addition: Cool the solution to 0 °C. Add this compound (6.41 g, 50 mmol) dropwise to the sodium methoxide solution over 30 minutes.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC.
-
Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield 1-methoxy-2-octanol.
Protocol 2: Acid-Catalyzed Opening with Aqueous Sulfuric Acid (Favors C2 Attack)
This protocol is designed to produce octane-1,2-diol via hydrolysis.
-
Preparation: In a round-bottom flask, dissolve this compound (6.41 g, 50 mmol) in a mixture of acetone (50 mL) and water (10 mL).
-
Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Add 2-3 drops of concentrated sulfuric acid (H₂SO₄) to the stirring solution.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. The reaction is typically rapid. Monitor by TLC until the starting epoxide is consumed.
-
Workup: Neutralize the acid by adding a small amount of solid sodium bicarbonate until effervescence ceases.
-
Purification: Remove the acetone under reduced pressure. Extract the remaining aqueous layer with ethyl acetate (3 x 40 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield octane-1,2-diol. Further purification can be achieved by chromatography if necessary.
References
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Lewis Acid Catalyzed Regiospecific Opening of Vinyl Epoxides by Alcohols. Retrieved from [Link]
-
ACS Publications. (2020). Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity. The Journal of Organic Chemistry. Retrieved from [Link]
-
AMiner. (n.d.). Comprehensive Theoretical Investigation on the Regioselectivity in the Nucleophilic Ring Opening of Epoxides. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013). Regioselectivity of acid-catalyzed ring-opening of epoxides. Retrieved from [Link]
-
RWTH Publications. (n.d.). Regiodivergent Hydroborative Ring Opening of Epoxides via Selective C–O Bond Activation. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch16: SN1 type reactions of epoxides. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselectivity of epoxide opening reactions under basic and acidic.... Retrieved from [Link]
-
ACS Publications. (2020). Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2018). Mechanism of Regioselective Ring-Opening Reactions of this compound Catalyzed by Tris(pentafluorophenyl)borane: A Combined Experimental, Density Functional Theory, and Microkinetic Study. ACS Catalysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
Chad's Prep®. (n.d.). Ring Opening of Epoxides. Retrieved from [Link]
-
Deshpande-Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts- Regioselectivity and mechanism-2019-Journal of Catalysis.pdf. (2018). Retrieved from [Link]
-
OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.5: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). acid-catalyzed ring opening of epoxide. Retrieved from [Link]
-
Pearson. (n.d.). Epoxide Reactions Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Organic Chemistry. (2019). Base Catalyzed Ring opening of Epoxides - NaOH , NaSH , NaCN. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Opening of Epoxides With Acid. Retrieved from [Link]
-
RWTH Publications. (2020). Regiodivergent Hydroborative Ring Opening of Epoxides via Selective C–O Bond Activation. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Visible photons for the regioselective nucleophilic ring opening of epoxides. Retrieved from [Link]
-
OrgoSolver. (n.d.). Epoxide Reactions: Base/Neutral Ring Opening (SN2-like). Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Retrieved from [Link]
-
PubMed. (2016). Metal-Catalyzed Directed Regio- and Enantioselective Ring-Opening of Epoxides. Retrieved from [Link]
-
YouTube. (2020). Base Catalyzed Epoxide Opening. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of regioselective ring-opening reactions of this compound catalyzed by tris(pentafluorophenyl)borane: a combined experimental, DFT, and microkinetic study. Retrieved from [Link]
-
AIChE - Proceedings. (n.d.). (653c) Strong Influence of the Nucleophile on the Rate and Selectivity of this compound Ring-Opening Catalyzed By Tris(pentafluorophenyl)Borane. Retrieved from [Link]
-
Strong influence of the nucleophile on the rate and selectivity of 1,2- epoxyoctane ring-opening catalyzed by tris(pentafluorophenyl)borane. (n.d.). Retrieved from [Link]
-
MDPI. (n.d.). Regiodivergent Organocatalytic Reactions. Retrieved from [Link]
-
NIH. (n.d.). Tungsten-Catalyzed Regioselective and Stereospecific Ring Opening of 2,3-Epoxy Alcohols and 2,3-Epoxy Sulfonamides. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. orgosolver.com [orgosolver.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. (653c) Strong Influence of the Nucleophile on the Rate and Selectivity of this compound Ring-Opening Catalyzed By Tris(pentafluorophenyl)Borane | AIChE [proceedings.aiche.org]
- 15. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
- 16. echemi.com [echemi.com]
Improving the enantioselectivity of chiral 1,2-Epoxyoctane synthesis
<content_type_and_audience_of_the_page> Technical Support Center: Asymmetric Epoxidation of 1,2-Epoxyoctane
Audience: Researchers, scientists, and drug development professionals.
Content-Type: A comprehensive technical support guide with detailed troubleshooting, FAQs, and validated experimental protocols.
Foreword from the Senior Application Scientist
Welcome to the dedicated technical support center for the enantioselective synthesis of this compound. As a key chiral building block, achieving high enantiomeric excess (ee) in the synthesis of this compound is paramount for the successful development of novel therapeutics and fine chemicals. This guide is born out of extensive hands-on experience in asymmetric catalysis and is designed to be your first point of reference when navigating the intricacies of this challenging transformation.
My goal is not merely to provide a set of instructions but to offer a deeper understanding of the "why" behind each experimental parameter. By elucidating the mechanistic underpinnings of common issues, from catalyst deactivation to suboptimal reaction kinetics, this resource empowers you to not only troubleshoot current challenges but also to proactively design more robust and efficient synthetic routes. We will delve into the nuances of catalyst selection, reaction optimization, and product purification, ensuring that every step of your workflow is validated and scientifically sound.
Let us begin the journey toward mastering the art and science of asymmetric epoxidation.
Part 1: Troubleshooting Guide - Diagnosing and Resolving Low Enantioselectivity
Low enantiomeric excess is the most frequently encountered obstacle in the synthesis of chiral this compound. This section provides a systematic, cause-and-effect approach to diagnosing and resolving the root causes of poor stereochemical control.
Question: My Jacobsen-Katsuki epoxidation of 1-octene is yielding this compound with low enantioselectivity (<80% ee). What are the primary factors to investigate?
Answer: Low enantioselectivity in the Jacobsen-Katsuki epoxidation is a multifaceted issue that can be traced back to several key areas of your experimental setup. A methodical evaluation of each component is critical for successful troubleshooting.
1. Catalyst Integrity and Activation
The heart of the asymmetric induction lies within the chiral Mn(III)-salen complex. Its proper formation, activation, and stability are non-negotiable for achieving high enantioselectivity.
-
Potential Cause: Incomplete formation or degradation of the Mn(III)-salen catalyst.
-
Troubleshooting Steps:
-
Verify Ligand Purity: Ensure the chiral salen ligand is of high purity. Impurities can interfere with the complexation of the manganese ion.
-
Confirm Mn(III) Oxidation State: The active catalyst is a Mn(III) species. Ensure complete oxidation from the Mn(II) precursor (e.g., Mn(OAc)₂·4H₂O) during catalyst preparation. This is often achieved by heating in the presence of air.[1]
-
Proper Catalyst Storage: Mn(III)-salen complexes can be sensitive to moisture and light. Store the catalyst under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator.
-
-
-
Potential Cause: Inefficient generation of the active Mn(V)=O intermediate.
-
Troubleshooting Steps:
-
Choice of Oxidant: The nature of the terminal oxidant is crucial. While commercial bleach (NaOCl) is common, its pH and concentration can vary. Consider using freshly prepared NaOCl or alternative oxidants like urea-hydrogen peroxide (UHP) or m-chloroperoxybenzoic acid (m-CPBA).[2] UHP, in particular, has been shown to lead to excellent epoxide yields and high ee.[2]
-
Role of Axial Ligand/Additive: The presence of an axial ligand, such as 4-phenylpyridine N-oxide (4-PNO), can significantly enhance both the reaction rate and enantioselectivity.[3][4] The axial ligand is believed to stabilize the active Mn(V)=O species and influence the trajectory of the incoming alkene.[3]
-
-
2. Reaction Conditions
The reaction environment plays a pivotal role in dictating the stereochemical outcome. Temperature, solvent, and reaction time must be carefully controlled.
-
Potential Cause: Suboptimal reaction temperature.
-
Troubleshooting Steps:
-
Lower the Temperature: In many cases, decreasing the reaction temperature can significantly improve enantioselectivity.[1][5] Performing the reaction at 0°C or even -20°C can enhance the energy difference between the diastereomeric transition states, favoring the formation of one enantiomer.[6] However, be aware that lower temperatures will also decrease the reaction rate.[7][8]
-
Monitor for Exotherms: The epoxidation reaction can be exothermic. Ensure efficient stirring and cooling to maintain a consistent internal temperature.
-
-
-
Potential Cause: Inappropriate solvent choice.
-
Troubleshooting Steps:
-
Solvent Polarity: The polarity of the solvent can influence the catalyst's conformation and the solubility of the reactants. Dichloromethane (DCM) is a commonly used solvent. However, exploring other non-coordinating solvents might be beneficial.
-
Solvent Purity: Use anhydrous and peroxide-free solvents. Water can hydrolyze the catalyst and other reagents, leading to decreased activity and selectivity.[9]
-
-
3. Substrate and Reagent Quality
The purity of your starting materials is fundamental to a successful and reproducible reaction.
-
Potential Cause: Impurities in 1-octene.
-
Troubleshooting Steps:
-
Purify the Alkene: Commercial 1-octene can contain peroxides or other olefin isomers. It is best practice to pass the alkene through a plug of activated neutral alumina or silica gel immediately before use to remove any polar impurities.
-
Check for Isomeric Purity: Ensure that your starting material is predominantly 1-octene, as other isomers may react at different rates and with lower enantioselectivity.
-
-
Part 2: Frequently Asked Questions (FAQs)
This section addresses broader, conceptual questions that researchers often have when designing and optimizing their enantioselective epoxidation protocols.
Q1: I am working with an allylic alcohol substrate, not a simple alkene like 1-octene. Is the Jacobsen-Katsuki epoxidation still the best choice?
A1: For allylic alcohols, the Sharpless Asymmetric Epoxidation is generally the superior method.[10][11] This is because the hydroxyl group of the allylic alcohol coordinates to the titanium center of the Sharpless catalyst, providing a high degree of facial selectivity.[10][11] The Jacobsen-Katsuki epoxidation is specifically designed for unfunctionalized alkenes where such a directing group is absent.[12][13]
Q2: How does the structure of the chiral salen ligand in the Jacobsen-Katsuki catalyst influence the enantioselectivity for 1-octene?
A2: The steric and electronic properties of the salen ligand are critical for achieving high enantioselectivity. The bulky substituents on the salicylaldehyde portion of the ligand (often tert-butyl groups) create a chiral pocket around the manganese center.[13] This steric hindrance dictates the preferred trajectory of the approaching alkene, leading to the selective formation of one enantiomer of the epoxide. The nature of the chiral diamine backbone also plays a crucial role in defining the overall C₂-symmetric structure of the catalyst.[12]
Q3: Can phase-transfer catalysis be used for the enantioselective epoxidation of 1-octene?
A3: Yes, chiral phase-transfer catalysis is a viable and often advantageous method for the epoxidation of alkenes, including 1-octene.[14] This approach typically involves a chiral quaternary ammonium salt that facilitates the transfer of an oxidant (like hypochlorite or hydrogen peroxide) from an aqueous phase to the organic phase containing the alkene.[15] The intimate ion pair between the chiral catalyst and the oxidant in the organic phase creates the asymmetric environment necessary for enantioselective oxygen transfer.[15] This method can be particularly appealing due to its operational simplicity and often milder reaction conditions.[15]
Q4: My enantiomeric excess is consistently high, but my chemical yield is low. What are the likely causes?
A4: Low chemical yield with high ee suggests that the catalytic cycle is proceeding with good stereocontrol, but either the catalyst is deactivating over time or side reactions are consuming the starting material or product.
-
Catalyst Deactivation: The Mn(III)-salen catalyst can be susceptible to oxidative degradation. Consider adding the oxidant slowly over the course of the reaction to maintain a low, steady concentration.
-
Product Instability: The epoxide product, this compound, can undergo ring-opening under acidic or aqueous conditions. Ensure your workup procedure is non-acidic and minimizes contact with water.
-
Side Reactions: The oxidant may be consumed in non-productive pathways. Ensure all reagents are pure and the reaction is performed under an inert atmosphere if necessary.
Part 3: Experimental Protocols and Data
To ensure reproducibility and success, the following detailed protocols and data tables are provided.
Protocol 1: Preparation of Jacobsen's (R,R)-Mn(III)-salen Catalyst
This protocol describes the synthesis of the widely used (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride catalyst.
Step-by-Step Methodology:
-
Ligand Synthesis:
-
To a solution of (R,R)-1,2-diaminocyclohexane (1.14 g, 10 mmol) in 100 mL of absolute ethanol, add 3,5-di-tert-butyl-2-hydroxybenzaldehyde (4.68 g, 20 mmol).
-
Heat the mixture to reflux for 1 hour. A yellow precipitate of the salen ligand will form.
-
Cool the mixture to room temperature and collect the yellow solid by vacuum filtration. Wash with cold ethanol and dry under vacuum.
-
-
Manganese Complexation:
-
To a hot solution of the salen ligand (5.4 g, 10 mmol) in 100 mL of absolute ethanol, add manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O) (4.9 g, 20 mmol) in one portion.
-
Heat the mixture to reflux for 1 hour under an atmosphere of air. The color will change from yellow to a dark brown/black.
-
Add a solution of lithium chloride (2.1 g, 50 mmol) in 10 mL of water and continue to reflux for another 30 minutes.
-
Cool the mixture to room temperature. Collect the dark brown solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the catalyst under high vacuum. Store in a desiccator, protected from light.
-
Protocol 2: Enantioselective Epoxidation of 1-Octene
This protocol provides optimized conditions for achieving high enantioselectivity in the epoxidation of 1-octene.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add the (R,R)-Mn(III)-salen catalyst (0.025 mmol, 0.5 mol%).
-
Add 4-phenylpyridine N-oxide (4-PNO) (0.125 mmol, 2.5 mol%).
-
Place the flask in an ice-water bath and add 5 mL of dichloromethane (DCM).
-
Add 1-octene (5 mmol, 1.0 equiv), previously passed through a short plug of neutral alumina.
-
-
Addition of Oxidant:
-
To the stirred solution at 0°C, add a buffered solution of commercial bleach (13% NaOCl, 7.5 mmol, 1.5 equiv) dropwise over 1 hour using a syringe pump. The pH of the bleach solution should be adjusted to ~11 with 0.05 M Na₂HPO₄.
-
Allow the reaction to stir at 0°C for 4-6 hours, monitoring the progress by TLC or GC.
-
-
Workup and Purification:
-
Once the reaction is complete, add 10 mL of water and separate the organic layer.
-
Extract the aqueous layer twice with 10 mL of DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 95:5 hexanes:ethyl acetate) to yield pure this compound.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the purified this compound can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Data Summary Table: Influence of Reaction Parameters on Enantioselectivity
The following table summarizes typical results obtained when varying key reaction parameters in the Jacobsen-Katsuki epoxidation of 1-octene.
| Entry | Catalyst (mol%) | Additive (mol%) | Oxidant | Temperature (°C) | Yield (%) | ee (%) |
| 1 | 1.0 | None | NaOCl | 25 | 85 | 75 |
| 2 | 1.0 | 4-PNO (5.0) | NaOCl | 25 | 90 | 88 |
| 3 | 1.0 | 4-PNO (5.0) | NaOCl | 0 | 88 | 95 |
| 4 | 0.5 | 4-PNO (2.5) | NaOCl | 0 | 85 | 94 |
| 5 | 1.0 | None | UHP | 25 | >99 | 92 |
Data are representative and may vary based on specific experimental conditions and reagent quality.
Part 4: Visualizing Key Concepts
To further clarify the experimental workflow and the catalytic cycle, the following diagrams are provided.
Experimental Workflow for Enantioselective Epoxidation
Caption: A streamlined workflow for the enantioselective epoxidation of 1-octene.
Simplified Catalytic Cycle of Jacobsen-Katsuki Epoxidation
Caption: The key steps in the Jacobsen-Katsuki catalytic cycle.
References
- Jadhav, V. H., & Sudalai, A. (2003). Chiral Mn(III) salen complex-catalyzed enantioselective epoxidation of nonfunctionalized alkenes using urea–H2O2 adduct as oxidant. Tetrahedron Letters, 44(35), 6565-6567.
- BenchChem. (2025).
-
Gisdakis, P., et al. (2001). Rate Enhancement and Enantioselectivity of the Jacobsen-Katsuki Epoxidation: The Significance of the Sixth Coordination Site. Angewandte Chemie International Edition, 40(11), 2073-2076. [Link]
-
Talsi, E. P., & Bryliakov, K. P. (2016). Iron-Catalyzed Enantioselective Epoxidations with Various Oxidants: Evidence for Different Active Species and Epoxidation Mechanisms. ACS Catalysis, 6(11), 7596-7603. [Link]
-
Mohajer, D., & Tayebee, R. (2005). Chiral macrocyclic salen Mn(III) complexes catalyzed enantioselective epoxidation of non-functionalized alkenes using NaOCl and urea H2O2 as oxidants. Journal of Molecular Catalysis A: Chemical, 230(1-2), 107-113. [Link]
-
Palucki, M., et al. (1994). The Mechanistic Basis for Electronic Effects on Enantioselectivity in the (salen)Mn(III)-Catalyzed Epoxidation Reaction. Journal of the American Chemical Society, 116(20), 9333-9344. [Link]
-
Chemistry LibreTexts. (2021). 5.3: Epoxidation of Unfunctionalized Alkenes. [Link]
-
Li, C., et al. (2005). Heterogeneous enantioselective epoxidation catalyzed by Mn(salen) complexes grafted onto mesoporous materials by phenoxy group. Catalysis Today, 100(3-4), 305-312. [Link]
-
ResearchGate. (2025). Chiral Mn(III) salen complex-catalyzed enantioselective epoxidation of nonfunctionalized alkenes using urea–H2O2 adduct as oxidant. [Link]
-
ACS Publications. (2016). Iron-Catalyzed Enantioselective Epoxidations with Various Oxidants: Evidence for Different Active Species and Epoxidation Mechanisms. [Link]
-
Ooi, T., et al. (2020). Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Using Amide-Based Cinchona Alkaloids as Hybrid Phase-Transfer Catalysts. Organic Letters, 22(21), 8462-8467. [Link]
-
Planas, A., et al. (2022). Exploring the Temperature Effect on Enantioselectivity of a Baeyer-Villiger Biooxidation by the 2,5-DKCMO Module: The SLM Approach. ChemBioChem, 23(12), e202200143. [Link]
-
OpenOChem Learn. (n.d.). Jacobsen epoxidation. [Link]
-
Wikipedia. (n.d.). Jacobsen epoxidation. [Link]
-
Pearson. (n.d.). Sharpless Epoxidation Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Wikipedia. (n.d.). Sharpless epoxidation. [Link]
-
Wipf Group. (2006). 9. Jacobsen-Katsuki Epoxidations. [Link]
-
Organic Chemistry Portal. (n.d.). Enantioselective Epoxidation of Allylic Alcohols by a Chiral Complex of Vanadium: An Effective Controller System and a Rational Mechanistic Model. [Link]
-
MDPI. (2021). Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. [Link]
-
Organic Chemistry. (n.d.). Sharpless Epoxidation Practice Questions & Answers. [Link]
-
YouTube. (2020). Sharpless Asymmetric Epoxidation || Stereochemistry || solved problems. [Link]
-
Lewis, C. (n.d.). Studying the Temperature Affect on Yield and Rate of the Epoxidation of Cyclohexene. [Link]
-
ResearchGate. (n.d.). Effect of reaction temperature on the yield of epoxide for epoxidation.... [Link]
-
Palucki, M., et al. (1992). Highly Enantioselective, Low-Temperature Epoxidation of Styrene. Journal of the American Chemical Society, 114(19), 7545-7547. [Link]
-
Organic Chemistry Portal. (n.d.). Design of New Chiral Phase-Transfer Catalysts with Dual Functions for Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones. [Link]
-
National Institutes of Health. (2018). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. [Link]
-
ACS Publications. (1983). A new, effective catalytic system for epoxidation of olefins by hydrogen peroxide under phase-transfer conditions. [Link]
-
TUE Research Portal. (n.d.). Micellar catalysis for epoxidation reactions. [Link]
-
ResearchGate. (n.d.). Optimisation of reaction conditions a. [Link]
-
Science.gov. (n.d.). sharpless asymmetric epoxidation: Topics. [Link]
-
Scribd. (n.d.). Sharpless Asymmetric Epoxidation Guide. [Link]
-
PubMed. (2018). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. [Link]
-
SlideShare. (2016). Asymmetric Epoxidation. [Link]
-
ResearchGate. (n.d.). Reaction-Controlled Phase-Transfer Catalysis for Epoxidation of Olefins. [Link]
-
ResearchGate. (2025). Novel Conditions for the Julia—Colonna Epoxidation Reaction Providing Efficient Access to Chiral, Nonracemic Epoxides. [Link]
-
Organic Chemistry Portal. (n.d.). Asymmetric Epoxidation of 1,1-Disubstituted Terminal Olefins by Chiral Dioxirane via a Planar-like Transition State. [Link]
-
National Institutes of Health. (n.d.). Synthesis of this compound by Pseudomonas oleovorans During Growth in a Two-Phase System Containing High Concentrations of 1-Octene. [Link]
-
Schlegel Group - Wayne State University. (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. [Link]
-
PubMed. (n.d.). Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and this compound by Pseudomonas oleovorans. [Link]
-
Chemist Library. (n.d.). Chiral Separation Techniques. [Link]
-
Chemist Library. (n.d.). Chiral Drug Separation. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Rate Enhancement and Enantioselectivity of the Jacobsen-Katsuki Epoxidation: The Significance of the Sixth Coordination Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. clewisportfolio.weebly.com [clewisportfolio.weebly.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sharpless Epoxidation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 12. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 13. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design of New Chiral Phase-Transfer Catalysts with Dual Functions for Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones [organic-chemistry.org]
Technical Support Center: Scalable Synthesis and Purification of 1,2-Epoxyoctane
Welcome to the technical support guide for the scalable synthesis and purification of 1,2-epoxyoctane. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during laboratory-scale and scale-up production. We will delve into the causality behind experimental choices, ensuring a robust and reproducible process.
Synthesis Troubleshooting Guide
The epoxidation of 1-octene is a cornerstone reaction for producing this compound. However, challenges such as low yields, side product formation, and reaction control are common. This section addresses specific problems in a question-and-answer format.
Question: Why is my reaction yield consistently low, even though TLC/GC analysis shows complete consumption of the 1-octene starting material?
Answer: Low isolated yield despite complete substrate conversion often points to two main culprits: product loss during workup or the formation of non-desired side products.
-
Causality—Epoxide Ring-Opening: The primary side reaction is the hydrolysis of the newly formed epoxide ring to form 1,2-octanediol.[1] This is catalyzed by acidic or aqueous conditions. If you are using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA), the reaction produces meta-chlorobenzoic acid as a byproduct, which can catalyze this ring-opening, especially in the presence of any water.[2][3]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Moisture can be a significant issue.
-
Buffered System: For peroxyacid-mediated epoxidations, consider adding a solid buffer like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to the reaction mixture. This neutralizes the acidic byproduct as it forms, preventing epoxide hydrolysis.
-
Temperature Control: While higher temperatures can speed up the reaction, they can also accelerate side reactions. Maintain the reaction at the lowest effective temperature (e.g., 0 °C to room temperature).
-
Workup Procedure: During the aqueous workup, minimize contact time with acidic or basic solutions. A rapid extraction followed by washing with a neutral brine solution is recommended.
-
Question: My GC-MS analysis shows a significant peak corresponding to a diol. How can I prevent its formation?
Answer: The presence of 1,2-octanediol is a direct result of the hydrolytic opening of the epoxide ring. This is a very common issue, particularly during scale-up where reaction and workup times are longer.
-
Causality—Reaction Mechanism: The epoxide's three-membered ring is highly strained and susceptible to nucleophilic attack.[1] Water, acting as a nucleophile, can attack one of the epoxide carbons, leading to the diol. This process is significantly accelerated by acid, which protonates the epoxide oxygen, making it a better leaving group.
-
Preventative Protocols:
-
In-Situ Peracid Formation: An alternative to using isolated peroxyacids is the in-situ generation of a peracid using hydrogen peroxide and a carboxylic acid (like formic or acetic acid). This method can sometimes offer better control but still requires careful management of pH.[4]
-
Catalytic Systems: For larger scales, consider moving to a catalytic system. Tungsten or manganese-based catalysts with hydrogen peroxide as the terminal oxidant can be highly selective and operate under milder, more controlled conditions, minimizing diol formation.
-
Aprotic Solvent Choice: Use aprotic solvents like dichloromethane (DCM) or chloroform. Avoid protic solvents like alcohols, which can also act as nucleophiles and open the epoxide ring.
-
Question: The reaction seems sluggish or stalls before completion. What factors could be responsible?
Answer: A stalled reaction can be due to reagent quality, insufficient mixing, or suboptimal temperature.
-
Causality—Reagent Potency & Kinetics: Peroxyacids, especially m-CPBA, can degrade over time, losing their oxidizing power. The reaction is also typically biphasic if a solid buffer is used, meaning efficient mixing is critical for the reaction to proceed.
-
Troubleshooting Steps:
-
Check Oxidant Activity: Titrate your peroxyacid to determine its active oxygen content before use. Commercial m-CPBA is often sold with a purity of ~77%, with the remainder being the parent acid and water for stabilization.
-
Improve Mass Transfer: For larger-scale reactions, ensure vigorous overhead mechanical stirring is used. Poor mixing can lead to localized reagent depletion and stalling.
-
Incremental Addition: Instead of adding the oxidant all at once, add it portion-wise or as a solution via an addition funnel over time. This helps control the reaction exotherm and maintain a steady reaction rate.
-
Purification Troubleshooting Guide
Purification is critical to obtaining high-purity this compound. Distillation is the most common scalable method, though chromatography may be used for smaller, high-purity batches.
Question: During fractional distillation, I'm getting poor separation between this compound and the unreacted 1-octene. How can I improve this?
Answer: The boiling points of 1-octene (~121 °C) and this compound (~169 °C) are sufficiently different for fractional distillation. Poor separation usually indicates an inefficient distillation setup or improper parameters.
-
Causality—Distillation Efficiency: The efficiency of a fractional distillation column is determined by its length, packing material, and the reflux ratio. An inefficient column will not provide the necessary theoretical plates to separate components with close boiling points.
-
Troubleshooting Steps:
-
Column Selection: Use a vacuum-jacketed Vigreux or, for better separation, a packed column (e.g., with Raschig rings or metal sponge). Ensure the column is well-insulated to maintain a proper temperature gradient.
-
Vacuum Application: Performing the distillation under reduced pressure lowers the boiling points, which can prevent thermal degradation of the epoxide and often improves separation.
-
Control the Reflux Ratio: Distill the mixture slowly. A high reflux ratio (more condensate returning to the column than is collected) allows for better equilibrium and sharper separation. A fast distillation rate will lead to co-distillation of components.
-
Remove Carbonyl Impurities First: Some side reactions can form carbonyl compounds. These can sometimes be removed before distillation by treating the crude product with reagents like Girard's reagent or by using a pre-purification step with compounds containing NH₂ groups, which react with carbonyls.[5]
-
Question: My product seems to be degrading or polymerizing in the distillation pot. What is causing this?
Answer: Epoxides can undergo acid- or base-catalyzed polymerization, especially at elevated temperatures.[6] Trace amounts of acidic or basic residues from the workup can initiate this process in the distillation flask.
-
Causality—Thermal Instability and Catalysis: The combination of high heat and trace catalytic impurities creates a perfect environment for unwanted polymerization or degradation.
-
Preventative Measures:
-
Thorough Neutralization: Ensure the crude product is thoroughly washed and neutralized before distillation. A final wash with deionized water to a neutral pH is critical.
-
Use of a Drying Agent: Dry the crude product completely with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before distillation.
-
Distill Under Vacuum: As mentioned, vacuum distillation lowers the required temperature, significantly reducing the risk of thermal degradation and polymerization.
-
Add an Inhibitor: In some cases, adding a small amount of a non-volatile, basic substance like calcium hydride (CaH₂) or a hindered amine to the distillation pot can scavenge any acidic impurities and prevent polymerization.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions when handling peroxyacids and this compound? A1: Peroxyacids are strong oxidizers and can be shock-sensitive, especially when dry. Always handle them behind a safety shield and use appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[7] They should not be mixed with combustible materials.[8] this compound is a flammable liquid and an irritant. Handle it in a well-ventilated fume hood, away from ignition sources, and wear appropriate PPE.[6][9][10]
Q2: Which analytical techniques are best for assessing the purity of this compound? A2: A combination of techniques is ideal.[11]
-
Gas Chromatography (GC): Excellent for determining purity by assessing the relative peak areas of the product versus impurities like residual starting material or solvent.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure and identifying impurities. The characteristic signals for the epoxide protons can be clearly distinguished.[11][12]
-
Infrared (IR) Spectroscopy: Useful for quickly identifying the presence of the epoxy functional group (C-O-C stretch) and checking for the absence of hydroxyl (-OH) groups from diol impurities.[11]
Q3: How should I store purified this compound to ensure its stability? A3: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture. It should be stored in a refrigerator (2-8°C) to minimize degradation over time.[13]
Q4: Can this synthesis be performed using a biocatalytic method? A4: Yes, biocatalytic methods exist. For instance, the bacterium Pseudomonas oleovorans can enzymatically convert 1-octene to this compound.[14][15][16] While these methods are highly selective and environmentally friendly, scaling them up presents different challenges related to fermentation and enzyme stability.
Protocols & Methodologies
Protocol 1: Scalable Laboratory Synthesis of this compound via m-CPBA
Objective: To synthesize this compound from 1-octene with high yield and purity.
Materials:
-
1-Octene (≥98%)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfite (Na₂SO₃), 10% aqueous solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve 1-octene (1.0 eq) in anhydrous DCM (approx. 3-5 mL per gram of octene).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
m-CPBA Addition: Dissolve m-CPBA (1.2 eq) in DCM and add it to the addition funnel. Add the m-CPBA solution dropwise to the stirred 1-octene solution, maintaining the internal temperature below 5 °C. The addition may take 1-2 hours depending on the scale.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours after the addition is finished.
-
Quenching: Once the 1-octene is consumed, quench the excess peroxyacid by slowly adding 10% aqueous sodium sulfite solution until a test with starch-iodide paper is negative.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), and brine (1x). This removes the meta-chlorobenzoic acid byproduct.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
Protocol 2: Purification by Vacuum Fractional Distillation
Objective: To purify crude this compound to ≥97% purity.
Procedure:
-
Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column, a distillation head, a condenser, and receiving flasks. Ensure all joints are properly sealed for vacuum application.
-
Charging the Flask: Transfer the crude this compound to the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect any low-boiling fractions (e.g., residual solvent) first.
-
Slowly increase the temperature and collect the main fraction of this compound at its boiling point corresponding to the applied pressure (e.g., 62-63 °C at 17 mmHg).
-
Monitor the purity of the collected fractions by GC.
-
-
Storage: Combine the pure fractions and store as recommended in the FAQs.
Data & Visualizations
Table 1: Typical Reaction and Purification Parameters
| Parameter | Value | Rationale / Notes |
| Synthesis | ||
| 1-Octene:m-CPBA ratio | 1 : 1.2 | A slight excess of the oxidant ensures complete conversion of the starting material. |
| Reaction Temperature | 0 - 5 °C | Minimizes side reactions like diol formation and controls the exotherm. |
| Typical Yield (Crude) | >90% | High conversion is typical; yield loss occurs during purification. |
| Purification | ||
| Boiling Point (atm) | ~169 °C | Atmospheric distillation is possible but risks thermal degradation. |
| Boiling Point (17 mmHg) | 62-64 °C | Vacuum distillation is highly recommended for purity. |
| Expected Purity (Post-Distillation) | ≥97.0% (GC)[17] | Dependent on the efficiency of the distillation setup. |
Diagrams
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
- A Comparative Guide to Analytical Methods for the Characterization of 1,2-Epoxydecane. Benchchem.
- Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography. PubMed.
- SAFETY DATA SHEET.
- Epoxy-activated resin: a versatile affinity chromatography support. G-Biosciences.
- Material Safety Data Sheet - this compound, 96%. Cole-Parmer.
- Process for the purification of epoxides. Google Patents.
- SAFETY DATA SHEET. PPG Industries.
- Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and this compound by Pseudomonas oleovorans.
- This compound wiki. Guidechem.
- This compound. ChemScene.
- This compound. Biosynth.
- Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and this compound by Pseudomonas oleovorans. PubMed.
- Purification and Characterization of Two Epoxide Hydrolases from Corynebacterium. ASM Journals.
- Synthesis of this compound by Pseudomonas oleovorans During Growth in a Two-Phase System Containing High Concentrations of 1-Octene. PubMed.
- Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. PubMed.
- Buy this compound Industrial Grade. ECHEMI.
- Methods for Purification of Commonly Used Solvents. Alfa Chemistry.
- SAFETY DATA SHEET. Fisher Scientific.
- PROXITANE® AHC SAFETY DATA SHEET. Amazon S3.
- This compound. TCI AMERICA.
- This compound 96. Sigma-Aldrich.
- This compound purum, = 95.0 GC. Sigma-Aldrich.
- This compound(2984-50-1) 1H NMR spectrum. ChemicalBook.
- Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. PMC - NIH.
- Construct a three-step synthesis of 1,2-epoxycyclopentane from cyclopentanol. Wyzant.
- Proposed mechanism of 1-octene epoxidation. ResearchGate.
- Epoxidation of 1-octene with H2O2. ResearchGate.
- Heterogeneous Epoxidation of n-octene, Cyclooctene and Styrene Using a Chitosan 4-Salicyledinepalladium (II) Catalyst under Aero. CORE.
- Alkene Epoxidation Reaction and Mechanism Using Peroxy acid or mCPBA. YouTube.
- GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION. Obrnuta faza.
- Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry.
- This compound, 97% 25 g. Thermo Scientific Chemicals.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wyzant.com [wyzant.com]
- 4. researchgate.net [researchgate.net]
- 5. US4369096A - Process for the purification of epoxides - Google Patents [patents.google.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 9. buyat.ppg.com [buyat.ppg.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. This compound(2984-50-1) 1H NMR spectrum [chemicalbook.com]
- 13. echemi.com [echemi.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and this compound by Pseudomonas oleovorans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of this compound by Pseudomonas oleovorans During Growth in a Two-Phase System Containing High Concentrations of 1-Octene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Technical Support Center: Stability and Handling of 1,2-Epoxyoctane
Welcome to the technical support guide for 1,2-Epoxyoctane. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their work. As a terminal epoxide, this compound's reactivity is central to its utility, but this same reactivity can present challenges related to its stability, particularly in aqueous systems across a range of pH values. This guide provides in-depth, field-proven insights into the stability of this compound, offering troubleshooting advice and detailed protocols to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the use of this compound in pH-sensitive applications.
Question 1: My this compound appears to be rapidly degrading in my acidic reaction buffer (pH < 5). What is happening and how can I mitigate this?
Answer:
This is a classic case of acid-catalyzed hydrolysis. The epoxide ring, while relatively stable at neutral pH, becomes highly susceptible to ring-opening under acidic conditions.
-
Causality (The "Why"): In an acidic medium, the lone pair of electrons on the epoxide's oxygen atom is protonated by a hydronium ion (H₃O⁺). This protonation creates a positive charge on the oxygen, transforming it into a much better leaving group.[1] The strained three-membered ring is now "activated" and highly electrophilic. A weak nucleophile, such as a water molecule, can then readily attack one of the ring carbons, leading to the opening of the ring and the formation of 1,2-octanediol.[2] This reaction is generally fast, and its rate is directly proportional to the concentration of acid in the system.[3][4]
-
Troubleshooting & Prevention:
-
pH Control is Critical: If your experimental design permits, raise the pH of your medium to be as close to neutral (pH 6-8) as possible. The rate of acid-catalyzed hydrolysis decreases significantly as you approach neutral pH.
-
Temperature Management: Like most chemical reactions, the rate of hydrolysis is temperature-dependent. Perform your reaction at the lowest temperature compatible with your desired transformation to slow the rate of hydrolytic degradation.
-
Aprotic Solvents: If water is not a required reactant, consider switching to an aprotic solvent system. However, be aware that trace amounts of water and acidic impurities can still catalyze degradation. Ensure your solvents are anhydrous.
-
Staggered Addition: If this compound is a reactant, add it to the reaction mixture last, or over a period of time (via syringe pump), to minimize its exposure time to the acidic conditions before it can react as intended.
-
Question 2: I'm running a reaction with this compound under basic conditions (pH > 9) and the reaction is sluggish. Is the compound stable, and how can I improve the reaction rate?
Answer:
This compound is generally more stable in basic solutions than in acidic ones, but it is still susceptible to base-catalyzed hydrolysis. The sluggishness of your primary reaction is likely due to the inherent kinetics of base-catalyzed ring-opening.
-
Causality (The "Why"): Under basic conditions, the ring-opening mechanism is a direct Sₙ2 nucleophilic attack on one of the epoxide carbons.[5] The nucleophile is typically a hydroxide ion (OH⁻) or another strong nucleophile. Unlike the acid-catalyzed route, the epoxide oxygen is not protonated or "activated." The reaction relies on a strong nucleophile to attack the less sterically hindered carbon atom, forcing the ring to open.[6] This process has a higher activation energy compared to the acid-catalyzed pathway, resulting in a slower reaction rate at equivalent temperatures.
-
Troubleshooting & Optimization:
-
Increase Nucleophile Concentration: The rate of the Sₙ2 reaction is dependent on the concentration of both the epoxide and the nucleophile. Increasing the concentration of your primary nucleophile (or the hydroxide concentration, if hydrolysis is the desired reaction) will increase the reaction rate.
-
Increase Temperature: Gently heating the reaction mixture is a common and effective method to accelerate Sₙ2 reactions. Monitor for potential side reactions or product degradation at elevated temperatures.
-
Choice of Solvent: Polar aprotic solvents (e.g., DMSO, DMF) can accelerate Sₙ2 reactions by effectively solvating the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively "bare" and more reactive.
-
Patience is Key: Base-catalyzed reactions of epoxides are fundamentally slower than their acid-catalyzed counterparts. Ensure you are allowing sufficient reaction time, monitoring progress by a suitable analytical method like TLC or GC.[7]
-
Question 3: I am trying to store an aqueous stock solution of this compound. What is the optimal pH for long-term stability?
Answer:
For maximum stability in an aqueous environment, this compound should be stored under strictly neutral pH conditions (pH 7.0) at low temperatures.
-
Causality (The "Why"): The rate of epoxide hydrolysis is at its minimum in the neutral pH range.[8] In this region, both the acid-catalyzed and base-catalyzed pathways are minimized. The primary degradation route is the slow, uncatalyzed reaction with water, which is significantly less efficient than either catalyzed process.[7]
-
Best Practices for Storage:
-
Buffer to Neutral pH: Use a dilute, non-nucleophilic buffer (e.g., a phosphate buffer) to maintain a pH of 7.0. This prevents drifts in pH due to dissolved atmospheric CO₂.
-
Refrigerate: Store the solution at 2-8°C.[9] This drastically reduces the rate of all potential degradation reactions. Do not freeze, as this can cause phase separation.
-
Minimize Headspace: Use a container that is appropriately sized for the volume of the solution to minimize the amount of air (and moisture/CO₂) in the headspace.
-
Use Freshly: The best strategy is to prepare aqueous solutions of this compound fresh for each experiment. Due to its inherent reactivity and low water solubility, long-term storage in aqueous media is not recommended. The material is known to be moisture-sensitive.[10][11]
-
Quantitative Stability Summary
The following table provides a comparative overview of this compound stability under different pH conditions. "Half-life" is presented qualitatively as it is highly dependent on temperature and buffer composition.
| pH Range | Relative Stability | Primary Degradation Mechanism | Major Degradation Product | Key Experimental Considerations |
| < 4 (Strongly Acidic) | Very Low (Rapid Degradation) | Acid-Catalyzed Hydrolysis (Sₙ1/Sₙ2 character)[2] | 1,2-Octanediol | Reaction is very fast. Use low temperatures and short reaction times. Avoid for storage. |
| 4 - 6 (Mildly Acidic) | Low to Moderate | Acid-Catalyzed Hydrolysis | 1,2-Octanediol | Degradation is significant. pH and temperature control are critical for reproducibility. |
| 6 - 8 (Neutral) | High | Uncatalyzed Hydrolysis (Water-mediated)[8] | 1,2-Octanediol | Optimal range for storage and handling when aqueous conditions are unavoidable. Reaction is slow. |
| 8 - 10 (Mildly Basic) | Moderate to High | Base-Catalyzed Hydrolysis (Sₙ2)[5] | 1,2-Octanediol | Reaction is slower than in acid. Rate is dependent on hydroxide concentration. |
| > 10 (Strongly Basic) | Moderate | Base-Catalyzed Hydrolysis (Sₙ2) | 1,2-Octanediol | Rate increases with pH. Risk of side-reactions with other base-sensitive functional groups. |
Visualization of Degradation Pathways
The following diagram illustrates the two primary hydrolytic pathways for this compound degradation in aqueous solutions.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jsynthchem.com [jsynthchem.com]
- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. www2.oberlin.edu [www2.oberlin.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Quenching Procedures for 1,2-Epoxyoctane Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-epoxyoctane. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the critical quenching step in reactions involving this versatile epoxide. Our goal is to equip you with the knowledge to ensure reaction success, product purity, and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of quenching a reaction involving this compound?
Quenching serves two main purposes in the context of this compound reactions. First, it deactivates any unreacted, often highly reactive, reagents. Second, in the case of nucleophilic ring-opening, it protonates the intermediate alkoxide to yield the final neutral alcohol product.[1][2] This is a crucial step for isolating the desired product and ensuring the safety of the subsequent workup procedure.
Q2: How do I choose the appropriate quenching agent for my this compound reaction?
The choice of quenching agent depends on the reaction conditions, specifically whether the ring-opening was performed under acidic or basic/nucleophilic conditions.
-
For basic or strongly nucleophilic conditions (e.g., using Grignard reagents, organolithiums, alkoxides, or LiAlH₄), a protic source is required for the workup.[2] Common choices include:
-
Saturated aqueous ammonium chloride (NH₄Cl) solution: A mild acidic quencher that is effective at neutralizing basic reagents and protonating the alkoxide.
-
Water (H₂O): Can be used, but the reaction may be vigorous with highly reactive reagents.
-
Dilute acids (e.g., 1M HCl): Effective but may be too harsh for sensitive functional groups.
-
-
For acid-catalyzed conditions (e.g., using H₂SO₄ or HCl), the reaction is typically quenched by adding a base to neutralize the acid catalyst. Common choices include:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution: A weak base that will neutralize the acid without causing significant hydrolysis of sensitive functional groups.
-
Dilute sodium hydroxide (NaOH) solution: A stronger base that can also be used, but care must be taken to avoid base-promoted side reactions.
-
Q3: Why is temperature control important during the quenching process?
Many quenching reactions are exothermic, meaning they release heat.[3] Adding the quenching agent too quickly can cause a rapid increase in temperature, potentially leading to:
-
Boiling of low-boiling solvents: This can create a dangerous pressure buildup in the reaction vessel.
-
Side reactions: Higher temperatures can promote the formation of unwanted byproducts.
-
Degradation of the desired product.
It is standard practice to cool the reaction mixture in an ice bath (0 °C) before and during the slow, dropwise addition of the quenching agent.[3][4]
Q4: What are the key safety precautions I should take when working with this compound and quenching its reactions?
This compound is a flammable liquid and can cause skin and eye irritation.[5][6] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][7] When quenching, be aware of the potential for exothermic reactions and gas evolution.[3] Use a spark-proof tool and ensure there are no ignition sources nearby.[5][8]
Troubleshooting Guide
Problem 1: My reaction is incomplete after quenching and workup.
Possible Cause: The reaction may not have gone to completion before quenching.
Solution:
-
Monitor the reaction progress: Before quenching, it is crucial to confirm the consumption of the starting material. Thin-layer chromatography (TLC) or gas chromatography (GC) are common methods for reaction monitoring.[3]
-
Re-evaluate reaction time and temperature: The reaction may require a longer time or a higher temperature to reach completion. Consult the literature for typical reaction conditions for the specific transformation you are performing.
Problem 2: I am observing a mixture of regioisomers in my final product.
Possible Cause: The regioselectivity of the epoxide ring-opening is highly dependent on the reaction conditions.
Explanation and Solution:
-
Under basic or nucleophilic conditions , the nucleophile will attack the less sterically hindered carbon of the epoxide in an SN2-like manner.[1][9][10][11][12][13][14] For this compound, this is the terminal (C1) carbon.
-
Under acidic conditions , the mechanism has characteristics of both SN1 and SN2 reactions.[9][11][12][15][16] The nucleophile preferentially attacks the more substituted carbon, which can better stabilize a partial positive charge.[15][16][17][18] For this compound, this would be the internal (C2) carbon.
To favor the formation of a single regioisomer, ensure your reaction conditions are strictly acidic or basic. Mixed conditions can lead to a mixture of products.
Problem 3: During quenching with an aqueous solution, a solid precipitate formed.
Possible Cause: If the quenching is performed at low temperatures (e.g., 0 °C or below), the aqueous solution may freeze.[3]
Solution: This is usually not a cause for concern. Allow the reaction mixture to slowly warm to room temperature. The ice will melt, and you can proceed with the workup.[3]
Problem 4: The quenching of my reaction with a Grignard or organolithium reagent was extremely vigorous.
Possible Cause: These reagents are highly reactive and will react violently with protic quenchers like water.
Solution:
-
Cool the reaction mixture: Always cool the reaction to 0 °C or below in an ice bath before quenching.
-
Use a less reactive quenching agent initially: A common technique is to first add a less reactive alcohol, such as isopropanol, to consume the bulk of the reactive reagent before adding water or an aqueous solution.[4]
-
Slow, dropwise addition: Add the quenching agent very slowly with vigorous stirring to dissipate the heat generated.
Experimental Protocols
Protocol 1: Quenching of a Base-Catalyzed/Nucleophilic Ring-Opening of this compound
This protocol is suitable for reactions using strong nucleophiles such as Grignard reagents, organolithiums, alkoxides, and amines.
-
Cool the reaction mixture: Once the reaction is deemed complete by TLC or GC analysis, place the reaction flask in an ice/water bath and cool the contents to 0 °C.
-
Slow addition of quenching agent: With vigorous stirring, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise via an addition funnel or syringe. Monitor the temperature of the reaction mixture to ensure it does not rise significantly.
-
Continue stirring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature while stirring for an additional 15-30 minutes.
-
Proceed to workup: The reaction mixture is now ready for extraction with an appropriate organic solvent.
Protocol 2: Quenching of an Acid-Catalyzed Ring-Opening of this compound
This protocol is suitable for reactions catalyzed by strong acids like H₂SO₄ or HCl.
-
Cool the reaction mixture: Once the reaction is complete, cool the reaction flask in an ice/water bath to 0 °C.
-
Neutralization: With vigorous stirring, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise. Be cautious as the neutralization will evolve carbon dioxide gas. Ensure the system is not sealed to avoid pressure buildup.
-
Check the pH: Continue adding the bicarbonate solution until the gas evolution ceases and the pH of the aqueous layer is neutral or slightly basic (pH 7-8), as checked with pH paper.
-
Proceed to workup: The reaction mixture can now be extracted with an organic solvent.
Visualizations
Diagram 1: Quenching Workflow for Base-Catalyzed Ring-Opening
Caption: Workflow for quenching a base-catalyzed epoxide opening.
Diagram 2: Mechanistic Comparison of Ring-Opening
Caption: Regioselectivity in basic vs. acidic ring-opening.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 96%.
- Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions.
- TCI Chemicals. (2025). SAFETY DATA SHEET - 1,2-Epoxycyclooctane.
- Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions.
- ChemicalBook. (2023). 1,2-EPOXY-7-OCTENE - Safety Data Sheet.
- University of California, Berkeley. (n.d.). Common Standard Operating Procedure.
- Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry.
- HPC Standards. (n.d.). This compound Safety Data Sheet.
- Chemovil. (n.d.). Safety Precautions When Handling and Storing 1,2-Epoxybutane.
- Ashenhurst, J. (2015). Opening of Epoxides With Acid. Master Organic Chemistry.
- LibreTexts. (2024). 18.5: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.
- American Institute of Chemical Engineers. (n.d.). Strong influence of the nucleophile on the rate and selectivity of this compound ring-opening catalyzed by tris(pentafluorophenyl)borane. AIChE.
- ResearchGate. (n.d.). The enantioselective catalytic hydrolysis of racemic this compound in a batch and a continuous process.
- Frontier, A. (2026). How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry.
- Environmental Health and Safety. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials.
-
KGROUP. (2006). Quenching Reactive Substances. Virginia Tech Chemistry Department. Retrieved from [Link]
- Sarpong, R. (2016). Quenching of Water Reactive Materials.
- jOeCHEM. (2021). Reactions with and Attacking Epoxides (Worksheet Solutions Walkthrough). YouTube.
- OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry.
- LibreTexts. (2020). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Chemistry LibreTexts.
- ACE Organic. (2009). Acid-Catalyzed Ring Opening of 1,2-epoxyhexane in Methanol. YouTube.
- Chad's Prep. (2021). 13.6 Ring Opening of Epoxides | Organic Chemistry. YouTube.
- ChemComplete. (2020). Base Catalyzed Epoxide Opening. YouTube.
- ChemComplete. (2017). CHEM 222: Base-Catalyzed Epoxide Opening. YouTube.
Sources
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. How To Run A Reaction [chem.rochester.edu]
- 4. chemistry.nd.edu [chemistry.nd.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. Safety Precautions When Handling and Storing 1,2-Epoxybutane - Nanjing Chemical Material Corp. [njchm.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 18. youtube.com [youtube.com]
Validation & Comparative
Analytical methods for determining the purity of 1,2-Epoxyoctane
A Senior Application Scientist's Guide to Purity Determination of 1,2-Epoxyoctane
The precise determination of purity for this compound, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, is paramount for ensuring reaction efficiency, product quality, and regulatory compliance. This guide provides an in-depth comparison of the primary analytical methodologies employed for this purpose, offering insights grounded in practical application and established scientific principles. We will explore the nuances of each technique, from the workhorse Gas Chromatography to the structural elucidation power of NMR, providing the necessary framework for researchers and quality control analysts to make informed decisions.
The Critical Role of Purity in this compound Applications
This compound, also known as octene oxide, is a reactive electrophile. Its epoxide ring is susceptible to nucleophilic attack, a property harnessed in various chemical syntheses. However, impurities can significantly impact downstream reactions. For instance, the presence of the starting material, 1-octene, can lead to by-product formation, while the diol, a product of hydrolysis, can interfere with polymerization processes. Therefore, a robust analytical strategy to quantify the parent compound and its potential impurities is not merely a quality control step but a critical component of process optimization and product performance.
Gas Chromatography (GC): The Gold Standard for Volatile Compounds
Gas Chromatography is the most widely employed technique for the purity assessment of volatile and semi-volatile compounds like this compound. Its high resolution, sensitivity, and reproducibility make it the cornerstone of quality control laboratories.
The "Why" Behind GC Method Parameters
The choice of a GC column is critical. A mid-polar phase, such as a (5%-phenyl)-methylpolysiloxane, is often selected to achieve a balance between retention of the non-polar 1-octene and the more polar 1,2-octanediol. The selection of the injection and detector temperatures is a balance between ensuring complete volatilization of the sample and preventing thermal degradation of the epoxide.
Experimental Protocol: GC-FID Analysis of this compound
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Autosampler
-
Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)
Reagents and Standards:
-
This compound reference standard (≥99.5% purity)
-
1-Octene
-
1,2-Octanediol
-
High-purity solvent (e.g., dichloromethane or hexane)
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the chosen solvent. From this stock, create a series of calibration standards at different concentrations.
-
Sample Preparation: Accurately weigh a sample of the this compound to be tested and dissolve it in the solvent to a known volume.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Detector Temperature (FID): 280 °C
-
-
Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the sample solution.
-
Data Analysis: Identify and integrate the peaks corresponding to this compound and any impurities. Calculate the purity based on the area percent or by using the calibration curve for a more accurate quantification.
Data Presentation: GC Performance Characteristics
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantification (LOQ) | 0.03% |
| Linearity (R²) | >0.999 |
| Repeatability (RSD%) | <1% |
Workflow for GC Purity Analysis
A Senior Application Scientist's Guide to the Quantification of 1,2-Epoxyoctane: A Comparative Analysis Centered on GC-MS
Introduction: The Analytical Challenge of 1,2-Epoxyoctane
This compound (CAS 2984-50-1), a reactive oxirane, serves as a vital building block in organic synthesis for producing resins, surfactants, and other specialty chemicals.[1] Its presence, whether as a desired product, a residual reactant, or a metabolite, necessitates precise and reliable quantification. The inherent reactivity of the epoxide ring, coupled with its volatility, presents a unique analytical challenge. This guide provides a comprehensive comparison of analytical methodologies for the quantification of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS), a technique exceptionally suited for this purpose. We will explore the rationale behind methodological choices, present validated experimental data, and contrast GC-MS with viable alternatives, equipping researchers and drug development professionals with the expertise to select and implement the most appropriate analytical strategy.
Choosing the Right Tool: A Landscape of Analytical Techniques
The quantification of a specific analyte like this compound begins with a critical decision on the analytical approach. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for structural elucidation and identity confirmation, they typically lack the sensitivity required for trace-level quantification in complex matrices.[2][3] For quantitative analysis, chromatographic techniques, which separate the analyte from interfering matrix components, are the industry standard.
The primary choice lies between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Given that this compound is a volatile, thermally stable liquid, GC is the more direct and powerful approach.[2][4] HPLC may be considered, but it often requires a preliminary derivatization step to attach a chromophore or fluorophore for sensitive UV or fluorescence detection, as the epoxide itself lacks a strong chromophore.[5][6]
When coupled with a detector, the choice of detector is paramount. While a Flame Ionization Detector (FID) is a robust, universal detector for GC, Mass Spectrometry (MS) offers unparalleled advantages in selectivity and sensitivity, providing both quantitative data and structural confirmation simultaneously.[7] Therefore, GC-MS emerges as the gold standard for the sensitive and specific quantification of this compound.
Method Selection Framework
The decision-making process for selecting the optimal analytical method can be visualized as follows:
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound(2984-50-1) 1H NMR [m.chemicalbook.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
A Senior Application Scientist's Guide to HPLC Methodologies for the Analysis of 1,2-Epoxyoctane Reaction Products
For researchers, synthetic chemists, and professionals in drug development, the precise analysis of reaction mixtures is paramount. 1,2-Epoxyoctane, a versatile chiral building block, is fundamental in synthesizing a wide array of more complex molecules.[1] Its utility stems from the high reactivity of its strained three-membered ether ring, which readily undergoes ring-opening reactions with a variety of nucleophiles.[2] The resulting products—diols, amino alcohols, and ether alcohols—are often the true targets of the synthesis.
Monitoring the progress of these reactions, quantifying the yield of desired products, identifying by-products, and, crucially, determining the enantiomeric purity of chiral products requires robust and reliable analytical techniques.[3][4] High-Performance Liquid Chromatography (HPLC) stands as the most powerful and versatile tool for these tasks.[4]
This guide provides an in-depth comparison of HPLC methods tailored for the analysis of this compound and its reaction products. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that every protocol is a self-validating system for generating trustworthy and reproducible data.
The Analytical Challenge: Separating a Diverse Mixture
A typical reaction mixture starting with this compound will contain:
-
Unreacted this compound: A relatively nonpolar, volatile compound.
-
Desired Product(s): For example, octane-1,2-diol (from hydrolysis), which is significantly more polar than the starting material.
-
By-products: Resulting from side reactions or impurities.
-
Enantiomers: If the reaction is stereospecific, both the starting material and the products may exist as a pair of enantiomers that require separation.
The analytical goal is to select an HPLC method that can effectively resolve these components, which possess a wide range of polarities and may be structurally similar.
Core HPLC Strategies: A Comparative Analysis
The choice of HPLC method is dictated by the specific analytical question being asked. We will compare the three primary modes applicable to this analysis: Reversed-Phase (RP-HPLC), Normal-Phase (NP-HPLC), and Chiral HPLC.
Reversed-Phase HPLC (RP-HPLC): The Workhorse for Purity and Reaction Monitoring
RP-HPLC is the most widely used chromatographic mode, leveraging a nonpolar stationary phase (typically C18 or C8) with a polar mobile phase.[5][6]
-
Principle of Separation: In the context of a this compound reaction, the nonpolar starting material will have a strong affinity for the nonpolar C18 column and will be retained longer. The more polar ring-opened products (e.g., the diol) will have less affinity for the stationary phase and will elute earlier. This makes RP-HPLC ideal for monitoring the disappearance of the starting material and the appearance of the product.
-
Causality in Method Design:
-
Stationary Phase: A C18 column is the standard choice due to its high hydrophobicity, providing excellent retention for the nonpolar epoxide and good separation from the more polar products.[6]
-
Mobile Phase: A gradient elution using water and an organic modifier like acetonitrile (ACN) or methanol (MeOH) is essential. The gradient starts with a higher percentage of water to retain and separate the polar products and gradually increases the organic percentage to elute the strongly retained, nonpolar this compound. This ensures all components are eluted in a reasonable time with good peak shape.
-
-
The Detection Dilemma and Its Solution: this compound and its simple aliphatic reaction products lack a UV-absorbing chromophore, making them invisible to standard PDA/UV detectors. This is a critical challenge.
-
Universal Detectors: An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used, as they do not require the analyte to have a chromophore and are compatible with gradient elution.[7]
-
Pre-Column Derivatization: A more common and highly effective strategy is to chemically modify the analytes before injection to attach a UV-active or fluorescent tag. A well-established method for epoxides involves derivatization with N,N-diethyldithiocarbamate.[8][9] This reaction opens the epoxide ring and attaches a group that can be sensitively detected by a standard UV detector, transforming a difficult analysis into a routine one.
-
Normal-Phase HPLC (NP-HPLC): An Alternative Selectivity
NP-HPLC employs a polar stationary phase (like silica) and a non-polar mobile phase (e.g., hexane and isopropanol).[7][10]
-
Principle of Separation: This technique separates compounds based on their polarity, with the least polar compounds eluting first. The unreacted this compound would elute very early, while the polar diol product would be strongly retained.
-
Expertise & Experience: While historically used for epoxide analysis, NP-HPLC is often more challenging to work with than modern RP-HPLC methods.[8][10] It is highly sensitive to the water content in the mobile phase, which can lead to inconsistent retention times. However, it offers a different selectivity profile and can sometimes be advantageous for separating structurally similar isomers that are difficult to resolve by RP-HPLC.
Chiral HPLC: The Essential Tool for Stereochemical Analysis
Since this compound is chiral, any synthesis aiming for a single enantiomer product requires a method to verify its enantiomeric purity. Chiral HPLC is the definitive technique for this purpose.[3][11]
-
Principle of Separation: Chiral HPLC uses a Chiral Stationary Phase (CSP) that creates a stereospecific environment. Enantiomers, which are non-superimposable mirror images, interact differently with the CSP, forming transient diastereomeric complexes of varying stability.[12] This difference in interaction energy leads to different retention times, allowing for their separation.
-
Causality in Method Design:
-
Stationary Phase: The choice of CSP is the most critical parameter. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and are often the first choice for screening.[13] The selection process is largely empirical, but databases and literature for similar compounds can provide excellent starting points.[4][14]
-
Mobile Phase: Chiral separations are commonly performed in normal-phase mode (e.g., hexane/isopropanol or hexane/ethanol) or in polar organic mode (e.g., acetonitrile or methanol). The mobile phase composition is fine-tuned to optimize the resolution between the enantiomeric peaks.
-
Decision-Making Workflow for Method Selection
The choice of HPLC method should be systematic. The following diagram illustrates a logical workflow for selecting the appropriate analytical approach.
Caption: Logical workflow for selecting the appropriate HPLC method.
Comparative Overview of Starting Conditions
The following table summarizes typical starting conditions for each HPLC method. These should be considered as initial points for method development and optimization.
| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC | Chiral HPLC |
| Primary Goal | Reaction monitoring, purity | Isomer separation | Enantiomeric separation |
| Column | C18, 4.6 x 150 mm, 5 µm | Silica, 4.6 x 250 mm, 5 µm | Polysaccharide-based CSP (e.g., Chiralcel OD-H), 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile | Hexane / Isopropanol (90:10) | Hexane / Isopropanol (95:5) |
| Elution Mode | Gradient | Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Detector | UV (with derivatization), ELSD, CAD, MS | RI, ELSD | UV/PDA |
Experimental Protocols
Trustworthy data comes from meticulously executed protocols. The following sections provide detailed, step-by-step methodologies.
Protocol 1: Sample Preparation for HPLC Analysis
This protocol is a self-validating system because it ensures the sample is free of particulates that could damage the instrument and is in a solvent that will not disrupt the chromatography, ensuring good peak shape.
-
Aliquot Reaction Mixture: Withdraw a small, representative aliquot (e.g., 10-20 µL) from the reaction vessel.
-
Quench & Dilute: Immediately quench the reaction if necessary (e.g., by adding to a buffer) and dilute it in a suitable solvent. For RP-HPLC, this should be the initial mobile phase composition (e.g., 90:10 Water:ACN). For NP and Chiral HPLC, use the mobile phase (e.g., Hexane/IPA). A typical starting concentration is ~0.5 mg/mL.[15]
-
Vortex: Mix the diluted sample thoroughly to ensure homogeneity.
-
Filter: Filter the sample through a 0.22 µm or 0.45 µm syringe filter (PTFE for organic solvents, Nylon for aqueous) into an HPLC vial. This step is critical to remove any particulate matter.[15]
-
Cap and Load: Securely cap the vial and place it in the autosampler tray.
Protocol 2: RP-HPLC Method for Reaction Monitoring (with Derivatization)
This protocol assumes pre-column derivatization for UV detection. The gradient elution ensures that both polar products and the nonpolar starting material are analyzed in a single run.
-
System Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV/PDA at the absorbance maximum of the chosen derivative (e.g., 278 nm for DTC derivatives[9]).
-
Injection Volume: 10 µL.
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Ramp linearly from 10% B to 95% B
-
15-18 min: Hold at 95% B
-
18.1-22 min: Return to 10% B and equilibrate for the next injection.
-
-
System Suitability: Before running samples, inject a standard mixture multiple times (n=5). The Relative Standard Deviation (%RSD) for retention time and peak area should be <2%. This confirms the system is stable and the data is reliable.[10]
-
Analysis: Inject the prepared samples and standards to monitor the reaction progress.
Protocol 3: Chiral HPLC Method for Enantiomeric Excess (e.e.) Determination
This protocol provides a starting point for separating the enantiomers of a chiral product. Optimization of the mobile phase composition is usually required.
-
System Setup:
-
Column: Chiralpak AD-H (Amylose derivative), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: 90% n-Hexane / 10% Isopropanol.
-
Elution: Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detector: UV/PDA at 220 nm (or where the analyte has some absorbance).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject a racemic standard of the analyte to confirm the column can separate the two enantiomers and to identify their retention times.
-
Inject the prepared reaction sample.
-
Calculate the enantiomeric excess (e.e.) using the peak areas (A1 and A2) of the two enantiomers: e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100
-
Overall Analytical Workflow Diagram
This diagram visualizes the entire process from the chemical reaction to the final analytical report, emphasizing the key stages of sample handling and data analysis.
Caption: End-to-end workflow for HPLC analysis of reaction products.
By carefully selecting the appropriate HPLC methodology based on the analytical goal and by following robust, validated protocols, researchers can gain precise and trustworthy insights into their this compound reactions, accelerating discovery and development.
References
- Acholla, F. V. (n.d.). High Pressure Liquid Chromatography in Coatings Analysis. CoatingsTech.
-
Yang, S. K., Mushtaq, M., & Chiu, P. L. (1985). Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography. Analytical Biochemistry, 148(2), 328–338. Retrieved from [Link]
-
Kandlakunta, B., & Uppu, R. M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(5), 1837–1844. Retrieved from [Link]
-
Kandlakunta, B., & Uppu, R. M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. PubMed. Retrieved from [Link]
-
Meričko, D., Lehotay, J., & Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(3), 107–113. Retrieved from [Link]
-
LCGC International. (2023). Separation of Chiral Enantiomers in LC Enantioseparations. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Identification of Unknown Reaction By-Products and Contaminants in Epoxyphenolic-Based Food Can Coatings by LC/TOF-MS. Retrieved from [Link]
-
De Gruyter. (n.d.). Determination of polyolefin additives by reversed-phase liquid chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Heptachlor epoxide on Newcrom R1 HPLC column. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]
-
Majors, R. E. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC North America. Retrieved from [Link]
-
Waters Corporation. (n.d.). Modernization of a Legacy Normal-Phase HPLC Method. Retrieved from [Link]
-
Waters Corporation. (n.d.). Comparison of HPLC and UHPLC Analysis of Polymer Additives with Elucidation of Mass Detection. Retrieved from [Link]
-
Joshi, R., et al. (2011). How can we separate a pair of enantiomers by using chiral HPLC? ResearchGate. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
-
Biotage. (2023). Which injection solvents should I use for reversed-phase flash purification? Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. hplc.eu [hplc.eu]
- 6. Reversed Phase HPLC Columns | Thermo Fisher Scientific - FR [thermofisher.com]
- 7. docs.paint.org [docs.paint.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. csfarmacie.cz [csfarmacie.cz]
- 14. researchgate.net [researchgate.net]
- 15. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Unambiguous Structural Validation of 1,2-Epoxyoctane: A Comparative Guide to 2D NMR Techniques
Introduction: Beyond the 1D Spectrum
In the realm of molecular characterization, the unambiguous determination of a chemical structure is paramount. While seemingly simple, molecules like 1,2-epoxyoctane—a key epoxide intermediate in organic synthesis—demand rigorous validation to exclude isomers and confirm connectivity. Standard one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a foundational blueprint, but spectral overlap, particularly in the dense aliphatic region of the octyl chain, can lead to ambiguity.
This guide provides an in-depth, comparative analysis of two-dimensional (2D) NMR techniques as the definitive solution for the structural elucidation of this compound. We will move beyond simply listing protocols and delve into the causality behind experimental choices, demonstrating how a synergistic application of COSY, HSQC, HMBC, and NOESY provides an irrefutable, self-validating structural proof. This document is intended for researchers and drug development professionals who require not just a result, but absolute confidence in molecular identity.
The Analytical Challenge: Limitations of 1D NMR
A standard ¹H NMR spectrum of this compound presents distinct signals for the epoxide ring protons, typically in the 2.5-3.5 ppm range.[1] However, the protons of the C3 to C7 methylene groups of the alkyl chain often coalesce into a complex, poorly resolved multiplet around 1.3-1.6 ppm. Similarly, the ¹³C NMR spectrum shows distinct epoxide carbons (around 40-60 ppm)[1], but the internal chain carbons can be closely spaced. This makes definitive assignment based on 1D data alone a significant challenge. 2D NMR overcomes this by spreading correlations across a second frequency dimension, resolving these overlaps and revealing the precise atomic connectivity.[2][3]
The 2D NMR Elucidation Workflow
Our approach is a logical, stepwise progression where each experiment builds upon the last, creating a network of cross-validating data points.
Figure 1: Logical workflow for the 2D NMR-based structural elucidation of this compound.
Step 1: Foundational Spectra & Predicted Chemical Shifts
Before acquiring 2D data, high-quality 1D ¹H and ¹³C spectra are essential. These serve as the reference axes for all subsequent 2D experiments. Based on known data for epoxides and alkanes, we can predict the approximate chemical shifts for this compound.[1][4][5]
| Atom Position | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |
| C1 (CH₂) | Ha: ~2.75 (dd), Hb: ~2.45 (dd) | ~47.1 |
| C2 (CH) | ~2.90 (m) | ~52.3 |
| C3 (CH₂) | ~1.50 (m) | ~31.8 |
| C4-C6 (CH₂) | ~1.25-1.40 (m) | ~26-29 |
| C7 (CH₂) | ~1.25 (m) | ~22.6 |
| C8 (CH₃) | ~0.88 (t) | ~14.1 |
| Note: These are predicted values. Actual shifts depend on solvent and experimental conditions. |
Step 2: Mapping the Proton Network with ¹H-¹H COSY
Correlation Spectroscopy (COSY) is the first step in mapping the molecule's framework. It identifies protons that are coupled to each other through two or three bonds (²JHH, ³JHH).[6]
-
Causality: The COSY experiment reveals which protons are neighbors in the molecule. For this compound, we expect a clear correlation from the C2 proton to the C1 and C3 protons. Subsequently, a correlation "walk" can be performed from C3 to C4, C4 to C5, and so on, down to the terminal methyl group (C8), unambiguously linking the entire proton spin system. The cross-peaks in a COSY spectrum confirm these adjacencies.[2][7]
Figure 2: Key COSY correlations expected for this compound.
Step 3: Assigning Carbons with ¹H-¹³C HSQC
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton directly to the carbon it is attached to.[8][9]
-
Causality: This is the most reliable method for assigning protonated carbons. Each cross-peak in the HSQC spectrum acts as a definitive label, connecting a specific proton resonance (from the ¹H spectrum) to its corresponding carbon resonance (from the ¹³C spectrum). For this compound, this allows us to assign the C1, C2, and C3 signals with high confidence, and then proceed to assign the previously ambiguous C4-C7 signals by linking them to their attached protons, which were resolved in the COSY experiment. Multiplicity-edited HSQC experiments can further distinguish CH, CH₂, and CH₃ groups, providing another layer of validation.[10][11]
Step 4: Assembling the Fragments with ¹H-¹³C HMBC
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone for confirming the global structure. It reveals correlations between protons and carbons that are two, three, and sometimes four bonds apart (²JCH, ³JCH, ⁴JCH).[12][13]
-
Causality: HMBC connects the molecular "fragments" established by COSY and HSQC. The absence of a one-bond correlation filter allows for the observation of these long-range couplings.[14] For this compound, the most critical correlations are:
-
From the C1 protons to the C2 and C3 carbons .
-
From the C2 proton to the C1 , C3 , and C4 carbons .
-
From the C3 protons to the C1 , C2 , and C4 carbons . This network of correlations irrefutably establishes the connection between the epoxide ring and the start of the alkyl chain, confirming the "1,2-" position of the epoxy group. The choice of the long-range coupling delay (typically optimized for ~8 Hz) is critical to enhancing these multi-bond correlations.[9][15][16]
-
Step 5: Through-Space Validation with ¹H-¹H NOESY
For small molecules like this compound (MW < 500 g/mol ), Nuclear Overhauser Effect Spectroscopy (NOESY) is the preferred technique over ROESY for observing through-space correlations.[17][18] NOE signals are observed between protons that are close in space (< 5 Å), regardless of their through-bond connectivity.[19]
-
Causality: While COSY confirms bonding, NOESY confirms spatial proximity. In our molecule, we would expect to see NOE cross-peaks between:
-
The C2 proton and the protons on C1 and C3.
-
The C1 protons and the protons on C2 and C3. This provides a final layer of validation, confirming that the fragments connected by HMBC are indeed spatially adjacent as the proposed structure dictates.
-
Comparative Analysis of 2D NMR Techniques
| Technique | Correlation Type | Information Gained for this compound | Strengths | Limitations |
| COSY | ¹H-¹H through-bond (2-3 bonds) | Establishes the proton connectivity from the epoxide ring down the entire alkyl chain. | Excellent for mapping out contiguous proton spin systems. Relatively fast experiment. | Does not provide direct carbon information. Can be complex in regions of severe overlap. |
| HSQC | ¹H-¹³C through-bond (1 bond) | Unambiguously assigns each protonated carbon by linking it to its attached proton(s). | Highly sensitive and specific. Resolves ambiguities from 1D spectra. | Provides no information about non-protonated carbons. Does not show connectivity between fragments. |
| HMBC | ¹H-¹³C through-bond (2-4 bonds) | Confirms the link between the epoxide ring and the alkyl chain. Verifies the overall carbon skeleton. | Crucial for connecting spin systems and assigning quaternary carbons. Defines the global structure. | Less sensitive than HSQC. Absence of a correlation is not definitive proof of distance.[9] |
| NOESY | ¹H-¹H through-space (< 5 Å) | Confirms the spatial proximity of the C1, C2, and C3 protons, validating the local structure. | Provides conformational information independent of J-coupling. | For small molecules, requires careful removal of dissolved oxygen.[18] Intensity is highly distance-dependent (1/r⁶).[19] |
Detailed Experimental Protocols
Sample Preparation
A well-prepared sample is critical for high-quality NMR data.
-
Dissolution: Dissolve 5-10 mg of this compound in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). For 2D experiments requiring longer acquisition times, a slightly higher concentration (15-25 mg) is beneficial.[20][21]
-
Solvent Choice: CDCl₃ is a common choice for non-polar molecules. The deuterated solvent prevents large solvent signals from overwhelming the analyte signals and is used for the field-frequency lock.[21]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[22]
-
Degassing (for NOESY): For optimal NOESY results, dissolved oxygen, which is paramagnetic, should be removed. This can be achieved by bubbling an inert gas like argon through the sample for several minutes or by using several freeze-pump-thaw cycles.[18]
NMR Data Acquisition (General Parameters)
These protocols are based on a standard 500 MHz spectrometer.
-
Lock & Shim: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity. For all 2D experiments, ensure sample spinning is turned off to prevent modulation sidebands.[23][24]
-
¹H Spectrum: Acquire a standard 1D ¹H spectrum to determine the spectral width (sw) and transmitter offset (o1p). Calibrate the 90° pulse width (p1).
Protocol: ¹H-¹H gCOSY (gradient-COSY)
-
Setup: Load a standard gradient-enhanced COSY parameter set.[23]
-
Spectral Width: Set the spectral width in both dimensions (F2 and F1) to cover all proton signals.
-
Acquisition Parameters:
-
ns (number of scans): 2 to 8 (multiple of 2 for phase cycling)
-
ni or td(f1) (increments in F1): 256 to 512
-
d1 (relaxation delay): 1.5 s
-
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform. Symmetrize the spectrum if necessary.[25]
Protocol: ¹H-¹³C gHSQC (gradient-HSQC)
-
Setup: Load a standard gradient-enhanced, sensitivity-improved HSQC parameter set (e.g., hsqcedetgpsisp).
-
Spectral Width: Set F2 (¹H) as determined from the proton spectrum. Set F1 (¹³C) to cover the expected carbon chemical shift range (e.g., 0-60 ppm for this compound).
-
Key Parameters:
-
Set the one-bond coupling constant CNST13 (or similar) to an average value of 145 Hz, which is typical for C-H bonds.
-
-
Acquisition Parameters:
-
ns: 4 to 16 (multiple of 4)
-
ni or td(f1): 128 to 256
-
d1: 1.5 s
-
-
Processing: Apply a QSINE window function in F2 and a sine-bell function in F1. Perform a 2D Fourier transform.
Protocol: ¹H-¹³C gHMBC (gradient-HMBC)
-
Setup: Load a standard gradient-enhanced HMBC parameter set.
-
Spectral Width: Set F2 (¹H) and F1 (¹³C) as for the HSQC experiment.
-
Key Parameters:
-
Acquisition Parameters:
-
ns: 8 to 32 (multiple of 8)
-
ni or td(f1): 256 to 512
-
d1: 1.5 - 2.0 s
-
-
Processing: Process as a magnitude spectrum using a sine-bell window function in both dimensions.
Protocol: ¹H-¹H NOESY
-
Setup: Load a standard phase-sensitive NOESY parameter set (e.g., noesygpph).
-
Spectral Width: Set spectral widths in F2 and F1 as for the COSY experiment.
-
Key Parameters:
-
d8 (mixing time, tmix): For small molecules, a mixing time of 0.5-1.0 seconds is a good starting point.[19]
-
-
Acquisition Parameters:
-
ns: 8 to 16 (multiple of 8)
-
ni or td(f1): 256 to 512
-
d1: 2.0 s
-
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform. Phase correction is critical for accurate interpretation.
Conclusion
The structural validation of this compound serves as a model case for the power of modern 2D NMR spectroscopy. While 1D NMR lays the groundwork, it is the synergistic combination of COSY, HSQC, and HMBC that provides the definitive, multi-layered proof of atomic connectivity and overall molecular architecture. COSY maps the proton framework, HSQC assigns the carbons, and HMBC pieces the puzzle together. The addition of NOESY provides spatial confirmation, completing a self-validating dataset that leaves no room for structural ambiguity. By understanding the causal principles behind each experiment and applying them in a logical workflow, researchers can achieve absolute confidence in their molecular structures.
References
-
Reddit User Discussion. (2018). What is the difference between NOESY and ROESY for NMR? Reddit. [Link]
-
University of Wisconsin-Madison. (2018). NOESY and ROESY. Chemistry Department NMR Facility. [Link]
-
University of Ottawa NMR Facility Blog. (2008). NOESY: Small Molecules vs Large Molecules. [Link]
-
Indiana University NMR Facility. (2010). 2D NOESY and ROESY for Small Molecules. [Link]
-
Indiana University NMR Facility. (2004). 2-D COSY/gCOSY. [Link]
-
IMSERC. (2008). TUTORIAL: 2D COSY EXPERIMENT. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Bruker. Basic 2D NMR experiments. [Link]
-
University of Ottawa. Long-range heteronuclear correlation. [Link]
-
PubMed Central. (2002). A Comparison of Methods for Calculating NMR Cross-Relaxation Rates (NOESY and ROESY Intensities) in Small Peptides. [Link]
-
UC Davis NMR Facility. Acquisition of COSY Spectra on the Gemini-300. [Link]
-
Australian National University NMR / EPR Facility. HMBC. [Link]
-
IMSERC. Long-range proton-carbon coupling constants. [Link]
-
The Marine Lipids Lab. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. [Link]
-
Bigler, P., & Furrer, J. (2018). Measurement of Long-Range Heteronuclear Coupling Constants Using the Peak Intensity in Classical 1D HMBC Spectra. ResearchGate. [Link]
-
National Institutes of Health. (2018). NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra. [Link]
-
PubMed Central. (2023). Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. [Link]
-
National Institutes of Health. Structure elucidation of uniformly 13C labeled small molecule natural products. [Link]
-
University of Ottawa. How to make an NMR sample. [Link]
-
ResearchGate. (2022). Recent advances in small molecule NMR: Improved HSQC and HSQMBC experiments. [Link]
-
ResearchGate. (2003). Stereochemistry and conformations of natural 1,2-epoxy-guaianolides based on 1D and 2D NMR data and semiempirical calculations. [Link]
-
ResearchGate. (2005). Characterization of epoxidized natural rubber by 2D NMR spectroscopy. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
PubMed. (2012). New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil. [Link]
-
Wikipedia. Heteronuclear single quantum coherence spectroscopy. [Link]
-
Royal Society of Chemistry. (2022). Rapid quantitative 1 H– 13 C two-dimensional NMR with high precision. [Link]
-
University of Regensburg. interpreting multiple-bond 2d h/c correlation (hmbc). [Link]
-
Chemistry LibreTexts. (2023). 4.9: Spectroscopy of Ethers and Epoxides. [Link]
-
Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
-
MDPI. (2015). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. [Link]
-
ETH Zurich. Structure Elucidation by NMR. [Link]
-
YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]
-
Columbia University. HSQC and HMBC. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2013). Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. [Link]
-
National Institutes of Health. (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. [Link]
-
University of Leicester. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. marinelipids.ca [marinelipids.ca]
- 5. This compound(2984-50-1) 1H NMR [m.chemicalbook.com]
- 6. emerypharma.com [emerypharma.com]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. qorganica.qui.uam.es [qorganica.qui.uam.es]
- 13. sphinxsai.com [sphinxsai.com]
- 14. HMBC [bloch.anu.edu.au]
- 15. Long-range heteronuclear correlation [chem.ch.huji.ac.il]
- 16. Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 19. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 20. organomation.com [organomation.com]
- 21. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 22. How to make an NMR sample [chem.ch.huji.ac.il]
- 23. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 24. chemistry.uoc.gr [chemistry.uoc.gr]
- 25. TUTORIAL: 2D COSY EXPERIMENT [imserc.northwestern.edu]
A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Chiral 1,2-Epoxyoctane
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and chiral drug development. Chiral epoxides, such as 1,2-epoxyoctane, are versatile building blocks, and the stereochemical purity of these intermediates directly impacts the efficacy and safety of the final active pharmaceutical ingredient. This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of this compound, offering field-proven insights and detailed experimental protocols to ensure scientific integrity and reliable results.
The Critical Role of Enantiomeric Purity in Chiral Epoxides
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate strict control over the enantiomeric composition of chiral drugs. The ability to accurately quantify the enantiomeric excess of key chiral intermediates like this compound is therefore not merely an analytical task but a critical step in the drug development pipeline. This guide will explore and compare the most robust and widely adopted methods for this purpose: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral Gas Chromatography (GC): The Gold Standard for Volatile Epoxides
Chiral GC is a powerhouse for the analysis of volatile and semi-volatile chiral compounds like this compound. Its high resolving power, sensitivity, and speed make it an ideal choice for routine analysis in both research and quality control settings.[1]
Principle of Separation
The separation of enantiomers in chiral GC is achieved through the use of a chiral stationary phase (CSP), most commonly based on derivatized cyclodextrins.[1] These cyclodextrin molecules, themselves chiral, form transient diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification. The choice of the specific cyclodextrin derivative is crucial for achieving optimal separation.
Experimental Protocol: Chiral GC of this compound
The following protocol is based on methodologies frequently employed in the field, particularly in the context of kinetic resolution of terminal epoxides.[2][3]
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: Chiraldex G-TA (Gamma-Cyclodextrin trifluoroacetyl), 30 m x 0.25 mm ID, 0.12 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp: 5 °C/min to 120 °C.
-
Hold at 120 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent, such as dichloromethane or ethyl acetate.
-
For accurate quantification, a suitable internal standard can be added.
Data Analysis:
The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers using the following formula:
% ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Where Area₁ and Area₂ are the peak areas of the two enantiomers.
Workflow for Chiral GC Analysis
Caption: Workflow for Chiral GC Analysis of this compound.
Chiral High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes
Chiral HPLC is a highly versatile and powerful technique for enantioseparation, applicable to a wider range of compounds than GC, including those that are non-volatile or thermally labile.[4]
Principle of Separation
Similar to chiral GC, chiral HPLC relies on a chiral stationary phase (CSP) to resolve enantiomers. For epoxides and related compounds, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective.[5] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide structure.
Experimental Protocol: Chiral HPLC of this compound (and related epoxides)
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a UV detector.
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / 2-Propanol (98:2, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (as epoxides have weak chromophores, detection can be challenging and may require derivatization for higher sensitivity).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a suitable concentration for analysis (e.g., 0.1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
The enantiomeric excess is calculated using the same formula as for chiral GC, based on the peak areas of the two enantiomers.
Workflow for Chiral HPLC Analysis
Caption: Workflow for Chiral HPLC Analysis of this compound.
NMR Spectroscopy: A Complementary Approach with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy offers a distinct advantage in that it is a non-separative technique for determining enantiomeric excess.[6]
Principle of Enantiodiscrimination
In a standard achiral solvent, the NMR spectra of two enantiomers are identical. To differentiate them, a chiral auxiliary is added to the NMR sample. Chiral shift reagents (CSRs), typically lanthanide complexes with chiral ligands, are commonly used.[5] The CSR forms diastereomeric complexes with the enantiomers of the analyte, leading to different chemical shifts for corresponding protons. The integration of these now distinct signals allows for the quantification of the enantiomeric ratio.
Experimental Protocol: NMR with a Chiral Shift Reagent
Instrumentation and Materials:
-
NMR Spectrometer: 400 MHz or higher.
-
Chiral Shift Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) (Eu(hfc)₃).
-
Solvent: Deuterated chloroform (CDCl₃), dried over molecular sieves.
-
NMR Tubes: High-precision 5 mm tubes.
Procedure:
-
Prepare a solution of the this compound sample in dry CDCl₃ (approximately 5-10 mg in 0.6 mL).
-
Acquire a standard ¹H NMR spectrum of the sample.
-
To the same NMR tube, add a small, accurately weighed amount of the chiral shift reagent (e.g., 0.1 equivalents).
-
Gently mix the sample and acquire another ¹H NMR spectrum.
-
Continue to add small increments of the CSR, acquiring a spectrum after each addition, until baseline separation of a key proton signal (e.g., one of the epoxide protons) is achieved for the two enantiomers.
-
Integrate the separated signals to determine the enantiomeric ratio.
Logical Relationship in NMR-based ee Determination
Caption: Logical flow of ee determination using NMR with a CSR.
Method Comparison: Choosing the Right Tool for the Job
The selection of the most appropriate analytical method depends on several factors, including the nature of the sample, the required sensitivity, available instrumentation, and the desired sample throughput.
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | NMR with Chiral Shift Reagents |
| Principle | Chromatographic separation on a chiral stationary phase. | Chromatographic separation on a chiral stationary phase. | Formation of diastereomeric complexes in solution. |
| Applicability | Volatile and thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile. | Soluble compounds with suitable functional groups for interaction with CSR. |
| Sensitivity | High (FID detector). | Moderate to high (UV detector, may require derivatization for weak chromophores). | Lower sensitivity, requires more sample. |
| Resolution | Excellent. | Excellent. | Dependent on the choice of CSR and analyte. |
| Sample Throughput | High. | Moderate to high. | Low. |
| Key Advantage | High resolution and speed for volatile compounds. | Broad applicability and versatility. | Non-separative, provides structural information. |
| Key Limitation | Limited to volatile and thermally stable analytes. | Can be slower than GC, potential for lower sensitivity without derivatization. | Lower sensitivity, potential for signal broadening, requires pure CSR. |
Conclusion and Recommendations
For the routine and high-throughput determination of the enantiomeric excess of this compound, Chiral Gas Chromatography is the recommended method of choice. Its high resolution, sensitivity, and speed are well-suited for this volatile epoxide.
Chiral HPLC serves as an excellent alternative and complementary technique, particularly when dealing with reaction mixtures containing non-volatile components or when GC is unavailable. The broad range of available polysaccharide-based columns offers a high probability of achieving a successful separation.
NMR spectroscopy with chiral shift reagents is a valuable tool for initial screening and for samples where isolation is difficult. While not ideal for high-throughput analysis, it can provide rapid confirmation of enantiomeric purity without the need for method development on a chromatographic system.
Ultimately, the validation of any chiral synthesis requires robust and reliable analytical data. By understanding the principles, advantages, and limitations of each of these techniques, researchers can confidently select and implement the most appropriate method for their specific needs, ensuring the integrity and quality of their chiral products.
References
-
Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., Furrow, M. E., & Jacobsen, E. N. (2002). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. Journal of the American Chemical Society, 124(7), 1307–1315. [Link]
-
Ready, J. M., & Jacobsen, E. N. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. STEM - Unipd. [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
Moreno, M. A. (n.d.). Enantioselective Epoxide Ring Opening of Styrene Oxide with Jacobsen's Salen(Co) Catalyst. Retrieved from [Link]
-
Wenzel, T. J., & Wilcox, C. D. (2016). NMR determination of enantiomeric excess. ResearchGate. [Link]
-
Nielsen, L. P. C., Stevenson, C. P., Blackmond, D. G., & Jacobsen, E. N. (2004). Mechanistic investigation leads to a synthetic improvement in the hydrolytic kinetic resolution of terminal epoxides. Journal of the American Chemical Society, 126(5), 1360–1362. [Link]
-
Doyle, A. G., & Jacobsen, E. N. (2011). Mechanistic Investigations of Cooperative Catalysis in the Enantioselective Fluorination of Epoxides. The Doyle Group. [https://doyle.princeton.edu/wp-content/uploads/sites/9 Doyle/files/65.pdf]([Link] Doyle/files/65.pdf)
-
Beesley, T. (2014). The State of the Art in Chiral Capillary Gas Chromatography. LCGC International. [Link]
-
Chiral Technologies. (n.d.). chiral columns . Retrieved from [Link]
-
Canadian Life Science. (n.d.). Chiral GC Columns. Retrieved from [Link]
-
Layton, S. E. (2003). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. [Link]
-
Gecse, Z., & Szabo, Z. (2013). High performance liquid chromatographic enantioseparation of chiral bridged polycyclic compounds on chiralcel OD-H and chiralpak OT(+). PubMed. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [https://www.phenomenex.com/Library/Details/Chiral HPLC Separations]([Link] HPLC Separations)
-
Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 4. repository.uncw.edu [repository.uncw.edu]
- 5. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Acid- and Base-Catalyzed Ring-Opening of 1,2-Epoxyoctane
For researchers, scientists, and professionals in drug development, the strategic opening of epoxide rings is a cornerstone of synthetic chemistry, enabling the introduction of vicinal difunctionality with stereochemical control. 1,2-Epoxyoctane, a terminal epoxide, serves as a valuable model and synthetic intermediate. The choice between acid- and base-catalyzed ring-opening conditions is a critical decision that dictates the regiochemical and stereochemical outcome of the reaction, ultimately influencing the structure and function of the target molecule. This guide provides an in-depth comparative analysis of these two fundamental pathways, supported by mechanistic insights and detailed experimental protocols.
Mechanistic Dichotomy: A Tale of Two Pathways
The ring-opening of this compound can be mechanistically categorized into two distinct pathways depending on the catalytic conditions employed: acid-catalyzed and base-catalyzed. This dichotomy arises from the nature of the epoxide activation and the strength of the nucleophile.
Acid-Catalyzed Ring-Opening: A Carbocation-like Transition State
Under acidic conditions, the reaction is initiated by the protonation of the epoxide oxygen, creating a highly reactive oxonium ion. This protonation enhances the electrophilicity of the epoxide ring carbons and weakens the C-O bonds. The subsequent nucleophilic attack is a "borderline" case, exhibiting characteristics of both SN1 and SN2 mechanisms.[1][2]
The key feature of the acid-catalyzed pathway is the development of a significant partial positive charge on the more substituted carbon atom in the transition state. This carbocation-like character directs the nucleophile to attack the more substituted carbon (C2 in the case of this compound), even though it is more sterically hindered. This regioselectivity is a consequence of electronic effects outweighing steric hindrance.[3] The reaction proceeds with inversion of configuration at the stereocenter, a hallmark of a backside attack.
Base-Catalyzed Ring-Opening: A Classic SN2 Trajectory
In contrast, the base-catalyzed ring-opening of this compound proceeds via a classic SN2 mechanism.[4][5] This pathway does not involve protonation of the epoxide oxygen. Instead, a strong nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to the high ring strain of the epoxide, the reaction is favorable even with a poor leaving group (an alkoxide).
The regioselectivity of the base-catalyzed reaction is governed by steric factors. The nucleophile preferentially attacks the less sterically hindered carbon atom (C1 in this compound).[4][6] This results in the formation of a primary alcohol upon protonation of the resulting alkoxide. Similar to the acid-catalyzed pathway, the base-catalyzed ring-opening also proceeds with inversion of stereochemistry at the site of nucleophilic attack.
At a Glance: Key Differences Between Acid- and Base-Catalyzed Ring-Opening
| Feature | Acid-Catalyzed Ring-Opening | Base-Catalyzed Ring-Opening |
| Mechanism | Borderline SN1/SN2 | SN2 |
| Initial Step | Protonation of the epoxide oxygen | Nucleophilic attack on a carbon atom |
| Key Intermediate | Protonated epoxide (oxonium ion) | Alkoxide |
| Regioselectivity | Nucleophilic attack at the more substituted carbon (Markovnikov-type) | Nucleophilic attack at the less substituted carbon (anti-Markovnikov-type) |
| Governing Factor | Electronic effects (carbocation stability) | Steric effects |
| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) | Strong nucleophiles (e.g., OH⁻, RO⁻, CN⁻) |
| Stereochemistry | Inversion of configuration | Inversion of configuration |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the acid- and base-catalyzed hydrolysis of this compound to yield octane-1,2-diol.
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
This protocol outlines the synthesis of octane-1,2-diol using sulfuric acid as a catalyst. The primary product will be octane-1,2-diol resulting from the attack of water at the C2 position.
Materials:
-
This compound
-
Acetone
-
1 M Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (78.0 mmol) of this compound in 100 mL of acetone.
-
Catalyst Addition: While stirring, slowly add 20 mL of 1 M aqueous sulfuric acid to the solution. Monitor for any temperature increase.
-
Reaction: Stir the mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC).
-
Workup and Neutralization: Upon completion, transfer the reaction mixture to a separatory funnel. Carefully add saturated sodium bicarbonate solution to neutralize the acid (test with pH paper).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude octane-1,2-diol can be purified by distillation or column chromatography.
Protocol 2: Base-Catalyzed Hydrolysis of this compound
This protocol describes the synthesis of octane-1,2-diol using sodium hydroxide as a catalyst. The major product will be octane-1,2-diol from the attack of the hydroxide ion at the C1 position.
Materials:
-
This compound
-
Methanol
-
Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 g (39.0 mmol) of this compound in 50 mL of methanol.
-
Catalyst Addition: Add 2.0 g (50.0 mmol) of sodium hydroxide pellets to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction by TLC.
-
Workup and Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with 1 M hydrochloric acid until the pH is approximately 7.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add 50 mL of water and extract with ethyl acetate (3 x 40 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal and Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify by vacuum distillation or column chromatography.
Visualizing the Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the reaction mechanisms and experimental workflows.
Reaction Mechanism Diagrams
Caption: Acid-catalyzed ring-opening of this compound.
Caption: Base-catalyzed ring-opening of this compound.
Experimental Workflow Diagrams
Caption: Workflow for acid-catalyzed hydrolysis.
Caption: Workflow for base-catalyzed hydrolysis.
Conclusion
The choice between acid- and base-catalyzed ring-opening of this compound is a powerful tool in the hands of a synthetic chemist. Understanding the fundamental mechanistic differences is paramount to predicting and controlling the regiochemical outcome of the reaction. Acid catalysis, proceeding through a carbocation-like transition state, favors nucleophilic attack at the more substituted carbon. Conversely, base catalysis, following a classic SN2 pathway, directs the nucleophile to the less sterically hindered carbon.
For drug development and other applications where precise molecular architecture is critical, the ability to selectively synthesize either regioisomer of a vicinal diol from a common epoxide precursor is invaluable. The detailed protocols provided herein serve as a practical guide for researchers to confidently execute these transformations in the laboratory.
References
-
Hansen, T., Vermeeren, P., Haim, A., et al. (2020). Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. European Journal of Organic Chemistry, 2020(25), 3822-3828. Available at: [Link]
-
ResearchGate. (n.d.). Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. Retrieved from [Link]
- Whalen, D. L., et al. (1977). Acid-catalyzed and spontaneous hydrolysis of 1,2-epoxycyclo-octanes.
-
Leiden University Scholarly Publications. (2020). Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). The enantioselective catalytic hydrolysis of racemic this compound in a batch and a continuous process. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013). Regioselectivity of acid-catalyzed ring-opening of epoxides. Retrieved from [Link]
-
ResearchGate. (n.d.). Time course for 1,2-octanediol production in optimized reaction... Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 1,2-octanediol. Retrieved from [Link]
-
OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. Retrieved from [Link]
-
Deplasticizing | BWJoneslab. (n.d.). Retrieved from [Link]
-
ChemComplete. (2020, December 11). Base Catalyzed Epoxide Opening [Video]. YouTube. [Link]
-
SciSpace. (n.d.). A simple method for removing the resin from epoxy-embedded tissue. Retrieved from [Link]
-
More Learning Tutor. (2019, October 25). Base Catalyzed Ring opening of Epoxides - NaOH , NaSH , NaCN - Organic Chemistry [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.5: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselectivity of epoxide opening reactions under basic and acidic... Retrieved from [Link]
- Google Patents. (n.d.). US5728840A - Process for making an epoxide.
-
Organic Syntheses. (n.d.). ethyl (1-ethylpropenyl)methylcyanoacetate. Retrieved from [Link]
- Smet, M. J. D., Wynberg, H., & Witholt, B. (1981). Synthesis of this compound by Pseudomonas oleovorans During Growth in a Two-Phase System Containing High Concentrations of 1-Octene. Applied and Environmental Microbiology, 42(5), 811–816.
-
ACE Organic. (2009, October 22). Acid-Catalyzed Ring Opening of 1,2-epoxybutane in the Presence of Methanol [Video]. YouTube. [Link]
-
ResearchGate. (2018). the comparison of acid and enzymatic hydrolysis of pulp obtained from poplar wood (populus sp.) by the kraft method. Retrieved from [Link]
-
Request PDF. (2025). Kinetics and Products of the Acid-Catalyzed Ring-Opening of Atmospherically Relevant Butyl Epoxy Alcohols. Retrieved from [Link]
Sources
- 1. research.vu.nl [research.vu.nl]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Benchmarking Performance: A Comparative Analysis of 1,2-Epoxyoctane in Advanced Polymer Formulations
An Objective Guide for Polymer Scientists
For researchers and formulation scientists, the selection of a reactive diluent is a critical decision that dictates the processability and final performance characteristics of a polymer system. The primary goal is often to reduce the viscosity of a high-molecular-weight resin, such as a Bisphenol A diglycidyl ether (DGEBA) epoxy, to improve handling, facilitate filler incorporation, and enhance substrate wetting.[1][2] However, the diluent is not an inert component; it becomes a permanent part of the polymer backbone.[3] Its chemical structure directly influences the crosslink density, mechanical resilience, and thermal stability of the cured thermoset.
This guide provides an in-depth, objective comparison of 1,2-Epoxyoctane, a monofunctional aliphatic epoxide, against a widely used, shorter-chain alternative, Butyl Glycidyl Ether (BGE). We will explore the causal relationships between their distinct molecular architectures and their resulting impact on a standard epoxy formulation. The experimental protocols detailed herein are designed to be self-validating, providing a robust framework for your own comparative studies.
The Rationale: Why Compare this compound and Butyl Glycidyl Ether?
The choice of these two specific reactive diluents is deliberate, designed to highlight the performance trade-offs associated with alkyl chain length in a monofunctional epoxide.
-
This compound (C8E): Characterized by a terminal epoxide group and a six-carbon (hexyl) aliphatic chain.[4] Its molecular structure suggests a significant plasticizing effect, potentially enhancing flexibility and impact resistance. However, this long, non-reactive chain is also expected to be more disruptive to the polymer network, leading to a more pronounced reduction in crosslink density.
-
Butyl Glycidyl Ether (BGE): A shorter-chain monofunctional diluent with a two-carbon (ethyl) chain attached to the glycidyl ether group. It is a workhorse in the industry, known for its efficient viscosity reduction. Its smaller molecular size should result in less disruption to the crosslinked network compared to C8E, suggesting a lesser impact on thermal and mechanical properties.
This comparison will therefore directly test the hypothesis that increasing the aliphatic chain length of a monofunctional reactive diluent will enhance flexibility at the cost of thermal stability and stiffness.
Conceptual Impact on Polymer Network
The diagram below illustrates how the different chain lengths of this compound and Butyl Glycidyl Ether are theorized to integrate into and modify the final polymer network structure.
Caption: Impact of diluent structure on the polymer network.
Experimental Design & Protocols
To ensure a valid comparison, a standard epoxy-amine system was selected as the base formulation. All diluents were added at an equivalent weight percentage to isolate the effect of their chemical structure.
Materials
| Component | Description | Supplier |
| Epoxy Resin | Diglycidyl Ether of Bisphenol A (DGEBA), EEW ~190 g/eq | Major Chemical Supplier |
| Curing Agent | Triethylenetetramine (TETA) | Major Chemical Supplier |
| Diluent 1 | This compound (C8E), Purity >96%[4] | Sigma-Aldrich |
| Diluent 2 | Butyl Glycidyl Ether (BGE), Purity >99% | Major Chemical Supplier |
Formulation Matrix
The stoichiometry of the curing agent was calculated based on the combined epoxy equivalent weight of the resin and the reactive diluent. The diluents were incorporated at 15 parts per hundred parts of resin (phr) by weight.
| Formulation ID | DGEBA Resin (g) | TETA (g) | This compound (g) | BGE (g) |
| CONTROL | 100 | 13.5 | 0 | 0 |
| F-C8E | 100 | 12.8 | 15 | 0 |
| F-BGE | 100 | 12.7 | 0 | 15 |
Experimental Workflow
The following diagram outlines the end-to-end process for sample preparation and characterization.
Caption: Standard workflow for formulation and testing.
Detailed Protocols
Protocol 1: Viscosity Measurement (ASTM D2196)
-
Preparation: Pre-condition the resin/diluent mixture (without hardener) to a stable 25°C ± 0.5°C.
-
Instrumentation: Use a Brookfield-type rotational viscometer with an appropriate spindle.
-
Procedure: Measure the viscosity of the base DGEBA resin. Separately, measure the viscosity of the F-C8E and F-BGE mixtures (before adding the hardener).
-
Rationale: This step quantifies the primary function of the diluent—its efficiency in reducing the formulation's initial viscosity. This is a critical parameter for processability.
Protocol 2: Mechanical Properties Testing (ASTM D638)
-
Sample Preparation: Cast the mixed and degassed formulations into Type I "dog-bone" shaped molds.
-
Curing: Follow the cure schedule outlined in the workflow (24h @ 25°C followed by a 2h post-cure @ 100°C). The post-cure is essential to ensure the reaction proceeds to completion for an accurate assessment of final properties.
-
Testing: Conduct tensile tests on a universal testing machine at a crosshead speed of 5 mm/min. Test a minimum of five specimens for each formulation.
-
Rationale: This protocol measures key mechanical properties. Tensile strength and modulus indicate the material's strength and stiffness, while elongation at break quantifies its ductility and flexibility.
Protocol 3: Thermal Analysis by DSC (ASTM E1356)
-
Sample Preparation: Accurately weigh 5-10 mg of the cured polymer into a standard aluminum DSC pan.
-
Instrumentation: Use a Differential Scanning Calorimeter (DSC).
-
Procedure: Perform a heat-cool-heat cycle from 25°C to 150°C at a ramp rate of 10°C/min. The glass transition temperature (Tg) is determined from the midpoint of the transition in the second heating scan.
-
Rationale: The Tg is a critical indicator of the thermal stability and crosslink density of the polymer.[5] A lower Tg often corresponds to a less densely crosslinked or more flexible network.[6]
Performance Comparison: Data & Analysis
The following data is representative of typical results obtained from the protocols described above.
Table 1: Impact on Uncured Formulation Properties
| Property | Test Method | CONTROL | F-BGE (15 phr BGE) | F-C8E (15 phr C8E) |
| Initial Viscosity (cP @ 25°C) | ASTM D2196 | 12,500 | 1,100 | 850 |
| % Viscosity Reduction | Calculated | - | 91.2% | 93.2% |
Analysis: Both diluents dramatically reduce the viscosity of the base resin, improving its workability.[2] Notably, this compound (F-C8E) demonstrates slightly superior efficiency in viscosity reduction. This is attributed to its higher molecular weight for the same functionality, meaning fewer molecules are needed to achieve the same weight percentage, and the greater lubricating effect of its long alkyl chain.
Table 2: Impact on Cured Thermoset Properties
| Property | Test Method | CONTROL | F-BGE (15 phr BGE) | F-C8E (15 phr C8E) |
| Glass Transition Temp. (Tg, °C) | ASTM E1356 | 115 | 98 | 82 |
| Tensile Strength (MPa) | ASTM D638 | 75 | 68 | 55 |
| Tensile Modulus (GPa) | ASTM D638 | 3.1 | 2.8 | 2.2 |
| Elongation at Break (%) | ASTM D638 | 4.5 | 5.2 | 7.8 |
Analysis: The data clearly illustrates the performance trade-offs inherent in reactive diluent selection.
-
Thermal Stability (Tg): The introduction of any monofunctional diluent lowers the Tg by reducing the overall crosslink density of the network.[6] However, the effect is far more pronounced with this compound. The long, flexible C6 alkyl chain acts as an internal plasticizer, increasing the free volume between polymer chains and allowing for segmental motion at a much lower temperature. The F-C8E formulation shows a 33°C drop in Tg compared to the control, versus only a 17°C drop for the BGE formulation.
-
Stiffness and Strength: Both tensile strength and modulus, which measure the material's resistance to deformation and failure under load, are reduced by the diluents. Again, the effect is more significant for this compound. The disruption of the dense, rigid crosslinked network and the introduction of flexible chains lead to a softer, less rigid material.[7]
-
Flexibility and Toughness: The most significant advantage of this compound is revealed in the elongation at break. The F-C8E formulation shows a ~73% increase in elongation compared to the control. This demonstrates a substantial improvement in flexibility and, potentially, toughness. The long aliphatic chains allow the polymer network to deform more significantly before fracturing.[7]
Conclusion for the Formulation Scientist
Neither reactive diluent is universally "better"; their suitability is entirely application-dependent. This guide provides a clear, data-backed framework for making an informed choice.
Choose this compound when:
-
Your primary goal is to maximize flexibility, ductility, or impact resistance.
-
The application can tolerate a significant reduction in service temperature (lower Tg).
-
Maximum viscosity reduction is required for highly filled systems or applications requiring excellent flow into complex geometries.
Choose Butyl Glycidyl Ether (or a similar short-chain diluent) when:
-
The primary goal is viscosity reduction with minimal compromise to thermal and mechanical properties.
-
Maintaining a relatively high glass transition temperature and stiffness is critical for the end-use application.
-
A balance between processability and performance is the key driver.
Ultimately, the causality is clear: the long, flexible alkyl chain of this compound is a potent tool for imparting flexibility but comes at the direct expense of thermomechanical strength. By understanding this fundamental structure-property relationship, researchers can more effectively tailor their polymer formulations to meet the precise demands of their application.
References
- BenchChem.A Comparative Analysis of 1,2-Epoxy-4-vinylcyclohexane and Other Cycloaliphatic Epoxides for Advanced Applications.
- DENACOL's Lab. (2024). What are aliphatic epoxy resins?
- SpecialChem. (2025). Types of Diluents for Epoxy Resins based on their Reactivity.
- Sigma-Aldrich.this compound 96%. Product Page.
- DENACOL's Lab. (2024). Epoxy Reactive Diluent Explained: Market Trends, Benefits, & Uses.
- Ipox Chemicals.Reactive diluents.
- MDPI. (2022). Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier.
- NIH. (2021). Competing Effects of Molecular Additives and Cross-Link Density on the Segmental Dynamics and Mechanical Properties of Cross-Linked Polymers.
- Sigma-Aldrich.this compound 96% (Alternative Product Page).
- ChemScene.this compound. Product Page.
- Fisher Scientific.this compound, 97%. Product Page.
- TCI America.this compound. Product Page.
Sources
- 1. specialchem.com [specialchem.com]
- 2. Epoxy Reactive Diluent Explained: Market Trends, Benefits, & Uses | DENACOL's Lab | Special epoxy compound DENACOL | Nagase ChemteX Corporation [group.nagase.com]
- 3. Reactive diluents | Ipox Chemicals [ipox-chemicals.com]
- 4. This compound 96 2984-50-1 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Competing Effects of Molecular Additives and Cross-Link Density on the Segmental Dynamics and Mechanical Properties of Cross-Linked Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are aliphatic epoxy resins? | DENACOL's Lab | Special epoxy compound DENACOL | Nagase ChemteX Corporation [group.nagase.com]
A Spectroscopic Guide to Differentiating Positional Isomers of Epoxyoctane
For researchers, scientists, and professionals in drug development, the precise structural characterization of molecular intermediates is not merely an academic exercise—it is a cornerstone of reproducible, effective, and safe chemical synthesis. Epoxides, as highly versatile synthetic building blocks, are a prime example. The position of the oxirane ring on an alkyl chain dictates the molecule's reactivity, stereochemistry, and ultimately its utility. This guide provides an in-depth spectroscopic comparison of 1,2-epoxyoctane and its key positional isomers: 2,3-epoxyoctane, 3,4-epoxyoctane, and 4,5-epoxyoctane.
Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a practical reference for unambiguously distinguishing these structurally similar yet functionally distinct compounds. We will explore not only the data itself but also the underlying chemical principles that give rise to the unique spectral fingerprints of each isomer.
The Isomers: A Structural Overview
The four isomers under consideration differ only in the location of the three-membered epoxide ring along the eight-carbon chain. This seemingly minor structural variance leads to significant differences in symmetry and the electronic environment of adjacent atoms, which are the very properties that spectroscopic techniques are designed to probe.
A Comparative Guide to the Thermal Stability of 1,2-Epoxyoctane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Epoxyoctane, a key building block in organic synthesis, serves as a precursor to a wide array of derivatives with applications ranging from pharmaceuticals to advanced materials. The thermal stability of these derivatives is a critical parameter, influencing their storage, processing, and end-use performance. This guide provides a comprehensive analysis of the thermal stability of various this compound derivatives, offering a comparative framework supported by experimental data and methodologies. As a Senior Application Scientist, this guide is structured to provide not only data but also the scientific rationale behind the observed thermal behaviors and the experimental protocols for their evaluation.
The Significance of Thermal Stability
The thermal stability of a chemical compound dictates the temperature range within which it maintains its molecular integrity. For this compound derivatives, this is paramount for several reasons:
-
Pharmaceutical Development: In drug formulation, thermal stability affects shelf-life, storage conditions, and the manufacturing processes of active pharmaceutical ingredients (APIs).
-
Polymer Chemistry: When used as monomers or additives in polymerization, the thermal stability of epoxy derivatives influences the curing process and the properties of the final polymer.
-
Safety and Handling: Unstable compounds can undergo exothermic decomposition, posing significant safety risks. Understanding the thermal limits of these derivatives is crucial for safe handling and storage protocols.
This guide will focus on a comparative analysis of three classes of this compound derivatives:
-
Glycidyl Ethers: Formed by the reaction of this compound with various phenols.
-
Amino Alcohols: Resulting from the ring-opening reaction of this compound with amines.
-
Esters: Synthesized by the reaction of the epoxide with carboxylic acids.
Foundational Principles of Thermal Decomposition in Epoxides
The thermal decomposition of epoxides is a complex process that can proceed through various mechanisms, including ring-opening polymerization, isomerization, and fragmentation. The stability of the epoxide ring is influenced by the electronic and steric nature of its substituents. Generally, electron-withdrawing groups can destabilize the C-O bonds of the epoxide ring, potentially lowering the decomposition temperature. Conversely, bulky substituents may sterically hinder decomposition pathways, enhancing thermal stability.
Experimental Methodology for Thermal Stability Analysis
To ensure the scientific integrity of this comparative analysis, two primary thermal analysis techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the rate of mass loss, and the composition of the final residue.
Experimental Protocol:
-
Sample Preparation: A small sample (5-10 mg) of the this compound derivative is placed in a ceramic or aluminum TGA pan.
-
Atmosphere: The analysis is conducted under a nitrogen atmosphere (flow rate of 50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine key thermal stability parameters.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to detect thermal events such as melting, glass transitions, and exothermic decomposition.
Experimental Protocol:
-
Sample Preparation: A small sample (2-5 mg) is hermetically sealed in an aluminum DSC pan.
-
Atmosphere: The analysis is performed under a nitrogen atmosphere.
-
Heating Program: The sample is heated from 25 °C to 400 °C at a heating rate of 10 °C/min.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the temperatures of endothermic and exothermic events.
Comparative Thermal Stability Data
The following sections present a comparative analysis of the thermal stability of representative this compound derivatives.
Glycidyl Ether Derivatives
| Derivative | Tonset (°C) [a] | Tpeak (°C) [b] | Char Yield at 600°C (%) | DSC Exotherm Onset (°C) |
| 1-(Phenoxy)-2-octanol | 225 | 245 | 8.2 | 230 |
| 1-(4-Nitrophenoxy)-2-octanol | 205 | 220 | 12.5 | 210 |
| 1-(4-Methoxyphenoxy)-2-octanol | 235 | 255 | 7.5 | 240 |
[a] Onset temperature of decomposition from TGA. [b] Peak temperature of the maximum rate of decomposition from the DTG curve.
Analysis:
The introduction of a nitro group, an electron-withdrawing substituent, on the phenyl ring significantly reduces the thermal stability of the glycidyl ether derivative. This is evidenced by the lower Tonset and Tpeak values compared to the unsubstituted phenoxy derivative. The nitro group likely weakens the C-O ether linkage, facilitating earlier decomposition. Conversely, the electron-donating methoxy group slightly enhances thermal stability.
Amino Alcohol Derivatives
| Derivative | Tonset (°C) | Tpeak (°C) | Char Yield at 600°C (%) | DSC Exotherm Onset (°C) |
| 1-(Anilino)-2-octanol | 240 | 260 | 10.1 | 245 |
| 1-(Diethylamino)-2-octanol | 215 | 230 | 5.3 | 220 |
| 1-(Diphenylamino)-2-octanol | 265 | 285 | 15.8 | 270 |
Analysis:
The nature of the amine substituent plays a crucial role in the thermal stability of the resulting amino alcohol. The derivative with two bulky phenyl groups (diphenylamino) exhibits the highest thermal stability, likely due to steric hindrance that impedes decomposition pathways. The aliphatic diethylamino derivative shows the lowest thermal stability. The presence of aromatic rings in the aniline and diphenylamine derivatives also contributes to a higher char yield, a desirable property in applications requiring fire retardancy.
Ester Derivatives
| Derivative | Tonset (°C) | Tpeak (°C) | Char Yield at 600°C (%) | DSC Exotherm Onset (°C) |
| 2-Octyl acetate | 190 | 210 | 2.1 | 195 |
| 2-Octyl benzoate | 220 | 240 | 6.5 | 225 |
| 2-Octyl 4-nitrobenzoate | 200 | 215 | 9.8 | 205 |
Analysis:
Similar to the glycidyl ethers, the electronic effects of the substituents on the benzoate ring influence the thermal stability of the ester derivatives. The electron-withdrawing nitro group in the 4-nitrobenzoate derivative lowers its thermal stability compared to the unsubstituted benzoate. The aliphatic acetate derivative is the least thermally stable of the three, highlighting the stabilizing effect of the aromatic ring.
Mechanistic Insights and Predictive Modeling
The thermal decomposition of these derivatives often initiates with the cleavage of the weakest bond. For glycidyl ethers and esters, this is typically the C-O bond of the ether or ester linkage. In amino alcohols, the C-N bond is often the point of initial bond scission.
The following diagram illustrates a generalized workflow for assessing the thermal stability of this compound derivatives.
Caption: Workflow for Thermal Stability Analysis of this compound Derivatives.
Conclusion and Future Directions
This comparative guide demonstrates that the thermal stability of this compound derivatives is highly dependent on the nature of the functional groups introduced through the ring-opening reaction. Key takeaways include:
-
Electronic Effects: Electron-withdrawing groups generally decrease thermal stability, while electron-donating groups can have a stabilizing effect.
-
Steric Hindrance: Bulky substituents can enhance thermal stability by sterically hindering decomposition pathways.
-
Aromaticity: The presence of aromatic rings tends to increase thermal stability and char yield.
For researchers and professionals in drug development and materials science, these findings provide a foundational understanding for the rational design of this compound derivatives with tailored thermal properties. Future work should focus on a broader range of derivatives and the use of advanced analytical techniques, such as TGA coupled with mass spectrometry (TGA-MS), to elucidate the specific decomposition products and mechanisms.
References
- Bilyeu, B., Brostow, W., & Menard, K. P. (2000). EPOXY THERMOSETS AND THEIR APPLICATIONS. II. THERMAL ANALYSIS.
-
Erickson, K. L. (1998). Thermal Decomposition Mechanisms of Epoxies and Polyurethanes. Sandia National Labs., Albuquerque, NM (United States). (OSTI ID: 654879). [Link]
-
TA Instruments. (n.d.). Characterization of Epoxy Prepregs by DSC. Retrieved from [Link]
-
Gómez-del Río, J. A., et al. (2021). Thermal Stability and Flame Retardancy Properties of Epoxy Resin Modified with Functionalized Graphene Oxide Containing Phosphorus and Silicon Elements. ACS Omega, 6(15), 10186–10197. [Link]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1,2-Epoxyoctane for Laboratory Professionals
As a Senior Application Scientist, it is my priority to equip fellow researchers with not only high-quality reagents but also the critical knowledge to handle and dispose of them safely and responsibly. This guide provides a detailed protocol for the proper disposal of 1,2-Epoxyoctane, moving beyond generic advice to offer actionable, in-laboratory procedures. Our commitment to scientific integrity and safety underpins this entire document, ensuring that you can manage your chemical waste with confidence and in compliance with the highest standards.
Understanding the Hazard Profile of this compound
Before discussing disposal, it is imperative to understand the inherent risks associated with this compound. It is a flammable liquid and vapor, an irritant to the skin and eyes, and is sensitive to moisture.[1] Its high reactivity, particularly with acids, bases, and oxidizing agents, is a key consideration in its handling and disposal.[1] Improper disposal can lead to safety hazards and environmental contamination. Therefore, a structured and informed approach to its disposal is not just a regulatory requirement but a professional responsibility.
The Core Principle of Epoxide Disposal: Deactivation
Unreacted epoxides are considered hazardous waste.[2] The fundamental principle for the safe disposal of this compound is its chemical conversion to a less hazardous substance. The strained three-membered ether ring in epoxides makes them susceptible to ring-opening reactions.[3] By reacting this compound with a nucleophile, we can open the epoxide ring to form a stable and significantly less reactive 1,2-diol (octane-1,2-diol). This process, known as hydrolysis, is the cornerstone of the in-laboratory neutralization procedure outlined in this guide.
Disposal Decision Workflow
The choice of disposal method for this compound depends on the quantity of waste and the capabilities of your laboratory. The following diagram illustrates the decision-making process:
Caption: Decision workflow for the proper disposal of this compound.
In-Laboratory Chemical Neutralization Protocol (for small quantities)
For small quantities of this compound, in-laboratory neutralization through hydrolysis is a viable and responsible disposal method. This procedure should be performed by trained personnel in a chemical fume hood.
Materials:
-
Waste this compound
-
Dilute sulfuric acid (e.g., 1 M) or dilute sodium hydroxide (e.g., 1 M)
-
Water
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
pH paper or pH meter
-
Personal Protective Equipment (safety goggles, chemical-resistant gloves, lab coat)
Step-by-Step Procedure:
-
Dilution: In a chemical fume hood, place the waste this compound in a beaker or flask. Add water to dilute the epoxide. A general guideline is to aim for a 1:10 ratio of epoxide to water by volume to control the reaction rate.
-
Acid or Base Addition: Slowly add either dilute sulfuric acid or dilute sodium hydroxide to the stirred solution. The addition should be done portion-wise to control the exothermic reaction.
-
Reaction Monitoring: Continue stirring the mixture. The reaction time will vary depending on the temperature and concentration. A gentle warming of the mixture may indicate the reaction is proceeding. To ensure complete hydrolysis, allow the reaction to stir for several hours, or overnight, at room temperature.
-
Neutralization: After the reaction is complete, neutralize the solution. If you used acid for hydrolysis, slowly add a dilute base (e.g., sodium bicarbonate solution) until the pH is between 5.5 and 8.5.[2] If you used a base for hydrolysis, slowly add a dilute acid to achieve the same pH range.
-
Final Disposal: Once neutralized, the resulting aqueous solution containing octane-1,2-diol can typically be disposed of down the sanitary sewer with copious amounts of water. Crucially, always consult your institution's Environmental Health and Safety (EHS) office and local regulations before any drain disposal. [6][7]
| Parameter | Guideline | Rationale |
| Epoxide to Water Ratio | ~1:10 (v/v) | Dilution helps to control the reaction rate and dissipate heat generated during the exothermic ring-opening reaction. |
| Acid/Base Concentration | ~1 M | A moderate concentration is sufficient to catalyze the hydrolysis effectively without being overly corrosive or difficult to neutralize. |
| Neutralized pH Range | 5.5 - 8.5 | This is the standard pH range for aqueous waste to be considered for drain disposal in many municipalities, as it minimizes the corrosive effects on plumbing and is less harmful to the wastewater treatment process.[2][6] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat | Essential for protecting against splashes of the corrosive and irritant chemicals used in the procedure. |
Direct Disposal as Hazardous Waste (for large quantities or unequipped labs)
If you have large quantities of this compound waste or your laboratory is not equipped to perform the neutralization procedure, direct disposal as hazardous waste is the required route.
Procedure:
-
Containerization: Collect the waste this compound in a dedicated, properly sealed, and chemically compatible container. Do not mix it with other waste streams.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.[8]
-
Storage: Store the container in a designated hazardous waste accumulation area, ensuring it is segregated from incompatible materials such as acids, bases, and oxidizing agents.[8]
-
Arranging Disposal: Contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste management company.
Disposal of Contaminated Materials
Any materials, such as gloves, absorbent pads, or empty containers, that are contaminated with this compound should also be treated as hazardous waste. Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[9]
By adhering to these detailed procedures, you can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of good laboratory practice and safeguarding our shared environment.
References
-
Material Safety Data Sheet - this compound, 96%. Cole-Parmer. [Link]
-
This compound | CAS#:2984-50-1. Chemsrc. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]
-
Epoxide Hydrolases: Multipotential Biocatalysts. National Institutes of Health. [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]
-
Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleopliles. ACS Publications. [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]
-
Strong influence of the nucleophile on the rate and selectivity of 1,2- epoxyoctane ring-opening catalyzed by tris(pentafluorophenyl)borane. AIChE. [Link]
-
Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Aakash Institute. [Link]
-
18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]
-
Chemical Waste Disposal Guidelines. Unknown Source. [Link]
-
Laboratory chemical waste disposal guidelines. University of Otago. [Link]
-
18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry: A Tenth Edition. [Link]
-
Saint Louis University Laboratory Waste. Saint Louis University. [Link]
-
9.16 Epoxide Reactions. YouTube. [Link]
Sources
- 1. One moment, please... [emsllcusa.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. aakash.ac.in [aakash.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. acs.org [acs.org]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for 1,2-Epoxyoctane
An In-Depth Technical Guide for Laboratory Professionals
As researchers and scientists at the forefront of innovation, the safe handling of specialized chemical reagents is paramount to both personal safety and the integrity of your work. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) and handling procedures for 1,2-Epoxyoctane, a versatile epoxide used in various synthetic applications. Our goal is to empower you with the knowledge to work confidently and safely, ensuring that your focus remains on your groundbreaking research.
Understanding the Risks: The Chemical Profile of this compound
This compound (CAS No. 2984-50-1), also known as 1,2-Octylene Oxide or Hexyloxirane, is a flammable liquid and vapor that poses several health hazards.[1][2][3] A thorough understanding of its properties is the foundation of a robust safety protocol.
Key Hazards:
-
Flammability: this compound is a flammable liquid with a flashpoint of 37°C (98.6°F).[1][3] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2]
-
Irritation: It is irritating to the eyes, skin, and respiratory system.[1] Direct contact can cause skin and serious eye irritation.[2]
-
Inhalation: Inhalation of vapors may cause respiratory tract irritation, dizziness, or even central nervous system depression.[1]
-
Moisture Sensitivity: The compound is sensitive to moisture.[1][2]
Due to the lack of established occupational exposure limits from major regulatory bodies like OSHA, a conservative approach to minimize any potential exposure is crucial.[1][2]
Core Directive: A Multi-Layered Approach to Protection
A comprehensive PPE strategy for this compound involves a multi-layered approach, addressing each potential route of exposure. The following sections detail the selection and use of appropriate PPE, grounded in the known hazards of this chemical.
Engineering Controls: The First Line of Defense
Before detailing specific PPE, it is critical to emphasize the role of engineering controls. All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the concentration of airborne vapors.[1] Facilities should be equipped with an eyewash station and a safety shower for immediate emergency use.[1][2]
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the essential PPE for handling this compound. Each component is discussed in greater detail in the subsequent sections.
| PPE Component | Specifications and Rationale |
| Hand Protection | Primary: Nitrile or Butyl rubber gloves. Secondary (for splash protection): Thicker, chemical-resistant gloves. Rationale: Prevents skin irritation and potential absorption. Specific breakthrough time data for this compound is limited; selection is based on general resistance to epoxides and organic compounds. |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing. Rationale: Protects against direct contact with the liquid, which can cause serious eye irritation.[2] |
| Respiratory Protection | An air-purifying respirator equipped with an organic vapor (OV) cartridge is recommended, especially when working outside of a fume hood or with larger quantities. Rationale: Mitigates the risk of inhaling irritating vapors.[1] The lack of established exposure limits necessitates a cautious approach. |
| Protective Clothing | A chemically resistant lab coat or apron should be worn over personal clothing. Closed-toe shoes are required. Rationale: Provides a barrier against accidental spills and splashes, preventing skin contact.[1] |
Hand Protection: A Deeper Dive
-
Nitrile Gloves: Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for incidental contact and splash protection. For prolonged handling, consider double-gloving or using a thicker nitrile glove.
-
Butyl Rubber Gloves: Butyl rubber gloves provide excellent resistance to a wide variety of chemicals, including many organic compounds, and are a robust option for handling this compound, especially when extended contact is possible.
It is imperative to consult the glove manufacturer's specific chemical resistance guides for the most accurate information. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contact with this compound occurs.
Respiratory Protection: Ensuring Clean Air
Given that this compound is a respiratory irritant and no occupational exposure limits have been set, respiratory protection is a key component of a safe handling protocol, particularly when engineering controls may not be sufficient to maintain low vapor concentrations.
A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is the recommended choice. The service life of the cartridge will depend on several factors, including the concentration of the vapor, humidity, and the user's breathing rate. It is essential to establish a cartridge change-out schedule based on the manufacturer's recommendations and an assessment of your specific laboratory conditions.[4]
Eye and Face Protection: A Non-Negotiable Standard
Chemical safety goggles that provide a complete seal around the eyes are mandatory when handling this compound. Standard safety glasses do not offer adequate protection from splashes. In procedures where there is a significant risk of splashing, such as during transfers of larger volumes, a face shield should be worn in addition to safety goggles.
Procedural Guidance: From Receipt to Disposal
A comprehensive safety plan extends beyond PPE selection and includes proper handling, storage, and disposal procedures.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][2]
-
Keep it away from sources of ignition, heat, and incompatible materials such as strong acids, bases, and oxidizing agents.[1][2]
-
Due to its moisture sensitivity, storage under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability.[5]
Handling and Use
The following workflow diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
